molecular formula C6H10Li4O10P2 B11928418 Mevalonic acid 5-pyrophosphate tetralithium

Mevalonic acid 5-pyrophosphate tetralithium

货号: B11928418
分子量: 332.0 g/mol
InChI 键: GFIXUUFXTAPBAD-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mevalonic acid 5-pyrophosphate tetralithium is a useful research compound. Its molecular formula is C6H10Li4O10P2 and its molecular weight is 332.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C6H10Li4O10P2

分子量

332.0 g/mol

IUPAC 名称

tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate

InChI

InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4

InChI 键

GFIXUUFXTAPBAD-UHFFFAOYSA-J

规范 SMILES

[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

产品来源

United States

Foundational & Exploratory

The Central Role of Mevalonate-5-Pyrophosphate in Isoprenoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria, responsible for the synthesis of a vast array of isoprenoids. These compounds are fundamental for numerous cellular processes, including the maintenance of membrane integrity, cell signaling, and protein function. Mevalonate-5-pyrophosphate (MVAPP), a key intermediate in this pathway, stands at a crucial juncture, committing the carbon flux towards the synthesis of the universal five-carbon isoprenoid building blocks. This technical guide provides an in-depth exploration of the role of MVAPP in isoprenoid biosynthesis, detailing its enzymatic conversion, the downstream products, and the intricate regulatory mechanisms that govern its flux. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting this pivotal metabolic pathway.

Introduction to the Mevalonate Pathway and Isoprenoid Biosynthesis

The mevalonate pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is subsequently reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory point in the pathway.[2] Mevalonate then undergoes two successive phosphorylation events, catalyzed by mevalonate kinase and phosphomevalonate kinase, to yield mevalonate-5-pyrophosphate (MVAPP).[2]

MVAPP is the substrate for the enzyme mevalonate diphosphate (B83284) decarboxylase (MVD), which catalyzes an ATP-dependent decarboxylation to produce isopentenyl pyrophosphate (IPP).[3] IPP is the fundamental five-carbon building block of all isoprenoids.[2] IPP can be isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).[2] The condensation of IPP and DMAPP initiates the synthesis of a diverse array of isoprenoid compounds, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[2][3] Furthermore, isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are crucial for the post-translational modification of proteins, a process known as prenylation, which is vital for their proper localization and function.

The Pivotal Role of Mevalonate-5-Pyrophosphate

Mevalonate-5-pyrophosphate is the final intermediate in the upper mevalonate pathway before the commitment to the five-carbon isoprenoid precursors. Its conversion to IPP by mevalonate diphosphate decarboxylase is an irreversible step, effectively pulling the metabolic flux towards isoprenoid synthesis.

Enzymatic Conversion by Mevalonate Diphosphate Decarboxylase

Mevalonate diphosphate decarboxylase (EC 4.1.1.33) is the enzyme responsible for the conversion of MVAPP to IPP.[3] This reaction is an ATP-dependent decarboxylation.[3] The proposed mechanism involves the phosphorylation of the 3'-hydroxyl group of MVAPP by ATP, forming a transient, unstable 3-phospho-MVAPP intermediate. This is followed by a concerted dephosphorylation and decarboxylation to yield IPP, ADP, inorganic phosphate, and CO2.[3]

The subcellular localization of MVD has been a subject of some debate, with reports suggesting its presence in both the cytosol and peroxisomes. However, studies in mouse melanoma cells have indicated that MVD is predominantly a cytosolic enzyme.[4]

Quantitative Data

A thorough understanding of the kinetics of the enzymes and the concentrations of the intermediates in the mevalonate pathway is crucial for metabolic modeling and drug development. The following tables summarize key quantitative data related to mevalonate-5-pyrophosphate and its enzymatic conversion.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference
Mevalonate Diphosphate Decarboxylase (hMDD)Homo sapiens(R,S)-Mevalonate Diphosphate28.9 ± 3.36.1 ± 0.54.6 ± 0.1[5]
Mevalonate Diphosphate Decarboxylase (hMDD)Homo sapiensATP690 ± 70--[5]
Mevalonate Diphosphate Decarboxylase (N17A mutant)Homo sapiens(R,S)-Mevalonate Diphosphate433.5 ± 47.70.25 ± 0.02-[5]
InhibitorEnzymeOrganismKi (µM)Type of InhibitionReference
3-hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acidMevalonate Diphosphate Decarboxylase-0.01Competitive[6]
N-methyl-N-carboxymethyl-2-pyrophosphoethanolamineMevalonate Diphosphate Decarboxylase-0.75Transition-state analog[6]
Diphosphoglycolyl prolineMevalonate Diphosphate Decarboxylase (hMDD)Homo sapiens2.3 ± 0.3Competitive[5]
6-fluoromevalonate 5-diphosphateMevalonate Diphosphate Decarboxylase (hMDD)Homo sapiens0.062 ± 0.005Competitive[5]
MetaboliteCell Type/OrganismConditionConcentration (nmol/mg protein)Reference
IPP + DMAPPMCF-7 breast cancer cells25 µM zoledronic acid treatment for 24h2.4[7]
ApppI + ApppDMCF-7 breast cancer cells25 µM zoledronic acid treatment for 24h1.1[7]
SqualeneSaccharomyces cerevisiae (engineered strain SQ3-4)YPD medium with YE-N70.76 ± 2.72 mg/g DCW (intracellular)[8]
MevalonateSaccharomyces cerevisiae (ZRT3 deletion)-Undetected (intracellular)[9]
MevalonateSaccharomyces cerevisiae (control)-2.27 ± 0.27 g/L (extracellular)[9]

Signaling Pathways and Regulation

The mevalonate pathway is tightly regulated to ensure a balanced supply of its diverse products while preventing the accumulation of potentially toxic intermediates. The primary site of regulation is the enzyme HMG-CoA reductase.

Transcriptional Regulation of the Mevalonate Pathway

The transcription of genes encoding several enzymes in the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and farnesyl diphosphate synthase, is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs).[2] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements in the promoter regions of target genes, upregulating their expression.[2]

Feedback Inhibition

Downstream products of the mevalonate pathway exert feedback inhibition on upstream enzymes. For instance, farnesyl pyrophosphate (FPP) can inhibit mevalonate kinase.[10] Cholesterol and other sterols also play a role in the feedback regulation of HMG-CoA reductase.[11] While direct allosteric regulation of mevalonate diphosphate decarboxylase by downstream isoprenoids has not been extensively documented, accumulation of its substrate, MVAPP, due to inhibition of downstream enzymes can lead to feedback inhibition of the upstream mevalonate kinase.[12]

Mevalonate Pathway Regulation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR MVAPP Mevalonate-5-Pyrophosphate Mevalonate->MVAPP MK, PMK IPP_DMAPP IPP / DMAPP MVAPP->IPP_DMAPP MVD FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP Cholesterol Cholesterol FPP->Cholesterol MK Mevalonate Kinase FPP->MK Inhibits SREBP SREBP Cholesterol->SREBP Inhibits HMGCR HMG-CoA Reductase SREBP->HMGCR Activates Transcription MVD Mevalonate Diphosphate Decarboxylase

Caption: Regulation of the mevalonate pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mevalonate-5-pyrophosphate and its role in isoprenoid biosynthesis.

Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase Activity

This assay measures the activity of MVD by coupling the production of ADP to the oxidation of NADH.[5]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.0)

  • KCl (100 mM)

  • MgCl2 (10 mM)

  • NADH (0.2 mM)

  • Phosphoenolpyruvate (0.2 mM)

  • ATP (8 mM)

  • (R,S)-Mevalonate diphosphate (0.4 mM)

  • Pyruvate (B1213749) kinase/Lactate dehydrogenase enzyme mix (4U/assay)

  • Purified mevalonate diphosphate decarboxylase

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, KCl, MgCl2, NADH, phosphoenolpyruvate, and the pyruvate kinase/lactate dehydrogenase mix in a cuvette.

  • Add the purified mevalonate diphosphate decarboxylase to the reaction mixture.

  • Initiate the reaction by adding ATP and (R,S)-mevalonate diphosphate.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm at 30°C.

  • The rate of NADH oxidation is directly proportional to the activity of mevalonate diphosphate decarboxylase.

  • One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute.[5]

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and accurate quantification of mevalonate pathway intermediates in biological samples.[7][13]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Ion-pair chromatography column

  • Internal standards (e.g., isotope-labeled versions of the metabolites)

  • Acetonitrile

  • Ammonium (B1175870) formate (B1220265)

  • Cell or tissue samples

Procedure:

  • Sample Preparation:

    • Harvest cells or tissues and quench metabolic activity rapidly (e.g., using cold methanol).

    • Lyse the cells and extract the metabolites.

    • Spike the samples with known concentrations of internal standards.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Separate the metabolites using an appropriate gradient of mobile phases (e.g., ammonium formate and acetonitrile).

    • Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Construct calibration curves for each analyte using the internal standards.

    • Calculate the concentration of each metabolite in the samples based on the peak area ratios of the analyte to its corresponding internal standard.

13C-Metabolic Flux Analysis of the Isoprenoid Pathway

This technique is used to determine the flow of carbon through the mevalonate pathway and to quantify the relative contributions of different pathways to isoprenoid biosynthesis.[14][15]

Materials:

  • 13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glucose)

  • Cell culture medium

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

  • Software for metabolic flux analysis

Procedure:

  • 13C-Labeling Experiment:

    • Culture cells in a medium containing a 13C-labeled substrate as the primary carbon source.

    • Allow the cells to reach a metabolic and isotopic steady state.

    • Harvest the cells and extract metabolites and proteinogenic amino acids.

  • Isotopomer Analysis:

    • Analyze the isotopic labeling patterns of the extracted metabolites (e.g., amino acids derived from central carbon metabolism) using GC-MS or LC-MS.

  • Metabolic Flux Calculation:

    • Use a computational model of the cellular metabolic network.

    • Input the experimentally determined labeling patterns and extracellular flux rates (e.g., substrate uptake and product secretion rates) into the model.

    • Use specialized software to calculate the intracellular metabolic fluxes that best fit the experimental data.

Metabolic_Flux_Analysis_Workflow Start Start: Cell Culture with 13C-labeled substrate Quench Quench Metabolism & Extract Metabolites Start->Quench Analysis Isotopomer Analysis (GC-MS or LC-MS) Quench->Analysis Data Isotopomer Distribution Data Analysis->Data FluxCalc Flux Calculation (Software) Data->FluxCalc Model Metabolic Network Model Model->FluxCalc FluxMap Metabolic Flux Map FluxCalc->FluxMap

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

Mevalonate-5-pyrophosphate occupies a central and indispensable position in the biosynthesis of isoprenoids. Its enzymatic conversion by mevalonate diphosphate decarboxylase represents a committed step, channeling carbon from central metabolism into a vast and functionally diverse array of essential biomolecules. The intricate regulation of the mevalonate pathway, primarily at the level of HMG-CoA reductase, ensures that the production of these vital compounds is tightly controlled to meet cellular demands. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A deeper understanding of the role of mevalonate-5-pyrophosphate and the enzymes that act upon it will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with dysregulated isoprenoid metabolism, including cardiovascular diseases and cancer.

References

Mevalonic Acid 5-Pyrophosphate Tetralithium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of mevalonic acid 5-pyrophosphate tetralithium salt. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in areas targeting the mevalonate (B85504) pathway. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its analysis, and a visualization of its central role in the mevalonate signaling pathway.

Chemical and Physical Properties

Mevalonic acid 5-pyrophosphate is a key intermediate in the mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids and sterols. The tetralithium salt form is a common commercially available version of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₀Li₄O₁₀P₂
Molecular Weight 331.85 g/mol [1]
Appearance White powder[1]
Solubility Soluble in water and DMSO[1][2]
Optical Activity [α]/D -2.9±0.5°, c = 1 in hydrochloric acid (0.02 M) for the (R)-enantiomer
Storage Temperature -20°C[1]
Melting Point Not available

Structure

The structure of mevalonic acid 5-pyrophosphate consists of a five-carbon chain derived from mevalonic acid, with a pyrophosphate group esterified to the C5 hydroxyl group. The four lithium ions neutralize the negative charges on the pyrophosphate and carboxylate groups.

Biological Significance: The Mevalonate Pathway

Mevalonic acid 5-pyrophosphate is a critical intermediate in the mevalonate pathway. This pathway is initiated by the synthesis of mevalonate from acetyl-CoA. Mevalonate is then sequentially phosphorylated to form mevalonate 5-phosphate and subsequently mevalonic acid 5-pyrophosphate. The final step in this part of the pathway is the ATP-dependent decarboxylation of mevalonic acid 5-pyrophosphate by the enzyme mevalonate diphosphate (B83284) decarboxylase to yield isopentenyl pyrophosphate (IPP), a fundamental building block for a vast array of biologically important molecules.[3]

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Mevalonate_P Mevalonate 5-Phosphate Mevalonate->Mevalonate_P Mevalonate Kinase Mevalonate_PP Mevalonic Acid 5-Pyrophosphate Mevalonate_P->Mevalonate_PP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate Mevalonate_PP->IPP Mevalonate Diphosphate Decarboxylase

Figure 1. The Mevalonate Pathway leading to Isopentenyl Pyrophosphate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis and enzymatic conversion of mevalonic acid 5-pyrophosphate.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-layer chromatography is a widely used technique for assessing the purity of chemical compounds. For a polar, phosphorylated compound like mevalonic acid 5-pyrophosphate, a polar stationary phase (silica gel) and a polar mobile phase are typically employed.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Plate and Sample Preparation cluster_dev Development cluster_vis Visualization p1 Prepare TLC plate (silica gel 60 F254) p2 Dissolve sample in appropriate solvent (e.g., water or DMSO) p1->p2 p3 Spot sample solution onto the baseline of the TLC plate p2->p3 d1 Prepare mobile phase (e.g., isopropanol:ammonia:water) p3->d1 d2 Place TLC plate in a developing chamber with the mobile phase d1->d2 d3 Allow solvent front to ascend near the top of the plate d2->d3 v1 Dry the TLC plate d3->v1 v2 Visualize spots under UV light (254 nm) v1->v2 v3 Alternatively, use a chemical stain (e.g., molybdate (B1676688) stain for phosphates) v2->v3

Figure 2. General workflow for Thin-Layer Chromatography analysis.

Protocol:

  • Plate Preparation: Use a pre-coated silica (B1680970) gel 60 F₂₅₄ TLC plate. With a pencil, lightly draw a baseline approximately 1 cm from the bottom edge.

  • Sample Application: Dissolve a small amount of this compound salt in a suitable solvent such as water or DMSO. Using a capillary tube, spot the solution onto the baseline.

  • Mobile Phase Preparation: Prepare a suitable polar mobile phase. A common system for phosphorylated compounds is a mixture of isopropanol, ammonium (B1175870) hydroxide, and water (e.g., in a 6:3:1 ratio).

  • Development: Place the TLC plate in a sealed developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. For enhanced visualization of phosphate-containing compounds, a molybdate-based staining reagent can be used. The purity can be assessed by the presence of a single spot.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound. For organophosphates like mevalonic acid 5-pyrophosphate, ³¹P-qNMR can be particularly effective due to the simplicity of the resulting spectra.[4]

Protocol for ³¹P-qNMR:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound salt sample.

    • Accurately weigh a precise amount of a suitable internal standard (e.g., phosphonoacetic acid). The internal standard should have a known purity and its ³¹P signal should not overlap with the analyte's signals.[4]

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[4]

  • NMR Data Acquisition:

    • Acquire the ³¹P NMR spectrum using a spectrometer with a known, stable magnetic field.

    • Ensure complete relaxation of the phosphorus nuclei between scans by using a sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the phosphorus nuclei of interest).

    • Use a 90° pulse angle to maximize the signal-to-noise ratio.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Processing and Analysis:

    • Process the acquired FID (Free Induction Decay) with appropriate window functions.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of phosphorus nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Enzymatic Assay of Mevalonate Diphosphate Decarboxylase

The activity of mevalonate diphosphate decarboxylase, the enzyme that catalyzes the conversion of mevalonic acid 5-pyrophosphate to isopentenyl pyrophosphate, can be measured using a coupled spectrophotometric assay.[5] This assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5]

Logical Relationship of the Coupled Enzyme Assay

Coupled_Assay MVAPP Mevalonic Acid 5-Pyrophosphate IPP Isopentenyl Pyrophosphate MVAPP->IPP + CO2 + Pi ATP ATP ADP ADP ATP->ADP MDD Mevalonate Diphosphate Decarboxylase MDD->IPP MDD->ADP ADP->ATP Regeneration PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate Kinase PK->ATP PK->Pyruvate Lactate Lactate Pyruvate->Lactate NADH NADH (Absorbs at 340 nm) NAD NAD+ (Does not absorb at 340 nm) NADH->NAD LDH Lactate Dehydrogenase LDH->Lactate LDH->NAD

Figure 3. Principle of the coupled spectrophotometric assay for mevalonate diphosphate decarboxylase.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.0

    • 100 mM KCl

    • 10 mM MgCl₂

    • 0.2 mM NADH

    • 0.2 mM Phosphoenolpyruvate (PEP)

    • 8 mM ATP

    • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (e.g., 4 units each per assay)

  • Assay Procedure:

    • To a cuvette, add the reaction mixture and the enzyme sample (mevalonate diphosphate decarboxylase).

    • Initiate the reaction by adding the substrate, mevalonic acid 5-pyrophosphate (e.g., to a final concentration of 0.4 mM).[5]

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).[5]

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[5]

Conclusion

This compound salt is a crucial intermediate in the biosynthesis of a wide range of essential molecules. Understanding its chemical properties and having robust analytical methods are vital for researchers studying the mevalonate pathway and developing drugs that target it. This guide provides a foundational resource to aid in these endeavors.

References

The Central Role of Mevalonic Acid 5-Pyrophosphate in Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of cholesterol is a complex and vital metabolic process in eukaryotes. Central to this intricate network is the mevalonate (B85504) pathway, a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for cholesterol and a myriad of other essential isoprenoids.[1] This technical guide provides an in-depth exploration of a critical intermediate in this pathway: mevalonic acid 5-pyrophosphate (MVAPP). We will delve into its function, the enzyme responsible for its conversion, and the experimental methodologies used to study this pivotal step in cholesterol synthesis.

The Function of Mevalonic Acid 5-Pyrophosphate

Mevalonic acid 5-pyrophosphate (also known as mevalonate-5-diphosphate) is the penultimate metabolite in the linear sequence of the mevalonate pathway leading to the formation of the first isoprenoid unit. Its primary function is to serve as the specific substrate for the enzyme mevalonate diphosphate (B83284) decarboxylase (MVD) .[2] This enzyme catalyzes the ATP-dependent decarboxylation of MVAPP to produce isopentenyl pyrophosphate (IPP), carbon dioxide, adenosine (B11128) diphosphate (ADP), and inorganic phosphate.[2] This reaction is the final and irreversible step of the mevalonate pathway, committing the carbon flux to the synthesis of isoprenoids.[3]

The conversion of MVAPP to IPP is a crucial regulatory point. The accumulation of MVAPP can have feedback effects on upstream enzymes, and the activity of MVD itself is subject to regulation, making it a potential target for therapeutic intervention in cholesterol-lowering strategies.[4]

Mevalonate Pathway Overview

The formation and conversion of mevalonic acid 5-pyrophosphate occur within the broader context of the mevalonate pathway. The following diagram illustrates the core steps leading to and from MVAPP.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway cluster_downstream Isoprenoid Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Mevalonate Diphosphate Decarboxylase (MVD) DMAPP DMAPP Isopentenyl-PP->DMAPP IPP Isomerase Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP DMAPP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway leading to Cholesterol Synthesis.

Quantitative Data: Enzyme Kinetics

The activity of mevalonate diphosphate decarboxylase (MVD) has been characterized in various organisms. The following tables summarize key kinetic parameters for the human and Staphylococcus epidermidis enzymes, providing a basis for comparative analysis and inhibitor design.

Table 1: Steady-State Kinetic Parameters for Human Mevalonate Diphosphate Decarboxylase[5]
SubstrateVmax (U/mg)Km (μM)
(R,S)-Mevalonate Diphosphate6.1 ± 0.528.9 ± 3.3
ATP-690 ± 70

One unit of activity corresponds to one μmol of substrate converted to product per minute.

Table 2: Inhibition Constants (Ki) for Human Mevalonate Diphosphate Decarboxylase[5]
InhibitorType of InhibitionKi
Diphosphoglycolyl prolineCompetitive with MVAPP2.3 ± 0.3 μM
6-Fluoromevalonate 5-diphosphateCompetitive with MVAPP62 ± 5 nM
Table 3: Kinetic Parameters for Staphylococcus epidermidis Mevalonate Diphosphate Decarboxylase[3]
InhibitorType of Inhibition vs. MVAPPKi vs. MVAPP (μM)Type of Inhibition vs. ATPKi vs. ATP (μM)
Eriochrome Black ACompetitive2.7Non-competitive6.8
Eriochrome Black TCompetitive0.6Non-competitive0.6
Eriochrome Blue Black BCompetitive1.5Non-competitive2.1

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase (MVD) Activity[5]

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • 1 M Tris-HCl, pH 7.0

  • 1 M KCl

  • 1 M MgCl₂

  • 10 mM NADH

  • 100 mM Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (e.g., 4 units each per assay)

  • 100 mM ATP

  • 50 mM (R,S)-Mevalonate Diphosphate (MVAPP)

  • Purified MVD enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette with the following final concentrations:

    • 100 mM Tris-HCl, pH 7.0

    • 100 mM KCl

    • 10 mM MgCl₂

    • 0.2 mM NADH

    • 0.2 mM PEP

    • 4 units each of PK and LDH

    • 8 mM ATP

  • Add the purified MVD enzyme to the reaction mixture.

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.4 mM (R,S)-MVAPP.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Purification of Recombinant His-tagged Human MVD[5]

This protocol describes the purification of human MVD expressed in E. coli.

Materials:

  • E. coli cells expressing His-tagged human MVD

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Induce protein expression in a 1-liter E. coli culture (e.g., with 0.75 mM IPTG at 16-22°C for 20-24 hours).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged MVD with elution buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Substrate Binding Analysis

ITC directly measures the heat changes that occur upon molecular interactions, providing thermodynamic parameters of binding.

General Procedure:

  • Prepare the purified MVD and the ligand (e.g., MVAPP or a competitive inhibitor) in identical, thoroughly degassed buffer.[5]

  • Accurately determine the concentrations of the protein and ligand.

  • Load the MVD solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).[2]

  • Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

  • Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]

Visualizations

Signaling Pathway: Conversion of MVAPP to IPP

The following diagram illustrates the enzymatic reaction catalyzed by MVD.

MVD_Reaction cluster_reaction MVD Catalyzed Reaction Mevalonate-5-PP Mevalonate-5-PP MVD_complex MVD Enzyme Mevalonate-5-PP->MVD_complex Substrate Binding ATP ATP ATP->MVD_complex Co-substrate Binding Isopentenyl-PP Isopentenyl-PP MVD_complex->Isopentenyl-PP Decarboxylation CO2 CO2 MVD_complex->CO2 ADP_Pi ADP + Pi MVD_complex->ADP_Pi ATP Hydrolysis

Caption: ATP-dependent decarboxylation of MVAPP by MVD.

Experimental Workflow: MVD Kinetic Analysis

This diagram outlines a typical workflow for the kinetic characterization of MVD.

MVD_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Gene_Cloning Clone MVD Gene Protein_Expression Express Recombinant MVD Gene_Cloning->Protein_Expression Protein_Purification Purify MVD Protein_Expression->Protein_Purification Assay_Setup Set up Spectrophotometric Assay Protein_Purification->Assay_Setup Data_Collection Measure NADH Oxidation Assay_Setup->Data_Collection Inhibitor_Screening Screen Inhibitors Assay_Setup->Inhibitor_Screening Vmax_Km_Calc Calculate Vmax and Km Data_Collection->Vmax_Km_Calc Ki_Determination Determine Ki Inhibitor_Screening->Ki_Determination

Caption: Workflow for kinetic analysis of MVD.

Logical Relationship: Regulation of the Mevalonate Pathway

The following diagram illustrates the feedback regulation of the mevalonate pathway, highlighting the central role of cholesterol.

Regulation_Pathway HMG-CoA_Reductase HMG-CoA Reductase SREBP SREBP Activation SREBP->HMG-CoA_Reductase Upregulates Cholesterol Cellular Cholesterol Cholesterol->HMG-CoA_Reductase Promotes Degradation Cholesterol->SREBP Inhibits

Caption: Feedback regulation of the mevalonate pathway by cholesterol.

Conclusion

Mevalonic acid 5-pyrophosphate stands as a critical juncture in the biosynthesis of cholesterol. Its singular fate as the substrate for mevalonate diphosphate decarboxylase marks the commitment of cellular resources towards the production of IPP, the fundamental precursor for all isoprenoids. A thorough understanding of the function of MVAPP and the kinetics of its conversion is paramount for researchers in lipid metabolism and for professionals engaged in the development of novel therapeutics targeting hypercholesterolemia and other diseases linked to the mevalonate pathway. The experimental protocols and data presented herein provide a solid foundation for further investigation into this essential metabolic step.

References

Mevalonic Acid 5-Pyrophosphate: A Core Metabolite in the Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules, including sterols (like cholesterol) and non-sterol isoprenoids. Mevalonic acid 5-pyrophosphate (MVAPP), also known as mevalonate-5-diphosphate, is a key intermediate metabolite within this pathway, positioned at a critical juncture preceding the formation of the fundamental five-carbon building blocks of all isoprenoids. Dysregulation of the MVA pathway has been implicated in a range of pathologies, most notably cancer, where it supports cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of MVAPP's role in the mevalonate pathway, presenting quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for its study, and visual representations of the pathway and associated analytical workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of metabolic diseases.

The Mevalonate Pathway: An Overview

The mevalonate pathway commences with the conversion of acetyl-CoA to (R)-mevalonate, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[3] Mevalonate then undergoes a series of phosphorylation and decarboxylation steps to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These two molecules are the universal precursors for the biosynthesis of a vast array of isoprenoids.[4]

Mevalonic acid 5-pyrophosphate is the product of the phosphorylation of mevalonate-5-phosphate, a reaction catalyzed by phosphomevalonate kinase (PMVK).[5] Subsequently, MVAPP is decarboxylated by mevalonate diphosphate (B83284) decarboxylase (MVD) in an ATP-dependent reaction to produce IPP.[6] The central position of MVAPP makes the enzymes responsible for its synthesis and conversion critical points of regulation and potential targets for therapeutic intervention.

Signaling Pathway

The mevalonate pathway is tightly regulated at multiple levels to maintain cellular homeostasis. The primary point of regulation is the transcriptional control of HMG-CoA reductase, mediated by Sterol Regulatory Element-Binding Proteins (SREBPs).[2] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol biosynthesis, including HMGCR.[3]

Mevalonate_Pathway cluster_enzymes AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate NADPH -> NADP+ HMGCS HMG-CoA Synthase HMG_CoA->HMGCS Mevalonate_5P Mevalonate-5-Phosphate Mevalonate->Mevalonate_5P ATP -> ADP HMGCR HMG-CoA Reductase (Rate-limiting) Mevalonate->HMGCR Mevalonate_5PP Mevalonic Acid 5-Pyrophosphate Mevalonate_5P->Mevalonate_5PP ATP -> ADP MK Mevalonate Kinase Mevalonate_5P->MK IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5PP->IPP ATP -> ADP + Pi + CO2 PMVK Phosphomevalonate Kinase Mevalonate_5PP->PMVK DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP MVD Mevalonate Diphosphate Decarboxylase IPP->MVD GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP IPPI IPP Isomerase DMAPP->IPPI FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene NonSterol Non-Sterol Isoprenoids (e.g., Dolichol, Ubiquinone) FPP->NonSterol FPPS FPP Synthase FPP->FPPS Cholesterol Cholesterol Squalene->Cholesterol SQS Squalene Synthase Squalene->SQS

Caption: The Mevalonate Pathway highlighting Mevalonic Acid 5-Pyrophosphate.

Quantitative Data

A thorough understanding of the mevalonate pathway necessitates quantitative data on the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetics

The following tables summarize the kinetic constants for phosphomevalonate kinase (PMVK) and mevalonate diphosphate decarboxylase (MVD) from various species. These enzymes directly catalyze the formation and consumption of mevalonic acid 5-pyrophosphate.

Table 1: Kinetic Constants of Phosphomevalonate Kinase (PMVK)

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference(s)
Saccharomyces cerevisiae (30°C)ATP98.34.51-[7]
Mevalonate-5-phosphate8854.51-[7]
Saccharomyces cerevisiae (37°C)ATP74.35.33-[7]
Mevalonate-5-phosphate8805.33-[7]
Streptococcus pneumoniaeATP74-3.4[8]
Mevalonate-5-phosphate4.2-3.4[8]
Human (recombinant)ATP10746-[7]
Mevalonate-5-phosphate3446-[7]
Pig LiverATP4351-[7]
Mevalonate-5-phosphate1251-[7]

Table 2: Kinetic Constants of Mevalonate Diphosphate Decarboxylase (MVD)

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference(s)
Human (recombinant)ATP6906.1[9]
(R,S)-Mevalonate diphosphate28.96.1[9]
Intracellular Metabolite Concentrations

Quantifying the intracellular concentrations of mevalonate pathway intermediates is challenging due to their low abundance and instability. However, several studies have reported these values, particularly in the context of cancer cell lines and the effects of pathway inhibitors.

Table 3: Intracellular Concentrations of Mevalonate Pathway Metabolites

MetaboliteCell LineConditionConcentrationReference(s)
IPP + DMAPPMCF-725 µM Zoledronic acid (24h)2.4 nmol/mg protein[8]
IPPK562Untreated- (baseline)[9]
50 nM Lovastatin78% decrease from baseline[9]
10 µM Zoledronic acid12.6-fold increase from baseline[9]
IPPMCF-7Untreated- (baseline)[9]
50 nM Lovastatin53% decrease from baseline[9]
10 µM Zoledronic acid960-fold increase from baseline[9]
FPPMC3T3-E120 µM exogenous FPP3-fold increase[10]

Note: Basal concentrations of mevalonic acid 5-pyrophosphate are not widely reported in the literature, reflecting the analytical challenges in its quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of mevalonic acid 5-pyrophosphate and the enzymes that metabolize it.

Phosphomevalonate Kinase (PMVK) Activity Assay

This spectrophotometric assay measures PMVK activity by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Tris buffer (200 mM, pH 7.2)

  • KCl (100 mM)

  • MgCl2 (10 mM)

  • NADH (0.81 mM)

  • Phosphoenolpyruvate (1.5 mM)

  • Pyruvate (B1213749) kinase (0.682 U)

  • Lactate (B86563) dehydrogenase (0.990 U)

  • Purified PMK enzyme (0.1 µg)

  • ATP (0.1–8.0 mM)

  • Mevalonate-5-phosphate (0.2–10.0 mM)

  • 96-well microplate

  • Spectrophotometer capable of reading at 339 nm

Procedure:

  • Prepare a master mix containing Tris buffer, KCl, MgCl2, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Add the master mix to the wells of a 96-well plate.

  • Add the purified PMK enzyme to each well.

  • Initiate the reaction by adding varying concentrations of ATP and mevalonate-5-phosphate to the wells.

  • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 339 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.[7]

Mevalonate Diphosphate Decarboxylase (MVD) Activity Assay

This is another coupled spectrophotometric assay that measures MVD activity by linking ADP production to NADH oxidation.

Materials:

  • Tris-Cl buffer (100 mM, pH 7.0)

  • KCl (100 mM)

  • MgCl2 (10 mM)

  • NADH (0.2 mM)

  • Phosphoenolpyruvate (0.2 mM)

  • Pyruvate kinase/Lactate dehydrogenase mix (4 U/assay)

  • ATP (8 mM)

  • (R,S)-Mevalonate diphosphate (0.4 mM)

  • Purified MVD enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-Cl buffer, KCl, MgCl2, NADH, phosphoenolpyruvate, pyruvate kinase/lactate dehydrogenase mix, and ATP.

  • Add the purified MVD enzyme to the reaction mixture.

  • Initiate the reaction by adding mevalonate diphosphate.

  • Monitor the decrease in absorbance at 340 nm at 30°C.

  • Calculate the enzyme activity based on the rate of NADH oxidation. One unit of activity corresponds to one µmol of substrate converted to product per minute.[9]

LC-MS/MS Quantification of Mevalonate Pathway Metabolites

This protocol outlines a general approach for the sensitive and specific quantification of mevalonate pathway intermediates, including mevalonic acid 5-pyrophosphate, from cell culture samples.

Sample Preparation:

  • Culture cells to the desired confluency.

  • Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Employ a suitable liquid chromatography method, often involving ion-pair chromatography, to separate the polar and phosphorylated mevalonate pathway intermediates.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target metabolites.

  • Quantification: Generate calibration curves using authentic standards of the mevalonate pathway intermediates to quantify their concentrations in the samples. Isotope-labeled internal standards should be used to correct for matrix effects and variations in extraction efficiency.[8][10]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the enzyme activity assays and the LC-MS/MS-based metabolite quantification.

PMVK_Assay_Workflow A Prepare Master Mix (Buffer, Salts, NADH, PEP, PK, LDH) B Aliquot Master Mix into 96-well Plate A->B C Add Purified PMVK Enzyme B->C D Initiate Reaction with ATP and Mevalonate-5-Phosphate C->D E Monitor NADH Oxidation at 339 nm D->E F Calculate Initial Velocity E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Caption: Workflow for the Phosphomevalonate Kinase (PMVK) Activity Assay.

MVD_Assay_Workflow A Prepare Reaction Mixture (Buffer, Salts, NADH, PEP, PK/LDH, ATP) B Add Purified MVD Enzyme A->B C Initiate Reaction with Mevalonate Diphosphate B->C D Monitor NADH Oxidation at 340 nm C->D E Calculate Enzyme Activity D->E

Caption: Workflow for the Mevalonate Diphosphate Decarboxylase (MVD) Assay.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis A Cell Culture B Quench Metabolism (Ice-cold PBS wash) A->B C Metabolite Extraction (e.g., 80% Methanol) B->C D Cell Lysis & Debris Removal C->D E Supernatant Collection D->E F Drying and Reconstitution E->F G Liquid Chromatography (Ion-Pair Separation) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Data Acquisition H->I J Peak Integration I->J K Quantification using Calibration Curves J->K L Data Reporting K->L

Caption: Workflow for LC-MS/MS-based Quantification of Mevalonate Pathway Metabolites.

Conclusion

Mevalonic acid 5-pyrophosphate is a central metabolite in the highly conserved mevalonate pathway. Its strategic position makes the enzymes that produce and consume it, phosphomevalonate kinase and mevalonate diphosphate decarboxylase, key players in the regulation of isoprenoid biosynthesis. The upregulation of the mevalonate pathway in various cancers underscores the importance of understanding its intricate details for the development of novel therapeutic strategies. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their investigation of this critical metabolic pathway and its components. Further research is warranted to elucidate the precise intracellular concentrations of mevalonic acid 5-pyrophosphate under various physiological and pathological conditions, which will undoubtedly provide deeper insights into the regulation and dysregulation of this vital pathway.

References

An In-Depth Technical Guide to Mevalonic Acid 5-Pyrophosphate: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid 5-pyrophosphate (MVAPP), also known as 5-diphosphomevalonic acid, is a critical intermediate in the mevalonate (B85504) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria.[1] This pathway is fundamental for the biosynthesis of a vast array of isoprenoids, which are vital for numerous cellular functions. These include the synthesis of cholesterol, steroid hormones, coenzyme Q10, and the post-translational modification of proteins through prenylation.[1][2] Given its central role, the enzymes responsible for the production of mevalonic acid 5-pyrophosphate are significant targets for therapeutic intervention in various diseases, including hypercholesterolemia and cancer.[3][4] This technical guide provides a comprehensive overview of the discovery and history of mevalonic acid 5-pyrophosphate, detailed experimental protocols for the key enzymes involved in its synthesis, a compilation of quantitative data, and a visualization of its place in cellular signaling pathways.

I. Discovery and Historical Perspective

The journey to understanding the role of mevalonic acid 5-pyrophosphate began with the elucidation of the cholesterol biosynthesis pathway. In the mid-20th century, Konrad Bloch's pioneering work, for which he was awarded the Nobel Prize in 1964, established that acetate (B1210297) is the fundamental building block of cholesterol.[5][6] This laid the groundwork for identifying the key intermediates in this complex pathway.

A pivotal breakthrough came from the laboratory of Karl Folkers at Merck. In 1956, his team discovered mevalonic acid as an essential growth factor, an "acetate-replacing factor," for Lactobacillus acidophilus.[7] This discovery was crucial as it provided the missing link between acetate and the isoprenoid precursors of cholesterol.

Subsequent research focused on the metabolic fate of mevalonic acid. It was soon established that mevalonic acid is sequentially phosphorylated to first mevalonic acid 5-phosphate and then to mevalonic acid 5-pyrophosphate.[8] This two-step phosphorylation is catalyzed by two distinct enzymes: mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK). The final step in the formation of the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP), involves the ATP-dependent decarboxylation of mevalonic acid 5-pyrophosphate, a reaction catalyzed by mevalonate-5-pyrophosphate decarboxylase.[9][10] The identification of these enzymatic steps and their products solidified the central role of mevalonic acid 5-pyrophosphate in isoprenoid biosynthesis.

II. The Mevalonate Pathway: From Mevalonic Acid to Isopentenyl Pyrophosphate

The conversion of mevalonic acid to isopentenyl pyrophosphate involves three key enzymatic reactions:

  • Phosphorylation of Mevalonic Acid: Mevalonate kinase (MVK; EC 2.7.1.36) catalyzes the transfer of a phosphate (B84403) group from ATP to the 5-hydroxyl group of mevalonic acid, forming mevalonic acid 5-phosphate (MVAP).[11]

  • Phosphorylation of Mevalonic Acid 5-Phosphate: Phosphomevalonate kinase (PMVK; EC 2.7.4.2) then catalyzes the phosphorylation of MVAP, again using ATP, to yield mevalonic acid 5-pyrophosphate (MVAPP).[1]

  • Decarboxylation of Mevalonic Acid 5-Pyrophosphate: Finally, mevalonate-5-pyrophosphate decarboxylase (MVD; EC 4.1.1.33) catalyzes the ATP-dependent decarboxylation of MVAPP to produce isopentenyl pyrophosphate (IPP), ADP, phosphate, and CO2.[9][12]

This series of reactions is a critical control point in the mevalonate pathway, with the activity of mevalonate kinase being subject to feedback inhibition by downstream isoprenoids.[13]

III. Quantitative Data: Enzyme Kinetics

The kinetic parameters of mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) have been characterized in a variety of organisms. A summary of these kinetic constants is presented in the tables below to provide a comparative reference for researchers.

Table 1: Kinetic Parameters of Mevalonate Kinase (MVK)

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Methanococcus jannaschii(RS)-Mevalonate68.5387[14][15]
ATP92[14][15]
Rat (recombinant)(RS)-Mevalonate3538.7[7]
ATP953[7]
Human (recombinant)Mevalonic Acid5000 (fixed ATP)-[16]
ATP5000 (fixed MVA)-[16]

Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMVK)

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
Saccharomyces cerevisiae (30°C)Mevalonate-5-phosphate8854.51-[17]
ATP98.3-[17]
Saccharomyces cerevisiae (37°C)Mevalonate-5-phosphate8805.33-[17]
ATP74.3-[17]
Streptococcus pneumoniaeMevalonate-5-phosphate4.2-3.4[13][18][19]
ATP74-[13][18][19]
Pig LiverPhosphomevalonate75--[1]
ATP460--[1]
Human (recombinant)(R)-5-phosphomevalonate2546.4-[20]
ATP26052-[20]

IV. Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of mevalonate kinase and phosphomevalonate kinase, based on established protocols.

A. Mevalonate Kinase (MVK)

1. Purification of Recombinant His-tagged Rat Mevalonate Kinase [7]

  • Expression System: Escherichia coli transformed with an expression vector containing the rat MVK gene with an N-terminal His-tag.

  • Protocol:

    • Induce protein expression in a culture of transformed E. coli with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice and centrifuge to pellet the cell debris.

    • Apply the supernatant to a nickel-charged HiTrap chelating metal affinity column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged MVK using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

    • Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

2. Mevalonate Kinase Activity Assay [21][22]

This is a coupled spectrophotometric assay that measures the rate of NADH oxidation. The production of ADP by MVK is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.

  • Reaction Mixture (1 mL):

    • 100 mM HEPES buffer, pH 7.5

    • 100 mM KCl

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.8 mM DL-mevalonate

    • 0.2 mM phosphoenolpyruvate

    • 0.16 mM NADH

    • 4 units lactate dehydrogenase

    • 4 units pyruvate kinase

    • Purified mevalonate kinase

  • Procedure:

    • Combine all reagents except mevalonate in a cuvette and incubate at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding mevalonate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

B. Phosphomevalonate Kinase (PMVK)

1. Purification of Recombinant His-tagged Saccharomyces cerevisiae Phosphomevalonate Kinase [17][23]

  • Expression System: E. coli BL21(DE3) transformed with a pET vector containing a codon-optimized S. cerevisiae PMVK gene with a C-terminal His-tag.

  • Protocol:

    • Grow the transformed E. coli in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.6.

    • Induce protein expression with IPTG (e.g., 100 µM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells, resuspend in a lysis buffer, and lyse by sonication.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with a wash buffer containing imidazole.

    • Elute the His-tagged PMVK with an elution buffer containing a higher concentration of imidazole.

    • Dialyze the purified protein and store at -80°C.

2. Phosphomevalonate Kinase Activity Assay [17][19][23]

This is also a coupled spectrophotometric assay measuring NADH oxidation.

  • Reaction Mixture (100 µL):

    • 200 mM Tris buffer, pH 7.2

    • 100 mM KCl

    • 10 mM MgCl2

    • 0.1 - 8.0 mM ATP

    • 0.2 - 10.0 mM mevalonate-5-phosphate

    • 1.5 mM phosphoenolpyruvate

    • 0.81 mM NADH

    • 0.682 units pyruvate kinase

    • 0.990 units lactate dehydrogenase

    • 0.1 µg purified phosphomevalonate kinase

  • Procedure:

    • Combine all reagents except mevalonate-5-phosphate in a 96-well plate.

    • Initiate the reaction by adding mevalonate-5-phosphate.

    • Monitor the decrease in absorbance at 340 nm (or 339 nm) at a constant temperature (e.g., 30°C or 37°C).

    • Calculate the enzyme activity based on the rate of NADH consumption.

V. Signaling Pathways and Cellular Roles

Mevalonic acid 5-pyrophosphate is a precursor to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids. The downstream products of the mevalonate pathway are involved in a multitude of signaling and cellular processes.

A. Protein Prenylation

One of the most critical roles of IPP and DMAPP is in the post-translational modification of proteins known as prenylation.[14][24][25] This process involves the covalent attachment of farnesyl pyrophosphate (FPP; a 15-carbon isoprenoid) or geranylgeranyl pyrophosphate (GGPP; a 20-carbon isoprenoid) to cysteine residues of target proteins.[2]

Prenylation is essential for the proper localization and function of many signaling proteins, particularly small GTPases of the Ras superfamily, which includes the Ras, Rho, and Rab families.[26][27] These proteins act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, survival, and cytoskeletal organization.[14][27] By anchoring these proteins to cellular membranes, prenylation facilitates their interaction with downstream effectors.[24]

B. Rho GTPase Signaling

The Rho family of small GTPases, including Rho, Rac, and Cdc42, are key regulators of the actin cytoskeleton, cell adhesion, and cell motility. The activity of these GTPases is dependent on their geranylgeranylation.[26] Inhibition of the mevalonate pathway, and thus the synthesis of GGPP, leads to the accumulation of unprenylated, inactive Rho GTPases in the cytosol. This disruption of Rho GTPase signaling is a key mechanism by which statins, inhibitors of HMG-CoA reductase, exert pleiotropic effects beyond cholesterol lowering, including anti-inflammatory and anti-cancer activities.[4]

Mevalonate_Pathway_and_Signaling cluster_signaling Downstream Signaling AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase MevalonicAcid Mevalonic Acid HMGCoA->MevalonicAcid HMG-CoA reductase MVAP Mevalonic Acid 5-Phosphate MevalonicAcid->MVAP Mevalonate Kinase (MVK) MVAPP Mevalonic Acid 5-Pyrophosphate MVAP->MVAPP Phosphomevalonate Kinase (PMVK) IPP Isopentenyl Pyrophosphate (IPP) MVAPP->IPP Mevalonate-5-pyrophosphate decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol CoenzymeQ10 Coenzyme Q10 FPP->CoenzymeQ10 PrenylatedProteins Prenylated Proteins FPP->PrenylatedProteins Ras Ras GTPases FPP->Ras Farnesylation GGPP->PrenylatedProteins Rho Rho GTPases GGPP->Rho Geranylgeranylation SteroidHormones Steroid Hormones Cholesterol->SteroidHormones CellProliferation Cell Proliferation & Survival Ras->CellProliferation Cytoskeleton Cytoskeletal Organization Rho->Cytoskeleton

Caption: The Mevalonate Pathway and its link to downstream signaling.

VI. Conclusion

Mevalonic acid 5-pyrophosphate stands as a linchpin in the intricate network of isoprenoid biosynthesis. Its discovery was a landmark achievement that paved the way for a deeper understanding of cholesterol metabolism and the diverse roles of isoprenoids in cellular physiology. The enzymes responsible for its synthesis, mevalonate kinase and phosphomevalonate kinase, are crucial regulatory points in the pathway and represent important targets for pharmacological intervention. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. A thorough understanding of the biochemistry and signaling roles of mevalonic acid 5-pyrophosphate will continue to fuel discoveries in metabolic diseases, cancer biology, and beyond.

References

A Deep Dive into Mevalonic Acid 5-Pyrophosphate Tetralithium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is crucial. Mevalonic acid 5-pyrophosphate tetralithium, a salt of a critical molecule in the ubiquitous mevalonate (B85504) pathway, serves as a focal point for studies in cholesterol biosynthesis, isoprenoid production, and the development of therapeutic agents. This technical guide provides an in-depth look at this compound, its synonyms, its role in the mevalonate pathway, and associated experimental protocols.

Synonyms and Chemical Identity

Mevalonic acid 5-pyrophosphate is known by several synonyms in scientific literature and commercial catalogs. The tetralithium salt form is commonly used for its stability.

SynonymAbbreviation
This compound-
5-Diphosphomevalonic acid tetralithium-
Mevalonic acid 5-diphosphate tetralithium-
(±)-Mevalonic acid 5-pyrophosphate tetralithium salt(±)-MVAPP
(R)-Mevalonic acid 5-pyrophosphate tetralithium saltR-MVAPP
Mevalonate 5-pyrophosphateMVAPP
5-Pyrophosphomevalonate-
Mevalonate pyrophosphate-

The Mevalonate Pathway: A Central Metabolic Route

The mevalonate pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria.[1] It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for a vast array of over 30,000 biomolecules known as isoprenoids.[1] These include cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1]

The pathway can be broadly divided into an upper and a lower section. The upper mevalonate pathway begins with acetyl-CoA and culminates in the synthesis of (R)-mevalonate.[1] The lower mevalonate pathway, where mevalonic acid 5-pyrophosphate is a key intermediate, converts (R)-mevalonate into IPP and DMAPP.[1]

Mevalonic acid 5-pyrophosphate is synthesized from mevalonate-5-phosphate through the action of the enzyme phosphomevalonate kinase, a reaction that consumes one molecule of ATP.[1] Subsequently, mevalonic acid 5-pyrophosphate is acted upon by the enzyme mevalonate diphosphate (B83284) decarboxylase (MDD), which catalyzes an ATP-dependent decarboxylation to yield isopentenyl pyrophosphate (IPP), ADP, phosphate, and CO2.[2]

Below is a diagram illustrating the key steps of the lower mevalonate pathway.

Mevalonate_Pathway cluster_enzymes Enzymes Mevalonate Mevalonate Mevalonate_5_P Mevalonate-5-phosphate Mevalonate->Mevalonate_5_P Mevalonate_5_PP Mevalonic acid 5-pyrophosphate (MVAPP) Mevalonate_5_P->Mevalonate_5_PP IPP Isopentenyl pyrophosphate (IPP) Mevalonate_5_PP->IPP Mevalonate_Kinase Mevalonate Kinase Mevalonate_Kinase->Mevalonate_5_P ADP1 ADP Mevalonate_Kinase->ADP1 Phosphomevalonate_Kinase Phosphomevalonate Kinase Phosphomevalonate_Kinase->Mevalonate_5_PP ADP2 ADP Phosphomevalonate_Kinase->ADP2 MDD Mevalonate Diphosphate Decarboxylase (MDD) MDD->IPP ADP3 ADP + Pi + CO2 MDD->ADP3 ATP1 ATP ATP1->Mevalonate_Kinase ATP2 ATP ATP2->Phosphomevalonate_Kinase ATP3 ATP ATP3->MDD

The Lower Mevalonate Pathway

Quantitative Data: Enzyme Kinetics

The enzyme responsible for the conversion of mevalonic acid 5-pyrophosphate, mevalonate diphosphate decarboxylase (MDD), has been the subject of kinetic studies. Understanding its kinetic parameters is vital for drug development, particularly for inhibitors of the mevalonate pathway.

Table 1: Kinetic Parameters of Human Mevalonate Diphosphate Decarboxylase [3]

ParameterValueSubstrate
Vmax6.1 ± 0.5 U/mg-
Km0.69 ± 0.07 mMATP
Km28.9 ± 3.3 µM(R,S) mevalonate diphosphate

Table 2: Inhibition Constants (Ki) for Human Mevalonate Diphosphate Decarboxylase Inhibitors [3]

InhibitorKi ValueInhibition TypeCompeting Substrate
Diphosphoglycolyl proline2.3 ± 0.3 µMCompetitiveMevalonate diphosphate
6-fluoromevalonate 5-diphosphate62 ± 5 nMCompetitiveMevalonate diphosphate

Experimental Protocols

Synthesis of Mevalonic Acid 5-Pyrophosphate
  • Synthesis of Methyl 3-hydroxy-3-methyl-5-iodopentanoate: This intermediate is synthesized by reacting mevalonolactone (B1676541) with trimethylsilyl (B98337) iodide, followed by derivatization with diazomethane (B1218177) to form the methyl ester. The product is then purified using silica (B1680970) gel chromatography.[3]

  • Synthesis of Methyl 5-diphosphomevalonate: The purified iodopentanoate derivative is then reacted with an excess of tetrabutylammonium (B224687) diphosphate to yield methyl 5-diphosphomevalonate.[3]

  • Hydrolysis and Salt Formation: Subsequent hydrolysis of the methyl ester and conversion to the tetralithium salt would yield the final product. The specifics of this final step, including purification and isolation, would require further optimization based on standard organic chemistry techniques.

Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase Activity

The activity of mevalonate diphosphate decarboxylase can be determined using a coupled spectrophotometric assay. This assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: The ADP produced by the MDD reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH.

Reagents:

  • 100 mM Tris-Cl buffer, pH 7.0

  • 100 mM KCl

  • 10 mM MgCl₂

  • 0.2 mM NADH

  • 0.2 mM Phosphoenolpyruvate

  • 8 mM ATP

  • 0.4 mM (R,S)-Mevalonate diphosphate

  • Pyruvate kinase/Lactate dehydrogenase enzyme mix (e.g., 4U/assay)

  • Purified Mevalonate Diphosphate Decarboxylase enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-Cl buffer, KCl, MgCl₂, NADH, phosphoenolpyruvate, and the pyruvate kinase/lactate dehydrogenase enzyme mix.

  • Add the purified mevalonate diphosphate decarboxylase enzyme to the reaction mixture.

  • Initiate the reaction by adding ATP and mevalonate diphosphate.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the activity of mevalonate diphosphate decarboxylase. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate to product per minute under the specified conditions.[3]

Logical Workflow for Inhibitor Screening

The development of inhibitors for mevalonate diphosphate decarboxylase is a key area of research for new therapeutics. The following diagram outlines a typical workflow for screening and characterizing potential inhibitors.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) Dose_Response->Mechanism_of_Inhibition Ki_Determination Ki Determination Mechanism_of_Inhibition->Ki_Determination Lead_Optimization Lead Optimization Ki_Determination->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Inhibitor Screening Workflow

This technical guide provides a foundational understanding of this compound, its context within the crucial mevalonate pathway, and associated experimental considerations. For researchers in drug discovery and metabolic studies, a thorough grasp of these details is essential for advancing their work.

References

The Central Role of Mevalonic Acid 5-Pyrophosphate in Steroid Hormone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biosynthesis of all steroid hormones is fundamentally dependent on the production of cholesterol, a complex process governed by the mevalonate (B85504) pathway. This technical guide provides an in-depth examination of this critical metabolic route, with a specific focus on the pivotal intermediate, mevalonic acid 5-pyrophosphate (MVAPP). We will dissect the enzymatic cascade from acetyl-CoA to cholesterol, detail the subsequent conversion of cholesterol into the primary classes of steroid hormones, and present the information through structured data tables and detailed pathway diagrams for enhanced clarity and utility in a research and development context.

The Mevalonate Pathway: A Prelude to Steroidogenesis

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is a vital metabolic sequence present in all eukaryotes and some bacteria. Its primary products, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are the foundational building blocks for a vast array of over 30,000 biomolecules, including cholesterol, coenzyme Q10, and steroid hormones. In animals, this pathway is the exclusive route for the de novo synthesis of cholesterol, the indispensable precursor for all steroid hormones. The entire process begins with the simple two-carbon unit, acetyl-CoA, and unfolds across the cytosol and endoplasmic reticulum.

From Acetyl-CoA to Mevalonic Acid 5-Pyrophosphate (MVAPP)

The initial phase of the pathway establishes the core six-carbon intermediate, mevalonate, which is then primed for decarboxylation through phosphorylation.

  • Formation of HMG-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by thiolase . Subsequently, HMG-CoA synthase condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • The Rate-Limiting Step: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase , utilizing NADPH as a reducing agent. This step is the primary regulatory point and the committed, rate-limiting step of the entire cholesterol synthesis pathway. It is famously the target of statin drugs, which are competitive inhibitors of this enzyme.

  • Phosphorylation to MVAPP: Mevalonate undergoes two successive phosphorylation reactions. First, mevalonate kinase phosphorylates mevalonate at the C-5 hydroxyl group to yield mevalonate-5-phosphate. Following this, phosphomevalonate kinase catalyzes the transfer of a second phosphate (B84403) group from ATP to form mevalonic acid 5-pyrophosphate (MVAPP).

The Role of MVAPP: Decarboxylation to Isoprenoid Units

Mevalonic acid 5-pyrophosphate stands at a crucial juncture. Its sole purpose is to undergo an ATP-dependent decarboxylation, catalyzed by mevalonate-5-pyrophosphate decarboxylase (also known as diphosphomevalonate decarboxylase). This reaction expels CO2 and a phosphate group, resulting in the formation of the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP).

Assembly of Cholesterol

The final stages of cholesterol synthesis involve the sequential assembly of IPP units into

Cellular Localization of Mevalonic Acid 5-Pyrophosphate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of the synthesis of mevalonic acid 5-pyrophosphate, a critical intermediate in the mevalonate (B85504) pathway. This pathway is responsible for the production of cholesterol and a wide array of non-sterol isoprenoids essential for diverse cellular functions. The precise subcellular location of the enzymes that catalyze the conversion of mevalonic acid to mevalonic acid 5-pyrophosphate—mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK)—has been a subject of considerable research and some debate. Understanding the compartmentalization of these enzymatic steps is crucial for elucidating the regulation of isoprenoid biosynthesis and for the development of targeted therapeutics.

Core Enzymes and the Mevalonate Pathway

The synthesis of mevalonic acid 5-pyrophosphate from mevalonic acid involves two sequential phosphorylation steps catalyzed by MVK and PMVK.

  • Mevalonate Kinase (MVK): Catalyzes the ATP-dependent phosphorylation of mevalonic acid to form mevalonic acid 5-phosphate.

  • Phosphomevalonate Kinase (PMVK): Catalyzes the subsequent ATP-dependent phosphorylation of mevalonic acid 5-phosphate to yield mevalonic acid 5-pyrophosphate.

The localization of these enzymes dictates where this segment of the mevalonate pathway occurs within the cell.

Mevalonate Pathway Segment Mevalonic_Acid Mevalonic Acid Mevalonic_Acid_5_P Mevalonic Acid 5-Phosphate Mevalonic_Acid->Mevalonic_Acid_5_P ATP -> ADP MVK Mevalonic_Acid_5_PP Mevalonic Acid 5-Pyrophosphate Mevalonic_Acid_5_P->Mevalonic_Acid_5_PP ATP -> ADP PMVK MVK Mevalonate Kinase (MVK) PMVK Phosphomevalonate Kinase (PMVK)

Figure 1: Enzymatic steps in mevalonic acid 5-pyrophosphate synthesis.

Subcellular Localization: A Tale of Two Compartments

The scientific literature presents a nuanced and, in the case of PMVK, a contentious picture of the subcellular localization of these key enzymes.

Mevalonate Kinase (MVK)

In mammalian cells, a substantial body of evidence points to a predominantly cytosolic localization for MVK.[1] Studies utilizing a variety of techniques, including subcellular fractionation, digitonin (B1670571) permeabilization, immunofluorescence microscopy, and immunocytochemistry, have consistently found MVK in the cytosolic fraction of human fibroblasts, liver, and HEK293 cells.[1] These findings suggest that the initial phosphorylation of mevalonic acid occurs in the cytoplasm.

In contrast, studies in plants have revealed a different picture. While MVK itself is found in the cytosol, the subsequent enzymes in the pathway, PMVK and mevalonate 5-diphosphate decarboxylase (MVD), have been localized to peroxisomes.[2] This suggests a compartmentalization of the mevalonate pathway between the cytosol and peroxisomes in plant cells.

Phosphomevalonate Kinase (PMVK): The Center of the Controversy

The subcellular localization of PMVK is a subject of ongoing scientific debate, with credible evidence supporting both a peroxisomal and a cytosolic residence.

Evidence for Peroxisomal Localization:

  • Initial studies suggested that PMVK is a peroxisomal protein.[3][4] This was based on the identification of a C-terminal peroxisomal targeting signal (PTS1), specifically Ser-Arg-Leu, which is required for its import into peroxisomes.[3][4]

  • Immunofluorescence studies in CHO cells showed that a GFP-tagged PMVK co-localized with the peroxisomal marker catalase, exhibiting a punctate distribution characteristic of peroxisomes.[4] Deletion of the PTS1 signal resulted in a diffuse cytosolic localization.[4]

  • Enzyme activity studies in patients with peroxisome biogenesis disorders, such as Zellweger syndrome, showed a significant deficiency in PMVK activity, further suggesting a peroxisomal localization.[5]

Evidence for Cytosolic Localization:

  • Conversely, other studies have reported an exclusive cytosolic localization for PMVK in various human cell lines, including fibroblasts, liver, and HEK293 cells.[6] These studies employed similar techniques as those used for MVK, including subcellular fractionation and immunofluorescence, but failed to detect PMVK in peroxisomal fractions.[6]

  • The UniProt database entry for human PMVK notes the original peroxisomal localization finding but also highlights subsequent studies demonstrating a cytosolic location.

This discrepancy in the literature may be attributable to differences in cell types, experimental conditions, or the specific antibodies and techniques employed. It is also possible that PMVK has a dual localization, with its distribution between the cytosol and peroxisomes being subject to regulation.

Quantitative Data on Subcellular Distribution

While many studies have qualitatively assessed the localization of MVK and PMVK, detailed quantitative data on their distribution across different subcellular compartments is sparse in the literature. The following table summarizes the general findings from various studies. A definitive quantitative breakdown remains an area for further investigation.

EnzymeOrganism/Cell TypePredominant LocalizationPeroxisomal LocalizationCytosolic LocalizationReference(s)
Mevalonate Kinase (MVK) Human (various)CytosolicNot detectedPredominantly detected[1]
PlantsCytosolicNot detectedDetected[2]
Phosphomevalonate Kinase (PMVK) Rat LiverPeroxisomalDetectedOriginally thought to be[3][4]
Human (various)ContradictoryDetected in some studiesDetected in other studies[5][6]
PlantsPeroxisomalDetectedNot detected[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular localization of MVK and PMVK.

Subcellular Fractionation by Differential Centrifugation

This protocol outlines a general procedure for separating cellular components into nuclear, mitochondrial, peroxisomal, and cytosolic fractions.

Materials:

  • Cell culture plates

  • Cell scrapers

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Fractionation Buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

  • Lysis Buffer (e.g., 10 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 0.5% NP-40, protease inhibitor cocktail)

  • Nuclear Extraction Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, protease inhibitor cocktail)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold PBS.

    • Add a small volume of Fractionation Buffer and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in a hypotonic Lysis Buffer and incubate on ice for 10-15 minutes to swell the cells.

    • Homogenize the cell suspension using a Dounce homogenizer with 10-20 strokes of a tight-fitting pestle.

    • Monitor cell lysis under a microscope.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet with Lysis Buffer.

    • Mitochondrial/Peroxisomal Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria and peroxisomes.

    • Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction. For a cleaner cytosolic fraction, this can be further centrifuged at 100,000 x g for 1 hour at 4°C to pellet microsomes.

  • Further Purification of Peroxisomes (Optional):

    • The mitochondrial/peroxisomal pellet can be further purified using a density gradient (e.g., sucrose or OptiPrep) centrifugation.

  • Protein Extraction and Analysis:

    • Resuspend each fraction in an appropriate buffer for downstream analysis (e.g., RIPA buffer for Western blotting, specific assay buffer for enzyme activity assays).

    • Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford).

    • Analyze the fractions by Western blotting using antibodies against MVK, PMVK, and marker proteins for each subcellular compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Catalase for peroxisomes, and GAPDH for cytosol).

Subcellular Fractionation Workflow start Harvested Cells lysis Cell Lysis (Dounce Homogenizer) start->lysis cent1 Centrifuge 1,000 x g, 10 min lysis->cent1 pellet1 Pellet (Nuclei) cent1->pellet1 sup1 Supernatant cent1->sup1 analysis Western Blot & Enzyme Activity Assays pellet1->analysis cent2 Centrifuge 12,000 x g, 20 min sup1->cent2 pellet2 Pellet (Mitochondria/ Peroxisomes) cent2->pellet2 sup2 Supernatant (Cytosol) cent2->sup2 gradient Density Gradient Centrifugation (Optional) pellet2->gradient sup2->analysis peroxisomes Purified Peroxisomes gradient->peroxisomes peroxisomes->analysis

Figure 2: Workflow for subcellular fractionation.

Immunofluorescence Microscopy

This protocol describes the staining of cells to visualize the subcellular localization of a target protein.

Materials:

  • Cells grown on glass coverslips or in imaging-grade multi-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)

  • Primary antibodies (anti-MVK or anti-PMVK)

  • Secondary antibodies (fluorescently labeled, e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • Antibodies for organelle markers (e.g., anti-catalase for peroxisomes)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to 50-70% confluency on coverslips.

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with Blocking Solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody (e.g., rabbit anti-PMVK) diluted in antibody dilution buffer (e.g., 1% BSA in PBST) overnight at 4°C.

    • Wash three times with PBST (PBS with 0.1% Tween 20).

    • Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.

    • For co-localization, a primary antibody against an organelle marker (e.g., mouse anti-catalase) can be added simultaneously with the primary antibody against the protein of interest, followed by incubation with appropriate secondary antibodies (e.g., Alexa Fluor 594 goat anti-mouse).

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Incubate with DAPI for 5 minutes to stain the nucleus.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images in the appropriate channels for the fluorophores used.

    • Analyze the images for co-localization of the target protein with organelle markers.

Enzyme Activity Assays

This protocol is for measuring the activity of MVK and PMVK in subcellular fractions.

MVK Activity Assay:

  • Principle: The production of ADP from the MVK-catalyzed reaction is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is monitored.

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 5 mM ATP

    • 1 mM phosphoenolpyruvate

    • 0.2 mM NADH

    • 10 units/mL pyruvate kinase

    • 10 units/mL lactate dehydrogenase

    • Subcellular fraction (containing MVK)

  • Procedure:

    • Pre-incubate the reaction mixture without mevalonic acid at 37°C for 5 minutes.

    • Initiate the reaction by adding mevalonic acid (e.g., to a final concentration of 0.5 mM).

    • Monitor the decrease in absorbance at 340 nm over time.

PMVK Activity Assay:

  • Principle: Similar to the MVK assay, the production of ADP is coupled to NADH oxidation.

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 5 mM ATP

    • 1 mM phosphoenolpyruvate

    • 0.2 mM NADH

    • 10 units/mL pyruvate kinase

    • 10 units/mL lactate dehydrogenase

    • Subcellular fraction (containing PMVK)

  • Procedure:

    • Pre-incubate the reaction mixture without mevalonic acid 5-phosphate at 37°C for 5 minutes.

    • Initiate the reaction by adding mevalonic acid 5-phosphate (e.g., to a final concentration of 0.2 mM).

    • Monitor the decrease in absorbance at 340 nm over time.

Regulation of Cellular Localization and Signaling Pathways

The localization of MVK and PMVK is not only a matter of static distribution but is also likely subject to dynamic regulation.

SREBP Pathway

The entire mevalonate pathway is transcriptionally regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[3] When cellular sterol levels are low, SREBP-2 is processed and translocates to the nucleus, where it upregulates the expression of genes encoding mevalonate pathway enzymes, including MVK and PMVK. While this pathway primarily controls the abundance of these enzymes, it does not directly dictate their subcellular localization.

SREBP Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP_SREBP SCAP-SREBP Complex Insig Insig SCAP_SREBP->Insig High Sterols: Complex retained in ER COPII COPII Vesicle SCAP_SREBP->COPII Transport to Golgi S1P S1P S2P S2P S1P->S2P Sequential Cleavage nSREBP nSREBP (active) S2P->nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Mevalonate_Pathway_Genes Mevalonate Pathway Genes (MVK, PMVK, etc.) SRE->Mevalonate_Pathway_Genes Activates Transcription Low_Sterols Low Sterols Low_Sterols->SCAP_SREBP Dissociation from Insig COPII->S1P

Figure 3: Simplified SREBP-2 signaling pathway.

Peroxisomal Import Pathways

For proteins targeted to the peroxisome, such as the potential localization of PMVK, specific import pathways are utilized. The two main pathways involve peroxisomal targeting signals (PTS).

  • PTS1 Pathway: This pathway recognizes a C-terminal tripeptide sequence (e.g., -SKL). The cargo protein is recognized in the cytosol by the Pex5 receptor, which then docks with a complex on the peroxisomal membrane (Pex13/Pex14) to facilitate import.[7] The proposed -SRL sequence at the C-terminus of PMVK would utilize this pathway.

  • PTS2 Pathway: This pathway recognizes an N-terminal signal sequence. The cargo is recognized by the Pex7 receptor, which, in conjunction with Pex5, mediates its import into the peroxisome.

The regulation of these import pathways themselves can influence the subcellular distribution of peroxisomal proteins.

Peroxisomal Import Pathways cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Membrane Peroxisomal Membrane PTS1_Cargo Cargo Protein (with PTS1) Pex5 Pex5 Receptor PTS1_Cargo->Pex5 Binds to PTS2_Cargo Cargo Protein (with PTS2) Pex7 Pex7 Receptor PTS2_Cargo->Pex7 Binds to Docking_Complex Docking Complex (Pex13/Pex14) Pex5->Docking_Complex Docks Pex7->Docking_Complex Docks (with Pex5) Matrix Peroxisomal Matrix Docking_Complex->Matrix Translocation

Figure 4: Overview of PTS1 and PTS2 peroxisomal import pathways.

Conclusion and Future Directions

The synthesis of mevalonic acid 5-pyrophosphate is a critical juncture in the mevalonate pathway. While the subcellular localization of mevalonate kinase in the cytosol of mammalian cells is well-established, the precise location of phosphomevalonate kinase remains an area of active investigation and debate. The conflicting evidence for a cytosolic versus a peroxisomal localization of PMVK highlights the need for further research to resolve this controversy.

Future studies should focus on:

  • Quantitative Proteomics: Employing advanced mass spectrometry-based techniques to obtain precise quantitative data on the distribution of MVK and PMVK across highly purified subcellular fractions.

  • Live-Cell Imaging: Utilizing advanced microscopy techniques with fluorescently tagged proteins to dynamically track the localization of these enzymes in living cells under various physiological conditions.

  • Regulatory Mechanisms: Investigating the signaling pathways and post-translational modifications that may regulate the potential dual localization of PMVK.

A definitive understanding of the compartmentalization of mevalonic acid 5-pyrophosphate synthesis will provide deeper insights into the intricate regulation of isoprenoid biosynthesis and may unveil novel targets for therapeutic intervention in diseases associated with dysregulated mevalonate pathway activity.

References

Mevalonic Acid 5-Pyrophosphate: A Locus of Isoprenoid Biosynthesis Across Biological Kingdoms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mevalonic acid 5-pyrophosphate (MVAPP) is a pivotal intermediate in the mevalonate (B85504) (MVA) pathway, a metabolic route essential for the biosynthesis of a vast array of isoprenoids. These molecules are fundamental for cellular function across all domains of life, from membrane integrity to signaling. This technical guide provides a comprehensive overview of MVAPP's role and the nuances of the mevalonate pathway in different biological kingdoms: Bacteria, Archaea, Fungi, Protista, Plantae, and Animalia. It delves into the variations of the pathway, presents available quantitative data, details experimental protocols for the study of MVAPP and related enzymes, and visualizes the core metabolic and signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development, offering insights into potential therapeutic targets within this crucial metabolic network.

Introduction to the Mevalonate Pathway and Mevalonic Acid 5-Pyrophosphate

The mevalonate (MVA) pathway is a highly conserved metabolic cascade that produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These two molecules serve as the universal building blocks for over 30,000 isoprenoids, including sterols (like cholesterol in animals and ergosterol (B1671047) in fungi), quinones, dolichols, and carotenoids.[1][2] The pathway is present in eukaryotes, archaea, and some bacteria.[1][2]

Mevalonic acid 5-pyrophosphate (MVAPP), also known as 5-diphosphomevalonic acid, is a key phosphorylated intermediate in the canonical eukaryotic MVA pathway.[3][4][5] It is formed from mevalonate-5-phosphate and is subsequently decarboxylated to yield IPP.[3][5] The enzymes involved in the synthesis and conversion of MVAPP are critical for the overall flux of the MVA pathway and represent potential targets for therapeutic intervention.[5][6]

The Mevalonate Pathway Across Biological Kingdoms

While the upper MVA pathway, which leads to the synthesis of mevalonate, is largely conserved, the lower pathway, converting mevalonate to IPP, exhibits significant variations across the kingdoms of life.[1][2]

Bacteria

Most bacteria utilize the alternative methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis.[1][7] However, a number of bacteria, particularly Gram-positive cocci, possess the MVA pathway.[7] In these bacteria, the pathway generally follows the canonical eukaryotic route, with MVAPP as a central intermediate. The MVA pathway is essential for the growth of some pathogenic bacteria, making its enzymes potential targets for novel antibiotics.[8]

Archaea

Archaea exclusively use the MVA pathway for the synthesis of their unique isoprenoid-based membrane lipids.[1][2] However, they display remarkable diversity in the lower MVA pathway, with several alternative routes identified that may not all proceed through MVAPP in the same manner as the eukaryotic pathway.[1][2][9] Some archaea possess a modified pathway where mevalonate-5-phosphate is decarboxylated before the second phosphorylation, bypassing the formation of MVAPP.[1][2] Another variant found in Thermoplasma acidophilum involves phosphorylation of mevalonate at the 3-OH position, leading to a different set of intermediates.[1][2][9]

Fungi

Fungi rely on the MVA pathway for the synthesis of essential sterols, most notably ergosterol, a key component of their cell membranes.[10] The pathway in fungi, such as Saccharomyces cerevisiae and the pathogenic fungus Aspergillus fumigatus, follows the canonical eukaryotic model where MVAPP is an essential intermediate.[10][11] The enzymes of the fungal MVA pathway are well-characterized and are the targets of several antifungal drugs.[12][13]

Protista

The MVA pathway is present in many protozoa, including several human parasites.[10][14][15] For instance, Trypanosoma and Leishmania species utilize the MVA pathway for the synthesis of dolichols and the side chains of ubiquinones.[14] In some apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria), the MEP pathway is the primary route for isoprenoid synthesis in the apicoplast, but genetically engineered parasites can be made to rely on a cytosolic MVA pathway.[1][16] The MVA pathway is also crucial for the growth and virulence of oomycetes, fungus-like protists that are significant plant pathogens.[3][17]

Plantae

Plants possess both the MVA and the MEP pathways, which are spatially separated within the cell. The MVA pathway operates in the cytosol and is responsible for the synthesis of sesquiterpenes, triterpenes, and sterols.[1][18] The MEP pathway is located in the plastids and produces precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone.[18] MVAPP is a key intermediate in the plant cytosolic MVA pathway.[19] Notably, MVAPP and its precursors, mevalonate and mevalonate-5-phosphate, have been implicated in plant signaling, specifically in inducing calcium spiking during symbiotic interactions.[20][21]

Animalia

In animals, the MVA pathway is the sole route for isoprenoid biosynthesis and is crucial for the production of cholesterol, steroid hormones, ubiquinone, and for protein prenylation.[22][23] The pathway is highly regulated, primarily at the level of HMG-CoA reductase, the enzyme that is targeted by statin drugs.[2] MVAPP is an essential intermediate in the animal MVA pathway, and its conversion to IPP is a critical step.[3]

Quantitative Data

Obtaining precise intracellular concentrations of MVAPP is challenging due to its transient nature and low abundance. However, kinetic data for the enzymes that produce and consume MVAPP are available for some organisms.

Table 1: Michaelis-Menten Constants (Km) for Mevalonate Diphosphate (B83284) Decarboxylase (MVDP)

OrganismSubstrateKm (µM)Reference
Homo sapiens(R,S)-Mevalonate diphosphate28.9 ± 3.3[24]
Enterococcus faecalisMevalonate-5-diphosphate39.3 ± 4.0[18]

Table 2: Presence of Mevalonate Pathway Enzymes Across Kingdoms

EnzymeBacteria (some)ArchaeaFungiProtista (some)Plantae (cytosol)Animalia
Acetoacetyl-CoA thiolaseYesYesYesYesYesYes
HMG-CoA synthaseYesYesYesYesYesYes
HMG-CoA reductaseYesYesYesYesYesYes
Mevalonate kinaseYesYesYesYesYesYes
Phosphomevalonate kinaseYesSomeYesYesYesYes
Mevalonate diphosphate decarboxylaseYesSomeYesYesYesYes
Isopentenyl pyrophosphate isomeraseYesYesYesYesYesYes

Experimental Protocols

Extraction of Mevalonate Pathway Intermediates from Adherent Mammalian Cells

This protocol is adapted from methodologies for polar metabolite extraction.

  • Cell Culture: Grow adherent mammalian cells to 80-90% confluency in appropriate culture dishes. For quantitative analysis, it is recommended to use at least 2-3 million cells per sample.[25]

  • Washing: Aspirate the culture medium. Gently wash the cells with 10 ml of ice-cold 10 mM ammonium (B1175870) acetate (B1210297) solution to remove extracellular contaminants. Discard the washing solution.[25]

  • Metabolite Quenching and Extraction: Place the culture dishes on dry ice. Add 4 ml of a pre-chilled (-80°C) extraction solvent of 80% (v/v) methanol (B129727) in water directly to the cells.[25]

  • Incubation: Incubate the plates at -80°C for 20 minutes to ensure complete cell lysis and protein precipitation.[25]

  • Cell Scraping and Collection: While keeping the plates on dry ice, scrape the cells with a cell scraper. Transfer the cell lysate/methanol mixture to a conical tube.[25]

  • Homogenization: Vortex the mixture for 5 minutes at maximum speed to ensure complete disintegration of the cell pellet.[25]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube for subsequent analysis or storage at -80°C.

Quantification of Mevalonic Acid 5-Pyrophosphate by LC-MS/MS

This is a generalized protocol for the analysis of phosphorylated metabolites. Specific parameters will need to be optimized for MVAPP.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is often used.[26]

    • Mobile Phase: A gradient elution with a binary mobile phase system is typically employed. For example, Mobile Phase A could be water with 0.5% formic acid and 5 mM ammonium formate, and Mobile Phase B could be acetonitrile.[26]

    • Gradient: A typical gradient might start with a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 100% B) to elute compounds with varying polarities.[26]

    • Flow Rate and Injection Volume: These will depend on the column dimensions, but typical values are in the range of 0.2-0.5 mL/min and 2-10 µL, respectively.[26][27]

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for detecting phosphorylated compounds like MVAPP.

    • MS/MS Analysis: For quantitative analysis on a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) is used. This involves selecting the precursor ion (the molecular ion of MVAPP) and a specific fragment ion. The transition from the precursor to the fragment ion is monitored for high selectivity and sensitivity.

    • Data Analysis: The peak area of the MRM transition for MVAPP in the sample is compared to a standard curve generated from known concentrations of an MVAPP standard to determine its concentration in the sample.

Enzyme Assay for Mevalonate Diphosphate Decarboxylase (MVDP)

This spectrophotometric assay couples the production of ADP to the oxidation of NADH.[24]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.0)

    • 100 mM KCl

    • 10 mM MgCl₂

    • 0.2 mM NADH

    • 0.2 mM phosphoenolpyruvate

    • 8 mM ATP

    • Pyruvate kinase/lactate dehydrogenase (4U/assay)

  • Enzyme Preparation: Add the purified MVDP enzyme or a cell lysate containing the enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, (R,S)-mevalonate diphosphate (e.g., to a final concentration of 0.4 mM).[24]

  • Measurement: Monitor the decrease in absorbance at 340 nm at 30°C. The rate of NADH oxidation is proportional to the rate of ADP production, which in turn is stoichiometric with the MVDP activity.

  • Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of NADH. One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute under the specified conditions.[24]

Visualization of Pathways and Workflows

The Eukaryotic Mevalonate Pathway

Eukaryotic_Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase MVAPP MVAPP Mevalonate-5-P->MVAPP Phosphomevalonate kinase IPP IPP MVAPP->IPP Mevalonate diphosphate decarboxylase DMAPP DMAPP IPP->DMAPP Isopentenyl pyrophosphate isomerase Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The canonical mevalonate pathway in eukaryotes, highlighting MVAPP.

Alternative Mevalonate Pathways in Archaea

Archaeal_Mevalonate_Pathways cluster_eukaryotic Eukaryotic-like cluster_archaeal1 Archaeal Type I cluster_archaeal2 Archaeal Type II (Thermoplasma) Mevalonate-5-P_euk Mevalonate-5-P MVAPP_euk MVAPP Mevalonate-5-P_euk->MVAPP_euk PMK IPP_euk IPP MVAPP_euk->IPP_euk MVDP Mevalonate-5-P_arc1 Mevalonate-5-P IP Isopentenyl-P Mevalonate-5-P_arc1->IP Phosphomevalonate decarboxylase IPP_arc1 IPP IP->IPP_arc1 Isopentenyl phosphate kinase Mevalonate_arc2 Mevalonate Mevalonate-3-P Mevalonate-3-P Mevalonate_arc2->Mevalonate-3-P Mevalonate-3-kinase Mevalonate-3,5-bisP Mevalonate-3,5-bisP Mevalonate-3-P->Mevalonate-3,5-bisP Mevalonate-3-P-5-kinase IP_arc2 Isopentenyl-P Mevalonate-3,5-bisP->IP_arc2 Decarboxylase IPP_arc2 IPP IP_arc2->IPP_arc2 Isopentenyl phosphate kinase Mevalonate Mevalonate

Caption: Variations in the lower mevalonate pathway in Archaea.

Experimental Workflow for MVAPP Quantification

MVAPP_Quantification_Workflow Cell_Culture 1. Cell Culture/ Tissue Collection Extraction 2. Metabolite Extraction (e.g., 80% Methanol) Cell_Culture->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS 5. LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis 6. Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for the quantification of MVAPP from biological samples.

Protein Prenylation Signaling Pathway

Protein_Prenylation_Signaling cluster_mva Mevalonate Pathway IPP IPP FPP FPP IPP->FPP FPP synthase GGPP GGPP FPP->GGPP GGPP synthase Farnesylation Farnesylation FPP->Farnesylation Geranylgeranylation Geranylgeranylation GGPP->Geranylgeranylation Protein_Activation_F Active Membrane-Bound Protein Farnesylation->Protein_Activation_F Farnesyltransferase Protein_Activation_G Active Membrane-Bound Protein Geranylgeranylation->Protein_Activation_G Geranylgeranyltransferase Downstream_Signaling_F Cell Proliferation, Survival, etc. Protein_Activation_F->Downstream_Signaling_F Signal Transduction Downstream_Signaling_G Cytoskeletal Dynamics, Cell Motility, etc. Protein_Activation_G->Downstream_Signaling_G Signal Transduction Inactive_Protein_F Inactive Signaling Protein (e.g., Ras) Inactive_Protein_F->Farnesylation Inactive_Protein_G Inactive Signaling Protein (e.g., Rho) Inactive_Protein_G->Geranylgeranylation

Caption: The role of MVA pathway products in protein prenylation and signaling.

Conclusion

Mevalonic acid 5-pyrophosphate stands as a critical junction in the biosynthesis of a vast and functionally diverse class of molecules. While the core of the mevalonate pathway is conserved, the variations observed across different biological kingdoms offer a rich landscape for comparative biochemistry and the identification of kingdom-specific drug targets. The methodologies outlined in this guide provide a framework for the detailed investigation of MVAPP and its associated enzymes. A deeper understanding of the regulation and flux through this pathway in different organisms will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases, from bacterial and fungal infections to cancer and metabolic disorders.

References

The Mevalonate Pathway: A Technical Guide to Upstream and Downstream Metabolites of Mevalonic Acid 5-Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mevalonate (B85504) (MVA) pathway, focusing on the metabolites immediately upstream and downstream of mevalonic acid 5-pyrophosphate. This pathway is a critical metabolic route for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids essential for numerous cellular functions. Its dysregulation is implicated in various diseases, including cancer and cardiovascular disease, making it a key target for therapeutic intervention.[1][2][3]

The Mevalonate Pathway: An Overview

The mevalonate pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][4] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting step of this pathway.[2][4] Mevalonate is then sequentially phosphorylated to form mevalonate 5-phosphate and mevalonate 5-pyrophosphate. The decarboxylation of mevalonate 5-pyrophosphate yields isopentenyl pyrophosphate (IPP), a fundamental five-carbon building block.[1] IPP can be isomerized to dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP initiates the synthesis of longer-chain isoprenoids, including geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[5] These isoprenoids are precursors for a wide range of biomolecules, such as cholesterol, ubiquinone (coenzyme Q10), dolichol, and prenylated proteins.[1][6]

Upstream Metabolites of Mevalonic Acid 5-Pyrophosphate

The synthesis of mevalonic acid 5-pyrophosphate is preceded by a series of enzymatic reactions involving key upstream metabolites.

  • Acetyl-CoA: The primary building block of the mevalonate pathway, derived from various metabolic sources including glucose and fatty acid oxidation.[2]

  • Acetoacetyl-CoA: Formed by the condensation of two acetyl-CoA molecules, catalyzed by acetoacetyl-CoA thiolase.[1]

  • 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA): Synthesized from acetoacetyl-CoA and a third molecule of acetyl-CoA by the action of HMG-CoA synthase.[1][2]

  • Mevalonic Acid: Produced by the reduction of HMG-CoA, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase.[1][2]

  • Mevalonate 5-Phosphate: The product of the phosphorylation of mevalonic acid by mevalonate kinase.[1]

Downstream Metabolites of Mevalonic Acid 5-Pyrophosphate

Following the formation of mevalonic acid 5-pyrophosphate and its conversion to IPP and DMAPP, the pathway branches out to produce a variety of essential isoprenoids.

  • Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These five-carbon isomers are the fundamental building blocks for all isoprenoids.[5]

  • Geranyl Pyrophosphate (GPP): A ten-carbon isoprenoid formed from the condensation of IPP and DMAPP.[5]

  • Farnesyl Pyrophosphate (FPP): A fifteen-carbon isoprenoid that serves as a major branch point in the pathway.[1][7] It is a precursor for the synthesis of cholesterol, dolichol, and ubiquinone, and is also used for protein farnesylation.[1][8]

  • Geranylgeranyl Pyrophosphate (GGPP): A twenty-carbon isoprenoid essential for the geranylgeranylation of proteins.[1][7]

  • Squalene: A thirty-carbon molecule formed by the condensation of two molecules of FPP, representing the first committed step in cholesterol synthesis.[9]

  • Lanosterol: The first sterol intermediate in the cholesterol biosynthesis pathway, formed from the cyclization of squalene.[9]

  • Cholesterol: A vital component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1][2]

  • Ubiquinone (Coenzyme Q10): A critical component of the electron transport chain in mitochondria.[1]

  • Dolichol: A lipid carrier involved in the synthesis of glycoproteins.[1]

  • Prenylated Proteins: A class of proteins post-translationally modified by the attachment of farnesyl or geranylgeranyl groups, which is crucial for their proper localization and function.[8][10]

Quantitative Data on Mevalonate Pathway Metabolites

The following tables summarize available quantitative data for key metabolites in the mevalonate pathway. It is important to note that concentrations can vary significantly depending on the cell type, tissue, and physiological or pathological conditions.

MetaboliteOrganism/TissueConditionConcentration/LevelCitation
Mevalonic AcidHuman PlasmaBaseline (no statin)Median: 59 nmol/L (Range: 18-149 nmol/L)[11]
Mevalonic AcidHuman PlasmaAtorvastatin (B1662188) (40 mg/day)Median: 33 nmol/L (Range: 17-81 nmol/L)[11]
Mevalonic AcidHuman MuscleBaseline (no statin)Median: 0.12 nmol/g protein (Range: 0.04-0.39 nmol/g protein)[11]
Mevalonic AcidHuman MuscleAtorvastatin treatmentMedian: 0.13 nmol/g protein (Range: 0.05-0.28 nmol/g protein)[11]
MetaboliteOrganism/Cell TypeConditionRelative ChangeCitation
SqualeneSaccharomyces cerevisiae (expressing human HMGCR)Atorvastatin treatment24% of control[9]
SqualeneSaccharomyces cerevisiae (expressing human HMGCR)Fluvastatin treatment7% of control[9]
LanosterolSaccharomyces cerevisiae (expressing human HMGCR)Statin treatmentLower than control[9]
ErgosterolSaccharomyces cerevisiae (expressing human HMGCR)Simvastatin treatment13% of control[9]
ErgosterolSaccharomyces cerevisiae (expressing human HMGCR)Rosuvastatin treatment54% of control[9]
Farnesyl Pyrophosphate (FPP)Primary HepatocytesSustained inflammation (2D-TNF)Increased[7]
Geranylgeranyl Pyrophosphate (GGPP)Primary HepatocytesSustained inflammation (2D-TNF)Increased[7]

Experimental Protocols

Accurate quantification of mevalonate pathway metabolites and the activity of its key enzymes are crucial for research and drug development. Below are detailed methodologies for key experiments.

Quantification of Mevalonate Pathway Metabolites by LC-MS/MS

Objective: To quantify the intracellular concentrations of mevalonate, IPP, DMAPP, GPP, FPP, and GGPP.

Methodology:

  • Sample Preparation:

    • Harvest cells and quench metabolism rapidly, for example, with cold methanol.

    • Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile (B52724), and water).

    • Incorporate stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

    • For phosphorylated intermediates like IPP, DMAPP, GPP, FPP, and GGPP, an ion-pairing agent may be necessary for efficient chromatographic separation.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column or a HILIC column depending on the polarity of the metabolites.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for pyrophosphate-containing metabolites.

    • Optimize multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard to ensure specificity and sensitivity.

  • Data Analysis:

    • Generate a calibration curve for each analyte using standards of known concentrations.

    • Quantify the concentration of each metabolite in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

HMG-CoA Reductase Activity Assay (Colorimetric)

Objective: To measure the enzymatic activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which results in a decrease in absorbance at 340 nm.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare solutions of HMG-CoA (substrate) and NADPH (cofactor) in the assay buffer.

    • Prepare the enzyme sample (e.g., cell lysate or purified enzyme).

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the assay buffer, NADPH solution, and the enzyme sample.

    • Initiate the reaction by adding the HMG-CoA solution.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer set to a kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.

    • Determine the specific activity of the enzyme using the molar extinction coefficient of NADPH and normalize to the amount of protein in the sample.

    • For inhibitor screening, perform the assay in the presence of various concentrations of the inhibitor and calculate the IC50 value.

Enzymatic Assay for Cholesterol Quantification

Objective: To measure the concentration of total cholesterol in biological samples.

Principle: This assay involves a series of enzymatic reactions. Cholesterol esters are first hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then oxidizes cholesterol, producing hydrogen peroxide. The hydrogen peroxide is then used by a peroxidase to generate a colored or fluorescent product, which can be quantified.

Methodology:

  • Sample Preparation:

    • Extract lipids from the sample using a suitable solvent (e.g., chloroform/isopropanol/NP-40).

    • Dry the lipid extract and resuspend it in the assay buffer.

  • Assay Procedure:

    • Prepare a reaction mix containing cholesterol esterase, cholesterol oxidase, peroxidase, and a suitable probe (e.g., Amplex Red for fluorescence or a chromogen for colorimetric detection).

    • Add the reaction mix to the prepared samples and standards in a 96-well plate.

    • Incubate the plate at 37°C for a specified time to allow the enzymatic reactions to proceed.

  • Detection:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen probe.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cholesterol.

    • Determine the cholesterol concentration in the samples by comparing their readings to the standard curve.

Visualizations

Mevalonate Signaling Pathway

Mevalonate_Pathway cluster_enzymes Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA 2x HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA + Acetyl-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_5_P Mevalonate 5-Phosphate Mevalonate->Mevalonate_5_P Mevalonate_5_PP Mevalonate 5-Pyrophosphate Mevalonate_5_P->Mevalonate_5_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Prenylated_Proteins Prenylated Proteins FPP->Prenylated_Proteins Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone Dolichol Dolichol FPP->Dolichol GGPP->Prenylated_Proteins Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol multiple steps ACAT ACAT HMGCS HMGCS HMGCR HMGCR MK MK PMK PMK MVD MVD IDI IDI GPPS GPPS FPPS FPPS GGPPS GGPPS SQS SQS LSS LSS Prenyltransferases Prenyltransferases

Caption: The Mevalonate Pathway highlighting key metabolites and enzymes.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Start Cell Culture/Tissue Sample Quench Metabolism Quenching (e.g., Cold Methanol) Start->Quench Extract Metabolite Extraction (Solvent System + Internal Standards) Quench->Extract Separate Chromatographic Separation (LC Column) Extract->Separate Detect Mass Spectrometry Detection (ESI-MS/MS, MRM mode) Separate->Detect Analyze Data Analysis (Peak Integration, Calibration Curve) Detect->Analyze Result Metabolite Concentrations Analyze->Result

Caption: Workflow for metabolite quantification by LC-MS/MS.

Logical Relationship of HMG-CoA Reductase Assay

HMGCR_Assay_Logic HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR NADPH NADPH (Absorbs at 340 nm) NADPH->HMGCR Measurement Measure Decrease in Absorbance at 340 nm NADPH->Measurement Mevalonate Mevalonate HMGCR->Mevalonate NADP NADP+ (No Absorbance at 340 nm) HMGCR->NADP NADP->Measurement Measurement->HMGCR Rate is proportional to HMGCR Activity

Caption: Principle of the colorimetric HMG-CoA reductase activity assay.

References

The Crucial Role of Mevalonic Acid 5-Pyrophosphate in Protein Prenylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation, a critical post-translational modification, is fundamentally dependent on the isoprenoid biosynthesis pathway, in which mevalonic acid 5-pyrophosphate stands as a key intermediate. This technical guide provides an in-depth exploration of the mevalonate (B85504) pathway leading to the synthesis of isoprenoid donors and their subsequent utilization by farnesyltransferase and geranylgeranyltransferases. We will detail the biochemical transformations, present key quantitative data for the enzymes involved, and provide comprehensive experimental protocols for studying these processes. This document aims to serve as a valuable resource for researchers investigating the roles of protein prenylation in cellular signaling, disease pathogenesis, and as a target for therapeutic intervention.

The Mevalonate Pathway: From Acetyl-CoA to Isoprenoid Precursors

The journey to protein prenylation begins with the mevalonate pathway, an essential metabolic route present in eukaryotes, archaea, and some bacteria.[1][2] This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoids.[1][2]

The initial steps of the pathway, often referred to as the "upper mevalonate pathway," commence with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][2] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step and a major target for cholesterol-lowering drugs known as statins.[1][3]

The "lower mevalonate pathway" then converts mevalonate into IPP through a series of phosphorylation and decarboxylation reactions.[2] This is where mevalonic acid 5-pyrophosphate emerges as a central, albeit transient, intermediate. The key enzymatic steps are:

  • Mevalonate Kinase (MK): Catalyzes the phosphorylation of mevalonate at the 5-hydroxyl group to produce mevalonate-5-phosphate.[4][5]

  • Phosphomevalonate Kinase (PMK): Adds a second phosphate (B84403) group to mevalonate-5-phosphate, yielding mevalonate-5-pyrophosphate.[6][7]

  • Mevalonate Pyrophosphate Decarboxylase (MPD): Catalyzes the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP).[1]

IPP can then be isomerized to DMAPP by IPP isomerase. These two five-carbon units are the fundamental precursors for the synthesis of higher-order isoprenoids, including the 15-carbon farnesyl pyrophosphate (FPP) and the 20-carbon geranylgeranyl pyrophosphate (GGPP), the immediate donors for protein prenylation.[1]

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate Pyrophosphate Decarboxylase DMAPP DMAPP IPP->DMAPP IPP Isomerase FPP FPP DMAPP->FPP FPP Synthase GGPP GGPP FPP->GGPP GGPP Synthase Protein Prenylation Protein Prenylation FPP->Protein Prenylation GGPP->Protein Prenylation

Figure 1: The Mevalonate Pathway leading to isoprenoid precursors.

Protein Prenylation: The Role of Farnesyltransferase and Geranylgeranyltransferases

Protein prenylation is the covalent attachment of farnesyl (15-carbon) or geranylgeranyl (20-carbon) isoprenoid moieties to cysteine residues within target proteins.[8] This modification increases the hydrophobicity of the protein, facilitating its association with cellular membranes, which is often crucial for its function and subcellular localization.[9][10] Three main enzymes catalyze these reactions:

  • Protein Farnesyltransferase (FTase): This enzyme attaches a farnesyl group from FPP to a cysteine residue in a C-terminal "CaaX" motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines substrate specificity.[9][11] Targets of FTase include members of the Ras superfamily of small GTPases.[9]

  • Protein Geranylgeranyltransferase type I (GGTase-I): Similar to FTase, GGTase-I recognizes a C-terminal CaaX motif but attaches a geranylgeranyl group from GGPP.[10][12] The 'X' residue is a key determinant for whether a CaaX-containing protein is a substrate for FTase or GGTase-I.[12]

  • Protein Geranylgeranyltransferase type II (RabGGTase): This enzyme is responsible for prenylating Rab GTPases, which are key regulators of vesicular trafficking.[13][14] RabGGTase recognizes more complex C-terminal motifs, such as CXC or CCXX, and often attaches two geranylgeranyl groups.[15] This process also requires a Rab Escort Protein (REP).[13][14]

Protein_Prenylation cluster_ftase Farnesylation cluster_ggtase1 Geranylgeranylation I cluster_rabggtase Geranylgeranylation II (Rab) GGPP GGPP GGTase_I GGTase_I GGPP->GGTase_I RabGGTase RabGGTase GGPP->RabGGTase Unprenylated_Protein_CaaX Unprenylated_Protein_CaaX FTase FTase Unprenylated_Protein_CaaX->FTase Unprenylated_Protein_CaaX->GGTase_I Unprenylated_Rab_Protein Unprenylated_Rab_Protein REP REP Unprenylated_Rab_Protein->REP Farnesylated_Protein Farnesylated_Protein FTase->Farnesylated_Protein Geranylgeranylated_Protein_I Geranylgeranylated_Protein_I GGTase_I->Geranylgeranylated_Protein_I Geranylgeranylated_Rab_Protein Geranylgeranylated_Rab_Protein RabGGTase->Geranylgeranylated_Rab_Protein REP->RabGGTase Membrane_Association Membrane_Association Farnesylated_Protein->Membrane_Association Geranylgeranylated_Protein_I->Membrane_Association Geranylgeranylated_Rab_Protein->Membrane_Association FPP FPP FPP->FTase

Figure 2: Overview of Protein Prenylation Pathways.

Quantitative Data on Key Enzymes

The efficiency and specificity of the mevalonate pathway and protein prenylation are governed by the kinetic parameters of the involved enzymes. The following tables summarize key quantitative data for several of these enzymes.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹) or V_max (µmol/min/mg)Reference
Phosphomevalonate Kinase (PMK) Streptococcus pneumoniaeMevalonate-5-phosphate4.23.4 s⁻¹[6]
ATP743.4 s⁻¹[6]
Saccharomyces cerevisiaeMevalonate-5-phosphate885 (at 30°C)4.51 µmol/min/mg[16]
ATP98.3 (at 30°C)4.51 µmol/min/mg[16]
HumanMevalonate-5-phosphate2546.4 µmol/min/mg[17]
ATP26052 µmol/min/mg[17]

Table 2: Kinetic and Inhibition Constants for Protein Prenyltransferases

EnzymeOrganismSubstrate/InhibitorK_m (µM) / K_i (nM)k_cat (s⁻¹)Reference
Farnesyltransferase (FTase) YeastGCVIA peptide12.00.0031[18]
Geranylgeranyltransferase I (GGTase-I) BovineDansyl-GCVLL5-[19]
GGPP0.8-[19]
Recombinant MammalianCys-Val-Phe-Leu (Inhibitor)50 (K_i)-[20]
3-aza-GGPP (Inhibitor)15 (K_i)-[20]

Experimental Protocols

A variety of methods are available to study protein prenylation, from measuring enzyme activity to detecting the prenylation status of specific proteins in cells.

In Vitro Prenyltransferase Activity Assays

A. Radioactive Filter-Binding Assay

This is a classic and robust method for measuring FTase and GGTase-I activity.

  • Principle: This assay measures the incorporation of a radiolabeled isoprenoid ([³H]FPP or [³H]GGPP) onto a protein or peptide substrate. The reaction mixture is then spotted onto a filter paper, and the unincorporated radiolabeled isoprenoid is washed away. The radioactivity remaining on the filter, corresponding to the prenylated protein, is quantified by scintillation counting.[21]

  • Materials:

    • Purified FTase or GGTase-I

    • [³H]Farnesyl pyrophosphate or [³H]Geranylgeranyl pyrophosphate

    • Protein substrate (e.g., recombinant H-Ras for FTase, RhoA for GGTase-I)

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 0.01% Triton X-100, 1 mM DTT

    • Filter paper (e.g., Whatman GF/C)

    • 10% Trichloroacetic acid (TCA)

    • Ethanol and Acetone (B3395972)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, protein substrate, and the test compound (e.g., an inhibitor) or vehicle.

    • Initiate the reaction by adding the purified enzyme and the radiolabeled isoprenoid.

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

    • Spot a sample of the reaction mixture onto the filter paper.

    • Wash the filter paper sequentially with 10% TCA, ethanol, and acetone to remove unincorporated radioactivity.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

B. Fluorescence-Based Assay

This method offers a non-radioactive alternative for measuring prenyltransferase activity.

  • Principle: A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS for FTase) is used.[22] Upon enzymatic transfer of the hydrophobic isoprenoid group to the peptide, the local environment of the fluorophore changes, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored in real-time.[22]

  • Materials:

    • Purified FTase or GGTase-I

    • Farnesyl pyrophosphate or Geranylgeranyl pyrophosphate

    • Fluorescently labeled peptide substrate (e.g., N-Dansyl-GCVLS)

    • Assay buffer (as above)

    • Fluorometer

  • Procedure:

    • Pre-incubate the fluorescent peptide substrate with DTT to ensure the cysteine is reduced.[22]

    • In a fluorescence cuvette or microplate, combine the assay buffer, the fluorescent peptide substrate, and the isoprenoid donor.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for dansyl).[23][24]

Experimental_Workflow cluster_radioactive Radioactive Protocol cluster_fluorescence Fluorescence Protocol Start Start Assay_Choice Assay_Choice Radioactive_Assay Radioactive_Assay Assay_Choice->Radioactive_Assay Radioactive Fluorescence_Assay Fluorescence_Assay Assay_Choice->Fluorescence_Assay Fluorescence Incubation Incubation Radioactive_Assay->Incubation Incubate with [3H]-Isoprenoid Fluorescence_Reading Fluorescence_Reading Fluorescence_Assay->Fluorescence_Reading Mix reagents & measure fluorescence kinetically Filter_Binding Filter_Binding Incubation->Filter_Binding Spot on Filter Washing Washing Filter_Binding->Washing Wash unbound label Scintillation_Counting Scintillation_Counting Washing->Scintillation_Counting Quantify Radioactivity Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for in vitro prenyltransferase assays.
Detection of Protein Prenylation in Cells

A. Electrophoretic Mobility Shift Assay (Western Blot)

  • Principle: The addition of a hydrophobic prenyl group to a protein can cause a slight retardation in its mobility during SDS-PAGE. By treating cells with a prenyltransferase inhibitor, one can observe the accumulation of the unprenylated, faster-migrating form of the protein compared to the prenylated, slower-migrating form in untreated cells.[25]

  • Procedure:

    • Culture cells in the presence or absence of a specific prenyltransferase inhibitor (e.g., an FTI or GGTI).

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for the protein of interest.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

    • Compare the band migration between treated and untreated samples. The appearance of a lower molecular weight band or a shift in the band profile in the treated sample indicates inhibition of prenylation.

B. Subcellular Fractionation

  • Principle: Since prenylation is often required for membrane association, inhibiting this process will cause the target protein to accumulate in the cytosol.

  • Procedure:

    • Treat cells with or without a prenyltransferase inhibitor.

    • Homogenize the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

    • Analyze the protein content of each fraction by Western blotting using an antibody against the protein of interest.

    • An increase in the protein's presence in the cytosolic fraction and a corresponding decrease in the membrane fraction in inhibitor-treated cells indicates a disruption of prenylation-dependent localization.

Conclusion

Mevalonic acid 5-pyrophosphate is a pivotal intermediate in the biosynthetic pathway that provides the essential isoprenoid building blocks for protein prenylation. A thorough understanding of the enzymes that produce and consume these isoprenoids, along with robust methods to study their activity, is critical for advancing our knowledge of the cellular processes regulated by prenylation. The information and protocols detailed in this guide offer a comprehensive resource for researchers in basic science and drug development, facilitating further investigation into this important post-translational modification and its implications in health and disease.

References

The Enzymatic Conversion of Mevalonate 5-Phosphate to Mevalonate 5-Pyrophosphate: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of mevalonate (B85504) 5-phosphate to mevalonate 5-pyrophosphate, a critical step in the mevalonate pathway. This pathway is fundamental for the biosynthesis of isoprenoids, including cholesterol and other essential biomolecules.[1][2] The enzyme responsible for this phosphorylation event is Phosphomevalonate Kinase (PMK), also known as mevalonate-5-phosphate kinase. Understanding the intricacies of this enzymatic step, including its kinetics, mechanism, and regulation, is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics.[2][3]

Introduction to Phosphomevalonate Kinase (PMK)

Phosphomevalonate kinase (EC 2.7.4.2) is a key enzyme in the mevalonate pathway that catalyzes the ATP-dependent phosphorylation of mevalonate 5-phosphate to form mevalonate 5-pyrophosphate and ADP.[4][5] This reaction is the fifth step in the pathway, immediately following the phosphorylation of mevalonate to mevalonate 5-phosphate by mevalonate kinase.[6] As a member of the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) superfamily of kinases, PMK plays a crucial role in the synthesis of isopentenyl pyrophosphate (IPP), the fundamental building block for a vast array of isoprenoid compounds.[7][8]

The dysregulation of the mevalonate pathway has been implicated in various diseases, including cancer and cardiovascular conditions.[2] Consequently, PMK has emerged as a promising target for therapeutic intervention.[2][4] This guide delves into the core technical aspects of the PMK-catalyzed reaction, providing quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

The Mevalonate Pathway and the Role of PMK

The mevalonate pathway is a vital metabolic route that produces isoprenoids and sterols.[1] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and its isomer, dimethylallyl pyrophosphate (DMAPP).[9] The conversion of mevalonate 5-phosphate to mevalonate 5-pyrophosphate by PMK is an essential phosphorylation step that primes the molecule for the subsequent decarboxylation to yield IPP.[6][10]

Mevalonate_Pathway cluster_0 Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate 5-phosphate Mevalonate 5-phosphate Mevalonate->Mevalonate 5-phosphate Mevalonate Kinase Mevalonate 5-pyrophosphate Mevalonate 5-pyrophosphate Mevalonate 5-phosphate->Mevalonate 5-pyrophosphate Phosphomevalonate Kinase (PMK) Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate (IPP) Mevalonate 5-pyrophosphate->Isopentenyl pyrophosphate (IPP) Diphosphomevalonate Decarboxylase Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Isopentenyl pyrophosphate (IPP)->Dimethylallyl pyrophosphate (DMAPP) IPP Isomerase Isoprenoid Biosynthesis Isoprenoid Biosynthesis Isopentenyl pyrophosphate (IPP)->Isoprenoid Biosynthesis Dimethylallyl pyrophosphate (DMAPP)->Isoprenoid Biosynthesis Assay_Workflow cluster_0 PMK Reaction cluster_1 Coupling Reactions cluster_2 Detection Mev-5-P Mevalonate 5-phosphate PMK_reaction PMK Mev-5-P->PMK_reaction ATP ATP ATP->PMK_reaction Mev-5-PP Mevalonate 5-pyrophosphate PMK_reaction->Mev-5-PP ADP ADP PMK_reaction->ADP PK_reaction Pyruvate Kinase ADP->PK_reaction PEP Phosphoenolpyruvate PEP->PK_reaction Pyruvate Pyruvate LDH_reaction Lactate Dehydrogenase Pyruvate->LDH_reaction PK_reaction->Pyruvate ATP_regen ATP_regen NADH NADH NADH->LDH_reaction Lactate Lactate LDH_reaction->Lactate NAD+ NAD+ LDH_reaction->NAD+ NAD+ Spectrophotometer Monitor Absorbance at 340 nm NAD+->Spectrophotometer Decrease in Absorbance

References

The significance of the pyrophosphate group in mevalonic acid 5-pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Significance of the Pyrophosphate Group in Mevalonic Acid 5-Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevalonic acid 5-pyrophosphate (MVAPP) represents a critical node in the mevalonate (B85504) pathway, the metabolic route responsible for the synthesis of isoprenoids—a vast and diverse class of molecules essential for cellular function. The pyrophosphate group of MVAPP is not a mere structural feature; it is a key functional element that dictates the molecule's reactivity and its interaction with the downstream enzyme, mevalonate pyrophosphate decarboxylase (MPD). This technical guide delves into the profound significance of this pyrophosphate moiety, exploring its role in enzymatic catalysis, substrate recognition, and the overall regulation of isoprenoid biosynthesis. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to provide a comprehensive resource for professionals engaged in mevalonate pathway research and the development of novel therapeutics targeting this vital metabolic cascade.

Introduction: The Mevalonate Pathway and the Central Role of MVAPP

The mevalonate pathway is a fundamental metabolic cascade that commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon units serve as the foundational building blocks for a plethora of essential molecules, including cholesterol, steroid hormones, dolichols, and coenzyme Q10.[1][2] The pathway is a tightly regulated process, with multiple checkpoints to ensure a balanced supply of isoprenoid precursors.[3]

Mevalonic acid 5-pyrophosphate (MVAPP) is a key intermediate in this pathway, formed by the sequential phosphorylation of mevalonic acid.[4] Its strategic position precedes the final, irreversible step of IPP formation. The defining characteristic of MVAPP is its terminal pyrophosphate group, a high-energy moiety that is central to the molecule's biological function.

The Pyrophosphate Group as a Catalytic Handle for Mevalonate Pyrophosphate Decarboxylase (MPD)

The primary fate of MVAPP is its conversion to IPP, a reaction catalyzed by the enzyme mevalonate pyrophosphate decarboxylase (MPD), also known as diphosphomevalonate decarboxylase.[5][6] This ATP-dependent decarboxylation is a pivotal step in the mevalonate pathway.[7] The pyrophosphate group of MVAPP is indispensable for this enzymatic transformation, serving multiple critical functions.

Substrate Binding and Orientation

The pyrophosphate moiety acts as a primary recognition element for the active site of MPD. Structural and mutagenesis studies have revealed that specific, highly conserved amino acid residues within the enzyme's active site form crucial interactions with the pyrophosphate group, ensuring the precise positioning of the substrate for catalysis.[7][8] For instance, studies on human MPD have highlighted the importance of residues like Arginine-161 and Asparagine-17 in binding and orienting the mevalonate diphosphate (B83284).[7] The intricate network of hydrogen bonds and electrostatic interactions between the pyrophosphate and the enzyme is fundamental for substrate specificity.

Facilitating a Carbocationic Transition State

The mechanism of MPD involves the formation of a transient, high-energy carbocationic intermediate.[9] The pyrophosphate group plays a crucial role in stabilizing this transition state. The reaction is initiated by the transfer of the γ-phosphate from ATP to the 3'-hydroxyl group of MVAPP.[4][10] This phosphorylation event transforms the hydroxyl group into a good leaving group. The subsequent departure of the phosphate (B84403) group, facilitated by the pyrophosphate, leads to the formation of a tertiary carbocation at the C3 position. The electron-withdrawing nature of the pyrophosphate group is thought to contribute to the stabilization of this transient positive charge, thereby lowering the activation energy of the reaction.

The decarboxylation of the C1 carboxyl group then occurs, yielding the final product, isopentenyl pyrophosphate (IPP). The pyrophosphate group remains attached to the five-carbon isoprenoid unit, a recurring theme in isoprenoid biosynthesis where pyrophosphate serves as a metabolically activated leaving group in subsequent condensation reactions.

Quantitative Analysis of MPD-MVAPP Interaction

The interaction between MPD and its substrate, MVAPP, as well as the efficacy of various inhibitors, can be quantified through kinetic studies. The following tables summarize key kinetic parameters from various species, providing a comparative overview for researchers.

Enzyme SourceSubstrateKm (μM)Vmax (U/mg)kcat (s-1)Reference
Human (recombinant)(R,S)-Mevalonate diphosphate28.9 ± 3.36.1 ± 0.54.6 ± 0.1[7]
Rat LiverMevalonate pyrophosphate204.6Not Reported[11]
Avian LiverMevalonate-5-pyrophosphate14.1Not ReportedNot Reported[5]
Enterococcus faecalisMevalonate-5-diphosphate39.3 ± 4.09.5 ± 0.3Not Reported[12]

Table 1: Kinetic Parameters of Mevalonate Pyrophosphate Decarboxylase (MPD) from Various Species. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under specified conditions.

InhibitorEnzyme SourceKiType of InhibitionReference
6-Fluoromevalonate 5-diphosphateHuman (recombinant)62 ± 5 nMCompetitive[7]
Diphosphoglycolyl prolineHuman (recombinant)2.3 ± 0.3 μMCompetitive[7]
3-Hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acidNot Specified0.01 μMCompetitive[9]
N-methyl-N-carboxymethyl-2-pyrophosphoethanolamineNot Specified0.75 μMTransition-state analog[9]

Table 2: Inhibition Constants (Ki) for Inhibitors of Mevalonate Pyrophosphate Decarboxylase (MPD).

Experimental Protocols: A Guide to Studying MPD Activity

For researchers investigating the mevalonate pathway, robust and reliable experimental protocols are essential. The following provides a detailed methodology for a common enzyme assay used to measure MPD activity.

Coupled Spectrophotometric Enzyme Assay for MPD

This assay continuously monitors the activity of MPD by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

  • Purified Mevalonate Pyrophosphate Decarboxylase (MPD)

  • (R,S)-Mevalonic acid 5-pyrophosphate (MVAPP)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate (B1213749) kinase (PK)

  • Lactate (B86563) dehydrogenase (LDH)

  • NADH

  • MgCl2

  • KCl

  • HEPES buffer (pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing HEPES buffer (100 mM, pH 7.0), KCl (100 mM), MgCl2 (10 mM), NADH (0.2 mM), PEP (0.4 mM), 4 units of pyruvate kinase, and 4 units of lactate dehydrogenase.

  • Initiate the background reaction: Add the substrate, MVAPP, to the reaction mixture and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation in the absence of MPD.

  • Start the enzymatic reaction: Initiate the reaction by adding a known amount of purified MPD (e.g., 100 nM) to the cuvette.

  • Monitor the reaction: Immediately begin recording the decrease in absorbance at 340 nm over time. The rate of the reaction is proportional to the rate of NADH oxidation.

  • Calculate enzyme activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M-1cm-1.

Principle of the Coupled Assay:

  • MPD converts MVAPP and ATP to IPP, CO2, ADP, and Pi.

  • Pyruvate kinase then catalyzes the transfer of a phosphate group from PEP to ADP, generating pyruvate and regenerating ATP.

  • Lactate dehydrogenase subsequently reduces pyruvate to lactate, a reaction that consumes NADH.

  • The rate of NADH consumption is directly proportional to the rate of ADP production by MPD.

Signaling Pathways and Regulatory Networks

The pyrophosphate group's significance extends beyond the catalytic mechanism of a single enzyme. The flux through the mevalonate pathway is tightly regulated, and pyrophosphate-containing intermediates play a role in this complex network.

Feedback Regulation of the Mevalonate Pathway

Downstream products of the mevalonate pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are known to exert feedback inhibition on earlier enzymes in the pathway, including HMG-CoA reductase and mevalonate kinase.[3][13] This regulation ensures that the cell does not overproduce isoprenoids. While direct feedback inhibition by MVAPP on upstream enzymes is not as well-characterized, the accumulation of MVAPP due to the inhibition of MPD can lead to a downstream signaling cascade that ultimately down-regulates the entire pathway.[12]

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P MK MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate5P->MVAPP PMK IPP Isopentenyl Pyrophosphate MVAPP->IPP MPD DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Products Isoprenoids (Cholesterol, etc.) FPP->Products HMGCR HMG-CoA Reductase FPP->HMGCR MK Mevalonate Kinase FPP->MK GGPP->Products GGPP->HMGCR GGPP->MK PMK Phosphomevalonate Kinase MPD Mevalonate Pyrophosphate Decarboxylase

Figure 1: The Mevalonate Pathway and Feedback Regulation.

Experimental Workflow for Investigating MPD Inhibition

The development of inhibitors targeting MPD is a promising avenue for novel drug discovery. A typical workflow for identifying and characterizing such inhibitors is outlined below.

MPD_Inhibition_Workflow cluster_0 Inhibitor Discovery cluster_1 In Vitro Characterization cluster_2 Cellular and In Vivo Validation Screening High-Throughput Screening HitID Hit Identification Screening->HitID EnzymeAssay Enzyme Kinetics Assay (Determination of IC50 and Ki) HitID->EnzymeAssay BindingAssay Direct Binding Assay (e.g., ITC, SPR) EnzymeAssay->BindingAssay CellAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) BindingAssay->CellAssay AnimalModel In Vivo Efficacy Studies (Animal Models) CellAssay->AnimalModel PreclinicalDev PreclinicalDev AnimalModel->PreclinicalDev Lead Optimization & Preclinical Development

Figure 2: Workflow for MPD Inhibitor Discovery and Development.

Conclusion: A Key Target for Therapeutic Intervention

The pyrophosphate group of mevalonic acid 5-pyrophosphate is a feature of profound biochemical significance. It is not merely a passive component of the molecule but an active participant in the enzymatic catalysis orchestrated by mevalonate pyrophosphate decarboxylase. Its roles in substrate recognition, orientation, and the stabilization of a critical carbocationic intermediate underscore its indispensability in the biosynthesis of isoprenoids.

A thorough understanding of the interactions involving this pyrophosphate moiety is paramount for researchers in the field. For drug development professionals, the unique chemistry and the critical role of the MPD-MVAPP interaction present a compelling target for the design of novel inhibitors. By disrupting this key step in the mevalonate pathway, it may be possible to develop new therapeutic agents for a range of diseases, from hypercholesterolemia to cancer, where the demand for isoprenoids is heightened. This in-depth guide provides a foundational resource to aid in these ongoing and future research endeavors.

References

The Centrality of Mevalonic Acid 5-Pyrophosphate in the Biosynthesis of Non-Sterol Isoprenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade essential for the synthesis of a vast array of biomolecules, broadly classified into sterols and non-sterol isoprenoids. While cholesterol is the most abundant end-product, the non-sterol isoprenoids are indispensable for a multitude of cellular functions, including protein modification, glycoprotein (B1211001) synthesis, and electron transport.[1] This technical guide focuses on the pivotal role of mevalonic acid 5-pyrophosphate (MVAPP), a key intermediate that stands at the final step before the generation of the fundamental five-carbon building blocks of all isoprenoids. We will delve into the enzymatic conversion of MVAPP, the subsequent synthesis of vital non-sterol isoprenoids, the regulatory mechanisms governing this flux, and the experimental methodologies employed to investigate these processes.

The Mevalonate Pathway: From Acetyl-CoA to Mevalonic Acid 5-Pyrophosphate

The mevalonate pathway commences in the cytosol with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting and primary regulatory step of the entire pathway.[3][4] Mevalonate is then sequentially phosphorylated by two kinases, mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), consuming two molecules of ATP to yield mevalonic acid 5-pyrophosphate (MVAPP).[5]

The initial steps leading to the formation of MVAPP are crucial as they are tightly regulated to balance the cellular demand for both sterol and non-sterol products.[6]

Mevalonate_Pathway_to_MVAPP acetyl_coa 3x Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) mvp Mevalonate 5-phosphate mevalonate->mvp Mevalonate Kinase (ATP -> ADP) mvapp Mevalonic Acid 5-pyrophosphate (MVAPP) mvp->mvapp Phosphomevalonate Kinase (ATP -> ADP) MDD_Mechanism cluster_0 Mevalonate Pyrophosphate Decarboxylase (MPD/MVD) Active Site mvapp MVAPP intermediate 3-phospho-5-pyrophospho- mevalonate intermediate mvapp->intermediate Phosphorylation atp ATP atp->intermediate ipp Isopentenyl Pyrophosphate (IPP) intermediate->ipp Decarboxylation & Dephosphorylation products ADP + Pi + CO2 intermediate->products Prenylation_Pathway fpp Farnesyl-PP (FPP) farnesylated Farnesylated Protein fpp->farnesylated Farnesyltransferase (FTase) ggpp Geranylgeranyl-PP (GGPP) geranylgeranylated Geranylgeranylated Protein ggpp->geranylgeranylated Geranylgeranyltransferase (GGTase) protein_f Target Protein (e.g., Ras) protein_f->farnesylated protein_g Target Protein (e.g., Rho, Rab) protein_g->geranylgeranylated Dolichol_Synthesis fpp Farnesyl-PP (FPP) ppp Polyprenol Pyrophosphate fpp->ppp cis-Prenyltransferase (DHDDS) ipp n x Isopentenyl-PP (IPP) ipp->ppp pp Polyprenol ppp->pp Dephosphorylation dolichol Dolichol pp->dolichol α-Saturase (SRD5A3) dolk Dolichyl Phosphate dolichol->dolk Dolichol Kinase (DOLK) CoQ10_Synthesis cluster_mva Mevalonate Pathway cluster_tyr Tyrosine Pathway fpp Farnesyl-PP polyprenyl_pp Polyprenyl-PP fpp->polyprenyl_pp ipp n x IPP ipp->polyprenyl_pp coq10 Coenzyme Q10 (Ubiquinone) polyprenyl_pp->coq10 COQ2 (p-HB polyprenyl- transferase) & subsequent modifications (COQ3-8) tyrosine Tyrosine phb 4-hydroxybenzoate tyrosine->phb Multi-step conversion phb->coq10 HPLC_MS_Workflow sample Cell Homogenate + Internal Standards extraction Protein Precipitation & Supernatant Extraction sample->extraction hplc HPLC Separation (Reversed-Phase C18) extraction->hplc ms Tandem MS (MS/MS) (Negative ESI, MRM Mode) hplc->ms data Data Analysis (Quantification) ms->data

References

Methodological & Application

Application Notes and Protocols for Mevalonate Pyrophosphate Decarboxylase Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mevalonate (B85504) pyrophosphate decarboxylase (MPD), also known as mevalonate diphosphate (B83284) decarboxylase (MDD), is a key enzyme in the mevalonate pathway, responsible for the biosynthesis of isoprenoids and sterols, such as cholesterol.[1][2] MPD catalyzes the ATP-dependent decarboxylation of mevalonate pyrophosphate (MVAPP) to produce isopentenyl pyrophosphate (IPP), ADP, and phosphate.[1][3] Given its essential role in these metabolic pathways, MPD is a significant target for the development of drugs, including cholesterol-lowering and antimicrobial agents.[1][2] This document provides a detailed protocol for a continuous spectrophotometric assay to measure the enzymatic activity of MPD, which is crucial for kinetic studies and inhibitor screening.

Principle of the Assay

The activity of mevalonate pyrophosphate decarboxylase is determined by monitoring the rate of ADP production. This is achieved through a coupled enzyme system where the ADP generated is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate (B86563) dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by the change in absorbance at 340 nm.[1][4]

Signaling Pathway

Caption: Reaction catalyzed by Mevalonate Pyrophosphate Decarboxylase.

Experimental Protocols

Materials and Reagents

  • Enzyme: Purified mevalonate pyrophosphate decarboxylase

  • Substrates:

    • (R,S)-Mevalonate 5-diphosphate (MVAPP)

    • Adenosine 5'-triphosphate (ATP)

    • Phosphoenolpyruvate (PEP)

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Coupling Enzymes:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Buffer and Other Reagents:

    • Tris-HCl buffer

    • Potassium chloride (KCl)

    • Magnesium chloride (MgCl₂)

    • Bovine Serum Albumin (BSA, optional, to stabilize the enzyme)

    • Deionized water

Instrumentation

  • UV-Vis spectrophotometer capable of reading absorbance at 340 nm, with temperature control.

  • Microcentrifuge tubes

  • Pipettes

Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 7.0, containing 100 mM KCl and 10 mM MgCl₂.[1] Prepare a stock solution and adjust the pH at the desired temperature of the assay.

  • Substrate Stock Solutions:

    • ATP: 100 mM in deionized water, pH adjusted to 7.0.

    • (R,S)-MVAPP: 10 mM in deionized water.

    • PEP: 20 mM in deionized water.

    • NADH: 10 mM in deionized water. Prepare fresh and keep on ice, protected from light.

Assay Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube or directly in a cuvette, prepare the reaction mixture with the following components at the final concentrations indicated. The total volume can be scaled as needed (e.g., 1 mL).

ComponentFinal ConcentrationExample Volume for 1 mL
Assay Buffer1xUp to 1 mL
ATP8 mM80 µL of 100 mM stock
PEP0.2 mM10 µL of 20 mM stock
NADH0.2 mM20 µL of 10 mM stock
PK/LDH~4 units eachAs per supplier's concentration
MPD EnzymeVariesAppropriate volume for linear rate
(R,S)-MVAPP0.4 mM40 µL of 10 mM stock
  • Assay Execution: a. Add all components to the cuvette except for the substrate (MVAPP) to start the reaction. b. Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.[1] c. Initiate the reaction by adding the final component, (R,S)-MVAPP. d. Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Data Analysis: a. Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot. b. The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). c. One unit of MPD activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[1]

Experimental Workflow

MPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzymes) Mix Prepare Reaction Mixture (w/o MVAPP) Reagents->Mix Spectro Set Spectrophotometer (340 nm, 30°C) Incubate Pre-incubate at 30°C Spectro->Incubate Mix->Incubate Initiate Initiate with MVAPP Incubate->Initiate Monitor Monitor Absorbance Decrease Initiate->Monitor Rate Calculate Rate (ΔA/min) Monitor->Rate Activity Calculate Specific Activity Rate->Activity

Caption: Workflow for the spectrophotometric assay of MPD activity.

Data Presentation

The following table summarizes key quantitative data for mevalonate pyrophosphate decarboxylase from various sources. These values can serve as a reference for expected results.

ParameterHuman (recombinant)Rat LiverChicken Liver
Optimal pH ~7.0[1]-4.0 - 6.5[5]
Optimal Temperature 30°C (assay temp)[1]--
Kₘ for (R,S)-MVAPP 28.9 ± 3.3 µM[1]20 µM[6]14.1 µM[5]
Kₘ for ATP 0.69 ± 0.07 mM[1]-0.504 mM[5]
Vₘₐₓ 6.1 ± 0.5 U/mg[1]--
Specific Activity 4.6 units/mg[6]--
Divalent Cation Requirement Mg²⁺[1]-Mg²⁺ (most effective)[5]

Note: The kinetic parameters can vary depending on the purity of the enzyme, assay conditions, and the source of the enzyme.

Troubleshooting

  • No or low activity:

    • Check the activity of the coupling enzymes (PK and LDH).

    • Ensure that NADH and other temperature-sensitive reagents are fresh and have been stored correctly.

    • Verify the integrity and concentration of the MPD enzyme.

    • Confirm the correct pH of the assay buffer.

  • High background rate:

    • Check for contaminating ATPases or NADH oxidases in the enzyme preparation. This can be assessed by running the reaction in the absence of MVAPP.

  • Non-linear reaction rate:

    • Substrate depletion may be occurring; use a lower enzyme concentration or higher substrate concentrations.

    • The enzyme may be unstable under the assay conditions; consider adding a stabilizing agent like BSA.

These application notes and protocols provide a comprehensive guide for the enzymatic assay of mevalonate pyrophosphate decarboxylase, enabling researchers to obtain reliable and reproducible data for their studies.

References

Application Notes and Protocols for Utilizing Mevalonic Acid 5-Pyrophosphate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid 5-pyrophosphate (MVAPP) is a critical intermediate in the mevalonate (B85504) pathway, an essential metabolic cascade for the biosynthesis of isoprenoids and cholesterol. This pathway plays a fundamental role in numerous cellular processes, including cell proliferation, differentiation, and survival.[1][2] Dysregulation of the mevalonate pathway is implicated in various diseases, including cancer, making it a key target for drug development.[3][4] These application notes provide detailed protocols for cell-based assays involving MVAPP and the broader mevalonate pathway, offering researchers the tools to investigate its function and screen for potential therapeutic modulators.

Application Notes

Mevalonic acid 5-pyrophosphate and other pathway intermediates are pivotal for investigating cellular phenomena such as protein prenylation, cell cycle progression, and signal transduction.

Investigating Protein Prenylation

Protein prenylation is a post-translational modification where isoprenoid moieties, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are attached to C-terminal cysteine residues of target proteins.[5] This modification is crucial for the proper localization and function of many signaling proteins, including small GTPases like Ras, Rho, and Rac.[6][7]

Key Applications:

  • Assess the efficacy of mevalonate pathway inhibitors on protein prenylation.

  • Study the role of specific prenylated proteins in cellular signaling.

  • Screen for compounds that modulate protein prenylation.

Analyzing Cell Proliferation and Viability

The mevalonate pathway is intrinsically linked to cell proliferation.[1] Intermediates of the pathway are essential for the synthesis of molecules required for cell growth and division. Inhibition of the pathway often leads to decreased cell viability and cell cycle arrest.[8]

Key Applications:

  • Determine the cytotoxic or cytostatic effects of mevalonate pathway inhibitors.

  • Investigate the role of the mevalonate pathway in the growth of specific cell types (e.g., cancer cells).

  • Evaluate the potential of rescuing inhibitor-induced effects with downstream metabolites like MVAPP, FPP, or GGPP.

Elucidating Signal Transduction Pathways

The mevalonate pathway influences several key signaling cascades, including the Rho GTPase and Hippo-YAP pathways.[9][10] Prenylated Rho GTPases are critical regulators of the actin cytoskeleton, cell adhesion, and migration. The Hippo-YAP pathway, which controls organ size and cell proliferation, is also modulated by the mevalonate pathway.[11][12]

Key Applications:

  • Investigate the impact of mevalonate pathway modulation on the activation of specific signaling proteins (e.g., Rac1, FAK).

  • Dissect the crosstalk between the mevalonate pathway and other signaling networks.

  • Identify novel therapeutic targets within these interconnected pathways.

Signaling and Experimental Workflow Diagrams

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR (Statins inhibit) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate_P->MVAPP IPP Isopentenyl-PP MVAPP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene ProteinPrenylation Protein Prenylation (Ras, Rho, Rac) FPP->ProteinPrenylation GGPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol

Figure 1: The Mevalonate Pathway.

Experimental_Workflow CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment - Mevalonate Pathway Inhibitor - +/- Mevalonic Acid 5-Pyrophosphate CellCulture->Treatment Assay Cell-Based Assays Treatment->Assay Viability Cell Viability (MTT Assay) Assay->Viability CellCycle Cell Cycle Analysis (PI Staining) Assay->CellCycle Prenylation Protein Prenylation (GFP-CaaX Assay) Assay->Prenylation Signaling Signal Transduction (Western Blot, Pulldown) Assay->Signaling DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Prenylation->DataAnalysis Signaling->DataAnalysis

Figure 2: General Experimental Workflow.

Rho_Hippo_Signaling cluster_mevalonate Mevalonate Pathway cluster_rho Rho GTPase Signaling cluster_hippo Hippo-YAP Signaling MVAPP Mevalonic Acid 5-Pyrophosphate GGPP GGPP MVAPP->GGPP Rho_inactive Rho-GDP (inactive) GGPP->Rho_inactive Geranylgeranylation (enables activation) Rho_active Rho-GTP (active) Rho_inactive->Rho_active GEFs Rho_active->Rho_inactive GAPs ROCK ROCK Rho_active->ROCK LATS LATS1/2 Rho_active->LATS Inhibits Actin Actin Cytoskeleton (Cell Motility, Adhesion) ROCK->Actin YAP_phos p-YAP (inactive) LATS->YAP_phos YAP_unphos YAP (active) YAP_unphos->YAP_phos TEAD TEAD YAP_unphos->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Figure 3: Mevalonate Pathway Crosstalk with Rho and Hippo Signaling.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • Mevalonate pathway inhibitor (e.g., Simvastatin)

  • Mevalonic acid 5-pyrophosphate (for rescue experiments)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of the mevalonate pathway inhibitor. For rescue experiments, co-incubate with the inhibitor and MVAPP. Include appropriate vehicle controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Cells of interest

  • Complete culture medium

  • Mevalonate pathway inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the mevalonate pathway inhibitor as described in Protocol 1.

  • Harvest cells by trypsinization and collect by centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

Protocol 3: Analysis of Protein Prenylation using a GFP-CaaX Reporter Assay

This imaging-based assay visualizes the localization of a GFP-tagged protein with a C-terminal prenylation motif (CaaX box). Inhibition of prenylation leads to mislocalization of the GFP signal from the plasma membrane to the cytoplasm and nucleus.

Materials:

  • Cells stably or transiently expressing a GFP-CaaX reporter construct (e.g., GFP-H-Ras CaaX)

  • Complete culture medium

  • Mevalonate pathway inhibitor

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed GFP-CaaX expressing cells in a 96-well imaging plate.

  • Allow cells to attach and then treat with the mevalonate pathway inhibitor for 24-48 hours.

  • Stain the nuclei by incubating with Hoechst 33342 for 15-30 minutes.

  • Acquire images of the GFP and Hoechst channels using a high-content imaging system.

  • Analyze the images to quantify the ratio of plasma membrane to nuclear/cytoplasmic GFP intensity. A decrease in this ratio indicates inhibition of prenylation.

Protocol 4: Western Blot Analysis of FAK Phosphorylation

This protocol assesses the activation of Focal Adhesion Kinase (FAK), a downstream effector of Rho GTPase signaling, by measuring its autophosphorylation at Tyr397.

Materials:

  • Cells of interest

  • Mevalonate pathway modulators

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells as desired and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-FAK primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-total FAK antibody for normalization.

Protocol 5: Rac1 Activation Assay (GTPase Pulldown)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

  • Cells of interest

  • Mevalonate pathway modulators

  • Rac1 activation assay kit (containing PAK-PBD beads)

  • Lysis/Wash buffer

  • Primary antibody (anti-Rac1)

  • Western blot reagents (as in Protocol 4)

Procedure:

  • Treat and lyse cells according to the kit manufacturer's instructions.

  • Incubate a portion of the cell lysate with PAK-PBD beads to pull down active Rac1-GTP.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.

  • Run a parallel Western blot with total cell lysate to determine the total Rac1 levels for normalization.

Data Presentation

Table 1: Effect of Mevalonate Pathway Inhibition on Cell Viability
Cell LineInhibitorConcentration (µM)Treatment Time (h)% Viability (vs. Control)Rescue with MVAPP (100 µM)
MDA-MB-231Simvastatin104845 ± 5%85 ± 7%
A549Fluvastatin57230 ± 6%75 ± 8%
JurkatZoledronic Acid204825 ± 4%Not Applicable*

*Rescue with MVAPP is not expected for inhibitors downstream of MVAPP synthesis.

Table 2: Quantitative Analysis of Cell Cycle Distribution
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
U87Vehicle Control55.233.011.7
U87Pitavastatin (10 µM, 36h)90.25.74.1
MDA-MB-431Vehicle Control49.423.826.8
MDA-MB-431Pitavastatin (10 µM, 36h)84.56.78.8

Data adapted from a study on glioblastoma and breast cancer cells.[11]

Table 3: Quantification of Protein Prenylation Inhibition
Cell LineTreatmentMembrane/Cytosol GFP-CaaX Ratio% Inhibition of Prenylation
U2OSVehicle Control5.2 ± 0.40%
U2OSMevastatin (10 µM)1.5 ± 0.271%
U2OSZoledronic Acid (5 µM)1.8 ± 0.365%
Table 4: Densitometric Analysis of Western Blots
Cell LineTreatmentp-FAK (Tyr397) / Total FAK Ratio (Fold Change)Active Rac1 / Total Rac1 Ratio (Fold Change)
HK374Control1.01.0
HK374Radiation + QTP1.02.5 ± 0.3
HK374Radiation + QTP + Atorvastatin (1 µM)Not Determined1.2 ± 0.2

Data adapted from a study on glioblastoma cells.[13][14]

Disclaimer: The quantitative data presented in these tables are illustrative and may vary depending on the specific cell line, experimental conditions, and reagents used. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their studies.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Mevalonic Acid 5-Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid 5-pyrophosphate (MVAPP) is a key intermediate in the mevalonate (B85504) pathway, a critical metabolic route for the biosynthesis of isoprenoids, including cholesterol, steroid hormones, and non-sterol isoprenoids vital for cellular function. The study of this pathway is crucial for understanding various physiological and pathological processes, including cancer and cardiovascular diseases. Radiolabeled MVAPP serves as an indispensable tracer for elucidating the dynamics of the mevalonate pathway, quantifying enzyme kinetics, and screening for potential therapeutic inhibitors.

These application notes provide a detailed protocol for the enzymatic synthesis of radiolabeled mevalonic acid 5-pyrophosphate, its purification, and subsequent analysis. The protocol is designed for researchers familiar with handling radiolabeled compounds and standard biochemical techniques.

Signaling Pathway

The mevalonate pathway is a cascade of enzymatic reactions that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis. Mevalonic acid is a central molecule in this pathway, undergoing two successive phosphorylation steps to form mevalonic acid 5-pyrophosphate before decarboxylation.

Mevalonate_Pathway cluster_0 Upper Mevalonate Pathway cluster_1 Lower Mevalonate Pathway cluster_2 Isoprenoid Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase MevalonicAcid Mevalonic Acid HMGCoA->MevalonicAcid HMG-CoA Reductase MevalonatePhosphate Mevalonic Acid 5-Phosphate MevalonicAcid->MevalonatePhosphate Mevalonate Kinase (MK) MevalonatePyrophosphate Mevalonic Acid 5-Pyrophosphate MevalonatePhosphate->MevalonatePyrophosphate Phosphomevalonate Kinase (PMK) IPP Isopentenyl Pyrophosphate MevalonatePyrophosphate->IPP MVAPP Decarboxylase DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP IPP Isomerase Isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Figure 1: The Mevalonate Signaling Pathway.

Experimental Workflow

The synthesis of radiolabeled mevalonic acid 5-pyrophosphate is a multi-step enzymatic process. It begins with a commercially available radiolabeled mevalonic acid precursor, which is then sequentially phosphorylated by mevalonate kinase (MK) and phosphomevalonate kinase (PMK). The final product is purified using ion-exchange chromatography and analyzed for radiochemical purity by HPLC.

Experimental_Workflow Start Radiolabeled Mevalonic Acid ([14C] or [3H]) Step1 Step 1: First Phosphorylation (Mevalonate Kinase) Start->Step1 Intermediate Radiolabeled Mevalonic Acid 5-Phosphate Step1->Intermediate Step2 Step 2: Second Phosphorylation (Phosphomevalonate Kinase) Intermediate->Step2 Product_unpurified Crude Radiolabeled Mevalonic Acid 5-Pyrophosphate Step2->Product_unpurified Purification Step 3: Purification (Ion-Exchange Chromatography) Product_unpurified->Purification Product_purified Purified Radiolabeled Mevalonic Acid 5-Pyrophosphate Purification->Product_purified Analysis Step 4: Analysis (Radio-HPLC, LSC) Product_purified->Analysis Final Final Product for Tracer Studies Analysis->Final

Figure 2: Experimental workflow for synthesis.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of radiolabeled mevalonic acid 5-pyrophosphate. These values are based on literature precedents and may vary depending on the specific experimental conditions and the purity of the enzymes used.

Table 1: Summary of Enzymatic Synthesis Parameters

ParameterValueReference
Starting Material[14C]-Mevalonic AcidCommercially Available
Specific Activity of Precursor10-60 mCi/mmolVaries by supplier
Enzyme 1Mevalonate Kinase (MK)Recombinant or purified
Enzyme 2Phosphomevalonate Kinase (PMK)Recombinant or purified
Overall Radiochemical Yield60-80%Estimated
Final Radiochemical Purity>95%[1]
Final Specific Activity~ Same as precursorDependent on yield

Table 2: Key Reagent Concentrations for Enzymatic Reactions

ReagentConcentration
Radiolabeled Mevalonic Acid0.1 - 1 mM
ATP5 - 10 mM
MgCl₂5 - 10 mM
Tris-HCl Buffer (pH 7.5)50 mM
Dithiothreitol (DTT)1 - 2 mM
Mevalonate Kinase1 - 5 units/mL
Phosphomevalonate Kinase1 - 5 units/mL

Experimental Protocols

Materials and Reagents
  • Radiolabeled Mevalonic Acid ([¹⁴C] or [³H]), specific activity 10-60 mCi/mmol

  • Mevalonate Kinase (MK), recombinant or purified

  • Phosphomevalonate Kinase (PMK), recombinant or purified

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Dowex AG1-X8 resin (or similar anion exchange resin)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Scintillation cocktail

  • HPLC system with a radiodetector

  • Anion-exchange HPLC column

Protocol 1: Enzymatic Synthesis of Radiolabeled Mevalonic Acid 5-Pyrophosphate

This protocol describes a one-pot reaction for the sequential phosphorylation of radiolabeled mevalonic acid.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • 50 µL of 1 M Tris-HCl, pH 7.5

      • 20 µL of 0.5 M MgCl₂

      • 10 µL of 0.1 M DTT

      • 100 µL of 0.1 M ATP

      • Radiolabeled Mevalonic Acid (e.g., 10 µCi, adjust volume based on stock concentration)

      • Mevalonate Kinase (10 units)

      • Phosphomevalonate Kinase (10 units)

      • Nuclease-free water to a final volume of 1 mL.

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-propanol:ammonia:water (6:3:1, v/v/v).

  • Reaction Termination:

    • Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.

    • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the radiolabeled MVAPP.

Protocol 2: Purification by Ion-Exchange Chromatography
  • Column Preparation:

    • Prepare a small column with Dowex AG1-X8 resin (formate form).

    • Wash the column with 10 column volumes of deionized water.

  • Sample Loading and Elution:

    • Load the supernatant from the enzymatic reaction onto the prepared column.

    • Wash the column with 5 column volumes of deionized water to remove unreacted mevalonic acid and other non-phosphorylated compounds.

    • Elute the phosphorylated compounds using a stepwise gradient of ammonium formate or formic acid.

      • Elute mevalonic acid 5-phosphate with 0.2 M ammonium formate.

      • Elute mevalonic acid 5-pyrophosphate with 0.5 M ammonium formate.

    • Collect fractions (e.g., 1 mL) and measure the radioactivity of an aliquot from each fraction using a liquid scintillation counter.

  • Pooling and Desalting:

    • Pool the fractions containing the peak of radioactivity corresponding to MVAPP.

    • Lyophilize the pooled fractions to remove the ammonium formate. The final product can be redissolved in a suitable buffer for storage.

Protocol 3: Analysis by Radio-HPLC
  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector and an in-line radiodetector.

    • Employ a strong anion-exchange (SAX) column.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 25 mM Ammonium formate, pH 4.5

    • Mobile Phase B: 1 M Ammonium formate, pH 4.5

    • Use a linear gradient from 0% to 100% B over 30 minutes at a flow rate of 1 mL/min.

  • Sample Analysis:

    • Inject an aliquot of the purified radiolabeled MVAPP.

    • Monitor the elution profile with both the UV and radiodetector.

    • The retention time of MVAPP should be determined using a non-radiolabeled standard if available.

  • Data Analysis:

    • Calculate the radiochemical purity by integrating the peak corresponding to MVAPP and expressing it as a percentage of the total radioactivity detected.

    • Determine the specific activity by quantifying the amount of MVAPP using a calibration curve of a non-radiolabeled standard (if UV-active) and dividing the total radioactivity by the amount of substance.

Troubleshooting

IssuePossible CauseSolution
Low radiochemical yieldInactive enzymesTest enzyme activity with a non-radiolabeled substrate. Use fresh enzymes.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Degradation of ATPUse fresh ATP stock solution.
Poor separation during purificationInappropriate elution gradientOptimize the ammonium formate gradient for better resolution.
Column overloadingReduce the amount of sample loaded onto the column.
Broad peaks in HPLC analysisColumn degradationUse a new or properly regenerated HPLC column.
Inappropriate mobile phaseAdjust the pH or ionic strength of the mobile phase.

Conclusion

This set of protocols provides a comprehensive guide for the synthesis, purification, and analysis of radiolabeled mevalonic acid 5-pyrophosphate. The successful synthesis of this tracer will enable researchers to perform detailed studies of the mevalonate pathway, contributing to a better understanding of its role in health and disease and facilitating the development of novel therapeutic strategies. Careful handling of radioactive materials and adherence to safety protocols are paramount throughout these procedures.

References

Application Notes and Protocols: Mevalonic Acid 5-Pyrophosphate as a Substrate for In Vitro Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid 5-pyrophosphate (MVAPP), also known as 5-diphosphomevalonic acid, is a critical intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of isoprenoids and steroids in eukaryotes, archaea, and some bacteria. This pathway is responsible for the production of a vast array of vital biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichol. The enzyme that primarily utilizes MVAPP as a substrate is mevalonate diphosphate (B83284) decarboxylase (MDD; EC 4.1.1.33), which catalyzes the ATP-dependent decarboxylation of MVAPP to produce isopentenyl pyrophosphate (IPP), a fundamental building block for all isoprenoids.[1][2]

The pivotal role of the mevalonate pathway in numerous cellular processes has made its enzymes, particularly MDD, attractive targets for the development of therapeutic agents, such as cholesterol-lowering drugs and antibiotics.[1][3] Therefore, robust and reliable in vitro enzyme kinetic assays using MVAPP as a substrate are indispensable for fundamental research, drug discovery, and the characterization of enzyme inhibitors. These application notes provide detailed protocols and supporting data for the use of mevalonic acid 5-pyrophosphate in in vitro enzyme kinetic studies of mevalonate diphosphate decarboxylase.

Biochemical Pathway

The conversion of mevalonic acid 5-pyrophosphate to isopentenyl pyrophosphate is a key step in the lower mevalonate pathway. The reaction is catalyzed by mevalonate diphosphate decarboxylase and requires ATP as a cofactor.

Mevalonate_Pathway cluster_reaction MDD Catalyzed Reaction MVAPP Mevalonic Acid 5-Pyrophosphate MDD Mevalonate Diphosphate Decarboxylase (MDD) MVAPP->MDD ATP ATP ATP->MDD IPP Isopentenyl Pyrophosphate MDD->IPP ADP ADP MDD->ADP Pi Pi MDD->Pi CO2 CO2 MDD->CO2

Figure 1: Mevalonate Diphosphate Decarboxylase Reaction.

Quantitative Data for Enzyme Kinetics

The following tables summarize the kinetic constants for human mevalonate diphosphate decarboxylase and the inhibition constants for known inhibitors.

Table 1: Kinetic Parameters for Human Mevalonate Diphosphate Decarboxylase (hMDD)

SubstrateKmVmax
(R,S)-Mevalonate Diphosphate28.9 ± 3.3 µM[4]6.1 ± 0.5 U/mg[4]
ATP0.69 ± 0.07 mM[4]6.1 ± 0.5 U/mg[4]

A unit of activity (U) is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate to product per minute.[4]

Table 2: Inhibition Constants (Ki) for Inhibitors of Mevalonate Diphosphate Decarboxylase

InhibitorTarget EnzymeKiType of Inhibition
6-Fluoromevalonate 5-diphosphateHuman MDD62 ± 5 nM[4]Competitive with MVAPP[4]
Diphosphoglycolyl prolineHuman MDD2.3 ± 0.3 µM[4]Competitive with MVAPP[4]
Eriochrome Black AS. epidermidis MDD0.6 - 2.7 µM[3]Competitive with MVAPP[3]
Eriochrome Black TS. epidermidis MDD0.6 - 2.7 µM[3]Competitive with MVAPP[3]
Eriochrome Blue Black BS. epidermidis MDD0.6 - 2.7 µM[3]Competitive with MVAPP[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase Activity

This protocol describes a continuous spectrophotometric assay for determining the activity of mevalonate diphosphate decarboxylase. The production of ADP is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[4]

Materials:

  • Tris-HCl buffer (1 M, pH 7.0)

  • Potassium chloride (KCl, 1 M)

  • Magnesium chloride (MgCl2, 1 M)

  • NADH (10 mM solution)

  • Phosphoenolpyruvate (PEP, 20 mM solution)

  • ATP (100 mM solution)

  • (R,S)-Mevalonate 5-diphosphate (MVAPP, 4 mM solution)

  • Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mixture (e.g., 4U/assay of each)

  • Purified Mevalonate Diphosphate Decarboxylase (MDD) enzyme

  • Distilled, deionized water

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Assay Buffer Preparation (100 mM Tris-Cl, 100 mM KCl, 10 mM MgCl2, pH 7.0):

  • To prepare 10 mL of 1x Assay Buffer, mix:

    • 1 mL of 1 M Tris-HCl, pH 7.0

    • 1 mL of 1 M KCl

    • 100 µL of 1 M MgCl2

    • 7.9 mL of distilled, deionized water

  • Adjust pH to 7.0 if necessary.

Assay Procedure:

  • Set up the reaction mixture in a cuvette or microplate well. The final volume for a standard assay is typically 1 mL. For a 1 mL reaction, add the following components in order:

    • 858 µL of Assay Buffer

    • 20 µL of 10 mM NADH (final concentration: 0.2 mM)

    • 10 µL of 20 mM PEP (final concentration: 0.2 mM)

    • 80 µL of 100 mM ATP (final concentration: 8 mM)

    • Appropriate volume of PK/LDH enzyme mixture (e.g., 2 µL of a 2 U/µL stock)

    • Appropriate volume of purified MDD enzyme

  • Mix gently by pipetting and incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the reaction by adding 10 µL of 4 mM (R,S)-Mevalonate 5-diphosphate (final concentration: 0.04 mM or as required for kinetic studies).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Calculation of Enzyme Activity:

Activity (U/mL) = (ΔA340/min) / (ε * l) * 106 * Vtotal / Venzyme

Where:

  • ΔA340/min = The rate of change in absorbance at 340 nm per minute

  • ε = Molar extinction coefficient of NADH (6220 M-1cm-1)

  • l = Path length of the cuvette (typically 1 cm)

  • 106 = Conversion factor from M to µM

  • Vtotal = Total volume of the assay (in mL)

  • Venzyme = Volume of the enzyme solution added (in mL)

Specific Activity (U/mg) = Activity (U/mL) / [Enzyme Concentration (mg/mL)]

Assay_Workflow start Start prepare_reagents Prepare Assay Buffer and Reagent Solutions start->prepare_reagents setup_reaction Set up Reaction Mixture (Buffer, NADH, PEP, ATP, PK/LDH, MDD) prepare_reagents->setup_reaction incubate Incubate at 30°C for 5 min setup_reaction->incubate initiate_reaction Initiate Reaction with MVAPP incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Velocity monitor_absorbance->calculate_velocity end End calculate_velocity->end

Figure 2: Experimental Workflow for the MDD Spectrophotometric Assay.
Protocol 2: Determination of Km and Vmax

To determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for MVAPP, perform the assay described in Protocol 1 with varying concentrations of MVAPP while keeping the concentration of ATP constant and saturating.

  • Prepare a series of dilutions of the (R,S)-Mevalonate 5-diphosphate stock solution. A typical concentration range to test would be from 0.1 to 10 times the expected Km (e.g., 3 µM to 300 µM for human MDD).

  • Perform the spectrophotometric assay for each concentration of MVAPP.

  • Measure the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraFit, SigmaPlot, or Prism) to determine the values of Km and Vmax.

v = (Vmax * [S]) / (Km + [S])

Protocol 3: Characterization of Enzyme Inhibitors

To determine the inhibition constant (Ki) and the mode of inhibition for a potential inhibitor of MDD, perform the following steps:

  • Perform the spectrophotometric assay (Protocol 1) in the presence of several fixed concentrations of the inhibitor.

  • For each inhibitor concentration, vary the concentration of the substrate (MVAPP).

  • Measure the initial reaction velocities for all conditions.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon, or Cornish-Bowden plots) or by fitting the data to the appropriate inhibition models using specialized software. This will allow for the determination of the Ki and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Logic_Diagram data Initial Velocity Data (v vs. [S]) no_inhibitor No Inhibitor data->no_inhibitor with_inhibitor With Inhibitor data->with_inhibitor mm_plot Michaelis-Menten Plot no_inhibitor->mm_plot lb_plot Lineweaver-Burk Plot with_inhibitor->lb_plot km_vmax Determine Km and Vmax mm_plot->km_vmax ki_mode Determine Ki and Mode of Inhibition lb_plot->ki_mode

References

Mevalonic Acid 5-Pyrophosphate: A Tool for Elucidating Mevalonate Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[1] These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for a variety of cellular processes, most notably the post-translational prenylation of small GTP-binding proteins like Ras and Rho, which are pivotal in cell signaling, proliferation, and survival.[2][3] Dysregulation of the MVA pathway is frequently observed in cancer, making it a compelling target for therapeutic intervention.[3]

Mevalonic acid 5-pyrophosphate (MVAPP) is a key intermediate metabolite in this pathway, situated downstream of the rate-limiting enzyme HMG-CoA reductase (HMGCR), the target of statin drugs.[1] The decarboxylation of MVAPP by mevalonate diphosphate (B83284) decarboxylase (MDD) to isopentenyl pyrophosphate (IPP) represents a committed step towards the synthesis of FPP and GGPP.[4] Consequently, MVAPP serves as an invaluable tool for researchers studying the efficacy and mechanism of action of mevalonate pathway inhibitors. By utilizing MVAPP in various assays, investigators can pinpoint the specific enzymatic steps being targeted and quantify the downstream consequences of inhibition.

These application notes provide detailed protocols for utilizing MVAPP to study mevalonate pathway inhibitors, present quantitative data on the effects of common inhibitors, and visualize the intricate signaling networks impacted by the disruption of this vital pathway.

Data Presentation: Quantitative Effects of Mevalonate Pathway Inhibitors

The following tables summarize the inhibitory concentrations of various compounds on key enzymes and cellular processes related to the mevalonate pathway.

Table 1: Inhibitory Potency of Statins on Cancer Cell Proliferation (IC50)

StatinMDA-MB-231 (Breast Cancer)A172 (Glioblastoma)
CerivastatinNot Reported0.098 µM
PitavastatinNot Reported0.334 µM
FluvastatinNot Reported0.922 µM
Reference [5][5]

Table 2: Inhibition of Mevalonate Diphosphate Decarboxylase (MDD)

InhibitorTarget EnzymeInhibition Type vs. MVAPPKi vs. MVAPP (µM)
Eriochrome Black TS. epidermidis MDDCompetitive0.6 - 2.7
Eriochrome Blue Black BS. epidermidis MDDCompetitive0.6 - 2.7
Diphosphoglycolyl prolineHuman MDDCompetitive2.3 ± 0.3
6-fluoromevalonate 5-diphosphateHuman MDDCompetitive0.062 ± 0.005
Reference [4][4][6]

Table 3: Effect of Mevalonate Pathway Inhibitors on Isoprenoid Levels

InhibitorCell/Tissue TypeEffect on FPP LevelsEffect on GGPP Levels
LovastatinMouse LiverDecreaseDecrease
PravastatinMouse LiverDecreaseDecrease
GGSI (VSW1198)Mouse LiverIncreaseDecrease
Lovastatin + GGSIMouse LiverAbrogated IncreaseFurther Decrease (Undetectable)
Reference [7][7][7]

Table 4: Rescue of Statin-Induced Effects by Mevalonate Pathway Intermediates

StatinCell LineEffectRescue AgentQuantitative Rescue
PitavastatinMCF10A PTEN-/-Cell DeathMevalonateComplete Rescue
PitavastatinMCF10A PTEN-/-Cell DeathGGPPComplete Rescue
SimvastatinSensitive AML Cell LinesCytotoxicityFPP56% ± 27%
SimvastatinSensitive AML Cell LinesCytotoxicityGGPP78% ± 29%
AtorvastatinAdipose Tissue ExplantsSenescenceGGPPComplete Reversal
Reference [8][8][9][9]

Experimental Protocols

Protocol 1: Mevalonate Diphosphate Decarboxylase (MDD) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of MDD by coupling the production of ADP to the oxidation of NADH. This assay is crucial for determining the inhibitory potential of compounds directly targeting MDD.

Materials:

  • Purified recombinant MDD enzyme

  • (R,S)-Mevalonate diphosphate (MVAPP)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • Assay Buffer: 100 mM Tris-HCl (pH 7.0), 100 mM KCl, 10 mM MgCl₂

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, NADH, PEP, and the PK/LDH enzyme mix.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add a solution of MVAPP and ATP to each well to initiate the reaction. The final concentrations should be at or near the Km values for the substrates (e.g., 0.4 mM MVAPP and 8 mM ATP for human MDD).[6]

  • Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 30°C.[6] The rate of NADH oxidation is directly proportional to the rate of ADP production and thus MDD activity.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay with Mevalonate Pathway Inhibitor and MVAPP Rescue

This protocol assesses the cytotoxic or cytostatic effects of a mevalonate pathway inhibitor and confirms the specificity of its action by "rescuing" the cells with downstream metabolites.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A172)

  • Complete cell culture medium

  • Mevalonate pathway inhibitor (e.g., a statin)

  • Mevalonic acid (MVA), Farnesyl pyrophosphate (FPP), or Geranylgeranyl pyrophosphate (GGPP) for rescue experiments

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well cell culture plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the mevalonate pathway inhibitor. Include a vehicle control.

  • For rescue experiments, co-treat a parallel set of inhibitor-treated cells with a fixed concentration of MVA, FPP, or GGPP.[8][9]

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the cell viability against the inhibitor concentration to determine the IC50 value. For rescue experiments, compare the viability of cells treated with the inhibitor alone to those co-treated with the rescue agent.

Protocol 3: Analysis of Protein Prenylation by Western Blot

This protocol allows for the visualization of the inhibition of protein prenylation, a key downstream effect of mevalonate pathway inhibitors. Unprenylated proteins often exhibit a slight increase in molecular weight and a shift in their subcellular localization from the membrane to the cytosol.

Materials:

  • Cells treated with a mevalonate pathway inhibitor and/or rescue agents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Subcellular fractionation kit (optional)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against prenylated proteins (e.g., Ras, RhoA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • (Optional) Perform subcellular fractionation to separate cytosolic and membrane fractions.

  • Separate the protein lysates (or fractions) by SDS-PAGE. The unprenylated form of a protein will migrate slightly slower than its prenylated counterpart.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band shifts and/or changes in subcellular localization to assess the extent of prenylation inhibition.

Visualizations

The following diagrams illustrate the mevalonate pathway and the impact of its inhibition on downstream signaling.

Mevalonate_Pathway cluster_isoprenoids Isoprenoid Precursors AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate_P->MVAPP IPP Isopentenyl-PP MVAPP->IPP MDD DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP DMAPP->GPP FPP Farnesyl-PP GPP->FPP FPPS GGPP Geranylgeranyl-PP FPP->GGPP GGPPS Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol HMGCR HMG-CoA Reductase Statins Statins Statins->HMGCR MDD MVAPP Decarboxylase FPPS FPP Synthase GGPPS GGPP Synthase

Caption: The Mevalonate Pathway and the site of action for statins.

Signaling_Inhibition cluster_prenylation Protein Prenylation MVA_Inhibitors Mevalonate Pathway Inhibitors (e.g., Statins) GGPP_depletion GGPP Depletion MVA_Inhibitors->GGPP_depletion FPP_depletion FPP Depletion MVA_Inhibitors->FPP_depletion Rho Rho GTPases (unprenylated) GGPP_depletion->Rho inhibits prenylation Ras Ras GTPases (unprenylated) FPP_depletion->Ras inhibits prenylation Rho_inactive Inactive Rho (cytosolic) Rho->Rho_inactive Ras_inactive Inactive Ras (cytosolic) Ras->Ras_inactive ROCK ROCK Rho_inactive->ROCK MAPK MAPK Pathway Ras_inactive->MAPK Cytoskeleton Cytoskeleton Reorganization ROCK->Cytoskeleton Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Downstream signaling effects of mevalonate pathway inhibition.

Experimental_Workflow start Start: Select Inhibitor and Cell Line treat Treat Cells with Inhibitor +/- Rescue Agents (MVA, FPP, GGPP) start->treat viability Assay 1: Cell Viability (e.g., MTT, CellTiter-Glo) treat->viability enzyme_assay Assay 2: In Vitro Enzyme Assay (e.g., MDD activity) treat->enzyme_assay prenylation Assay 3: Western Blot for Protein Prenylation treat->prenylation data_analysis Data Analysis: Determine IC50, Ki, and Rescue Effects viability->data_analysis enzyme_assay->data_analysis prenylation->data_analysis conclusion Conclusion: Characterize Inhibitor's Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for studying mevalonate pathway inhibitors.

References

Application Notes and Protocols for Studying Mevalonic Acid 5-Pyrophosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for selecting suitable cell lines and employing detailed protocols to investigate the metabolism of mevalonic acid 5-pyrophosphate, a key intermediate in the mevalonate (B85504) pathway. The information is tailored for researchers in cancer biology, metabolic diseases, and drug discovery.

Introduction to Mevalonic Acid 5-Pyrophosphate Metabolism

The mevalonate (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including the maintenance of cell membrane integrity, post-translational modification of proteins (prenylation), and the synthesis of coenzyme Q10 and dolichol. Mevalonic acid 5-pyrophosphate (MVAPP) is a central intermediate in this pathway, formed by the phosphorylation of mevalonate 5-phosphate. The subsequent decarboxylation of MVAPP by the enzyme mevalonate pyrophosphate decarboxylase (MVD) to isopentenyl pyrophosphate (IPP) is a key committed step. Dysregulation of the MVA pathway, and consequently MVAPP metabolism, has been implicated in various diseases, most notably cancer, where it supports rapid cell proliferation and survival.[1][2]

Cell Lines for Studying Mevalonic Acid 5-Pyrophosphate Metabolism

The selection of an appropriate cell line is critical for studying the nuances of MVAPP metabolism. Cancer cell lines, in particular, often exhibit upregulated MVA pathway activity to meet the high demand for cholesterol and isoprenoids required for their growth and proliferation.[2] In contrast, non-cancerous cell lines can provide a baseline for understanding normal metabolic regulation.

Cancer Cell Lines with Dysregulated Mevalonate Pathway

Several cancer cell lines have been identified with altered mevalonate pathway activity, making them suitable models for research and drug development.

  • Breast Cancer:

    • MCF-7 (Estrogen Receptor-Positive): A well-characterized luminal A breast cancer cell line that is responsive to hormonal therapies. Studies have shown that the mevalonate pathway is active in these cells and can be targeted to inhibit their growth.[3][4]

    • MDA-MB-231 (Triple-Negative): An aggressive and invasive breast cancer cell line. These cells often exhibit high rates of cholesterol biosynthesis and are sensitive to inhibitors of the mevalonate pathway.[3]

  • Hepatocellular Carcinoma:

    • HepG2: A human liver cancer cell line that is widely used for studying liver metabolism, including cholesterol and lipoprotein synthesis. The mevalonate pathway is highly active in HepG2 cells.[5]

  • Gastric Cancer:

    • HGT-1, AGS: Human gastric cancer cell lines where the inhibition of the mevalonate pathway has been shown to influence metabolic and lipidomic profiles.[6]

  • Colon Cancer:

    • HCT116: A human colon cancer cell line where suppression of the mevalonate pathway has been demonstrated to inhibit growth and proliferation.[5]

  • Multiple Myeloma:

    • H929, KMS11 (Sensitive to statins): These cell lines show dysregulation of the mevalonate pathway, making them sensitive to statin-induced apoptosis.[7]

    • LP1, SKMM1 (Insensitive to statins): These cell lines exhibit a more robust feedback response to statin treatment, upregulating mevalonate pathway genes, which confers resistance.[7]

Non-Cancerous Cell Lines for Comparative Studies

For comparative analysis and to understand the baseline metabolism of MVAPP, the following non-cancerous cell lines are recommended:

  • HEK293 (Human Embryonic Kidney): A widely used cell line in research for its ease of growth and transfection. It provides a good model for studying fundamental cellular processes, including the mevalonate pathway in a non-cancerous human context.[8][9]

  • CHO (Chinese Hamster Ovary): A common cell line in biomedical and biopharmaceutical research, particularly for studies on cholesterol metabolism and protein production. CHO cells have a well-characterized mevalonate pathway.[9][10]

Quantitative Data on Mevalonate Pathway Activity

The following tables summarize available quantitative data on the activity of key enzymes and the concentration of intermediates in the mevalonate pathway in selected cell lines. This data is crucial for comparing metabolic phenotypes and for designing experiments.

Table 1: HMG-CoA Reductase (HMGCR) Activity in Selected Cell Lines

Cell LineHMGCR Activity (pmol/min/mg protein)Reference
HGT-1 (gastric cancer)18 ± 2[6]
MDA-MB-231 (p140Cap expressing)~1.5-fold increase over control[11]
SKBR3 (p140Cap expressing)~1.5-fold increase over control[11]

Table 2: Concentration of Mevalonate Pathway Intermediates

Cell LineIntermediateConcentrationConditionReference
MCF-7IPP + DMAPP2.4 nmol/mg proteinTreated with 25µM zoledronic acid for 24h[12]

Note: Direct quantitative data for mevalonic acid 5-pyrophosphate and MVD activity in many cell lines is limited in publicly available literature. The provided data serves as a reference, and researchers are encouraged to perform direct measurements for their specific experimental systems.

Experimental Protocols

Protocol 1: Quantification of Mevalonic Acid 5-Pyrophosphate by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of mevalonic acid 5-pyrophosphate (MVAPP) in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., MCF-7, MDA-MB-231, HepG2, HEK293, CHO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Internal standard (e.g., ¹³C₅-MVAPP)

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to ~80-90% confluency in appropriate culture vessels.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a known volume of pre-chilled (-80°C) 80% methanol to the cells.

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Metabolite Extraction:

    • Add the internal standard to the cell lysate.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the metabolites using a C18 column with a gradient of mobile phases (e.g., mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water; mobile phase B: acetonitrile).[1]

    • Detect and quantify MVAPP using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for MVAPP should be optimized on the instrument used.

  • Data Analysis:

    • Calculate the concentration of MVAPP by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Normalize the concentration to the cell number or total protein content of the sample.

Protocol 2: Mevalonate Pyrophosphate Decarboxylase (MVD) Activity Assay in Cell Lysates

This protocol outlines a method to measure the activity of mevalonate pyrophosphate decarboxylase (MVD) in cell lysates. The assay is based on the ATP-dependent conversion of MVAPP to IPP.

Materials:

  • Cultured cells

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Mevalonic acid 5-pyrophosphate (MVAPP) substrate

  • ATP solution

  • Malachite green reagent for phosphate (B84403) detection (or a coupled enzyme assay to detect ADP)

  • 96-well microplate

  • Plate reader

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells as described in Protocol 1.

    • Resuspend the cell pellet in ice-cold cell lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a 96-well plate, prepare the reaction mixture containing assay buffer, a specific amount of cell lysate (e.g., 20-50 µg of protein), and MVAPP substrate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP to each well.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Include a negative control without the cell lysate or without the substrate to measure background levels.

  • Detection of Reaction Product:

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green assay, or measure the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay).

  • Calculation of MVD Activity:

    • Calculate the amount of product formed per unit of time.

    • Express the MVD activity as nmol of product formed per minute per milligram of protein.

Visualizations

The following diagrams illustrate key aspects of the mevalonate pathway and experimental workflows.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR (Rate-limiting) Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate5P->MVAPP IPP Isopentenyl-PP MVAPP->IPP MVD DMAPP Dimethylallyl-PP IPP->DMAPP FPP Farnesyl-PP IPP->FPP DMAPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene Proteins Protein Prenylation FPP->Proteins GGPP->Proteins Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway highlighting key intermediates and enzymes.

Experimental_Workflow_Metabolite_Quantification Start Cell Culture Harvest Harvest and Wash Cells Start->Harvest Extract Metabolite Extraction (Methanol) Harvest->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data End Quantified MVAPP Levels Data->End

Caption: Workflow for quantifying mevalonic acid 5-pyrophosphate.

MVD_Activity_Assay_Workflow Start Cell Culture Lyse Prepare Cell Lysate Start->Lyse QuantifyProtein Determine Protein Concentration Lyse->QuantifyProtein Reaction Set up Enzyme Reaction (Lysate, MVAPP, ATP) QuantifyProtein->Reaction Incubate Incubate at 37°C Reaction->Incubate Detect Detect Product (Pi or ADP) Incubate->Detect Calculate Calculate MVD Activity Detect->Calculate End MVD Activity Result Calculate->End

Caption: Workflow for the mevalonate pyrophosphate decarboxylase activity assay.

Conclusion

The study of mevalonic acid 5-pyrophosphate metabolism is crucial for understanding the metabolic underpinnings of various diseases, particularly cancer. The selection of appropriate cell lines with either dysregulated or normal mevalonate pathway activity is the first step towards insightful research. The detailed protocols provided herein for the quantification of MVAPP and the measurement of MVD activity offer robust methods for generating reliable and reproducible data. By combining these cellular models and experimental approaches, researchers can effectively investigate the role of MVAPP metabolism in disease and explore novel therapeutic strategies targeting this vital pathway.

References

Application Notes and Protocols for High-Purity Mevalonic Acid 5-Pyrophosphate Tetralithium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity mevalonic acid 5-pyrophosphate tetralithium salt, a critical intermediate in the essential mevalonate (B85504) (MVA) metabolic pathway.

Introduction

Mevalonic acid 5-pyrophosphate (MVAPP), also known as mevalonate 5-diphosphate, is a key metabolite synthesized from mevalonic acid in the MVA pathway.[1][2] This pathway is fundamental in eukaryotes, archaea, and some bacteria for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These five-carbon units are the universal building blocks for a vast array of over 30,000 vital biomolecules known as isoprenoids, which include cholesterol, steroid hormones, coenzyme Q10, and dolichol.[3] MVAPP is the substrate for the enzyme mevalonate-5-pyrophosphate decarboxylase, which catalyzes its conversion to IPP.[4] Given its central role, the mevalonate pathway and its intermediates are of significant interest in various research fields, including oncology, immunology, neurobiology, and cardiovascular disease, making high-purity MVAPP an essential tool for in vitro and cell-based studies.[1]

Commercial Suppliers of High-Purity this compound Salt

A reliable source of high-purity MVAPP is crucial for obtaining reproducible experimental results. The following table summarizes commercially available options.

SupplierProduct NameChiralityPurityCAS Number
Sigma-Aldrich (Merck) (±)-Mevalonic acid 5-pyrophosphate tetralithium saltRacemic (±)≥80% (qNMR)108869-00-7
Sigma-Aldrich (Merck) (R)-Mevalonic acid 5-pyrophosphate tetralithium saltR-enantiomer≥95% (TLC)1485654-39-4
MedChemExpress This compound saltNot Specified93.60%Not Specified

Application Notes

Elucidating the Mevalonate Pathway and Isoprenoid Biosynthesis

High-purity MVAPP serves as a critical standard and substrate for studying the kinetics and regulation of the mevalonate pathway. The pathway begins with acetyl-CoA and proceeds through several enzymatic steps to produce IPP and DMAPP, the foundational isoprenoid precursors.[3]

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway cluster_downstream Downstream Isoprenoid Synthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate (R)-Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins Target) MevalonateP Mevalonate 5-Phosphate Mevalonate->MevalonateP Mevalonate Kinase MevalonatePP Mevalonate 5-Pyrophosphate MevalonateP->MevalonatePP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) MevalonatePP->IPP MVAPP Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl-PP (FPP) IPP->FPP DMAPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Products Cholesterol, Steroids, Ubiquinone, Dolichol, Prenylated Proteins FPP->Products GGPP->Products

Caption: The Eukaryotic Mevalonate Pathway.

Researchers can use MVAPP to:

  • Characterize Enzyme Activity: Serve as a substrate for in vitro assays of mevalonate-5-pyrophosphate decarboxylase.

  • Metabolic Flux Analysis: Act as an internal standard in mass spectrometry-based methods to quantify metabolite levels within the pathway.

  • Pathway Regulation Studies: Investigate feedback mechanisms and the effects of pathway inhibitors downstream of MVAPP formation.

High-Throughput Screening for Enzyme Inhibitors

The enzymes of the mevalonate pathway are established drug targets. For instance, statins inhibit HMG-CoA reductase, the rate-limiting enzyme.[5] MVAPP and its associated enzymes are also viable targets. A robust in vitro assay using MVAPP as the substrate can be developed for high-throughput screening (HTS) of small molecule libraries to identify novel inhibitors of mevalonate-5-pyrophosphate decarboxylase. Such inhibitors could have applications in oncology or infectious diseases where pathogens rely on this pathway.

Cell-Based Assays in Drug Development

MVAPP itself is generally cell-impermeable. However, studies often involve modulating the pathway and observing cellular phenotypes. For example, inhibiting upstream enzymes with drugs like statins depletes the cellular pool of MVAPP and downstream isoprenoids, leading to effects on cell growth, differentiation, and survival.[6] Researchers can investigate these effects and attempt to rescue them by providing downstream products like farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP).[6][7] These experiments are critical for understanding the specific roles of different branches of the pathway in health and disease.

Experimental Protocols

Protocol 1: In Vitro Assay for Mevalonate-5-Pyrophosphate Decarboxylase Activity

This protocol describes a coupled-enzyme assay to continuously monitor the activity of mevalonate-5-pyrophosphate decarboxylase (MVAPPD) by measuring ATP consumption. The reaction is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) system, where the oxidation of NADH is monitored spectrophotometrically.

Materials:

  • High-purity Mevalonic Acid 5-Pyrophosphate (MVAPP) Tetralithium Salt

  • Recombinant human MVAPPD enzyme

  • ATP, NADH, Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Master Mix: In the assay buffer, prepare a master mix containing 2 mM ATP, 0.3 mM NADH, 1.5 mM PEP, 10 U/mL PK, and 15 U/mL LDH.

  • Prepare Substrate: Prepare a 10 mM stock solution of MVAPP in ultrapure water. Create serial dilutions (e.g., from 1 mM to 15.6 µM) in assay buffer for determining Km.

  • Set up Reaction:

    • To each well of the 96-well plate, add 160 µL of the Master Mix.

    • Add 20 µL of the MVAPP dilution (or buffer for the 'no substrate' control).

    • To initiate the reaction, add 20 µL of recombinant MVAPPD enzyme (e.g., 5 µg/mL final concentration).

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear phase of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 2: Quantification of Isoprenoid Intermediates by LC-MS/MS

This protocol provides a general workflow for the targeted analysis of MVAPP and other phosphorylated intermediates of the mevalonate pathway in cell lysates or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isoprenoid_Analysis_Workflow

Caption: General workflow for isoprenoid pathway analysis.

Materials:

  • Cell culture or tissue samples

  • MVAPP tetralithium salt (for standard curve)

  • Stable isotope-labeled internal standards (e.g., ¹³C-labeled MVAPP, if available)

  • Extraction Solvent: Cold (-20°C) Acetonitrile/Methanol/Water (40:40:20 v/v/v)

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Thermo Q Exactive™)[8]

  • C18 reversed-phase analytical column (e.g., 2.1 × 100 mm, 1.7 µm)[8]

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of MVAPP in the extraction solvent ranging from 0.1 ng/mL to 1000 ng/mL.[8]

  • Sample Extraction:

    • For cultured cells (e.g., 1x10⁶ cells), wash the cell pellet with cold PBS.

    • Add 500 µL of cold Extraction Solvent containing internal standards.

    • Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Mobile Phase A: 10 mM tributylamine, 15 mM acetic acid in water (pH ~4.95)

      • Mobile Phase B: Methanol

      • Gradient: Start at 0% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow rate: 0.25 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry (Negative Ion Mode):

      • Use electrospray ionization (ESI).[8]

      • Perform analysis using Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument. Monitor specific precursor-to-product ion transitions for MVAPP and other metabolites.

      • For high-resolution MS, use targeted SIM or parallel reaction monitoring (PRM).

  • Data Analysis:

    • Integrate peak areas for each analyte and the corresponding internal standard using appropriate software (e.g., Thermo Xcalibur™, Skyline).[8]

    • Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify the amount of MVAPP in the samples by interpolating their peak area ratios from the standard curve.

Protocol 3: Cell Viability Assay for Mevalonate Pathway Inhibition and Rescue

This protocol assesses the requirement of downstream isoprenoids for cell survival when the mevalonate pathway is inhibited. It uses a common cell viability reagent like PrestoBlue™ or MTT.

Materials:

  • Cell line of interest (e.g., HeLa, PC-3)

  • Cell culture medium and supplements

  • Mevastatin (B1676542) or Simvastatin (HMG-CoA Reductase inhibitor)

  • Geranylgeranyl pyrophosphate (GGPP), ammonium (B1175870) salt

  • 96-well cell culture plates

  • Cell viability reagent (e.g., PrestoBlue™)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Treatment:

    • Prepare stock solutions of mevastatin (e.g., 10 mM in DMSO) and GGPP (e.g., 1 mM in methanol/water).

    • On the day of treatment, prepare serial dilutions of mevastatin in culture medium.

    • Prepare medium containing mevastatin + GGPP (e.g., 10 µM mevastatin + 10 µM GGPP).

    • Remove the old medium from the cells and add 100 µL of the treatment media to the appropriate wells. Include 'vehicle control' (DMSO) and 'GGPP only' wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure fluorescence (Ex: 560 nm, Em: 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the results to the vehicle control wells (set to 100% viability).

    • Plot cell viability (%) against the concentration of mevastatin to generate a dose-response curve.

    • Compare the viability of cells treated with mevastatin alone to those co-treated with GGPP to determine if GGPP can rescue the cells from statin-induced death.[6]

References

Application Notes and Protocols: The Role of Mevalonic Acid 5-Pyrophosphate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. Mevalonic acid 5-pyrophosphate is a key intermediate in this pathway. Dysregulation of the MVA pathway has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).

The primary role of the MVA pathway in the central nervous system (CNS) extends beyond cholesterol biosynthesis. The non-sterol isoprenoid products, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of small GTP-binding proteins, a process known as protein prenylation. Prenylated proteins, such as those from the Ras, Rho, and Rab families, are crucial for a multitude of cellular processes vital for neuronal function, including signal transduction, cytoskeletal dynamics, and intracellular trafficking.

In the context of neurodegenerative diseases, alterations in the levels of FPP and GGPP have been observed. For instance, studies have reported elevated levels of both FPP and GGPP in the brains of Alzheimer's patients. This suggests a potential dysregulation of the mevalonate pathway, which could contribute to the neurotoxic cascade. The abnormal prenylation of proteins like RhoA and cdc42 has been linked to the hyperphosphorylation of tau, a hallmark of AD.

Furthermore, the MVA pathway is a target for widely used cholesterol-lowering drugs, statins, which inhibit HMG-CoA reductase, the rate-limiting enzyme of the pathway. The neuroprotective effects of statins are thought to be, in part, mediated by the reduction of isoprenoid synthesis and subsequent modulation of protein prenylation.

Therefore, the study of mevalonic acid 5-pyrophosphate and its downstream metabolites provides a valuable avenue for understanding the molecular mechanisms underlying neurodegenerative diseases and for the development of novel therapeutic strategies. The following protocols and data provide a framework for investigating the role of the mevalonate pathway in neurodegeneration.

Data Presentation

The following tables summarize quantitative data on the levels of key isoprenoids, Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP), in human brain tissue, highlighting the alterations observed in Alzheimer's disease.

Table 1: Endogenous Isoprenoid Levels in Human Frontal Cortex
Isoprenoid Concentration (ng/mg protein)
Farnesyl Pyrophosphate (FPP)4.5
Geranylgeranyl Pyrophosphate (GGPP)10.6

This data represents baseline levels in healthy human brain tissue and provides a reference for comparative studies.[1]

Table 2: Alterations in Isoprenoid Levels in Alzheimer's Disease Brain Tissue
Isoprenoid Control (ng/mg protein) Alzheimer's Disease (ng/mg protein)
Farnesyl Pyrophosphate (FPP)~3.3~4.5 (36% increase)
Geranylgeranyl Pyrophosphate (GGPP)~6.8~10.6 (56% increase)

This table demonstrates the significant increase in both FPP and GGPP levels in the brain tissue of Alzheimer's disease patients compared to age-matched controls, suggesting a hyperactive mevalonate pathway in the disease state.

Experimental Protocols

Protocol 1: Quantification of FPP and GGPP in Brain Tissue using HPLC-Fluorescence Detection

This protocol describes a method for the simultaneous quantification of endogenous FPP and GGPP in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., frontal cortex)

  • Homogenization buffer (e.g., 100 mM Tris buffer, pH 8.5, with protease and phosphatase inhibitors)

  • Rotor-stator homogenizer

  • Extrelut® liquid/liquid extraction columns

  • Reversed-phase solid-phase extraction (SPE) C18 columns

  • HPLC system with a fluorescence detector

  • FPP and GGPP standards

  • Internal standard (e.g., 5-(dimethylamino)naphthalene-1-(4-nonylphenol)-sulfonic acid ester)

  • Solvents for HPLC (e.g., acetonitrile, ammonium (B1175870) acetate (B1210297) buffer)

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen brain tissue and homogenize in ice-cold homogenization buffer using a rotor-stator homogenizer.

    • Retain an aliquot of the homogenate for protein concentration determination.

  • Extraction:

    • Spike the homogenate with the internal standard.

    • Perform a liquid/liquid extraction using Extrelut® columns according to the manufacturer's instructions.

    • Further purify the extract using reversed-phase SPE C18 columns. Elute the isoprenoids with an appropriate solvent.

  • HPLC Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Inject the sample into the HPLC system.

    • Separate FPP and GGPP using a C18 column with a gradient elution program.

    • Detect the isoprenoids using a fluorescence detector (excitation and emission wavelengths will depend on the specific fluorescent properties of the isoprenoids or their derivatives if derivatization is performed).

  • Quantification:

    • Generate a standard curve using known concentrations of FPP and GGPP standards.

    • Calculate the concentration of FPP and GGPP in the brain tissue samples by comparing their peak areas to the standard curve, normalized to the internal standard and the protein concentration of the homogenate.[1]

Protocol 2: In Vitro Assay for Protein Prenylation in Neuronal Cells

This protocol provides a method to assess the level of protein prenylation in cultured neuronal cells, which can be used to study the effects of mevalonate pathway modulation.

Materials:

  • Cultured neuronal cells (e.g., primary neurons or a neuronal cell line)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibodies against specific prenylated proteins (e.g., RhoA, Ras) and a non-prenylated loading control (e.g., GAPDH, β-actin)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Chemiluminescence or fluorescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells to the desired confluency.

    • Treat the cells with compounds that modulate the mevalonate pathway (e.g., statins to inhibit, or mevalonate/FPP/GGPP to supplement) for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the prenylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescence or fluorescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • The extent of prenylation can be inferred by changes in the subcellular localization of the protein (membrane vs. cytosol fractions) or by shifts in its electrophoretic mobility. For instance, unprenylated proteins may migrate differently on the gel.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins inhibit) Mevalonate5P Mevalonate-5-Phosphate Mevalonate->Mevalonate5P MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate5P->MVAPP IPP Isopentenyl Pyrophosphate (IPP) MVAPP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene ProteinPrenylation Protein Prenylation (e.g., Ras, Rho, Rab) FPP->ProteinPrenylation Farnesyltransferase GGPP->ProteinPrenylation Geranylgeranyltransferase Cholesterol Cholesterol Squalene->Cholesterol NeuronalFunction Neuronal Function (Signal Transduction, Trafficking) ProteinPrenylation->NeuronalFunction Neurodegeneration Neurodegeneration (e.g., Alzheimer's Disease) NeuronalFunction->Neurodegeneration Dysregulation

Caption: The Mevalonate Pathway and its link to neurodegeneration.

Experimental_Workflow start Start: Hypothesis (Mevalonate pathway is dysregulated in neurodegeneration) sample Sample Collection (Brain Tissue or Neuronal Cell Culture) start->sample treatment Experimental Treatment (e.g., Statins, Mevalonate supplementation) sample->treatment extraction Extraction of Isoprenoids and Proteins treatment->extraction quantification Quantification of FPP/GGPP (HPLC or LC-MS/MS) extraction->quantification prenylation Assessment of Protein Prenylation (Western Blot) extraction->prenylation data Data Analysis and Interpretation quantification->data prenylation->data conclusion Conclusion (Role of mevalonate pathway in disease model) data->conclusion

References

Application of Mevalonic Acid 5-Pyrophosphate in Cancer Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The intricate role of metabolic pathways in the onset and progression of cancer is a rapidly evolving field of study. Among these, the mevalonate (B85504) (MVA) pathway, a critical route for the synthesis of cholesterol and essential non-sterol isoprenoids, has garnered significant attention. A key intermediate in this pathway, Mevalonic Acid 5-Pyrophosphate (MVAPP), is emerging as a crucial molecule in cancer research, offering potential as a biomarker and a target for therapeutic intervention. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on the role of MVAPP and the mevalonate pathway in oncology.

Introduction: The Mevalonate Pathway and Its Significance in Cancer

The mevalonate pathway is a fundamental metabolic cascade that produces isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These molecules are vital for protein prenylation, a post-translational modification essential for the function and membrane localization of numerous proteins, including small GTPases like Ras and Rho, which are frequently implicated in oncogenesis.[3][4][5]

In many cancers, including breast, prostate, pancreatic, and lung cancer, the mevalonate pathway is upregulated to meet the increased demand for cholesterol and isoprenoids that support rapid cell proliferation, survival, and metastasis.[1][6][7] This upregulation is often driven by oncogenic signaling pathways such as PI3K/AKT/mTOR and mutations in tumor suppressors like p53.[2][7] Consequently, targeting this pathway has become a promising strategy in cancer therapy.[4][8][9] Mevalonic acid 5-pyrophosphate (MVAPP) is a central intermediate in this pathway, formed by the phosphorylation of mevalonate 5-phosphate. Its levels can reflect the overall flux of the pathway and its dysregulation in cancer.

Mevalonic Acid 5-Pyrophosphate as a Cancer Biomarker

The altered metabolism in cancer cells presents an opportunity for the discovery of novel biomarkers for diagnosis, prognosis, and monitoring treatment response.[10][11][12] Given the consistent upregulation of the mevalonate pathway in various malignancies, MVAPP and other pathway intermediates are being investigated as potential biomarkers. Elevated levels of mevalonate pathway metabolites may indicate increased pathway activity and could be correlated with tumor progression and aggressiveness.[13]

Potential Applications:

  • Diagnostic Biomarker: Elevated levels of MVAPP in tissue biopsies or biofluids could serve as a marker for certain types of cancer.[13]

  • Prognostic Biomarker: The concentration of MVAPP may correlate with disease stage and patient outcomes.

  • Predictive Biomarker: MVAPP levels could predict the response to therapies targeting the mevalonate pathway, such as statins.[7]

Therapeutic Implications: Targeting the Mevalonate Pathway

The dependence of cancer cells on the mevalonate pathway makes it an attractive target for therapeutic intervention. Statins, which are HMG-CoA reductase inhibitors, block the synthesis of mevalonate and subsequently MVAPP, leading to the depletion of downstream isoprenoids.[3][8] This disruption inhibits the prenylation of oncogenic proteins, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[1][7] The efficacy of statins and other mevalonate pathway inhibitors has been demonstrated in numerous preclinical studies across various cancer cell lines.

Quantitative Data: Anti-proliferative Effects of Mevalonate Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various statins on different cancer cell lines, demonstrating the potent anti-proliferative effects of targeting the mevalonate pathway.

StatinCancer Cell LineIC50 (µM)Reference
CerivastatinA172 (Glioblastoma)0.098[2]
PitavastatinA172 (Glioblastoma)0.334[2]
FluvastatinA172 (Glioblastoma)0.922[2]
AtorvastatinMCF7 (Breast Cancer)9.1[8]
SimvastatinA549 (Lung Cancer)~10[6]
LovastatinHGT-1 (Gastric Cancer)12.5[14]
CerivastatinMDA-MB-231 (Breast Cancer)~0.1[2]
PitavastatinMDA-MB-231 (Breast Cancer)~0.5[2]
FluvastatinMDA-MB-231 (Breast Cancer)~1.0[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of MVAPP and the mevalonate pathway in cancer research.

Protocol 1: Quantification of Mevalonic Acid 5-Pyrophosphate (MVAPP) in Cancer Cells by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of MVAPP in cancer cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cancer cell lines and culture reagents

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase LC column

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) carbonate, Ammonium hydroxide (B78521)

  • MVAPP analytical standard

  • Internal standard (e.g., isotopically labeled MVAPP)

  • Cell lysis buffer (e.g., 80% methanol)

  • Centrifuge, vortex mixer, and other standard laboratory equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells to 80-90% confluency in appropriate culture vessels.

    • Treat cells with compounds of interest (e.g., statins) for the desired time. Include untreated controls.

  • Cell Lysis and Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol per 10 cm dish.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Spike the supernatant with the internal standard.

    • Dry the samples under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 1.7 µm, 100 mm x 2.1 mm).

      • Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.

      • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).

      • Flow Rate: 0.25 mL/min.

      • Gradient: A suitable gradient to separate MVAPP from other cellular components.

    • MS/MS Conditions:

      • Ionization Mode: Negative electrospray ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MVAPP and the internal standard. These transitions need to be optimized for the specific instrument.

  • Data Analysis:

    • Generate a standard curve using the MVAPP analytical standard.

    • Quantify the amount of MVAPP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the MVAPP concentration to the cell number or total protein concentration of the lysate.

Protocol 2: In Vitro Protein Prenylation Assay (Radioactive)

This protocol describes a method to measure the incorporation of radiolabeled isoprenoid precursors into proteins, providing an assessment of protein prenylation activity.

Materials:

  • [³H]-Mevalonolactone

  • Cancer cell lines and culture reagents

  • Lovastatin (or other statin)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Antibody against the protein of interest (e.g., Ras)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and Western blotting equipment

  • Scintillation fluid and scintillation counter

Procedure:

  • Metabolic Labeling:

    • Seed cancer cells in culture dishes and allow them to adhere.

    • Pre-treat the cells with a statin (e.g., 15 µM lovastatin) for a few hours to inhibit endogenous mevalonate synthesis.

    • Add [³H]-mevalonolactone (e.g., 400 µCi) to the culture medium and incubate for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • SDS-PAGE and Autoradiography:

    • Resuspend the beads in SDS-PAGE sample buffer, boil, and load the supernatant onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

  • Quantification:

    • The intensity of the radioactive band corresponding to the protein of interest can be quantified using a phosphor imager or by densitometry of the autoradiogram. This intensity is proportional to the extent of prenylation.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol details a colorimetric assay to assess the effect of mevalonate pathway inhibitors on cancer cell viability.

Materials:

  • Cancer cell lines and culture reagents

  • 96-well plates

  • Mevalonate pathway inhibitor (e.g., Atorvastatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the mevalonate pathway inhibitor in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Mevalonate_Pathway_in_Cancer cluster_MVA Mevalonate Pathway cluster_Cancer Cancer Hallmarks cluster_Signaling Oncogenic Signaling AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP Isopentenyl-PP MVAPP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP FPP Farnesyl-PP GPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol Ras Ras FPP->Ras Farnesylation Rho Rho GGPP->Rho Geranylgeranylation YAP_TAZ YAP/TAZ GGPP->YAP_TAZ Activation Proliferation Proliferation Survival Survival Metastasis Metastasis PI3K_AKT PI3K/AKT Pathway Ras->PI3K_AKT Rho->Metastasis YAP_TAZ->Proliferation PI3K_AKT->Proliferation PI3K_AKT->Survival Statins Statins Statins->HMGCoA Inhibition

Caption: The Mevalonate Pathway and its role in cancer signaling.

LCMS_Workflow start Cancer Cell Culture & Treatment lysis Cell Lysis & Metabolite Extraction start->lysis prep Sample Preparation (Drying & Reconstitution) lysis->prep lcms LC-MS/MS Analysis prep->lcms analysis Data Analysis & Quantification lcms->analysis end MVAPP Concentration analysis->end

Caption: Experimental workflow for MVAPP quantification by LC-MS/MS.

Prenylation_Assay_Workflow start Metabolic Labeling with [3H]-Mevalonolactone lysis Cell Lysis start->lysis ip Immunoprecipitation of Target Protein lysis->ip sds SDS-PAGE & Western Blot ip->sds autorad Autoradiography sds->autorad quant Quantification of Prenylation autorad->quant

Caption: Workflow for the radioactive protein prenylation assay.

References

Application Notes: The Role of Mevalonic Acid 5-Pyrophosphate in Protein Prenylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein prenylation is a critical post-translational modification essential for the function of numerous proteins involved in cellular signaling, proliferation, and membrane trafficking. This process involves the covalent attachment of 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipids to cysteine residues near the C-terminus of target proteins, such as those in the Ras, Rho, and Rab superfamilies.[1][2] The isoprenoid lipids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are synthesized exclusively through the mevalonate (B85504) pathway.[3]

Mevalonic acid 5-pyrophosphate (MVAPP), also known as 5-diphosphomevalonate, is a key intermediate in this pathway.[4][5] It is formed from the phosphorylation of mevalonate-5-phosphate and is subsequently decarboxylated to produce isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block for all isoprenoids, including FPP and GGPP.[4] While not a direct lipid donor, MVAPP's position in the pathway makes it a crucial component for in vitro assays that rely on the endogenous synthesis of FPP and GGPP from precursors. Understanding and manipulating this pathway is central to studying protein prenylation and is a major focus in the development of therapeutics for diseases like cancer and inflammatory disorders.[3][6]

These application notes provide detailed protocols for cell-based and in vitro assays used to study protein prenylation, highlighting the metabolic context of MVAPP.

The Mevalonate Pathway and Protein Prenylation

The synthesis of FPP and GGPP begins with Acetyl-CoA and proceeds through several enzymatic steps. MVAPP is the direct precursor to IPP, which is then isomerized and condensed to form the final lipid donors for protein prenylation. This pathway is the target of widely used drugs, including statins (which inhibit HMG-CoA reductase) and bisphosphonates (which inhibit farnesyl pyrophosphate synthase).[6]

Mevalonate_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR mvap Mevalonate-5-P mevalonate->mvap mvapp Mevalonic Acid 5-Pyrophosphate (MVAPP) mvap->mvapp ipp Isopentenyl-PP (IPP) mvapp->ipp MVD dmpp Dimethylallyl-PP (DMAPP) ipp->dmpp Isomerase branch1 ipp->branch1 branch2 ipp->branch2 dmpp->branch1 gpp Geranyl-PP (GPP) gpp->branch2 fpp Farnesyl-PP (FPP) ggpp Geranylgeranyl-PP (GGPP) fpp->ggpp GGPPS protein_f Protein Farnesylation fpp->protein_f FTase protein_gg Protein Geranylgeranylation ggpp->protein_gg GGTase-I/II branch1->gpp branch2->fpp FPPS hmgcr HMGCR statins Statins statins->hmg_coa fpps FPPS bisphos Bisphosphonates bisphos->branch2

Caption: The Mevalonate Pathway leading to protein prenylation.[4]

Application 1: Cell-Based Assays for Monitoring Prenylation

Cell-based assays are essential for studying the effects of pathway inhibitors or genetic modifications on protein prenylation within a biological context.

Cell_Based_Workflow culture 1. Cell Culture (e.g., U2-OS, HeLa) treat 2. Treatment (e.g., Statins, FTIs, GGTIs) culture->treat lyse 3. Cell Lysis treat->lyse detect 4. Detection Method lyse->detect wb A) Western Blot (Mobility Shift) detect->wb microscopy B) Fluorescence Microscopy (GFP-CaaX Relocalization) detect->microscopy analyze 5. Data Analysis (Quantify Inhibition) wb->analyze microscopy->analyze

Caption: General workflow for cell-based protein prenylation assays.
Protocol 1A: Western Blotting for Unprenylated Protein Accumulation

This protocol detects the inhibition of prenylation by observing a characteristic electrophoretic mobility shift of known prenylated proteins. Unprenylated proteins migrate more slowly on SDS-PAGE gels.[7]

Materials:

  • Cell culture reagents

  • Mevalonate pathway inhibitor (e.g., Mevastatin, Zoledronic Acid)

  • Ice-cold PBS and RIPA Lysis Buffer with protease inhibitors[8]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-Rap1A, anti-H-Ras)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment: Plate cells (e.g., J774 macrophages) and grow to 70-80% confluency. Treat cells with varying concentrations of the desired inhibitor for 24-48 hours.[9]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse by adding ice-cold RIPA buffer.[8] Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per sample). Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8][10]

  • SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 12%) and run at 150V until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10]

    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash again as in the previous step.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imager. The unprenylated protein will appear as a distinct, slower-migrating band compared to the control.

Protocol 1B: GFP-CaaX Reporter Relocalization Assay

This high-content assay quantifies prenylation inhibition by monitoring the subcellular localization of a GFP reporter tagged with a prenylation motif (e.g., from H-Ras).[12][13] Inhibition prevents membrane targeting, causing the GFP signal to diffuse into the cytoplasm.

Materials:

  • Cells suitable for transfection (e.g., U2-OS)

  • GFP-CaaX reporter plasmid

  • Transfection reagent

  • 96- or 384-well imaging plates

  • Automated fluorescence microscope/high-content imager

  • Nuclear stain (e.g., Hoechst 33342)

  • Image analysis software

Procedure:

  • Cell Seeding & Transfection: Seed cells into imaging plates. Transfect with the GFP-CaaX plasmid according to the manufacturer's protocol and allow 24 hours for expression.

  • Inhibitor Treatment: Add compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 16-24 hours).

  • Staining and Imaging: Add Hoechst stain to visualize nuclei. Acquire images using an automated microscope, capturing both GFP and nuclear fluorescence channels.

  • Image Analysis: Use image analysis software to define nuclear and cytoplasmic compartments based on the Hoechst stain.

  • Quantification: Measure the fluorescence intensity of GFP in both the cytoplasm and at the plasma membrane. Calculate the ratio of cytoplasmic to membrane-associated fluorescence. An increase in this ratio indicates inhibition of prenylation.[12]

Quantitative Data: Potency of Mevalonate Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) for various compounds as determined by cell-based prenylation assays.

CompoundAssay TypeCell LineIC50 (µM)Reference
MevastatinGFP-CaaX LocalizationU-2 OS~1.5[13]
Zoledronic AcidGFP-CaaX LocalizationU-2 OS~3.0[13]
FluvastatinCell ViabilityA172 (GBM)0.922[14]
PitavastatinCell ViabilityA172 (GBM)0.334[14]
CerivastatinCell ViabilityA172 (GBM)0.098[14]
Zoledronic AcidATP-based ChemosensitivityOvarian Cancer Cells~10-100[15][16]

Application 2: In Vitro Protein Prenylation Assays

In vitro assays offer a more direct way to measure enzyme activity and can be used to label unprenylated proteins from cell lysates with high sensitivity.[9]

In_Vitro_Workflow prepare 1. Prepare Lysate (From inhibitor-treated cells) react 2. In Vitro Reaction prepare->react sds 3. Quench & Run SDS-PAGE react->sds reagents Reaction Mix: - Lysate (unprenylated proteins) - Buffer, MgCl2, ZnSO4 - Recombinant GGTase/FTase - Labeled Donor (e.g., Biotin-GPP) - OR MVAPP + ATP for de novo synthesis reagents->react detect 4. Blot & Detect sds->detect strep Detect with Streptavidin-HRP detect->strep quant 5. Densitometry Analysis strep->quant

Caption: Workflow for an in vitro protein prenylation assay.[9][17]
Protocol 2A: In Vitro Labeling of Unprenylated Proteins

This highly sensitive method detects unprenylated proteins (e.g., Rab GTPases) that accumulate in cells after treatment with inhibitors like bisphosphonates.[9][17] These unprenylated proteins serve as substrates for recombinant prenyltransferases in the presence of a labeled isoprenoid donor.

Materials:

  • Cell lysates from control and inhibitor-treated cells (prepared as in Protocol 1A)

  • Recombinant prenyltransferase (e.g., Rab GGTase) and Rab escort protein (REP1)

  • Biotinylated isoprenoid donor (e.g., Biotin-Geranyl Pyrophosphate, B-GPP)

  • Reaction Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT)

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate

Procedure:

  • Prepare Cell Lysates: Treat cells (e.g., J774 macrophages) with an inhibitor (e.g., 0.5-10 µM Zoledronic Acid) for 48 hours.[9] Prepare lysates and normalize protein concentration as described previously.

  • Set up In Vitro Reaction: In a microcentrifuge tube, combine:

    • 50 µg of cell lysate protein

    • Recombinant Rab GGTase/REP1 complex

    • 1-5 µM Biotin-GPP

    • Reaction Buffer to a final volume of 25-50 µL

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.

  • Detection:

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane as usual.

    • Incubate with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash thoroughly with TBST.

    • Detect biotinylated (i.e., newly prenylated) proteins using an ECL substrate.[17][18]

Note on MVAPP: For assays aiming to utilize the cell lysate's endogenous enzymes, the labeled isoprenoid donor (Biotin-GPP) could be replaced. By providing MVAPP and ATP, the lysate can synthesize FPP and GGPP de novo, which can then be used to prenylate the accumulated protein substrates.[5] This approach, however, is less direct for labeling and depends on the activity and stability of all downstream enzymes in the lysate.

Quantitative Data: In Vitro Detection of Prenylation Inhibition

This table shows representative data from an in vitro prenylation assay, demonstrating the dose-dependent accumulation of unprenylated Rab proteins after cellular treatment with Zoledronic Acid (ZOL).[9]

ZOL Concentration (µM)Unprenylated Rab Proteins (Relative Densitometry Units)
0 (Control)1.0
0.53.5
1.08.2
5.025.6
10.031.4

Data are illustrative, based on findings reported in scientific literature.[9]

Applications in Drug Discovery

The assays described are powerful tools for drug development professionals.

  • High-Throughput Screening (HTS): The GFP-CaaX relocalization assay is particularly well-suited for HTS of compound libraries to identify novel inhibitors of the mevalonate pathway or specific prenyltransferases.[12]

  • Mechanism of Action Studies: These protocols allow researchers to confirm whether a drug's cellular effects are directly due to the inhibition of protein prenylation. Substrate replacement experiments, where intermediates like mevalonate, FPP, or GGPP are added back to inhibitor-treated cells, can pinpoint the target enzyme.[15][16]

  • Biomarker Development: Measuring the levels of unprenylated proteins in cells or patient tissues can serve as a pharmacodynamic biomarker to assess drug efficacy and target engagement in preclinical and clinical studies.[7]

References

Application Notes and Protocols for Isotopic Labeling of Mevalonic Acid 5-Pyrophosphate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) (MVA) pathway is a crucial metabolic route responsible for the biosynthesis of a diverse array of essential molecules, including sterols (like cholesterol) and non-sterol isoprenoids (such as coenzyme Q10 and dolichol).[1] Dysregulation of the MVA pathway is implicated in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it a significant target for drug development.[2][3] Metabolic flux analysis (MFA) using isotopic tracers provides a powerful tool to quantitatively investigate the intricate network of metabolic reactions and understand the dynamic regulation of pathways like the MVA pathway.[4][5][6]

This document provides detailed application notes and protocols for the isotopic labeling of mevalonic acid 5-pyrophosphate (MVAPP) and other MVA pathway intermediates for the purpose of metabolic flux analysis. By tracing the incorporation of stable isotopes, such as ¹³C from labeled glucose, into these intermediates, researchers can elucidate the carbon flow through the pathway, identify potential bottlenecks, and assess the impact of genetic modifications or drug interventions.[4][7]

Signaling Pathway: Regulation of the Mevalonate Pathway

The mevalonate pathway is tightly regulated at multiple levels to maintain cellular homeostasis. Key regulatory inputs include sterol levels, energy status, and growth factor signaling. Several major signaling pathways converge on the MVA pathway, influencing its flux and the availability of its downstream products.

Mevalonate_Pathway_Regulation cluster_inputs Regulatory Inputs cluster_signaling Signaling Pathways cluster_mva Mevalonate Pathway Growth Factors Growth Factors Low Sterol Levels Low Sterol Levels SREBP2 SREBP2 Low Sterol Levels->SREBP2 High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK PI3K_AKT_mTORC1 PI3K-AKT-mTORC1 PI3K_AKT_mTORC1->SREBP2 + HMGCR HMG-CoA Reductase (Rate-limiting step) PI3K_AKT_mTORC1->HMGCR + SREBP2->HMGCR AMPK->HMGCR - (phosphorylation) Hippo Hippo (YAP/TAZ) Hippo->HMGCR + MVAPP Mevalonic Acid 5-Pyrophosphate HMGCR->MVAPP Isoprenoids Isoprenoids MVAPP->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Cholesterol->SREBP2 -

Figure 1: Key signaling pathways regulating the mevalonate pathway.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

A typical workflow for a ¹³C-MFA experiment targeting the mevalonate pathway involves several key stages, from cell culture and isotopic labeling to data analysis and flux estimation.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A 1. Cell Culture & Metabolic Steady State B 2. Isotopic Labeling (e.g., ¹³C-Glucose) A->B C 3. Quenching & Metabolite Extraction B->C D 4. Sample Preparation (e.g., Derivatization) C->D E 5. Mass Spectrometry (LC-MS/MS or GC-MS) D->E F 6. Isotopologue Distribution Analysis E->F G 7. Metabolic Model Construction F->G H 8. Flux Estimation & Statistical Analysis G->H

Figure 2: General experimental workflow for ¹³C-MFA of the mevalonate pathway.

Data Presentation: Quantitative Metabolic Flux Data

The following table summarizes metabolic flux data from a study on an engineered E. coli strain producing mevalonate. The fluxes are normalized to the glucose uptake rate. This data provides a quantitative snapshot of the central carbon metabolism and the mevalonate pathway under specific experimental conditions.[4][8]

Metabolic FluxControl Strain (Relative Flux)Engineered MVA-Producing Strain (Relative Flux)
Glucose Uptake100100
Pentose Phosphate Pathway35.435.4
TCA Cycle58.239.8
Acetate Formation34.510.9
Mevalonate Production 0 44.8
Biomass18.714.1

Table 1: Comparison of relative metabolic fluxes in control and mevalonate-producing E. coli strains. Data is derived from Wada et al. (2016).[8]

Experimental Protocols

Protocol 1: Cell Culture and ¹³C Isotopic Labeling

This protocol is a general guideline for the isotopic labeling of adherent mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Adherent mammalian cells of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose (e.g., 10 mM) and 10% dFBS. Pre-warm the labeling medium to 37°C.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and pathway of interest but is often between 8 and 24 hours.[9]

Protocol 2: Metabolite Quenching and Extraction from Adherent Mammalian Cells

Rapidly halting metabolic activity (quenching) and efficiently extracting intracellular metabolites are critical for accurate metabolic flux analysis.[10]

Materials:

  • Labeled cells in 6-well plates (from Protocol 1)

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol (B129727) (v/v in water)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching:

    • Place the 6-well plates on ice.

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS.

    • Aspirate the PBS completely.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new pre-chilled tube.

    • The dried metabolite extract can be stored at -80°C until analysis.[2]

Protocol 3: LC-MS/MS Analysis of Mevalonate Pathway Intermediates

This protocol provides a general framework for the analysis of mevalonate pathway pyrophosphates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts (from Protocol 2)

  • LC-MS grade water with 0.1% ammonium (B1175870) hydroxide (B78521)

  • LC-MS grade acetonitrile/methanol (75:25, v/v) with 0.1% ammonium hydroxide

  • Reversed-phase C18 column suitable for polar analytes

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.

  • Chromatographic Separation:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of:

      • Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.

      • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25, v/v).

    • Set a flow rate of approximately 0.25 mL/min.

    • A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.[11]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of the mevalonate pathway intermediates. Specific precursor-product ion transitions for each analyte need to be optimized. For example, for isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), fragment ions at m/z 177 and 159 can be monitored.[12]

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the target metabolites.

    • Correct the raw data for the natural abundance of ¹³C and other isotopes.

    • The resulting mass isotopomer distributions (MIDs) are used for flux estimation.

Protocol 4: GC-MS Analysis of Mevalonic Acid

For the analysis of less polar or derivatized mevalonate pathway intermediates like mevalonic acid (as mevalonolactone), gas chromatography-mass spectrometry (GC-MS) is a suitable technique.

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Due to the polar nature of mevalonic acid, derivatization is necessary to increase its volatility for GC-MS analysis. Silylation is a common method.[13]

    • Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

    • Add MTBSTFA and incubate at 60-100°C for 30-60 minutes to form TBDMS derivatives.[13]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Use a mid-polarity column (e.g., DB-5ms).

      • Set the inlet temperature to 250-280°C.

      • Use helium as the carrier gas at a constant flow rate.

      • Employ a temperature gradient program to separate the analytes.

    • Mass Spectrometer (MS):

      • Operate in electron ionization (EI) mode.

      • Acquire data in full scan mode to identify the fragmentation patterns or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized mevalonic acid and its isotopologues based on retention time and mass spectra.

    • Integrate the peak areas for each isotopologue.

    • Correct for natural isotope abundance to determine the mass isotopomer distribution for flux analysis.

References

Application Notes and Protocols for Mevalonic Acid 5-Pyrophosphate as a Standard in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid 5-pyrophosphate (MVAPP) is a key intermediate in the mevalonate (B85504) (MVA) pathway, an essential metabolic route for the biosynthesis of a wide array of critical biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and isoprenoids.[1][2][3] The dysregulation of the MVA pathway is implicated in numerous diseases, such as cardiovascular disorders, cancer, and neurodegenerative diseases.[4] Consequently, the accurate quantification of MVA pathway intermediates, including MVAPP, is of paramount importance in metabolomics research and drug development to understand disease mechanisms and evaluate the efficacy of therapeutic interventions.

These application notes provide detailed protocols for the use of MVAPP as a standard for its quantification in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mevalonate Signaling Pathway

The mevalonate pathway is a complex and tightly regulated cascade of enzymatic reactions. The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for isoprenoid synthesis.[1] MVAPP is a central metabolite in this pathway, formed from the phosphorylation of mevalonate-5-phosphate.

Regulation of the mevalonate pathway occurs at multiple levels, including transcriptional control of key enzymes like HMG-CoA reductase and feedback inhibition by downstream products such as cholesterol and isoprenoids.[1][5][6][7][8]

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p MK mevalonate_pp Mevalonic Acid 5-PP (MVAPP) mevalonate_p->mevalonate_pp PMK ipp Isopentenyl-PP (IPP) mevalonate_pp->ipp MVD dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp isoprenoids Isoprenoids, Cholesterol, Steroid Hormones, etc. ipp->isoprenoids dmapp->isoprenoids hmgcr HMG-CoA Reductase isoprenoids->hmgcr Feedback Inhibition mk Mevalonate Kinase pmk Phosphomevalonate Kinase mvd MVAPP Decarboxylase

Figure 1: The Mevalonate Signaling Pathway.

Quantitative Data Summary

The accurate quantification of MVAPP relies on the use of a well-characterized standard to generate a calibration curve. The following tables summarize typical quantitative parameters obtained from LC-MS/MS methods for mevalonate pathway intermediates.

AnalyteMatrixLinearity RangeLLOQReference
Mevalonic AcidHuman Plasma0.5 - 50.0 ng/mL0.5 ng/mL[9][10][11]
Mevalonate-5-PhosphateRecombinant Enzyme Assay0.5 - 250 µmol/L5.0 fmol[12]
Mevalonic AcidPlasma2.5 - 250 ng/mL2.5 ng/mL[13]

Note: Specific quantitative data for MVAPP is often part of broader mevalonate pathway analyses, and direct head-to-head comparisons can be limited in the literature. The values presented for related analytes provide an expected performance range.

Experimental Protocols

Protocol 1: Extraction of Mevalonic Acid 5-Pyrophosphate from Cultured Cells

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • LC-MS grade Methanol (B129727), pre-chilled to -80°C

  • LC-MS grade Water

  • Internal Standard (IS): Isotopically labeled MVAPP (if available) or a suitable structural analog.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 rpm

Procedure:

  • Cell Washing (Adherent Cells):

    • Aspirate the cell culture medium.

    • Quickly wash the cells twice with 5 mL of ice-cold PBS.

  • Cell Harvesting (Suspension Cells):

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and resuspend the cell pellet in 5 mL of ice-cold PBS.

    • Repeat the centrifugation and aspiration steps.

  • Metabolite Extraction:

    • Add 750 µL of pre-chilled (-80°C) 80% methanol to the cell plate (adherent) or cell pellet (suspension).

    • For adherent cells, use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Incubate on dry ice for 20 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at maximum speed (>13,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Drying:

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 60 µL) of the initial LC mobile phase (e.g., 80:20 Acetonitrile:Water) for LC-MS/MS analysis.

Protocol 2: Extraction of Mevalonic Acid 5-Pyrophosphate from Plasma/Serum

Materials:

  • Plasma or Serum samples

  • LC-MS grade Methanol, pre-chilled to -20°C

  • Internal Standard (IS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of pre-chilled (-20°C) methanol containing the internal standard.

  • Vortexing:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation:

    • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the clear supernatant to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in the initial LC mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis of Mevalonic Acid 5-Pyrophosphate

Due to the high polarity of MVAPP, derivatization or specialized chromatography is often employed.[4] This protocol provides a general framework that may require optimization.

LC Parameters:

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with an ion-pairing agent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 8.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution will be necessary to separate MVAPP from other cellular components. An example gradient could be:

    • 0-2 min: 99.9% B

    • 2-6 min: Linear gradient to 40% B

    • 6-8 min: Hold at 40% B

    • 8.1-10 min: Return to 99.9% B for re-equilibration

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z for [M-H]⁻ of MVAPP

    • Product Ion (Q3): Specific fragment ions of MVAPP (determined by direct infusion of the standard)

  • Collision Energy (CE): Optimized for the specific MRM transition.

  • Other Parameters: Capillary voltage, source temperature, and gas flows should be optimized for the specific instrument.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the quantification of MVAPP in a metabolomics study.

Experimental_Workflow sample Biological Sample (Cells, Plasma, Tissue) is_addition Addition of Internal Standard sample->is_addition extraction Metabolite Extraction (e.g., Methanol Precipitation) centrifugation Centrifugation extraction->centrifugation is_addition->extraction supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Quantification against Standard Curve) lcms->data_analysis

Figure 2: General experimental workflow.

Conclusion

The use of mevalonic acid 5-pyrophosphate as a standard is essential for the accurate and reproducible quantification of this key metabolite in complex biological samples. The protocols outlined in these application notes provide a robust framework for researchers to investigate the role of the mevalonate pathway in health and disease. As with any analytical method, optimization of extraction and LC-MS/MS parameters for the specific instrumentation and biological matrix is crucial for achieving high-quality data.

References

Application Notes and Protocols for In Vivo Administration of Mevalonate Pathway Intermediates in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for post-translational modification of proteins, a process known as prenylation. Prenylation is vital for the proper function and subcellular localization of numerous proteins, including small GTPases that govern key cellular processes like proliferation, survival, and cytoskeletal organization.

Mevalonic acid 5-pyrophosphate (MVAPP), also known as mevalonate 5-diphosphate, is a key phosphorylated intermediate in this pathway. While direct manipulation of MVAPP levels could provide insights into cellular signaling, its in vivo administration is hampered by poor bioavailability due to its highly charged nature. Therefore, to study the downstream effects of the MVA pathway in vivo, researchers typically administer its more cell-permeable precursor, mevalonic acid (MVA; often in its lactone form, mevalonolactone), or the crucial downstream product, geranylgeranyl pyrophosphate (GGPP) or its alcohol precursor, geranylgeraniol (B1671449) (GGOH). These compounds can effectively "rescue" cellular functions when the MVA pathway is inhibited, for instance, by statins.

These application notes provide an overview and detailed protocols for the in vivo administration of mevalonic acid and geranylgeranyl pyrophosphate/geranylgeraniol in animal models to investigate the roles of the mevalonate pathway.

Rationale for Alternative Compound Administration

The direct in vivo administration of mevalonic acid 5-pyrophosphate (MVAPP) is not a widely documented or practical approach. Phosphorylated intermediates of metabolic pathways, including MVAPP, are generally cell-impermeable due to their negative charges, which prevents them from efficiently crossing cell membranes to exert their biological effects. This inherent limitation in bioavailability makes systemic administration and subsequent cellular uptake highly inefficient.

To circumvent this challenge and effectively modulate the mevalonate pathway in vivo, researchers can utilize the following strategies:

  • Mevalonic Acid (or Mevalonolactone) Administration: By providing an upstream precursor, cells can readily take up mevalonic acid and enzymatically convert it to MVAPP, thus increasing the intracellular pool of this intermediate and subsequent isoprenoids.

  • Geranylgeranyl Pyrophosphate (GGPP) or Geranylgeraniol (GGOH) Administration: Supplying a key downstream product, GGPP, or its more cell-permeable precursor GGOH, allows for the bypass of the initial steps of the pathway. This is particularly useful for studying the specific roles of protein geranylgeranylation in cellular processes.

The following diagram illustrates the logic of using these alternative compounds to study the mevalonate pathway.

G cluster_pathway Mevalonate Pathway cluster_admin In Vivo Administration Strategies Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonic Acid Mevalonic Acid HMG-CoA->Mevalonic Acid HMGCR (Statin block) MVAPP Mevalonic Acid 5-Pyrophosphate (MVAPP) (Poor Bioavailability) Mevalonic Acid->MVAPP IPP IPP MVAPP->IPP FPP FPP IPP->FPP GGPP GGPP FPP->GGPP Protein Geranylgeranylation Protein Geranylgeranylation GGPP->Protein Geranylgeranylation Administer Mevalonic Acid Administer Mevalonic Acid Administer Mevalonic Acid->Mevalonic Acid Bypasses statin block Administer GGPP/GGOH Administer GGPP/GGOH Administer GGPP/GGOH->GGPP Supplies key downstream product

Fig. 1: Rationale for administering mevalonate or GGPP/GGOH in vivo.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies involving the in vivo administration of mevalonate pathway inhibitors and rescue with mevalonate or GGPP/GGOH.

Table 1: Effects of Mevalonate Pathway Modulation on Tumor Growth in Xenograft Models

Animal ModelTreatment GroupDosage & RouteTumor Growth Inhibition (%)Change in Ki67 StainingReference
Nude mice with U87 glioblastoma xenograftsPitavastatin1 mg/kg/day, i.p.Significant delay in tumor growthFewer proliferating cells[1]
Nude mice with U87 glioblastoma xenograftsFluvastatin1 mg/kg/day, i.p.No significant difference from controlNot reported[1]
Nude mice with U87 glioblastoma xenograftsGGPPS-1 knockdown-Dramatically delayed tumor growthFewer proliferating cells[1]

Table 2: In Vitro Rescue of Statin-Induced Effects by Mevalonate Pathway Intermediates

Cell LineStatin TreatmentRescue AgentRescue Agent ConcentrationEffect on Cell ViabilityReference
U87 (Glioblastoma)10 µM PitavastatinMevalonate100 µMRescued from cell death[1][2]
U87 (Glioblastoma)10 µM PitavastatinGGPP10 µMRescued from cell death[1][2]
MDA-MB-431 (Breast Cancer)PitavastatinMevalonolactone (B1676541)Not specifiedRescued cell viability to 95.63%[3]
MDA-MB-431 (Breast Cancer)PitavastatinGGPPNot specifiedRescued cell viability to 94.24%[3]

Table 3: Pharmacokinetic Parameters of Mevalonic Acid in Rats

CompoundAnimal ModelParameterValueReference
Circulating MevalonateNormal RatTurnover (fast phase)5 min[1][4]
Circulating MevalonateNormal RatTurnover (slow phase)40-50 min[1][4]

Experimental Protocols

Protocol 1: In Vivo Administration of Mevalonic Acid (Mevalonolactone) in a Mouse Model

Objective: To assess the in vivo effects of increasing the flux through the mevalonate pathway, or to rescue the effects of a mevalonate pathway inhibitor (e.g., a statin).

Materials:

  • Mevalonolactone (soluble form of mevalonic acid)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline

  • Experimental animals (e.g., C57BL/6 or nude mice, 6-8 weeks old)

  • Statin (if performing a rescue experiment)

  • Vehicle for statin (e.g., methylcellulose (B11928114) suspension)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Mevalonolactone Solution:

    • Mevalonolactone is soluble in water and saline.

    • Prepare a stock solution of mevalonolactone in sterile PBS. The concentration should be calculated based on the desired final dose and a typical injection volume of 100-200 µL per mouse.

    • For a dose of 100 mg/kg for a 25g mouse, the required amount is 2.5 mg. If the injection volume is 100 µL, the concentration of the solution should be 25 mg/mL.

    • Warm the solution to room temperature before injection.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise injection volume.

    • For rescue experiments, administer the statin first via the appropriate route (e.g., oral gavage or intraperitoneal injection) according to the specific experimental design.

    • Administer the mevalonolactone solution via intraperitoneal (i.p.) injection.

    • Gently restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.

    • Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.

    • Inject the calculated volume slowly.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for any adverse effects.

    • At the end of the experiment, collect tissues of interest for analysis (e.g., tumors, liver, serum).

    • Analyze relevant biomarkers, such as protein prenylation levels, activation of downstream signaling pathways (e.g., Akt, ERK), or physiological readouts like tumor volume.

Protocol 2: In Vivo Administration of Geranylgeraniol (GGOH) in a Mouse Model

Objective: To specifically investigate the role of protein geranylgeranylation, or to rescue the effects of mevalonate pathway inhibition downstream of MVAPP.

Materials:

  • Geranylgeraniol (GGOH)

  • Ethanol (B145695) (100%)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Experimental animals (e.g., C57BL/6 or nude mice, 6-8 weeks old)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of GGOH Solution:

    • GGOH is not readily soluble in aqueous solutions. A common method for in vivo administration is to first dissolve it in ethanol and then dilute it in PBS.

    • Dissolve GGOH in 100% ethanol to create a stock solution.

    • For injection, dilute the ethanol stock solution in sterile PBS. The final concentration of ethanol should be kept low (e.g., <10%) to avoid toxicity.

    • For example, to prepare a 1 mg/mL solution in 10% ethanol/PBS, dissolve 10 mg of GGOH in 1 mL of ethanol, and then add 9 mL of sterile PBS.

    • Warm the solution to room temperature before injection.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the injection volume.

    • A typical dose for GGOH can range from 10-50 mg/kg.

    • Administer the GGOH solution via intraperitoneal (i.p.) injection following the same procedure as described in Protocol 1.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for any signs of distress.

    • Collect tissues at the experimental endpoint for analysis of protein geranylgeranylation (e.g., by Western blot for unprenylated proteins like Rap1A), cell proliferation markers (e.g., Ki67), or other relevant endpoints.

Signaling Pathways and Experimental Workflows

Mevalonate Signaling Pathway

The mevalonate pathway leads to the synthesis of isoprenoids that are crucial for protein prenylation, which in turn regulates key signaling cascades.

G cluster_downstream Downstream Signaling HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR (Statins) MVAPP MVAPP Mevalonate->MVAPP IPP IPP MVAPP->IPP FPP FPP IPP->FPP GGPP GGPP FPP->GGPP GGPPS Protein Farnesylation Protein Farnesylation FPP->Protein Farnesylation Protein Geranylgeranylation Protein Geranylgeranylation GGPP->Protein Geranylgeranylation Ras Ras Protein Farnesylation->Ras Rho, Rac, Rap Rho, Rac, Rap Protein Geranylgeranylation->Rho, Rac, Rap PI3K/Akt Pathway PI3K/Akt Pathway Ras->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Ras->MAPK/ERK Pathway YAP/TAZ Pathway YAP/TAZ Pathway Rho, Rac, Rap->YAP/TAZ Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival YAP/TAZ Pathway->Cell Proliferation & Survival

Fig. 2: Key signaling pathways regulated by the mevalonate pathway.
Experimental Workflow for a Statin Rescue Experiment

The following diagram outlines a typical workflow for an in vivo experiment designed to test the ability of mevalonate or GGOH to rescue the effects of statin treatment.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Model\n(e.g., Xenograft mice) Animal Model (e.g., Xenograft mice) Randomization Randomization Animal Model\n(e.g., Xenograft mice)->Randomization Group 1: Vehicle Group 1: Vehicle Randomization->Group 1: Vehicle Group 2: Statin Group 2: Statin Randomization->Group 2: Statin Group 3: Statin + Mevalonate Group 3: Statin + Mevalonate Randomization->Group 3: Statin + Mevalonate Group 4: Statin + GGOH Group 4: Statin + GGOH Randomization->Group 4: Statin + GGOH Daily Dosing\n(e.g., i.p. injection) Daily Dosing (e.g., i.p. injection) Group 1: Vehicle->Daily Dosing\n(e.g., i.p. injection) Group 2: Statin->Daily Dosing\n(e.g., i.p. injection) Group 3: Statin + Mevalonate->Daily Dosing\n(e.g., i.p. injection) Group 4: Statin + GGOH->Daily Dosing\n(e.g., i.p. injection) Tumor Measurement\n(e.g., every 2 days) Tumor Measurement (e.g., every 2 days) Daily Dosing\n(e.g., i.p. injection)->Tumor Measurement\n(e.g., every 2 days) Tissue Collection\n(Tumor, Liver, etc.) Tissue Collection (Tumor, Liver, etc.) Tumor Measurement\n(e.g., every 2 days)->Tissue Collection\n(Tumor, Liver, etc.) Immunohistochemistry\n(e.g., Ki67) Immunohistochemistry (e.g., Ki67) Tissue Collection\n(Tumor, Liver, etc.)->Immunohistochemistry\n(e.g., Ki67) Western Blot\n(e.g., Prenylation status) Western Blot (e.g., Prenylation status) Tissue Collection\n(Tumor, Liver, etc.)->Western Blot\n(e.g., Prenylation status) Data Analysis Data Analysis Immunohistochemistry\n(e.g., Ki67)->Data Analysis Western Blot\n(e.g., Prenylation status)->Data Analysis

Fig. 3: Workflow for an in vivo statin rescue experiment.

References

Troubleshooting & Optimization

Technical Support Center: Mevalonate Pyrophosphate Decarboxylase (MPD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with mevalonate (B85504) pyrophosphate decarboxylase (MPD) assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of mevalonate pyrophosphate decarboxylase (MPD)?

Mevalonate pyrophosphate decarboxylase (EC 4.1.1.33) is a key enzyme in the mevalonate pathway for isoprenoid biosynthesis.[1][2] It catalyzes the ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to produce isopentenyl diphosphate (B83284) (IPP), ADP, phosphate (B84403), and CO2.[1] This is the final step in the mevalonate pathway.[1]

Q2: What are the substrates and products of the MPD reaction?

The substrates for MPD are mevalonate 5-diphosphate (MVAPP) and ATP. The products of the reaction are isopentenyl diphosphate (IPP), ADP, phosphate, and CO2.[1]

Q3: What are the common methods for assaying MPD activity?

Common methods for assaying MPD activity include:

  • Spectrophotometric assays: These are often coupled enzyme assays. For instance, the production of ADP can be coupled to the oxidation of NADH through the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system, which can be monitored by the decrease in absorbance at 340 nm.[2] Another linked assay measures the consumption of NADH which is proportional to the CO2 produced.[3]

  • Phosphate detection assays: The release of inorganic phosphate from the reaction can be quantified using colorimetric methods, such as those employing malachite green.[4]

Q4: What are some known inhibitors of MPD?

Several compounds are known to inhibit MPD activity. These can be valuable as tool compounds for research or as starting points for drug development. Some examples include:

  • 6-Fluoromevalonate (6-FMVA): A strong competitive inhibitor of MPD that leads to a decrease in cholesterol levels.[1]

  • Phenyl and phenolic compounds: Various phenyl and phenolic acids have been shown to inhibit rat liver MPD.[5]

  • Eriochrome compounds: These azo dyes, such as Eriochrome Black A, have been identified as inhibitors of Staphylococcus epidermidis MPD.[6] They are competitive inhibitors with respect to mevalonate diphosphate.[6]

  • Transition-state analogs: N-methyl-N-carboxymethyl-2-pyrophosphoethanolamine is an example of a transition-state analog that inhibits the enzyme.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Enzyme Activity Incorrect assay buffer conditions (pH, ionic strength) Verify that the pH and ionic strength of your assay buffer are optimal for the specific MPD enzyme you are using. For human MPD, a pH of 7.0 has been reported.[2]
Missing or incorrect concentration of cofactors (ATP, Mg2+) MPD requires ATP for its activity.[1][2] Ensure ATP is added at a saturating concentration. The enzyme also requires a divalent cation, typically Mg2+, for activity.[8][9] Check that MgCl2 is present at the correct concentration (e.g., 10 mM for human MPD[2]).
Degraded substrate (MVAPP) Mevalonate 5-diphosphate can be unstable. Store it properly according to the manufacturer's instructions, typically frozen in aliquots. Avoid repeated freeze-thaw cycles.
Inactive enzyme Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant). If using a purified enzyme, verify its activity with a positive control.
High Background Signal Contaminating enzymes in the sample If using a cell lysate or partially purified enzyme preparation, other enzymes may interfere with the assay. For example, ATPases can lead to a high background in ADP-coupled assays. Purify the MPD enzyme to a higher degree if necessary.
Non-enzymatic degradation of substrates High temperatures or extreme pH can cause the non-enzymatic breakdown of ATP or MVAPP. Ensure your assay conditions are within a stable range.
Interference from exogenous CO2 (for CO2 detection assays) For assays that measure CO2 production, atmospheric CO2 can be a significant source of background. It is recommended to perform these assays in a sealed, CO2-free environment.[3][10]
Inconsistent or Irreproducible Results Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated enzyme or substrate stocks.
Temperature fluctuations Ensure that all assay components are equilibrated to the correct reaction temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Substrate or inhibitor precipitation Some inhibitors, particularly hydrophobic compounds, may precipitate in aqueous assay buffers. Check for turbidity in your assay wells. The use of a small amount of a co-solvent like DMSO may be necessary, but be sure to include appropriate vehicle controls.

Experimental Protocols

Coupled Spectrophotometric Assay for MPD Activity

This protocol is adapted from a method used for human MPD and measures the production of ADP.[2]

  • Prepare the Assay Buffer: 100 mM Tris-Cl (pH 7.0), 100 mM KCl, 10 mM MgCl2.

  • Prepare the Reaction Mixture: In a microplate well or cuvette, combine the following components to the specified final concentrations:

    • Assay Buffer

    • 0.2 mM NADH

    • 0.2 mM phosphoenolpyruvate

    • 4 units/mL pyruvate kinase

    • 4 units/mL lactate dehydrogenase

    • Your MPD enzyme preparation

  • Initiate the Reaction: Start the reaction by adding the substrates:

    • 8 mM ATP

    • 0.4 mM mevalonate 5-diphosphate

  • Monitor the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the rate of ADP production by MPD.

  • Calculate Activity: Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. One unit of activity is defined as the amount of enzyme that converts one µmol of substrate to product per minute.

Inhibitor Characterization

To determine the potency of an inhibitor (e.g., IC50 or Ki), perform the MPD assay as described above in the presence of varying concentrations of the inhibitor.

  • Prepare a serial dilution of the inhibitor.

  • Add the inhibitor to the reaction mixture before initiating the reaction with the substrates.

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the enzyme activity as a function of the inhibitor concentration and fit the data to an appropriate dose-response curve to determine the IC50.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate while keeping the other substrate and the inhibitor at fixed concentrations.

Quantitative Data Summary

EnzymeSubstrateKmInhibitorKiIC50Reference
Human MPD(R,S) Mevalonate Diphosphate28.9 ± 3.3 µM6-Fluoromevalonate 5-diphosphate62 ± 5 nM-[2]
Human MPDATP0.69 ± 0.07 mMDiphosphoglycolyl proline2.3 ± 0.3 µM-[2]
Rat Liver MPD--Phenyl and phenolic acidsVaries-[5]
S. epidermidis MPDMevalonate Diphosphate-Eriochrome Black A0.6 - 2.7 µM< 5 µM[6]
Rat Liver MPD--N-methyl-N-carboxymethyl-2-pyrophosphoethanolamine0.75 µM-[7]

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate kinase MVAPP Mevalonate-5-PP (MVAPP) Mevalonate5P->MVAPP Phosphomevalonate kinase IPP Isopentenyl-PP (IPP) MVAPP->IPP Mevalonate Pyrophosphate Decarboxylase (MPD) Isoprenoids Isoprenoids IPP->Isoprenoids Isomerase & further steps

Caption: The Mevalonate Pathway leading to isoprenoid synthesis.

MPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer Combine Combine Buffer, Reagents, and Enzyme in Plate/Cuvette Buffer->Combine Reagents Prepare Reagent Mix (NADH, PEP, PK, LDH) Reagents->Combine Enzyme Prepare MPD Enzyme Enzyme->Combine Substrates Prepare Substrates (ATP, MVAPP) Initiate Initiate reaction with Substrates Substrates->Initiate Combine->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Velocity Plot->Calculate

Caption: Workflow for a coupled spectrophotometric MPD assay.

Troubleshooting_Tree Start Problem: Low or No Activity Check_Substrates Are substrates (ATP, MVAPP) fresh and at correct concentration? Start->Check_Substrates Check_Cofactors Is Mg2+ present at the correct concentration? Check_Substrates->Check_Cofactors Yes Solution_Substrates Solution: Use fresh, validated substrates. Check_Substrates->Solution_Substrates No Check_Enzyme Is the enzyme active? (Check storage, positive control) Check_Cofactors->Check_Enzyme Yes Solution_Cofactors Solution: Add MgCl2 to the optimal concentration. Check_Cofactors->Solution_Cofactors No Check_Buffer Is the buffer pH and composition correct? Check_Enzyme->Check_Buffer Yes Solution_Enzyme Solution: Use a new enzyme aliquot or purify the enzyme. Check_Enzyme->Solution_Enzyme No Solution_Buffer Solution: Prepare fresh buffer with the correct pH. Check_Buffer->Solution_Buffer No

Caption: Troubleshooting decision tree for low MPD activity.

References

Improving the solubility of mevalonic acid 5-pyrophosphate tetralithium in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of mevalonic acid 5-pyrophosphate tetralithium salt in aqueous buffers.

Troubleshooting Guide

Issue: this compound salt is not dissolving or is dissolving slowly in my aqueous buffer.

This guide provides a systematic approach to address solubility challenges. Follow the steps sequentially to identify the optimal conditions for your experiment.

Step 1: Initial Dissolution Attempt

  • Question: What is the recommended starting point for dissolving the compound?

  • Answer: Begin by attempting to dissolve the compound in high-purity, deionized water at room temperature. Vendor information suggests that the compound should be fairly soluble in neutral water. Gently vortex or stir the solution.

Step 2: Sonication

  • Question: What should I do if the compound does not dissolve with simple mixing?

  • Answer: Sonicate the solution in a water bath for 5-10 minutes. The ultrasonic waves can help to break up any clumps of powder and increase the surface area available for solvation.

Step 3: Gentle Heating

  • Question: Can I heat the solution to improve solubility?

  • Answer: Yes, gentle heating can increase the solubility of many salts. Warm the solution to 30-40°C while stirring. Avoid excessive heat, as it may degrade the compound.

Step 4: pH Adjustment

  • Question: How does pH affect the solubility of this compound?

  • Answer: The solubility of pyrophosphate-containing compounds can be pH-dependent. Since it is a salt of a polyprotic acid, adjusting the pH can significantly impact its solubility.

    • Acidic Conditions: The solubility of some pyrophosphate salts increases in acidic conditions. Try lowering the pH of your buffer incrementally.

    • Basic Conditions: Conversely, for some applications, a slightly basic pH might be required.

    • Recommendation: Perform small-scale pilot tests to determine the optimal pH for your specific buffer system and application.

Step 5: Buffer Selection

  • Question: Does the choice of buffer matter?

  • Answer: Absolutely. The composition of the buffer can influence the solubility of the compound.

    • Common Buffers: Start with commonly used biological buffers such as phosphate-buffered saline (PBS), Tris, or HEPES.

    • Ionic Strength: Be mindful of the ionic strength of your buffer. High salt concentrations can sometimes decrease the solubility of other salts due to the common ion effect.

Experimental Workflow for Solubility Optimization

experimental_workflow cluster_start Start cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Weigh Compound add_buffer Add Aqueous Buffer start->add_buffer vortex Vortex/Stir add_buffer->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution sonicate Sonicate (5-10 min) check_dissolution->sonicate No success Fully Dissolved check_dissolution->success Yes fail Consult Further check_dissolution->fail Persistent Issue heat Gentle Heating (30-40°C) sonicate->heat adjust_ph Adjust pH heat->adjust_ph adjust_ph->check_dissolution

Caption: A stepwise workflow for dissolving this compound salt.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound salt in water?

Q2: Can I prepare a concentrated stock solution and dilute it later?

A2: Yes, preparing a concentrated stock solution is a common practice. It is recommended to prepare the stock in high-purity water and then dilute it into your final buffer. This can help to avoid solubility issues that may arise from direct dissolution in a complex buffer.

Q3: Are there any known incompatibilities with common buffer components?

A3: The tetralithium salt may have reduced solubility in buffers containing high concentrations of other salts due to the common ion effect. It is advisable to start with lower buffer concentrations if you encounter solubility problems.

Q4: How should I store the powdered compound and my prepared solutions?

A4: The powdered compound should be stored at -20°C. For prepared aqueous solutions, it is recommended to store them at -20°C or -80°C for long-term stability. For short-term use, 2-8°C is acceptable, but it is best to prepare fresh solutions for critical experiments.

Q5: What are the visual indicators of degradation?

A5: Discoloration of the powder or solution, or the appearance of a precipitate after a clear solution was initially formed, may indicate degradation. If you observe any of these signs, it is recommended to use a fresh vial of the compound.

Quantitative Data Summary

As specific experimental data on the solubility of this compound salt is limited in publicly available literature, the following table provides a hypothetical yet plausible representation of its solubility in common aqueous buffers. These values should be used as a guideline for initial experimental design.

Buffer System (50 mM)pHTemperature (°C)Estimated Solubility (mg/mL)
Deionized Water7.025> 10
PBS7.4255 - 10
Tris-HCl7.5255 - 10
HEPES7.3255 - 10
Deionized Water7.037> 20

Experimental Protocols

Protocol 1: Basic Dissolution in Deionized Water

  • Bring the vial of this compound salt to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile conical tube.

  • Add the calculated volume of high-purity, deionized water to achieve the target concentration.

  • Vortex the tube for 1-2 minutes until the powder is fully dissolved.

  • If not fully dissolved, proceed to sonication and/or gentle heating as described in the troubleshooting guide.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

  • Store the solution at the appropriate temperature.

Protocol 2: Dissolution in an Aqueous Buffer

  • Prepare your desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) and bring it to room temperature.

  • Follow steps 1 and 2 from Protocol 1.

  • Add the prepared buffer to the compound.

  • Vortex thoroughly. Observe for complete dissolution.

  • If solubility is limited, refer to the troubleshooting guide for steps on pH adjustment and other optimization techniques.

  • Once dissolved, sterile filter if necessary and store appropriately.

Signaling Pathway Context

Mevalonic acid 5-pyrophosphate is a key intermediate in the mevalonate (B85504) pathway, which is essential for the biosynthesis of isoprenoids like cholesterol and other non-sterol compounds.

mevalonate_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonic_acid Mevalonic Acid hmg_coa->mevalonic_acid mevalonate_5p Mevalonate-5-phosphate mevalonic_acid->mevalonate_5p mevalonate_5pp Mevalonate-5-pyrophosphate mevalonate_5p->mevalonate_5pp isopentenyl_pp Isopentenyl pyrophosphate mevalonate_5pp->isopentenyl_pp isoprenoids Isoprenoids (e.g., Cholesterol) isopentenyl_pp->isoprenoids

Caption: Simplified overview of the mevalonate pathway.

Technical Support Center: Stability and Degradation of Mevalonic Acid 5-Pyrophosphate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mevalonic acid 5-pyrophosphate (MVAPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of MVAPP in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing mevalonic acid 5-pyrophosphate?

A1: Mevalonic acid 5-pyrophosphate is typically supplied as a lyophilized powder or a salt. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C or below, protected from moisture.

Q2: How should I prepare solutions of mevalonic acid 5-pyrophosphate?

A2: To prepare a stock solution, dissolve the solid MVAPP in a high-quality aqueous buffer. It is advisable to prepare fresh solutions for each experiment or, if necessary, to store small aliquots at -80°C for a short period to minimize freeze-thaw cycles. The choice of buffer will depend on your specific experimental requirements, but neutral pH buffers (e.g., phosphate (B84403) or HEPES) are commonly used.

Q3: What factors can influence the stability of mevalonic acid 5-pyrophosphate in solution?

A3: The stability of MVAPP in solution can be affected by several factors, including:

  • pH: The pyrophosphate bond is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent. Extreme pH values (both acidic and alkaline) can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the pyrophosphate bond.

  • Enzymes: The presence of phosphatases or pyrophosphatases in your experimental system can lead to rapid enzymatic degradation of MVAPP.

  • Divalent Metal Ions: Metal ions like Mg²⁺ can influence the stability of pyrophosphates, sometimes catalyzing hydrolysis.

Q4: How can I monitor the degradation of mevalonic acid 5-pyrophosphate in my experiments?

A4: The degradation of MVAPP can be monitored by quantifying its disappearance over time and/or the appearance of its degradation products, primarily mevalonic acid 5-phosphate and inorganic pyrophosphate. Analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are well-suited for this purpose.[1] For real-time, non-destructive analysis, ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy can also be a powerful tool.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with mevalonic acid 5-pyrophosphate in solution.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause 1: Degradation of MVAPP stock solution.

    • Troubleshooting Steps:

      • Always prepare fresh stock solutions of MVAPP for critical experiments.

      • If using a previously frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.

      • Verify the integrity of your stock solution by HPLC-MS analysis before use.

  • Possible Cause 2: Non-enzymatic hydrolysis during the experiment.

    • Troubleshooting Steps:

      • Maintain a stable and appropriate pH for your experimental buffer. Avoid highly acidic or alkaline conditions unless they are a specific parameter of your study.

      • Conduct experiments at the lowest feasible temperature to minimize thermal degradation.

      • Include a time-course stability control (MVAPP in buffer alone) to assess the extent of non-enzymatic degradation under your experimental conditions.

  • Possible Cause 3: Enzymatic degradation by contaminating phosphatases.

    • Troubleshooting Steps:

      • Ensure all reagents and protein preparations are of high purity and free from contaminating phosphatase activity.

      • If contamination is suspected, consider adding a general phosphatase inhibitor to a control experiment to see if it stabilizes MVAPP. Note that this may interfere with your primary experimental goals.

Issue 2: Difficulty in Quantifying Mevalonic Acid 5-Pyrophosphate by HPLC
  • Possible Cause 1: Poor chromatographic peak shape or retention.

    • Troubleshooting Steps:

      • MVAPP is a highly polar and charged molecule. Use an appropriate HPLC column, such as a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase, or an anion-exchange column.

      • Optimize the mobile phase composition and gradient to achieve good peak shape and resolution.

  • Possible Cause 2: Low sensitivity in MS detection.

    • Troubleshooting Steps:

      • Optimize the mass spectrometer parameters for MVAPP, including ionization source settings and collision energies for MS/MS fragmentation.

      • Consider chemical derivatization to improve ionization efficiency and sensitivity.[1]

  • Possible Cause 3: In-source degradation or instability in the autosampler.

    • Troubleshooting Steps:

      • Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of samples waiting for injection.

      • Minimize the time between sample preparation and injection.

      • Evaluate for in-source fragmentation/degradation by analyzing the mass spectra for characteristic fragments of MVAPP.

Data on Stability of Related Pyrophosphates

ConditionRate of HydrolysisHalf-life (t½)Reference Compound
pH Dependence
Acidic pHIncreasesDecreasesInorganic Pyrophosphate
Neutral pHSlowerLongerInorganic Pyrophosphate
Alkaline pHIncreasesDecreasesInorganic Pyrophosphate
Temperature
Increased TemperatureIncreasesDecreasesInorganic Pyrophosphate

Note: This table provides a qualitative summary based on the behavior of inorganic pyrophosphate. The actual degradation rates for mevalonic acid 5-pyrophosphate will be different due to the influence of the mevalonate (B85504) moiety.

Experimental Protocols

Protocol 1: Assessment of Non-Enzymatic Stability of Mevalonic Acid 5-Pyrophosphate

This protocol provides a framework for determining the stability of MVAPP in a given buffer at a specific temperature.

Materials:

  • Mevalonic acid 5-pyrophosphate

  • Buffer of choice (e.g., 50 mM Phosphate buffer, pH 7.4)

  • HPLC-grade water

  • Incubator or water bath

  • HPLC-MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of MVAPP (e.g., 1 mg/mL) in the chosen buffer.

  • Incubation:

    • Dispense aliquots of the MVAPP solution into several vials.

    • Place the vials in an incubator or water bath set to the desired temperature (e.g., 25°C, 37°C).

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.

    • Immediately quench any potential degradation by freezing the sample at -80°C or by adding a quenching solution compatible with your analytical method (e.g., ice-cold methanol). The "0" time point should be taken immediately after solution preparation.

  • Analysis:

    • Thaw the samples and analyze the concentration of remaining MVAPP using a validated HPLC-MS method.

  • Data Analysis:

    • Plot the percentage of MVAPP remaining versus time.

    • Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) from the data.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare MVAPP Solution in Buffer incubate Incubate at Desired Temperature prep_solution->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc Analyze by HPLC-MS quench->hplc data Calculate Degradation Rate and Half-life hplc->data G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis prewarm Pre-warm Buffer and Enzyme mix Combine Buffer and Enzyme prewarm->mix start Initiate with MVAPP mix->start incubate Incubate at Optimal Temperature start->incubate sample Sample and Quench incubate->sample process Process Sample sample->process hplc Analyze by HPLC-MS process->hplc calc Calculate Degradation Rate hplc->calc Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase MVAP Mevalonate-5-P Mevalonate->MVAP Mevalonate Kinase MVAPP Mevalonate-5-PP MVAP->MVAPP Phosphomevalonate Kinase IPP Isopentenyl-PP MVAPP->IPP MVAPP Decarboxylase Isoprenoids Isoprenoids (e.g., Cholesterol) IPP->Isoprenoids

References

Technical Support Center: Mevalonic Acid 5-Pyrophosphate (MVAPP) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the non-enzymatic degradation of mevalonic acid 5-pyrophosphate (MVAPP) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic degradation of MVAPP?

A1: The primary mechanism of non-enzymatic degradation of MVAPP is the hydrolysis of its pyrophosphate bond. This reaction is catalyzed by acidic conditions and results in the cleavage of the high-energy P-O-P bond, yielding mevalonate (B85504) 5-phosphate and inorganic phosphate (B84403). Pyrophosphate bonds, in general, are unstable in aqueous solutions, and their hydrolysis is a known issue.[1]

Q2: What are the main factors that influence the stability of MVAPP in solution?

A2: The stability of MVAPP in solution is primarily influenced by:

  • pH: MVAPP is more susceptible to hydrolysis in acidic conditions. Alkaline solutions are generally more favorable for its stability.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep MVAPP solutions at low temperatures.

  • Presence of Metal Ions: Divalent metal ions, such as magnesium (Mg²⁺), can influence the rate of pyrophosphate hydrolysis.[3] While essential for many enzymatic reactions involving MVAPP, their presence in storage buffers should be carefully considered.

  • Enzymatic Contamination: The presence of contaminating phosphatases or pyrophosphatases in enzyme preparations or other reagents can lead to rapid enzymatic degradation of MVAPP.

Q3: What are the recommended storage conditions for MVAPP?

A3: To ensure maximum stability, MVAPP should be stored as a lyophilized powder at -20°C or below, under desiccated conditions. If it must be stored in solution, it is best to prepare aliquots in a buffer with a slightly alkaline pH (around 7.5 to 8.5) and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q4: How can I detect the degradation of my MVAPP sample?

A4: Degradation of MVAPP can be detected by analytical techniques that can separate and quantify MVAPP and its potential degradation products (mevalonate 5-phosphate and inorganic phosphate). Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly ion-pair reverse-phase HPLC, can be used to separate and quantify the different phosphorylated forms of mevalonate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for the detection and quantification of MVAPP and its degradation products.[4]

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique can be used to observe the different phosphorus-containing species in solution and monitor the hydrolysis of the pyrophosphate bond.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving MVAPP.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected enzyme activity in assays using MVAPP. 1. Degradation of MVAPP stock solution: The pyrophosphate bond may have hydrolyzed due to improper storage (e.g., acidic pH, high temperature, repeated freeze-thaw cycles).2. Contamination of reagents with phosphatases: Enzymes or other reagents may be contaminated with enzymes that degrade MVAPP.3. Incorrect buffer composition: The assay buffer pH may be too acidic, leading to the rapid degradation of MVAPP during the experiment.1. Verify MVAPP integrity: Analyze an aliquot of your MVAPP stock solution using HPLC or LC-MS to check for the presence of degradation products.2. Use fresh MVAPP: Prepare fresh MVAPP solutions from a lyophilized powder for critical experiments.3. Test for contaminating enzyme activity: Run a control reaction with MVAPP and your enzyme preparation (or other reagents) in the absence of other substrates and measure the release of inorganic phosphate.4. Optimize buffer pH: Ensure your assay buffer has a pH in the neutral to slightly alkaline range (pH 7.0-8.5) if compatible with your enzyme of interest.
Precipitate forms in the MVAPP stock solution upon thawing. 1. Formation of insoluble salts: If the MVAPP is in the form of a salt (e.g., lithium salt), changes in concentration upon freezing and thawing can lead to precipitation.2. Interaction with buffer components: Certain buffer components may form insoluble complexes with MVAPP at low temperatures.1. Gentle warming and vortexing: Try gently warming the solution to room temperature and vortexing to redissolve the precipitate.2. Centrifugation: If the precipitate does not dissolve, centrifuge the tube to pellet the precipitate and use the supernatant, being mindful that the concentration may have changed.3. Re-dissolve in a different buffer: If precipitation is a persistent issue, consider dissolving the lyophilized MVAPP in a different, well-characterized buffer system.
High background signal in phosphate detection assays. 1. Contamination of MVAPP with inorganic phosphate: The initial MVAPP solid may contain inorganic phosphate as an impurity.2. Spontaneous hydrolysis of MVAPP: The MVAPP may be degrading in the assay buffer, leading to the release of inorganic phosphate.1. Check the purity of the MVAPP: If possible, obtain a certificate of analysis for your MVAPP lot or analyze it for phosphate contamination.2. Run a "time-zero" control: Measure the phosphate concentration in your assay mixture immediately after adding MVAPP to determine the initial background level.3. Optimize assay conditions: Perform the assay at a lower temperature or for a shorter duration to minimize non-enzymatic hydrolysis.

Experimental Protocols

Protocol: Assessment of MVAPP Stability by HPLC

This protocol provides a general framework for assessing the stability of MVAPP in a given aqueous solution.

1. Objective: To determine the rate of non-enzymatic hydrolysis of MVAPP under specific buffer and temperature conditions.

2. Materials:

  • Mevalonic acid 5-pyrophosphate (MVAPP)

  • Mevalonate 5-phosphate (MVAP) standard

  • Inorganic pyrophosphate (PPi) standard

  • Buffer of interest (e.g., Tris-HCl, HEPES)

  • HPLC system with a suitable anion-exchange or reverse-phase C18 column

  • Mobile phases (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium)

3. Method:

  • Preparation of Solutions:

    • Prepare a stock solution of MVAPP (e.g., 10 mM) in the buffer of interest.

    • Prepare standard solutions of MVAP and PPi of known concentrations.

  • Incubation:

    • Incubate the MVAPP solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the MVAPP solution and immediately freeze it at -80°C to stop the degradation reaction.

  • HPLC Analysis:

    • Thaw the samples and inject them into the HPLC system.

    • Separate the components using an appropriate gradient of the mobile phase.

    • Detect the compounds using a UV detector (if applicable) or a mass spectrometer.

  • Data Analysis:

    • Generate a standard curve for MVAP and PPi.

    • Quantify the amount of MVAPP remaining and the amount of MVAP and PPi formed at each time point.

    • Plot the concentration of MVAPP versus time to determine the degradation rate.

Visualizations

MVAPP_Degradation_Pathway cluster_factors Influencing Factors MVAPP Mevalonic Acid 5-Pyrophosphate (MVAPP) Degradation Hydrolysis MVAPP->Degradation MVAP Mevalonate 5-Phosphate (MVAP) Pi Inorganic Phosphate (Pi) Degradation->MVAP Degradation->Pi Acidic pH Acidic pH High Temperature High Temperature Metal Ions (e.g., Mg2+) Metal Ions (e.g., Mg2+)

Caption: Factors influencing the non-enzymatic hydrolysis of MVAPP.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mvapp Prepare MVAPP Solution in Buffer incubate Incubate at Desired Temperature prep_mvapp->incubate prep_standards Prepare MVAP & Pi Standards hplc HPLC or LC-MS Analysis prep_standards->hplc sampling Collect Aliquots at Time Points incubate->sampling sampling->hplc quantify Quantify MVAPP, MVAP, & Pi hplc->quantify plot Plot Concentration vs. Time quantify->plot rate Determine Degradation Rate plot->rate

Caption: Workflow for assessing the stability of MVAPP.

Troubleshooting_Logic start Low Enzyme Activity? check_mvapp Check MVAPP Integrity (HPLC/LC-MS) start->check_mvapp degraded Degraded check_mvapp->degraded Yes not_degraded Intact check_mvapp->not_degraded No use_fresh Use Fresh MVAPP degraded->use_fresh check_contamination Check for Phosphatase Contamination not_degraded->check_contamination check_buffer Check Buffer pH not_degraded->check_buffer

Caption: Troubleshooting logic for low enzyme activity in MVAPP assays.

References

Technical Support Center: Optimizing Mevalonic Acid 5-Pyrophosphate Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mevalonic acid 5-pyrophosphate (MVAPP) enzymatic reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized buffer conditions to support researchers, scientists, and drug development professionals in their experimental work. The primary focus is on mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD), the key enzyme that utilizes MVAPP.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the setup and execution of MVAPP enzymatic reactions.

Question: My MDD enzyme shows low or no activity. What are the common causes?

Answer: Several factors can contribute to low or no enzyme activity. Here is a checklist of potential causes:

  • Incorrect Buffer Composition: Ensure your buffer contains the necessary components. MDD requires a divalent metal cation, typically Mg²⁺, for activity as the true substrate is the MgATP²⁻ complex.[1] The absence or insufficient concentration of Mg²⁺ is a common reason for enzyme inactivity.

  • Inhibitory Metal Ions: While some divalent cations are essential, others can be inhibitory. For instance, Zn²⁺ and Cd²⁺ have been shown to inhibit MDD activity.[1] If your reagents are contaminated with these ions, it could explain the lack of activity. Consider using high-purity reagents and adding a chelating agent like EDTA to your purification buffers (but not the final reaction buffer unless you are reintroducing a specific metal ion).

  • Sub-optimal pH: The enzyme's activity is highly dependent on the pH of the reaction buffer. The optimal pH can vary between species. For human MDD, a pH of 7.0 is commonly used in assays.[2] For some archaeal enzymes in the mevalonate pathway, the optimal pH can be as high as 8.5.[3] It is crucial to use a buffer system that maintains the target pH throughout the experiment.

  • Enzyme Instability: MDD may be unstable if not stored correctly. It is recommended to store the purified enzyme in aliquots at -80°C in a buffer containing stabilizing agents like 10 mM Tris (pH 7.5) and 50 mM NaCl.[4] Repeated freeze-thaw cycles should be avoided.

  • Substrate Degradation: Mevalonic acid 5-pyrophosphate can be susceptible to degradation. Ensure it is stored under appropriate conditions (typically frozen) and that the stock solutions are freshly prepared.

  • Inactive Coupling Enzymes: If you are using a coupled assay (e.g., with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase), verify the activity of these enzymes independently.

Question: I'm observing a high background signal in my spectrophotometric assay. What could be the reason?

Answer: A high background signal in a coupled spectrophotometric assay that measures NADH depletion can be due to several factors:

  • ATP Contamination with ADP: Commercial ATP preparations can contain contaminating ADP, which will lead to NADH oxidation independent of your primary enzyme's activity. Use high-purity ATP or an ATP regeneration system if this is a persistent issue.

  • ATPase Contamination: If your purified MDD preparation is contaminated with ATPases, they will hydrolyze ATP to ADP, leading to a background signal. Ensure your enzyme is of high purity.

  • Substrate-Independent NADH Oxidation: Some components in your reaction mixture might be causing the non-enzymatic oxidation of NADH. This can be tested by running a control reaction without the enzyme.

Question: My reaction rate is not linear over time. What does this indicate?

Answer: A non-linear reaction rate can indicate several issues:

  • Substrate Depletion: If the concentration of MVAPP or ATP is too low, it may be rapidly consumed, leading to a decrease in the reaction rate. Ensure your substrate concentrations are well above the Km of the enzyme for initial rate measurements.

  • Product Inhibition: The accumulation of products, such as ADP, can inhibit the enzyme's activity.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay, especially at non-optimal temperatures or pH.

  • pH Shift: If the buffering capacity of your system is insufficient, the reaction itself might cause a change in pH, leading to a change in enzyme activity.

Optimization of Buffer Conditions

The optimal buffer conditions for MDD activity can vary depending on the source of the enzyme. The following table summarizes key quantitative data from the literature to guide your optimization experiments.

ParameterHuman MDDChicken Liver MDDArchaeal Enzymes (Related)General Recommendation
pH 7.0[2]pH-dependent activity observed[1]8.5 (Mevalonate-3-kinase)[3]Test a pH range from 6.5 to 8.5 using buffers like Tris, HEPES, or phosphate.
Temperature 30°C[2]Not specified55-60°C (thermostable)[3]For mesophilic enzymes, start at 30-37°C. For thermophilic enzymes, test higher temperatures (50-70°C).
Divalent Cations 10 mM MgCl₂[2]Mn²⁺ > Cd²⁺ > Mg²⁺ > Zn²⁺ (activation)[1]15 mM MgCl₂, 0.5 mM MnCl₂[1]Start with 5-10 mM MgCl₂. Consider testing MnCl₂ for potentially higher activity.
Buffer System 100 mM Tris-Cl[2]Not specified80 mM HEPES[1]Tris-Cl and HEPES are commonly used and effective buffer systems.
Additives 100 mM KCl[2]Not specified5 mM KCl[1]The inclusion of salts like KCl can influence enzyme activity and stability.

Experimental Protocols

Protocol 1: Continuous Coupled Spectrophotometric Assay for MDD Activity

This protocol is adapted from studies on human MDD and is a reliable method for measuring MDD activity by monitoring the production of ADP.[2] The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is then reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to the MDD activity.

Materials:

  • Purified MDD enzyme

  • Mevalonic acid 5-pyrophosphate (MVAPP)

  • Adenosine triphosphate (ATP), high purity

  • Phosphoenolpyruvate (PEP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 100 mM Tris-Cl, pH 7.0, 100 mM KCl, 10 mM MgCl₂

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 30°C).

  • Prepare a reaction mixture in a microcuvette containing the following components at the final concentrations indicated:

    • 8 mM ATP

    • 0.2 mM PEP

    • 0.2 mM NADH

    • 4 Units of PK

    • 4 Units of LDH

  • Add the purified MDD enzyme to the reaction mixture and incubate for 2-3 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding MVAPP to a final concentration of 0.4 mM.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: HPLC-Based Assay for Mevalonate Pathway Intermediates

For more complex experimental setups, such as metabolic flux analysis, an HPLC-based method can be used to quantify various intermediates of the mevalonate pathway, including MVAPP.[5][6]

Materials:

  • Cell or tissue extracts containing mevalonate pathway intermediates

  • Internal standards (e.g., deuterated mevalonate)

  • HPLC system coupled with a mass spectrometer (LC-MS/MS)

  • Anion exchange column (e.g., Thermo Scientific BioBasic AX)[6]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate, pH 8[6]

  • Mobile Phase B: Acetonitrile[6]

Procedure:

  • Sample Preparation: Quench metabolic activity and extract the intermediates from your biological sample. This often involves rapid cooling and extraction with a solvent system like methanol/water.

  • Derivatization (Optional): For improved sensitivity and chromatographic separation, intermediates can be chemically derivatized.[7]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the anion exchange column.

    • Elute the intermediates using a gradient of mobile phase A and B.

    • Detect and quantify the analytes using the mass spectrometer in selected reaction monitoring (SRM) mode.

  • Data Analysis: Quantify the concentration of each intermediate by comparing its peak area to that of the corresponding internal standard.

Visualizations

Mevalonate Pathway

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate Kinase mevalonate_pp Mevalonic Acid 5-Pyrophosphate (MVAPP) mevalonate_p->mevalonate_pp Phosphomevalonate Kinase ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pp->ipp Mevalonate Diphosphate Decarboxylase (MDD) isoprenoids Isoprenoids ipp->isoprenoids IPP Isomerase & Downstream Enzymes

Caption: The eukaryotic mevalonate pathway leading to the synthesis of isoprenoids.

Experimental Workflow for MDD Activity Assay

Experimental_Workflow prep_reagents Prepare Assay Buffer and Reagents (ATP, PEP, NADH, PK/LDH) equilibrate Equilibrate Reaction Mixture at Desired Temperature (e.g., 30°C) prep_reagents->equilibrate add_enzyme Add Purified MDD Enzyme equilibrate->add_enzyme start_reaction Initiate Reaction with Mevalonic Acid 5-Pyrophosphate (MVAPP) add_enzyme->start_reaction monitor_abs Monitor Absorbance Decrease at 340 nm start_reaction->monitor_abs calculate Calculate Enzyme Activity monitor_abs->calculate

Caption: Workflow for the continuous coupled spectrophotometric assay of MDD.

Troubleshooting Logic for Low MDD Activity

Troubleshooting_MDD start Low or No MDD Activity Detected check_buffer Is the buffer composition correct? (pH, Mg²⁺, etc.) start->check_buffer check_coupling Are the coupling enzymes (PK/LDH) and their substrates active? check_buffer->check_coupling Yes resolve_buffer Optimize buffer conditions (pH, Mg²⁺ concentration) check_buffer->resolve_buffer No check_enzyme_storage Was the MDD enzyme stored properly? (-80°C, no repeated freeze-thaw) check_coupling->check_enzyme_storage Yes resolve_coupling Use fresh coupling enzymes and substrates check_coupling->resolve_coupling No check_substrate Is the MVAPP substrate intact? check_enzyme_storage->check_substrate Yes resolve_storage Use a fresh aliquot of MDD enzyme check_enzyme_storage->resolve_storage No resolve_substrate Use fresh, properly stored MVAPP check_substrate->resolve_substrate No

Caption: A decision tree for troubleshooting low MDD enzyme activity.

References

Troubleshooting low yields in mevalonic acid 5-pyrophosphate-dependent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues in assays dependent on mevalonic acid 5-pyrophosphate (MVAPP). The information is presented in a question-and-answer format to directly address common problems.

Troubleshooting Guide

This guide provides systematic solutions to common problems observed during mevalonic acid 5-pyrophosphate-dependent assays, such as those for mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD).

Issue 1: Low or No Signal/Enzyme Activity

Question: My assay is showing very low or no signal. What are the potential causes and how can I fix this?

Answer:

Low or non-existent signal is a frequent issue and can be attributed to several factors, ranging from reagent integrity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.

    • Solution:

      • Run a positive control with a known active enzyme batch to verify the activity of your current enzyme stock.

      • Ensure enzymes are stored at the correct temperature (typically -80°C) in appropriate buffers, and minimize freeze-thaw cycles by preparing single-use aliquots.

      • If using cell lysates, ensure protease inhibitors were included during preparation.[1]

  • Suboptimal Reagent Concentrations: The concentration of the enzyme, MVAPP, or ATP may be too low to generate a detectable signal.

    • Solution:

      • Enzyme Titration: Perform the assay with a fixed, saturating concentration of substrates (MVAPP and ATP) and vary the enzyme concentration to find a concentration that produces a linear response over time.

      • Substrate Titration: Once the optimal enzyme concentration is determined, vary the concentration of MVAPP and ATP to determine their respective Michaelis constants (Km). For routine assays, using a substrate concentration of 5-10 times the Km is recommended to ensure the reaction is not substrate-limited.[2]

  • Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for the enzyme.

    • Solution:

      • pH: Verify the pH of your assay buffer. Most mevalonate pathway enzymes have an optimal pH around 7.0-7.5.[3] For example, a common buffer for MDD assays is 100 mM Tris-Cl at pH 7.0.[3]

      • Temperature: Ensure the incubation is performed at the optimal temperature for your specific enzyme (e.g., 30°C for human MDD).[3]

      • Incubation Time: The reaction may not have proceeded long enough to generate a detectable product. Determine the optimal incubation time to ensure the reaction is within the linear range, where product formation is proportional to time and enzyme amount.[1]

  • Substrate Degradation: Mevalonic acid 5-pyrophosphate (MVAPP) may be unstable under your storage or assay conditions.

    • Solution:

      • Prepare fresh substrate solutions for each experiment.

      • Store MVAPP aliquots at -80°C and avoid repeated freeze-thaw cycles.

      • Perform a stability check of your substrate under assay conditions.

  • Presence of Inhibitors: Your sample or reagents may contain enzymatic inhibitors.

    • Solution:

      • Common inhibitors include EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), and high concentrations of detergents like SDS, NP-40, or Tween-20 (>1%).[4]

      • If using crude lysates, consider purifying your sample to remove endogenous inhibitors.

      • Be aware of known competitive inhibitors for the enzyme, such as 6-fluoromevalonate (B1218973) 5-diphosphate for MDD, which has a very low inhibition constant (Ki).[3]

Troubleshooting Workflow for Low/No Signal

low_signal_troubleshooting start Start: Low or No Signal check_controls Check Positive and Negative Controls start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_controls Troubleshoot Control Reagents/Protocol controls_ok->troubleshoot_controls No check_enzyme Verify Enzyme Activity (Fresh Aliquot, Titration) controls_ok->check_enzyme Yes troubleshoot_controls->check_enzyme enzyme_active Enzyme Active? check_enzyme->enzyme_active replace_enzyme Replace/Purify Enzyme enzyme_active->replace_enzyme No check_substrates Check Substrate Integrity (Fresh Aliquots, Titration) enzyme_active->check_substrates Yes end_point Problem Solved replace_enzyme->end_point substrates_ok Substrates OK? check_substrates->substrates_ok replace_substrates Synthesize/Purchase New Substrates substrates_ok->replace_substrates No check_conditions Optimize Reaction Conditions (pH, Temp, Incubation Time) substrates_ok->check_conditions Yes replace_substrates->end_point conditions_optimal Conditions Optimal? check_conditions->conditions_optimal reoptimize Re-optimize Assay Parameters conditions_optimal->reoptimize No check_inhibitors Investigate Potential Inhibitors (Sample Purity, Buffer Components) conditions_optimal->check_inhibitors Yes reoptimize->end_point check_inhibitors->end_point

A logical workflow for troubleshooting low or no signal in enzymatic assays.

Issue 2: High Background Signal

Question: I'm observing a high background signal in my no-enzyme control wells. What could be causing this?

Answer:

A high background signal can mask the true enzyme activity and is often due to substrate instability or contamination.

Potential Causes & Solutions:

  • Substrate Instability: The substrate, MVAPP, or other reagents in the assay (like ATP in a coupled assay) might be spontaneously degrading, leading to a signal.

    • Solution: Prepare substrate solutions fresh before each experiment. Run a control with substrate in the assay buffer without any enzyme to check for degradation over the course of the assay.

  • Contaminating Enzymes: If using a crude sample (like a cell lysate), it may contain other enzymes that can act on the substrates and produce a signal. In coupled assays, the coupling enzymes themselves could be contaminated.

    • Solution: Use purified enzymes whenever possible. If using lysates, consider including inhibitors for common contaminating enzymes. For coupled assays, run controls with each individual component to pinpoint the source of the background signal.

  • Autofluorescence/Absorbance of Components: The substrate, product, or other buffer components might have inherent fluorescence or absorbance at the detection wavelength.

    • Solution: Measure the signal of each individual component in the assay buffer to identify the source. If fluorescence is an issue, use appropriate black microplates.[4]

Issue 3: Non-Linear Reaction Rate

Question: My reaction rate is not linear over time. What does this indicate and how can I address it?

Answer:

A non-linear reaction rate, often seen as the rate decreasing over time, indicates that one of the reaction components is becoming limiting or that the enzyme is unstable.

Potential Causes & Solutions:

  • Substrate Depletion: The concentration of MVAPP or ATP is being significantly consumed during the assay, causing the rate to slow down.

    • Solution: Use a lower concentration of the enzyme or shorten the reaction time. Ensure that less than 20% of the substrate is consumed during the linear phase of the reaction.[1]

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment.

    • Solution: Ensure the assay is performed at the optimal pH and temperature. The addition of stabilizing agents like BSA or glycerol (B35011) to the buffer may help.

  • Product Inhibition: The product of the reaction (e.g., isopentenyl pyrophosphate) may be inhibiting the enzyme.

    • Solution: In a coupled assay, ensure the concentration of the coupling enzymes is high enough to immediately convert the product of the primary reaction. If not using a coupled assay, measure initial velocities where product concentration is minimal.

  • Lag Phase in Coupled Assays: In coupled enzyme systems, there can be an initial lag phase before a steady-state rate is achieved.

    • Solution: Optimize the concentration of the coupling enzymes. The activity of the coupling enzymes should be in excess so that the primary enzyme reaction is the rate-limiting step.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a standard buffer for a mevalonate diphosphate decarboxylase (MDD) assay?

A1: A typical spectrophotometric coupled assay buffer for human MDD contains:

  • Buffering Agent: 100 mM Tris-Cl, pH 7.0

  • Salts: 100 mM KCl

  • Cofactor: 10 mM MgCl2

  • Coupled Assay System:

    • 0.2 mM NADH

    • 0.2 mM phosphoenolpyruvate

    • Pyruvate kinase/lactate dehydrogenase (e.g., 4U/assay)

  • Substrates:

    • 8 mM ATP

    • 0.4 mM mevalonate diphosphate This setup couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3]

Q2: Why is Magnesium (Mg2+) essential in these assays, and what is the optimal concentration?

A2: Magnesium is a critical cofactor for most kinases and ATP-dependent enzymes, including those in the mevalonate pathway.[1] It facilitates the transfer of the γ-phosphate from ATP to the substrate. The enzyme's activity is highly dependent on the Mg2+ concentration. For many kinases, the optimal concentration is around 10 mM.[1][5] Concentrations that are too low will result in reduced activity, while significantly higher concentrations can become inhibitory.[1]

Q3: My enzyme has a high Km for mevalonic acid 5-pyrophosphate. What does this mean for my assay setup?

A3: A high Km (Michaelis constant) indicates a low affinity of the enzyme for its substrate.[6][7][8][9][10] This means a higher concentration of mevalonic acid 5-pyrophosphate is required to achieve half of the maximum reaction velocity (Vmax). In your assay, you will need to use a sufficiently high concentration of the substrate to ensure the enzyme is working efficiently and that the reaction rate is not limited by substrate availability. As a general rule, a substrate concentration of 5-10 times the Km value is recommended for determining maximal enzyme activity.

Q4: Can I use a single-point assay instead of a kinetic assay?

A4: While single-point (end-point) assays can be used, kinetic assays that measure the reaction rate over time are generally preferred.[11] Kinetic assays allow you to confirm that the reaction is linear and to calculate the initial velocity accurately. Single-point assays can be misleading if the reaction is not in the linear range for the entire incubation period, which can occur due to issues like substrate depletion or enzyme instability.

Quantitative Data Summary

The following tables summarize key quantitative data for human mevalonate diphosphate decarboxylase (MDD) and common inhibitors.

Table 1: Kinetic Parameters of Human Mevalonate Diphosphate Decarboxylase (hMDD)

ParameterValueConditions
Vmax6.1 ± 0.5 U/mg30°C, pH 7.0
Km for (R,S) MVAPP28.9 ± 3.3 µM8 mM ATP
Km for ATP0.69 ± 0.07 mM0.4 mM MVAPP

Data sourced from a study on recombinant human MDD.[3] One unit (U) corresponds to one µmol of substrate converted to product per minute.

Table 2: Inhibition Constants (Ki) for hMDD Competitive Inhibitors

InhibitorKi ValueNotes
Diphosphoglycolyl proline2.3 ± 0.3 µMCompetitive with respect to MVAPP
6-Fluoromevalonate 5-diphosphate62 ± 5 nMPotent competitive inhibitor with respect to MVAPP

Data sourced from a study on recombinant human MDD.[3]

Experimental Protocols & Pathways

Mevalonate Pathway Overview

The mevalonate pathway is a critical metabolic route for the synthesis of isoprenoids. The latter part of the pathway involves the phosphorylation of mevalonate and its subsequent decarboxylation.

mevalonate_pathway cluster_pathway Lower Mevalonate Pathway mevalonate Mevalonate mvp Mevalonate 5-phosphate mevalonate->mvp Mevalonate Kinase (ATP -> ADP) mvapp Mevalonate 5-pyrophosphate mvp->mvapp Phosphomevalonate Kinase (ATP -> ADP) ipp Isopentenyl pyrophosphate (IPP) mvapp->ipp Mevalonate Diphosphate Decarboxylase (ATP -> ADP + Pi + CO2) coupled_assay_workflow start Start: Prepare Reagents prepare_master_mix Prepare Master Mix: Buffer, KCl, MgCl2, NADH, PEP, PK/LDH, ATP start->prepare_master_mix aliquot_mix Aliquot Master Mix into Cuvettes/Plate Wells prepare_master_mix->aliquot_mix preincubate Pre-incubate at Assay Temperature (e.g., 30°C) aliquot_mix->preincubate add_enzyme Add MDD Enzyme to Sample Wells preincubate->add_enzyme initiate_reaction Initiate Reaction by Adding Mevalonate-PP (MVAPP) add_enzyme->initiate_reaction monitor_absorbance Immediately Monitor Absorbance at 340 nm (Kinetic Read) initiate_reaction->monitor_absorbance calculate_rate Calculate Rate of NADH Oxidation (ΔAbs/min) monitor_absorbance->calculate_rate end End: Determine Enzyme Activity calculate_rate->end

References

Technical Support Center: Purity Assessment of Commercial Mevalonic Acid 5-Pyrophosphate Tetralithium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial mevalonic acid 5-pyrophosphate tetralithium salt.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercial this compound salt?

A1: The purity of commercial this compound salt can vary between suppliers and batches. It is crucial to check the certificate of analysis (CoA) provided by the vendor. Purity is often determined by methods such as Thin-Layer Chromatography (TLC) or quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3][4]

Q2: What are the common impurities found in commercial preparations of mevalonic acid 5-pyrophosphate?

A2: Potential impurities can include residual starting materials from synthesis, byproducts of the manufacturing process, degradation products, and isomers. Given its structure, impurities could consist of mevalonic acid, mevalonate-5-phosphate, inorganic pyrophosphate, and potentially the incorrect stereoisomer if a specific enantiomer was desired.

Q3: How should I store this compound salt to maintain its purity?

A3: To ensure stability and prevent degradation, this compound salt should be stored at -20°C.[3][4] The compound is a powder and should be kept in a tightly sealed container to prevent moisture absorption.

Q4: My enzymatic assay using mevalonic acid 5-pyrophosphate is giving inconsistent or no results. What could be the issue?

A4: Several factors could contribute to enzymatic assay failure. First, verify the purity and integrity of your mevalonic acid 5-pyrophosphate stock. Degradation of the substrate will lead to inaccurate results. Also, ensure that all assay components are properly thawed and mixed.[5] Contaminants in the enzyme preparation or other reagents can also interfere with the reaction.[6] It is also important to confirm that the pH and ionic strength of your buffer are optimal for the enzyme's activity.

Q5: Can I use ³¹P NMR to assess the purity of my mevalonic acid 5-pyrophosphate sample?

A5: Yes, ³¹P NMR spectroscopy is a powerful technique for analyzing phosphorus-containing compounds and can be used for quantitative purity assessment (qNMR).[7][8] It provides information on the chemical environment of the phosphorus atoms, allowing for the identification and quantification of the pyrophosphate moiety and any phosphorus-containing impurities.[9][10][11]

Troubleshooting Guides

Guide 1: Inconsistent Results in HPLC-MS Analysis
Symptom Possible Cause Suggested Solution
Poor peak shape or retention time shifts High polarity of the analyte.Consider using a chemical derivatization agent to improve chromatographic retention and peak shape.[12] Alternatively, ion-pair chromatography can be effective for analyzing phosphorylated intermediates.[13]
Low signal intensity Chelation with metal ions in the system.Add a chelating agent like EDTA to your mobile phase to minimize metal ion interference.
Poor ionization efficiency in the mass spectrometer.Optimize the electrospray ionization (ESI) source parameters. Negative ion mode is typically used for phosphorylated compounds.[14]
Presence of unexpected peaks Degradation of the sample.Prepare fresh solutions before analysis. Ensure the sample is stored correctly at -20°C and minimize freeze-thaw cycles.
Contamination from the solvent or sample matrix.Use high-purity solvents and perform a blank injection to identify background peaks.
Guide 2: Issues with Enzymatic Assays
Symptom Possible Cause Suggested Solution
Lower than expected enzyme activity Substrate degradation.Verify the purity of the mevalonic acid 5-pyrophosphate using a suitable analytical method like HPLC or ³¹P NMR.
Incorrect buffer conditions (pH, ionic strength).Optimize the assay buffer according to the enzyme's specific requirements.
Presence of inhibitors in the sample.Some commercial preparations may contain residual chemicals from synthesis that could inhibit the enzyme. Purify the substrate if necessary.
High background signal Contamination of assay components with the product or other interfering substances.Run a control reaction without the enzyme or without the substrate to identify the source of the background signal.[6]
Improperly stored or expired reagents.Ensure all kit components are within their expiration date and have been stored according to the manufacturer's instructions.[5]

Data Presentation

Table 1: Purity Specifications of Commercial this compound Salt

Product Type Supplier Example Stated Purity Analytical Method
(±)-Mevalonic acid 5-pyrophosphate tetralithium saltSigma-Aldrich≥80%qNMR
(R)-Mevalonic acid 5-pyrophosphate tetralithium saltSigma-Aldrich≥95%TLC
This compound saltMedChemExpress93.60%Not Specified

Note: Purity data is based on information available from supplier websites and may vary. Always refer to the lot-specific certificate of analysis.[2][4][15]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is a general guideline for the analysis of mevalonic acid 5-pyrophosphate.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound salt.

    • Dissolve in a suitable solvent, such as water or a mild buffer, to a known concentration.

    • For complex matrices, a solid-phase extraction (SPE) may be necessary for sample cleanup.[14]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column or an anion exchange column can be used.[14]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[14]

    • Flow Rate: A flow rate of 200-400 µL/min is common.[14]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[14]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting the specific precursor-to-product ion transitions for mevalonic acid 5-pyrophosphate.

    • Collision Gas: Argon or nitrogen.

    • Optimization: Optimize cone voltage and collision energy for the specific instrument and analyte.

Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for purity analysis using ³¹P NMR.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the this compound salt.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O).

    • For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer.

    • Nucleus: ³¹P.

    • Experiment: A standard one-pulse ³¹P experiment with proton decoupling is typically sufficient.[10] For quantitative results, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ of the phosphorus nuclei being quantified).

    • Referencing: The spectrum is typically referenced to an external standard of 85% H₃PO₄.

  • Data Analysis:

    • Integrate the signals corresponding to the pyrophosphate group of mevalonic acid 5-pyrophosphate and any phosphorus-containing impurities.

    • For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, taking into account the number of phosphorus atoms in each molecule and their respective molar masses.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate (B85504) Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate kinase MVAPP Mevalonate-5-PP Mevalonate5P->MVAPP Phosphomevalonate kinase IPP Isopentenyl-PP MVAPP->IPP MVAPP decarboxylase DMAPP Dimethylallyl-PP IPP->DMAPP Isomerase GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP Sterols Sterols, etc. FPP->Sterols

Caption: The Mevalonate Pathway highlighting Mevalonic Acid 5-Pyrophosphate (MVAPP).

Purity_Assessment_Workflow Start Commercial MVAPP Sample CheckCoA Review Certificate of Analysis Start->CheckCoA Visual Visual Inspection (Color, Form) CheckCoA->Visual Solubility Solubility Test Visual->Solubility Analytical Analytical Purity Assessment Solubility->Analytical HPLC HPLC-MS/MS Analytical->HPLC Chromatographic Purity NMR ³¹P NMR Analytical->NMR Structural Integrity & Quantitative Purity Enzymatic Enzymatic Assay Analytical->Enzymatic Biological Activity Decision Purity Acceptable? HPLC->Decision NMR->Decision Enzymatic->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot / Contact Supplier Decision->Troubleshoot No

Caption: Workflow for the purity assessment of commercial mevalonic acid 5-pyrophosphate.

References

Removing contaminants from mevalonic acid 5-pyrophosphate preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mevalonic acid 5-pyrophosphate (MVAPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification and handling of MVAPP preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in mevalonic acid 5-pyrophosphate preparations?

A1: Contaminants in MVAPP preparations can originate from either chemical or enzymatic synthesis methods.

  • Chemical Synthesis: Common impurities include unreacted starting materials, byproducts of the various reaction steps, and solvents used during synthesis. Incomplete phosphorylation can also lead to the presence of mevalonic acid and mevalonic acid 5-phosphate.

  • Enzymatic Synthesis (e.g., in E. coli): Preparations can be contaminated with host cell components such as proteins, nucleic acids (DNA, RNA), and other metabolites from the fermentation broth.[1][2][3][4][5] Incomplete enzymatic conversion can also result in residual upstream metabolites of the mevalonate (B85504) pathway.

  • Degradation Products: The pyrophosphate bond in MVAPP is susceptible to hydrolysis, especially under acidic or highly basic conditions and at elevated temperatures. This can lead to the formation of mevalonic acid 5-phosphate and inorganic phosphate (B84403) as contaminants.

Q2: How can I assess the purity of my mevalonic acid 5-pyrophosphate sample?

A2: The purity of MVAPP can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase ion-pairing HPLC or anion-exchange HPLC are commonly used to separate MVAPP from its potential contaminants.[6][7] Purity is determined by comparing the peak area of MVAPP to the total peak area of all components in the chromatogram.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the quantification of MVAPP and its impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to identify and quantify phosphorus-containing compounds, including MVAPP and its phosphorylated byproducts.

Q3: What are the optimal storage conditions for mevalonic acid 5-pyrophosphate?

A3: To minimize degradation, mevalonic acid 5-pyrophosphate should be stored as a lyophilized powder or in a frozen aqueous solution at -20°C or -80°C. The pH of aqueous solutions should be maintained near neutral (pH 7.0-7.5) to reduce the rate of hydrolysis of the pyrophosphate bond. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification and use of mevalonic acid 5-pyrophosphate.

Problem 1: Low Yield After Anion-Exchange Chromatography Purification
Possible Cause Suggested Solution
Suboptimal Binding pH Ensure the pH of your sample and equilibration buffer is at least 1 pH unit below the pKa of the primary phosphate group of MVAPP to ensure a net negative charge for binding to the anion-exchange resin.
Sample Overload Reduce the amount of crude sample loaded onto the column. Exceeding the binding capacity of the resin will cause the product to flow through without binding.
Precipitation on Column Clarify your sample by centrifugation or filtration (0.22 µm or 0.45 µm filter) before loading to remove any particulate matter that could clog the column.
Inefficient Elution Ensure the salt concentration of your elution buffer is sufficient to displace the highly charged MVAPP from the resin. A gradient elution with increasing salt concentration is recommended.
Degradation during Purification Perform the purification at 4°C to minimize enzymatic and chemical degradation. Use buffers that are free of phosphatases.
Problem 2: Presence of Multiple Peaks in HPLC Analysis
Possible Cause Suggested Solution
Hydrolysis of Pyrophosphate Bond This appears as a peak corresponding to mevalonic acid 5-phosphate. Ensure your sample has been stored at the correct pH and temperature. Prepare fresh solutions for analysis.
Incomplete Synthesis/Phosphorylation Peaks corresponding to mevalonic acid or mevalonic acid 5-phosphate may be present. Optimize the synthesis reaction conditions (e.g., incubation time, enzyme concentration).
Contamination from Host Cells (Enzymatic Synthesis) Peaks from other cellular metabolites may be present. Incorporate additional purification steps, such as a desalting column or a different chromatography mode (e.g., size exclusion), to remove these contaminants.
Interaction with HPLC System Phosphate compounds can interact with stainless steel components of standard HPLC systems, leading to peak tailing and the appearance of ghost peaks. Use a bio-inert HPLC system to avoid these interactions.
Problem 3: Inconsistent Results in Downstream Enzymatic Assays
Possible Cause Suggested Solution
Presence of Enzyme Inhibitors Residual contaminants from the purification process (e.g., high salt concentrations, organic solvents) can inhibit enzyme activity. Perform a buffer exchange or dialysis step to remove these inhibitors.
Incorrect Quantification of MVAPP Inaccurate determination of your MVAPP concentration will lead to incorrect substrate amounts in your assay. Re-quantify your purified sample using a reliable method such as LC-MS/MS with a proper standard curve.
Degradation of MVAPP in Assay Buffer Ensure the pH and temperature of your assay buffer are compatible with MVAPP stability. Prepare fresh dilutions of MVAPP for each experiment.
Protein or Nucleic Acid Contamination Residual proteins or nucleic acids from enzymatic synthesis can interfere with downstream applications. Treat the sample with proteinase K or RNase/DNase, followed by a cleanup step.[9][10][11][12]

Quantitative Data

The following table summarizes representative purity data for a mevalonic acid 5-pyrophosphate preparation before and after purification by anion-exchange chromatography.

Analyte Purity Before Purification (%) Purity After Purification (%)
Mevalonic Acid 5-Pyrophosphate ~65>95
Mevalonic Acid 5-Phosphate ~20<3
Inorganic Phosphate ~10<1
Other Impurities ~5<1

Note: These are representative values and actual results may vary depending on the synthesis method and the specific purification protocol used.

Experimental Protocols

Protocol 1: Purification of Mevalonic Acid 5-Pyrophosphate using Anion-Exchange Chromatography

This protocol is adapted from methods described for the purification of phosphorylated mevalonate pathway intermediates.[7]

Materials:

  • Crude mevalonic acid 5-pyrophosphate preparation

  • Dowex-1 x10 resin (100-200 mesh, Cl- form) or similar strong anion-exchange resin

  • Chromatography column

  • Equilibration Buffer: 0.001 N HCl

  • Elution Buffers:

    • Buffer A: 0.05 M LiCl in 0.001 N HCl

    • Buffer B: 0.08 M LiCl in 0.001 N HCl

    • Buffer C: 0.4 M LiCl in 0.001 N HCl

  • Peristaltic pump

  • Fraction collector

  • Spectrophotometer or HPLC for fraction analysis

Procedure:

  • Column Packing: Prepare a slurry of the Dowex-1 resin in the Equilibration Buffer and pack it into a chromatography column (e.g., 0.9 x 7.0 cm).

  • Equilibration: Equilibrate the column by washing with at least 5-10 column volumes of Equilibration Buffer at a flow rate of 1 ml/min.

  • Sample Preparation and Loading: Dissolve the crude MVAPP sample in a minimal volume of Equilibration Buffer. Clarify the sample by centrifugation (10,000 x g for 10 minutes) or filtration (0.45 µm). Load the clarified sample onto the column.

  • Washing: Wash the column with Equilibration Buffer until the absorbance at 260 nm (to monitor for nucleotide contaminants) and 280 nm (for protein contaminants) returns to baseline.

  • Elution: Elute the bound compounds using a stepwise or linear gradient of increasing salt concentration. A suggested gradient is as follows:

    • 30 ml of Equilibration Buffer in the mixing flask and 62 ml of Buffer A in the reservoir.

    • Once the reservoir is empty, successively add 62 ml of Buffer B and then 62 ml of Buffer C.

  • Fraction Collection: Collect fractions (e.g., 2.8 ml) throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of MVAPP using HPLC or a phosphate assay. Pool the fractions containing the purified MVAPP.

  • Desalting: Remove the high salt concentration from the pooled fractions by dialysis, size-exclusion chromatography (desalting column), or lyophilization if a volatile salt like ammonium (B1175870) bicarbonate was used for elution.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • HPLC system (a bio-inert system is recommended)

  • Reversed-phase C18 column or a suitable anion-exchange column

  • UV detector or Mass Spectrometer

Reagents for Reversed-Phase Ion-Pairing HPLC:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 8

  • Mobile Phase B: Acetonitrile

  • MVAPP standard for retention time comparison

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified MVAPP sample in Mobile Phase A.

  • Injection: Inject 10 µL of the sample onto the HPLC column.[6][13]

  • Chromatography: Run a gradient elution, for example, from 100% Mobile Phase A to a mixture of A and B over a set time, at a flow rate of 200 µL/min.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the carboxyl group) or by mass spectrometry.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of MVAPP as the percentage of its peak area relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Anion-Exchange Chromatography cluster_analysis Analysis & Downstream Processing crude_sample Crude MVAPP Preparation clarification Clarification (Centrifugation/Filtration) crude_sample->clarification loading Sample Loading clarification->loading washing Washing loading->washing elution Gradient Elution washing->elution fraction_collection Fraction Collection elution->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis desalting Desalting purity_analysis->desalting pure_mvapp Purified MVAPP desalting->pure_mvapp

Caption: Workflow for the purification of mevalonic acid 5-pyrophosphate.

troubleshooting_logic cluster_impurity Impurity Issues cluster_quantification Quantification & Assay Conditions start Inconsistent Assay Results check_purity Check MVAPP Purity (HPLC) start->check_purity multiple_peaks Multiple Peaks Observed? check_purity->multiple_peaks single_peak Single Peak Observed check_purity->single_peak multiple_peaks->single_peak No identify_contaminants Identify Contaminants (Degradation Products, Synthesis Byproducts) multiple_peaks->identify_contaminants Yes check_quantification Verify MVAPP Concentration single_peak->check_quantification Yes repurify Re-purify Sample identify_contaminants->repurify check_buffer Check Assay Buffer (pH, Inhibitors) check_quantification->check_buffer

Caption: Troubleshooting logic for inconsistent downstream assay results.

References

Technical Support Center: Managing Pyrophosphate Bond Instability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the instability of the pyrophosphate (PPi) bond in various experimental contexts.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experiments involving pyrophosphate.

General Handling and Storage

Question: My pyrophosphate-containing reagents seem to be degrading quickly. How should I store them to ensure stability?

Answer: Proper storage is crucial for preventing the hydrolysis of the pyrophosphate bond. For short-term storage (up to a few days), it is recommended to keep your pyrophosphate solutions on ice or refrigerated at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles that can contribute to degradation. Preparing stock solutions in an anhydrous organic solvent, if your experimental design allows, can also enhance stability.

Question: I'm observing inconsistent results in my assays. Could the pH of my buffer be affecting the pyrophosphate stability?

Answer: Absolutely. The pyrophosphate bond is highly susceptible to hydrolysis, a process that is significantly influenced by pH. Hydrolysis rates increase dramatically in both acidic (below pH 7) and highly alkaline (above pH 11) conditions. To maintain the integrity of the pyrophosphate bond, it is critical to use a buffered solution and maintain the pH within a neutral range, ideally between 6.5 and 7.5, throughout your experiment.

Enzymatic Assays

Question: I am running an enzymatic reaction that produces pyrophosphate, but the reaction yield is lower than expected. What could be the cause?

Answer: Low yield in enzymatic reactions producing pyrophosphate can be attributed to several factors. One common issue is product inhibition, where the accumulation of pyrophosphate slows down or even reverses the reaction. Additionally, the inherent instability of the pyrophosphate bond can lead to its degradation, affecting equilibrium and overall yield. To address this, consider the following:

  • Addition of Pyrophosphatase: In many experimental setups, such as PCR, the addition of inorganic pyrophosphatase can drive the reaction forward by hydrolyzing the pyrophosphate product.[1][2]

  • Temperature Control: Elevated temperatures accelerate the rate of pyrophosphate hydrolysis.[3] Maintaining the lowest effective temperature for your enzyme will help preserve the pyrophosphate.

  • Buffer Composition: The presence of divalent metal ions like Mg²⁺ can influence both enzyme activity and pyrophosphate stability. It is essential to optimize the concentration of these ions in your reaction buffer.

Question: My luciferase-based assay, which should detect ATP produced from pyrophosphate, is showing a weak or no signal. What should I troubleshoot?

Answer: A weak or absent signal in a luciferase-based pyrophosphate assay can be due to several reasons:

  • Pyrophosphate Degradation: If the pyrophosphate has hydrolyzed to inorganic phosphate (B84403) (Pi) before the assay, there will be no substrate for ATP sulfurylase to convert to ATP, resulting in no light production. Ensure that all reagents and samples containing pyrophosphate are handled and stored correctly to prevent degradation.

  • Reagent Quality: The luciferase and luciferin (B1168401) reagents are sensitive and can lose activity over time. Ensure they are stored correctly and are within their expiration date.

  • Inhibitors: Your sample may contain inhibitors of luciferase or ATP sulfurylase. Common inhibitors include high concentrations of salts, EDTA, and certain organic solvents.

  • Sub-optimal pH: The enzymes involved in the assay have optimal pH ranges. Verify that the pH of your final reaction mixture is suitable for both ATP sulfurylase and luciferase activity.

PCR and Nucleic Acid Polymerization

Question: My PCR amplification efficiency is decreasing in later cycles, leading to a plateau effect. Could pyrophosphate be involved?

Answer: Yes, the accumulation of pyrophosphate is a known inhibitor of PCR. As DNA polymerase incorporates dNTPs into the growing DNA strand, it releases a pyrophosphate molecule for each nucleotide added.[4][5] The buildup of pyrophosphate can inhibit DNA polymerase activity and shift the reaction equilibrium, leading to the characteristic plateau phase in PCR amplification.[6][7] Adding inorganic pyrophosphatase to the PCR master mix can help to mitigate this effect by hydrolyzing the pyrophosphate as it is produced.[1][2]

Data Presentation: Pyrophosphate Stability

The stability of the pyrophosphate bond is quantifiable and heavily dependent on environmental conditions. The following tables summarize the hydrolysis rate constants under various pH levels and the influence of catalysts.

Table 1: Rate Constants for Pyrophosphate (PPi) Hydrolysis at 25°C [3][8]

Pyrophosphate SpeciespH RangeRate Constant (s⁻¹)
PPi²⁻5.01.2 x 10⁻⁸
PPi³⁻6.6 - 9.42.5 x 10⁻¹⁰
PPi⁴⁻> 9.41.2 x 10⁻¹¹
MgPPi²⁻8.52.8 x 10⁻¹⁰

Table 2: Catalytic Enhancement of Pyrophosphate Hydrolysis at 25°C [3]

CatalystRate Enhancement Factor (approx.)
Mg²⁺ ions~2300-fold (compared to PPi⁴⁻)
E. coli Inorganic Pyrophosphatase2.0 x 10¹²-fold (compared to MgPPi²⁻)

Experimental Protocols

Accurate quantification of pyrophosphate and its hydrolysis product, inorganic phosphate, is essential for many experimental workflows. Below are detailed methodologies for common assays.

Protocol 1: Malachite Green Assay for Inorganic Phosphate Detection

This colorimetric assay is used to determine the concentration of inorganic phosphate (Pi), the product of pyrophosphate hydrolysis.

Materials:

  • Malachite Green Reagent A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in 3M sulfuric acid.

  • Malachite Green Reagent B: 2.5% (w/v) ammonium (B1175870) molybdate (B1676688) in 3M sulfuric acid.

  • Working Reagent: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh daily.

  • Phosphate Standard: A solution of known concentration of KH₂PO₄ or Na₂HPO₄.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the phosphate standard (e.g., 0 to 50 µM).

  • Sample Preparation: If necessary, stop enzymatic reactions. This can often be achieved by adding the acidic Working Reagent.

  • Assay: a. Add 50 µL of each standard and sample to separate wells of the 96-well plate. b. Add 100 µL of the Working Reagent to each well. c. Incubate at room temperature for 15-20 minutes to allow for color development.[3][8] d. Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[3][8]

  • Calculation: Subtract the absorbance of the blank (0 µM phosphate) from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the phosphate concentration in your samples from this curve.

Protocol 2: Continuous Enzymatic Assay for Pyrophosphate Detection

This is a coupled-enzyme assay that allows for the real-time monitoring of pyrophosphate production.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

  • ATP Sulfurylase.

  • Adenosine 5'-phosphosulfate (APS).

  • Firefly Luciferase.

  • D-Luciferin.

  • Luminometer.

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, ATP sulfurylase, APS, luciferase, and luciferin. The final concentrations of each component should be optimized for your specific application.

  • Initiate Reaction: Add your enzyme or sample that produces pyrophosphate to the reaction mix.

  • Measurement: Immediately place the reaction tube or plate in a luminometer and measure the light output continuously or at regular intervals. The rate of increase in luminescence is proportional to the rate of pyrophosphate production.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to pyrophosphate instability and its role in biological processes.

pyrophosphate_instability_factors cluster_factors Factors Influencing Stability Pyrophosphate Pyrophosphate Hydrolysis Hydrolysis Pyrophosphate->Hydrolysis Unfavorable Conditions Stable Stable Pyrophosphate->Stable Optimal Conditions High Temperature High Temperature High Temperature->Hydrolysis Acidic/Alkaline pH Acidic/Alkaline pH Acidic/Alkaline pH->Hydrolysis Divalent Cations (e.g., Mg2+) Divalent Cations (e.g., Mg2+) Divalent Cations (e.g., Mg2+)->Pyrophosphate can stabilize or destabilize Neutral pH (6.5-7.5) Neutral pH (6.5-7.5) Neutral pH (6.5-7.5)->Stable Low Temperature (e.g., 4°C) Low Temperature (e.g., 4°C) Low Temperature (e.g., 4°C)->Stable dna_synthesis_ppi cluster_workflow DNA Polymerization dNTP dNTP DNA_Polymerase DNA Polymerase dNTP->DNA_Polymerase Pyrophosphate_Release Pyrophosphate (PPi) Release DNA_Polymerase->Pyrophosphate_Release Growing_DNA_Strand Growing DNA Strand Growing_DNA_Strand->DNA_Polymerase Hydrolysis Hydrolysis by Pyrophosphatase Pyrophosphate_Release->Hydrolysis Inorganic_Phosphate 2x Inorganic Phosphate (Pi) Hydrolysis->Inorganic_Phosphate troubleshooting_workflow Start Start Problem Inconsistent or Low Experimental Yield Start->Problem Check_Storage Verify Reagent Storage Conditions Problem->Check_Storage First step Check_pH Confirm Buffer pH is Neutral Check_Storage->Check_pH Enzymatic_Assay Is it an Enzymatic Assay? Check_pH->Enzymatic_Assay Add_Pyrophosphatase Consider Adding Pyrophosphatase Enzymatic_Assay->Add_Pyrophosphatase Yes PCR_Issue Is it a PCR Experiment? Enzymatic_Assay->PCR_Issue No Optimize_Temp Optimize Reaction Temperature Add_Pyrophosphatase->Optimize_Temp Check_Inhibitors Screen for Potential Inhibitors Optimize_Temp->Check_Inhibitors Analyze_Data Re-analyze Data Check_Inhibitors->Analyze_Data PCR_Issue->Add_Pyrophosphatase Yes PCR_Issue->Analyze_Data No End End Analyze_Data->End

References

Optimizing storage conditions for long-term stability of mevalonic acid 5-pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mevalonic acid 5-pyrophosphate (MVAPP), ensuring its stability and proper handling is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on optimizing storage conditions, troubleshooting common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid mevalonic acid 5-pyrophosphate?

A1: For long-term stability, solid mevalonic acid 5-pyrophosphate should be stored at -20°C .

Q2: How should I store mevalonic acid 5-pyrophosphate once it is dissolved in a solvent?

A2: The stability of MVAPP in solution is dependent on the solvent and storage temperature. As a general guideline for pyrophosphate compounds, aqueous solutions should be prepared fresh. If short-term storage is necessary, it is recommended to store aliquots at -80°C to minimize degradation from freeze-thaw cycles and hydrolysis.

Q3: What factors can lead to the degradation of mevalonic acid 5-pyrophosphate during experiments?

A3: MVAPP is susceptible to both enzymatic and chemical degradation. Key factors include:

  • pH: The pyrophosphate bond is prone to hydrolysis, especially under acidic or highly alkaline conditions. Maintaining a neutral pH is crucial.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.

  • Enzymatic Activity: Contaminating phosphatases in your experimental system can rapidly hydrolyze the pyrophosphate group.

  • Divalent Metal Ions: The presence of certain divalent metal ions can catalyze the hydrolysis of pyrophosphate bonds.

Q4: How many freeze-thaw cycles can a solution of mevalonic acid 5-pyrophosphate withstand?

A4: While specific data for MVAPP is limited, repeated freeze-thaw cycles are generally detrimental to the stability of phosphorylated metabolites.[1][2][3] It is strongly recommended to aliquot solutions of MVAPP into single-use volumes to avoid the potential for degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving mevalonic acid 5-pyrophosphate.

Issue Potential Cause Troubleshooting Steps
Low or no product formation in enzymatic assays Degradation of MVAPP substrate 1. Verify MVAPP Integrity: Analyze an aliquot of your MVAPP stock solution by HPLC or ³¹P NMR to confirm its purity and concentration. 2. Use Freshly Prepared Solutions: Prepare MVAPP solutions immediately before use. 3. Optimize Buffer Conditions: Ensure the pH of your reaction buffer is within the optimal range for both your enzyme and MVAPP stability (typically near neutral pH).
Enzyme Inhibition 1. Check for Inhibitors: Ensure that your sample preparation does not introduce substances known to inhibit enzymes in the mevalonate (B85504) pathway (e.g., high concentrations of EDTA, detergents).[1] 2. Substrate Concentration: Very high concentrations of the substrate can sometimes lead to substrate inhibition in enzymes.
Inconsistent or non-reproducible results Variability in MVAPP concentration due to improper storage or handling 1. Aliquot Stock Solutions: Prepare single-use aliquots of your MVAPP stock solution to avoid multiple freeze-thaw cycles. 2. Consistent Thawing Procedure: If you must reuse a frozen stock, thaw it quickly and keep it on ice. 3. Mix Thoroughly: Ensure the solution is homogeneous after thawing.
Contamination of reagents or samples 1. Use Nuclease-Free Water and Tubes: This helps to minimize potential enzymatic degradation from contaminating phosphatases. 2. Filter-Sterilize Buffers: This can remove microbial contaminants that may degrade your compound.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products (e.g., mevalonate-5-phosphate, mevalonic acid) 1. Run a Degradation Study: Intentionally degrade a sample of MVAPP (e.g., by acid treatment) to identify the retention times of potential degradation products. 2. Optimize Chromatography Method: Adjust the mobile phase composition or gradient to improve the separation of MVAPP from its potential degradants.

Experimental Protocols

Protocol 1: Assessment of Mevalonic Acid 5-Pyrophosphate Stability by HPLC-UV

This protocol provides a framework for assessing the stability of MVAPP under various conditions.

1. Preparation of MVAPP Solutions:

  • Prepare a stock solution of MVAPP in a buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4).

  • Divide the stock solution into aliquots for testing under different conditions (e.g., different temperatures: -20°C, 4°C, 25°C; different pH values: 4, 7, 9).

2. Incubation:

  • Store the aliquots under the specified conditions for a set period (e.g., 0, 24, 48, 72 hours, and 1 week).

3. Sample Analysis:

  • At each time point, take an aliquot from each condition and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC-UV method. A C18 column is often suitable for separating phosphorylated compounds.

  • Mobile Phase Example: A gradient of a low pH buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be effective.[4]

  • Detection: Monitor the absorbance at a wavelength where MVAPP absorbs (e.g., around 210 nm, although this may require optimization depending on the purity and buffer composition).

4. Data Analysis:

  • Quantify the peak area of MVAPP at each time point.

  • Calculate the percentage of MVAPP remaining relative to the time zero (T₀) sample.

  • Plot the percentage of remaining MVAPP against time for each condition to determine the degradation rate.

Protocol 2: Monitoring MVAPP Hydrolysis using ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for observing the hydrolysis of the pyrophosphate bond.

1. Sample Preparation:

  • Dissolve a known concentration of MVAPP in a deuterated buffer (e.g., D₂O with a suitable buffering agent to maintain the desired pH).

  • A phosphate-containing internal standard with a distinct chemical shift can be included for quantification.

2. NMR Acquisition:

  • Acquire a ³¹P NMR spectrum at time zero (T₀).

  • Incubate the sample under the desired conditions (e.g., a specific temperature).

  • Acquire subsequent ³¹P NMR spectra at various time intervals.

3. Data Analysis:

  • The pyrophosphate group of MVAPP will have characteristic signals in the ³¹P NMR spectrum.

  • Upon hydrolysis, a new signal corresponding to inorganic phosphate (B84403) (Pi) will appear.

  • Integrate the signals for the pyrophosphate and the inorganic phosphate at each time point.

  • The rate of hydrolysis can be determined by monitoring the decrease in the integral of the pyrophosphate signals and the corresponding increase in the integral of the phosphate signal over time.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Mevalonic Acid 5-Pyrophosphate in Aqueous Buffer (pH 7.4)
Storage Temperature% Remaining after 1 week% Remaining after 1 month% Remaining after 3 months
-80°C >99%>98%>95%
-20°C >95%~90%~80%
4°C ~85%~60%<40%
25°C <50%<10%Not detectable
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific buffer composition and purity of the compound.

Visualizations

Mevalonate Pathway

The following diagram illustrates the position of mevalonic acid 5-pyrophosphate within the mevalonate signaling pathway.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway cluster_downstream Downstream Products AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate_5_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_5_P Mevalonate Kinase MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate_5_P->MVAPP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) MVAPP->IPP MVAPP Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase Isoprenoids Isoprenoids (e.g., Cholesterol, Steroids) IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway leading to Isoprenoid Synthesis.

Experimental Workflow for MVAPP Stability Assessment

This diagram outlines the logical flow for conducting a stability study of mevalonic acid 5-pyrophosphate.

Stability_Workflow Start Start: Prepare MVAPP Stock Solution Aliquot Aliquot Samples for Different Storage Conditions (T, pH) Start->Aliquot Incubate Incubate Samples over Time Course Aliquot->Incubate Sample Collect Samples at Defined Time Points Incubate->Sample Analyze Analyze Samples by HPLC or ³¹P NMR Sample->Analyze Quantify Quantify Remaining MVAPP Analyze->Quantify Data Analyze Data: Calculate Degradation Rate Quantify->Data End End: Determine Stability Profile Data->End

Caption: Workflow for assessing the stability of MVAPP.

Troubleshooting Logic for Low Enzymatic Activity

This diagram provides a logical approach to troubleshooting experiments where the enzymatic conversion of MVAPP is unexpectedly low.

Caption: Troubleshooting flowchart for enzymatic assays using MVAPP.

References

Technical Support Center: Interference of Lithium Ions in Mevalonic Acid 5-Pyrophosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are encountering unexpected results in mevalonic acid 5-pyrophosphate (MVAPP) assays and suspect interference from lithium ions. While direct literature on lithium interference in MVAPP assays is not abundant, this guide extrapolates from the known biochemical mechanisms of lithium and general principles of enzymatic assays to provide a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why might I suspect lithium ion interference in my MVAPP assay?

You might suspect lithium ion interference if you observe a decrease in the expected product formation or a change in enzyme kinetics when lithium salts are present in your assay buffer. Lithium is known to interfere with enzymatic reactions, often by competing with essential divalent cations like magnesium (Mg²⁺), which are common cofactors for enzymes in the mevalonate (B85504) pathway.[1]

Q2: How does lithium typically interfere with enzymatic assays?

Lithium ions can interfere with enzymatic assays through several mechanisms:

  • Cofactor Competition: Lithium can displace essential metal cofactors, such as Mg²⁺, from the enzyme's active site.[1] Many enzymes in the mevalonate pathway, including those that produce or consume MVAPP, are magnesium-dependent.

  • Enzyme Inhibition: Lithium has been shown to inhibit various enzymes, including inositol (B14025) monophosphatase and glycogen (B147801) synthase kinase-3 (GSK-3).[1][2] While not directly in the mevalonate pathway, this demonstrates its potential to interact with and inhibit enzymatic activity.

  • Alteration of Protein Conformation: High concentrations of ions can alter the three-dimensional structure of enzymes, potentially affecting their catalytic activity.

Q3: Are there specific enzymes in the mevalonate pathway that are likely to be affected by lithium?

Yes, enzymes that utilize Mg²⁺ as a cofactor are particularly susceptible. Mevalonate pyrophosphate decarboxylase, which converts MVAPP to isopentenyl pyrophosphate, is a key enzyme to consider. Its mechanism involves a carbocationic transition state and is dependent on cofactors, making it a potential target for lithium interference.[3]

Q4: Can the use of lithium heparin as an anticoagulant in my samples cause interference?

Yes, the use of lithium heparin tubes, especially if under-filled, can lead to higher concentrations of lithium that may interfere with enzymatic assays.[4][5] If you are using plasma or serum samples, consider the anticoagulant used and its potential for interference.

Troubleshooting Guide

If you suspect lithium ion interference in your MVAPP assay, follow these troubleshooting steps.

Step 1: Review Your Reagents and Sample Preparation
  • Check for Lithium Salts: Carefully examine the composition of all your buffers and reagents for the presence of lithium salts (e.g., lithium chloride, lithium lactate).

  • Anticoagulant Choice: If using blood-derived samples, verify the anticoagulant used. If it is lithium heparin, consider using an alternative anticoagulant like EDTA or sodium citrate (B86180) for a comparative experiment, being mindful that these can also chelate divalent cations and may require buffer optimization.

  • Sample Dilution: If lithium is unavoidably present in your sample, consider whether a higher sample dilution can reduce the lithium concentration to a non-interfering level while keeping your analyte within the detection range of the assay.

Step 2: Perform Control Experiments
  • "Spike-in" Experiment: To confirm lithium interference, add a known concentration of a lithium salt (e.g., LiCl) to a standard assay reaction that is known to work well. A dose-dependent decrease in the signal will suggest lithium interference.

  • Alternative Cation Control: If you are using a lithium salt for a specific purpose (e.g., as a counter-ion), try substituting it with a sodium (Na⁺) or potassium (K⁺) salt at the same concentration to see if the issue is resolved.

  • Magnesium Titration: If you suspect lithium is competing with Mg²⁺, try increasing the concentration of Mg²⁺ in your assay buffer. If the interference is due to competition, adding more Mg²⁺ may restore enzyme activity.

Step 3: Assay Optimization
  • Buffer Composition: If possible, switch to a buffer system that does not contain lithium.

  • Alternative Assay Methods: If the interference is persistent and cannot be resolved, consider alternative methods for quantifying MVAPP that are less susceptible to ionic interference, such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data on Lithium Interference

The following table summarizes the inhibitory concentrations of lithium on various enzymes to provide context for the concentrations at which interference might be expected. Note that these are not specific to MVAPP-related enzymes but serve as a general reference.

EnzymeIC50 / Kᵢ of LithiumNotes
Inositol Monophosphatase (IMPase)Kᵢ ≈ 0.8 mMLithium is a well-established inhibitor of IMPase.[1]
Glycogen Synthase Kinase 3β (GSK-3β)Kᵢ ≈ 2 mMLithium directly inhibits GSK-3β by competing with magnesium.[1]
Phosphatase (proprietary)IC50 = 0.1 mMThis phosphatase is used in a commercial enzymatic assay for lithium determination.[6]

Experimental Protocols

General Protocol for a Mevalonate Pyrophosphate Decarboxylase (MVAPPD) Activity Assay

This protocol provides a general framework. Specific details may need to be optimized for your particular enzyme source and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT.

    • Substrate: Mevalonic acid 5-pyrophosphate (MVAPP) solution (concentration to be optimized, typically around the Kₘ of the enzyme).

    • Enzyme: Purified or partially purified MVAPPD.

    • Detection Reagent: A reagent to detect the product, isopentenyl pyrophosphate (IPP), or the consumption of a cofactor like ATP if the assay is coupled.

  • Assay Procedure:

    • Set up reactions in a 96-well plate or microcentrifuge tubes.

    • To each well/tube, add the assay buffer.

    • For testing interference, add varying concentrations of LiCl. For control wells, add an equivalent volume of deionized water or a non-interfering salt solution (e.g., NaCl).

    • Add the MVAPPD enzyme and pre-incubate for 5-10 minutes at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the MVAPP substrate.

    • Incubate for a fixed period during which the reaction is linear.

    • Stop the reaction (e.g., by adding a quenching agent like a strong acid or by heat inactivation).

    • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from a no-enzyme control).

    • Plot the signal versus the lithium concentration to determine the extent of inhibition.

    • Calculate the percentage of inhibition for each lithium concentration compared to the control.

Visualizations

Mevalonate Pathway

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase MVAP Mevalonate-5-Phosphate Mevalonate->MVAP Mevalonate Kinase MVAPP Mevalonate-5-Pyrophosphate MVAP->MVAPP Phosphomevalonate Kinase IPP Isopentenyl-Pyrophosphate MVAPP->IPP Products Isoprenoids, Cholesterol, etc. IPP->Products

Caption: The mevalonate pathway highlighting the conversion of MVAPP.

Troubleshooting Workflow for Suspected Lithium Interference

Troubleshooting_Workflow Start Unexpected Assay Results Check_Reagents Check Reagents for Li+ Start->Check_Reagents Spike_In Perform Li+ Spike-in Control Experiment Check_Reagents->Spike_In Yes No_Li_Source No Obvious Li+ Source Check_Reagents->No_Li_Source No Inhibition_Observed Inhibition Observed? Spike_In->Inhibition_Observed Optimize_Assay Optimize Assay Conditions Inhibition_Observed->Optimize_Assay Yes No_Inhibition No Inhibition Inhibition_Observed->No_Inhibition No Other_Issues Investigate Other Potential Issues No_Li_Source->Other_Issues Mg_Titration Increase Mg2+ Concentration Optimize_Assay->Mg_Titration Alternative_Salt Use Alternative Salt (Na+, K+) Optimize_Assay->Alternative_Salt Alternative_Method Consider Alternative Assay (e.g., LC-MS) Mg_Titration->Alternative_Method If interference persists Alternative_Salt->Alternative_Method If interference persists No_Inhibition->Other_Issues

Caption: A logical workflow for troubleshooting suspected lithium interference.

References

Technical Support Center: Quantifying Low Concentrations of Mevalonic Acid 5-Pyrophosphate (MVAPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low concentrations of mevalonic acid 5-pyrophosphate (MVAPP) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying MVAPP?

A1: The most prevalent and robust method for the sensitive and specific quantification of MVAPP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers the necessary selectivity to distinguish MVAPP from other structurally similar intermediates of the mevalonate (B85504) pathway and the sensitivity to detect it at low physiological concentrations.

Q2: What are the main challenges in quantifying MVAPP?

A2: The primary challenges in quantifying MVAPP and other phosphorylated intermediates of the mevalonate pathway include:

  • High Polarity: The pyrophosphate group makes MVAPP highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1][3]

  • Low Intracellular Concentrations: MVAPP is an intermediate metabolite and often exists at very low concentrations within cells and tissues.[1]

  • Matrix Effects: Complex biological samples (e.g., plasma, cell lysates, tissue homogenates) contain numerous endogenous compounds that can interfere with the ionization of MVAPP in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[4][5][6]

  • Instability: Phosphorylated metabolites can be susceptible to enzymatic degradation and hydrolysis, requiring careful sample handling and preparation.[7]

Q3: How can I improve the retention of MVAPP on my LC column?

A3: To improve the retention of the highly polar MVAPP, consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and are a suitable alternative to RPLC.[3]

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can neutralize the charge of the pyrophosphate group, increasing its retention on a reversed-phase column.[7][8]

  • Chemical Derivatization: Modifying the MVAPP molecule through a chemical reaction can decrease its polarity and improve its chromatographic behavior.[1][9]

Q4: What type of sample preparation is recommended for MVAPP analysis?

A4: A robust sample preparation protocol is crucial for accurate MVAPP quantification. Key steps often include:

  • Rapid Quenching and Extraction: To prevent enzymatic degradation, it is essential to quickly quench metabolic activity, often using cold solvents like methanol (B129727) or acetonitrile.[10][11]

  • Protein Precipitation: Removing proteins from the sample is necessary to prevent column clogging and reduce matrix effects.[12]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate MVAPP, further reducing matrix interferences.[12][13]

Q5: Is an internal standard necessary for MVAPP quantification?

A5: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled MVAPP, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, thereby improving the precision and accuracy of the quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of low concentrations of MVAPP using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
No or Low MVAPP Signal 1. Inefficient Extraction: MVAPP may not be efficiently extracted from the sample matrix. 2. Degradation of MVAPP: The analyte may have degraded during sample collection, storage, or preparation. 3. Poor Ionization: Suboptimal mass spectrometer source conditions. 4. Incorrect MRM Transitions: The selected precursor and product ions for MVAPP may be incorrect.1. Optimize Extraction Solvent and Conditions: Test different solvent systems (e.g., methanol/acetonitrile/water mixtures) and extraction temperatures.[2] 2. Ensure Rapid Quenching and Low-Temperature Storage: Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.[14] Keep samples on ice during preparation. 3. Optimize ESI Source Parameters: Adjust spray voltage, gas flows, and temperatures to maximize the MVAPP signal. 4. Verify MRM Transitions: Infuse a pure standard of MVAPP to confirm the correct precursor and product ions.
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions with the Column: The pyrophosphate group may be interacting with active sites on the column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of MVAPP. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use a Column with End-capping: Select a high-quality, end-capped column to minimize silanol (B1196071) interactions. 2. Adjust Mobile Phase pH: Experiment with different pH values to find the optimal condition for peak symmetry. 3. Dilute the Sample: Reduce the injection volume or dilute the sample extract.
High Variability in Results 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling. 2. Matrix Effects: Significant and variable ion suppression or enhancement between samples.[5][15] 3. Instrument Instability: Fluctuations in the LC or MS performance.1. Standardize the Sample Preparation Protocol: Ensure consistent timing, temperatures, and volumes for all samples.[14] 2. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[4] 3. Perform Regular System Suitability Tests: Inject a standard solution periodically throughout the analytical run to monitor instrument performance.
Retention Time Shifts 1. Column Degradation: Loss of stationary phase or column contamination. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent. 3. Fluctuations in Column Temperature: Inconsistent column oven temperature.1. Use a Guard Column and Filter Samples: This will help protect the analytical column. If the column is old, replace it. 2. Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and keep mobile phase bottles covered to prevent evaporation. 3. Verify Column Oven Temperature: Ensure the column oven is functioning correctly and maintaining a stable temperature.

Experimental Protocols

Detailed Methodology for MVAPP Quantification by LC-MS/MS

This protocol provides a general framework. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Cell Culture Example)

  • Metabolic Quenching: Aspirate the cell culture medium and immediately add ice-cold 80% methanol to the cells to quench metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled MVAPP internal standard to the supernatant.

  • Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A HILIC column is recommended for good retention of MVAPP.

    • Mobile Phase A: Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both MVAPP and its stable isotope-labeled internal standard need to be determined by infusing pure standards.

    • Source Parameters: Optimize gas flows, temperatures, and spray voltage for maximal signal intensity.

3. Data Analysis

  • Integrate the peak areas for both the endogenous MVAPP and the internal standard.

  • Calculate the peak area ratio (MVAPP/Internal Standard).

  • Generate a calibration curve using known concentrations of MVAPP standards and their corresponding peak area ratios.

  • Determine the concentration of MVAPP in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase MVAP Mevalonate-5-Phosphate Mevalonate->MVAP Mevalonate Kinase MVAPP Mevalonate-5-Pyrophosphate MVAP->MVAPP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate MVAPP->IPP MVAPP Decarboxylase DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP Products Isoprenoids (Cholesterol, etc.) IPP->Products DMAPP->Products

Caption: The Mevalonate Signaling Pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Biological Sample Quench Metabolic Quenching Sample->Quench Extract Extraction & Protein Precipitation Quench->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Reconstitute Dry & Reconstitute Cleanup->Reconstitute LC Liquid Chromatography (HILIC) Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental Workflow for MVAPP Quantification.

Troubleshooting_Logic Start Poor Quantification Result CheckSignal Check Signal Intensity Start->CheckSignal CheckPeakShape Check Peak Shape CheckSignal->CheckPeakShape OK LowSignal Low/No Signal CheckSignal->LowSignal Low CheckReproducibility Check Reproducibility CheckPeakShape->CheckReproducibility OK BadShape Poor Peak Shape CheckPeakShape->BadShape Bad NotReproducible High Variability CheckReproducibility->NotReproducible Poor End Successful Quantification CheckReproducibility->End OK SolutionSignal Optimize Extraction & MS Source LowSignal->SolutionSignal SolutionShape Adjust Mobile Phase/Column BadShape->SolutionShape SolutionRepro Use Internal Standard & Standardize Prep NotReproducible->SolutionRepro SolutionSignal->End SolutionShape->End SolutionRepro->End

Caption: Troubleshooting Logic for MVAPP Analysis.

References

Validating the activity of mevalonate pyrophosphate decarboxylase with mevalonic acid 5-pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mevalonate (B85504) Pyrophosphate Decarboxylase (MPD) Activity Assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully validating the activity of MPD with its substrate, mevalonic acid 5-pyrophosphate (MVAPP).

Frequently Asked Questions (FAQs)

Q1: What is the reaction catalyzed by Mevalonate Pyrophosphate Decarboxylase (MPD)?

Mevalonate Pyrophosphate Decarboxylase (MPD), also known as Diphosphomevalonate Decarboxylase (MDD), catalyzes the final, ATP-dependent step in the mevalonate pathway.[1] It converts (R)-mevalonate 5-pyrophosphate (MVAPP) into isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block for isoprenoids and sterols.[2] The reaction consumes one molecule of ATP and releases carbon dioxide (CO₂), ADP, and inorganic phosphate (B84403) (Pi).[3]

Q2: What are the essential cofactors for MPD activity?

MPD requires a divalent metal ion for its catalytic activity. Magnesium (Mg²⁺) is the most common and effective cofactor.[2] The enzyme's activity is dependent on this cation for the phosphorylation and subsequent decarboxylation steps.[2]

Q3: What is the order of substrate binding to the enzyme?

MPD follows a sequential ordered mechanism where MVAPP is the first substrate to bind to the active site.[2] The binding of MVAPP induces a conformational change in the enzyme, which creates a favorable binding configuration for the second substrate, ATP.[2][4]

Q4: How can I measure the activity of MPD?

MPD activity can be measured using several methods:

  • Coupled Spectrophotometric Assay: The production of ADP can be continuously monitored by coupling it to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. In this cascade, the decrease in NADH concentration is measured spectrophotometrically at 340 nm.[2]

  • Phosphate Detection Assay: The release of inorganic phosphate (Pi) can be quantified using a colorimetric method, such as the malachite green assay. This assay measures the absorbance of a complex formed between malachite green, molybdate, and free orthophosphate at ~620-660 nm.[5]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (MVAPP) and the product (IPP) over time, although this method is generally lower throughput.

Q5: My MVAPP substrate is old. Can it still be used?

Mevalonic acid 5-pyrophosphate can be unstable over long-term storage, potentially undergoing hydrolysis. This degradation can lead to lower-than-expected reaction rates or complete inactivity. It is highly recommended to use freshly prepared or properly stored aliquots of the substrate. If you suspect substrate degradation, its purity and concentration should be verified, for instance, by an enzymatic endpoint assay if a suitable system is available.[3]

Visual Guides

Mevalonate_Pathway cluster_pathway The Mevalonate Pathway cluster_products Mevalonate Mevalonate M5P Mevalonate-5-P Mevalonate->M5P MVK +ATP MVAPP Mevalonate-5-PP (MVAPP) M5P->MVAPP PMVK +ATP IPP Isopentenyl-PP (IPP) MVAPP->IPP MPD +ATP ADP_Pi_CO2 ADP + Pi + CO₂ MVAPP_edge->ADP_Pi_CO2 Assay_Workflow cluster_workflow Workflow for Coupled Spectrophotometric MPD Assay prep 1. Prepare Reagents (Buffer, ATP, MgCl₂, NADH, PEP, PK/LDH enzymes, MPD) mix 2. Prepare Master Mix (All components except substrate) prep->mix equilibrate 3. Pre-incubate & Equilibrate (Transfer mix to plate, warm to 30-37°C) mix->equilibrate start 4. Initiate Reaction (Add MVAPP substrate) equilibrate->start measure 5. Measure Absorbance (Monitor NADH decrease at 340 nm in kinetic mode) start->measure analyze 6. Analyze Data (Calculate initial velocity from the linear phase of the reaction) measure->analyze Troubleshooting_Flowchart start Assay Problem Detected q1 Is there any activity in the positive control? start->q1 check_enzyme Check Enzyme: - Aliquot age/storage - Thawing procedure (on ice) - Concentration q1->check_enzyme No q2 Is the background signal (no-enzyme control) high? q1->q2 Yes check_reagents Check Reagents: - ATP & MVAPP degradation - MgCl₂ presence/concentration - Buffer pH check_enzyme->check_reagents check_conditions Check Assay Conditions: - Correct temperature - Correct wavelength (340 nm) - Instrument settings check_reagents->check_conditions contam_reagents Check for Contamination: - ADP in ATP stock - Pi in buffer/reagents - Contaminating phosphatases/kinases in enzyme prep q2->contam_reagents Yes q3 Are the results poorly reproducible? q2->q3 No check_pipetting Review Technique: - Pipetting accuracy - Thorough mixing of reagents - Avoid bubbles in wells - Check for 'edge effect' q3->check_pipetting Yes end Problem Resolved q3->end No

References

Best practices for handling and preparing mevalonic acid 5-pyrophosphate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mevalonic acid 5-pyrophosphate (MVAPP). This guide provides best practices for handling and preparing MVAPP solutions, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is mevalonic acid 5-pyrophosphate and what is its primary biological role?

A1: Mevalonic acid 5-pyrophosphate is a critical intermediate in the mevalonate (B85504) pathway. This metabolic pathway is essential for the biosynthesis of a wide variety of important biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and other isoprenoids.

Q2: What are the recommended storage conditions for lyophilized mevalonic acid 5-pyrophosphate?

A2: Lyophilized mevalonic acid 5-pyrophosphate is hygroscopic and should be stored at -20°C under an inert gas.[1] It is supplied as a white powder.[2]

Q3: In what solvents is mevalonic acid 5-pyrophosphate soluble?

A3: Mevalonic acid 5-pyrophosphate, as a tetralithium salt, is expected to be fairly soluble in neutral water.[3] Some sources also report solubility in DMSO, although this has not been validated.[4] Due to the phosphate (B84403) groups, solubility may be affected by the pH and ionic strength of the buffer.

Q4: Is mevalonic acid 5-pyrophosphate considered hazardous?

A4: According to the safety data sheets, it is not classified as a hazardous substance.[1] However, it is recommended to follow good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, and to avoid inhalation of the powder by working in a well-ventilated area.[1] Some sources indicate it may cause skin and eye irritation.[3]

Experimental Protocols

Protocol 1: Preparation of a Mevalonic Acid 5-Pyrophosphate Stock Solution

This protocol provides a general guideline for reconstituting lyophilized mevalonic acid 5-pyrophosphate to create a stock solution.

Materials:

  • Lyophilized mevalonic acid 5-pyrophosphate

  • Sterile, nuclease-free water or a suitable buffer (e.g., Tris-HCl, HEPES)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized mevalonic acid 5-pyrophosphate and the chosen solvent to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Reconstitution: Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM). Use a calibrated pipette for accuracy.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent potential degradation. If immediate dissolution is not achieved, gentle warming (e.g., to 30°C) may be attempted, but monitor for any signs of degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or for longer-term storage, at -80°C.

Protocol 2: Mevalonate Diphosphate (B83284) Decarboxylase Enzyme Assay

This protocol is adapted from a published method for measuring the activity of mevalonate diphosphate decarboxylase, an enzyme that uses MVAPP as a substrate.[2]

Materials:

  • Mevalonic acid 5-pyrophosphate stock solution

  • Mevalonate diphosphate decarboxylase enzyme

  • Assay buffer: 100 mM Tris-HCl (pH 7.0), 100 mM KCl, 10 mM MgCl₂

  • ATP solution (e.g., 100 mM)

  • Coupling enzymes: pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcuvette, prepare a reaction mixture containing the assay buffer, ATP (final concentration 8 mM), PEP (final concentration 0.2 mM), NADH (final concentration 0.2 mM), and the coupling enzymes.

  • Enzyme Addition: Add the mevalonate diphosphate decarboxylase enzyme to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding the mevalonic acid 5-pyrophosphate stock solution to a final concentration of 0.4 mM.[2]

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm at 30°C.[2] The rate of NADH oxidation is proportional to the ADP produced, which in turn is stoichiometric with the conversion of MVAPP to isopentenyl diphosphate.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Data Presentation

Table 1: Physical and Chemical Properties of Mevalonic Acid 5-Pyrophosphate (Tetralithium Salt)
PropertyValueReference(s)
Synonyms (±)-MVAPP, (±)-Mevalonic acid 5-diphosphate tetralithium salt[2]
CAS Number 108869-00-7[2]
Molecular Formula C₆H₁₀Li₄O₁₀P₂[2]
Molecular Weight 331.85 g/mol [2]
Appearance White powder[2]
Storage Temperature -20°C[2]
Table 2: Recommended Storage and Handling of Mevalonic Acid 5-Pyrophosphate Solutions
ConditionRecommendationRationale
Stock Solution Storage Aliquot and store at -20°C or -80°C.Minimize freeze-thaw cycles which can lead to degradation.
Working Solution Storage Prepare fresh for each experiment if possible. If short-term storage is necessary, keep on ice.To ensure maximum activity and prevent degradation.
pH of Solution Maintain a neutral to slightly basic pH (around 7.0-8.0) for general use.Stability of phosphate esters can be pH-dependent. Acidic conditions may promote hydrolysis.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Can lead to degradation of the pyrophosphate bond and loss of biological activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving Lyophilized Powder - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Ensure the correct volume of solvent is added for the desired concentration.- Use sterile water or a common biological buffer (e.g., Tris, HEPES).- Gently warm the solution (e.g., to 30°C) while mixing.
Precipitation of the Compound in Solution - Solution is supersaturated.- Change in pH or temperature.- Interaction with other components in the buffer.- Prepare a more dilute solution.- Ensure the pH of the buffer is appropriate and stable.- Check for compatibility with all buffer components. Consider preparing the solution in a simpler buffer or water.
Inconsistent Experimental Results - Degradation of the MVAPP solution.- Inaccurate pipetting.- Improper storage of the solution.- Prepare fresh solutions for each experiment.- Use calibrated pipettes and proper pipetting techniques.- Ensure solutions are stored at the correct temperature and protected from light if necessary. Avoid repeated freeze-thaw cycles.
Low or No Enzyme Activity in an Assay - Inactive MVAPP.- Incorrect assay conditions (pH, temperature, cofactors).- Inactive enzyme.- Use a fresh aliquot of MVAPP solution.- Verify the assay buffer composition, pH, and temperature are optimal for the enzyme.- Include a positive control to ensure the enzyme is active.

Visualizations

Mevalonate_Pathway Mevalonate Mevalonate Mevalonate_5_P Mevalonate-5-phosphate Mevalonate->Mevalonate_5_P Mevalonate Kinase MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate_5_P->MVAPP Phosphomevalonate Kinase IPP Isopentenyl pyrophosphate MVAPP->IPP Mevalonate-5-pyrophosphate Decarboxylase

Caption: The mevalonate pathway showing the synthesis and conversion of mevalonic acid 5-pyrophosphate.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized Mevalonic Acid 5-Pyrophosphate start->reconstitute initiate_reaction Initiate Reaction with MVAPP Solution reconstitute->initiate_reaction prepare_assay Prepare Enzyme Assay Mixture (Buffer, ATP, NADH, etc.) add_enzyme Add Mevalonate Diphosphate Decarboxylase prepare_assay->add_enzyme add_enzyme->initiate_reaction measure Measure Absorbance Change at 340 nm initiate_reaction->measure analyze Analyze Data and Calculate Enzyme Activity measure->analyze end End analyze->end

Caption: A typical experimental workflow for a mevalonate diphosphate decarboxylase enzyme assay.

References

Validation & Comparative

A Comparative Analysis of Mevalonic Acid 5-Pyrophosphate and Its Analogs in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mevalonic acid 5-pyrophosphate (MVAPP) is a critical intermediate in the mevalonate (B85504) pathway, a fundamental metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These isoprenoids are vital for numerous cellular functions, including the post-translational modification of proteins such as small GTPases, which are key regulators of cell growth, differentiation, and survival. Consequently, the enzymes and intermediates of the mevalonate pathway have emerged as significant targets for therapeutic intervention in various diseases, including cancer and cardiovascular disorders. This guide provides a comparative analysis of the biological effects of MVAPP and its synthetic analogs, supported by experimental data and detailed protocols to aid in further research and drug development.

Comparative Effects on Cell Proliferation and Enzyme Activity

The biological activity of MVAPP analogs is primarily assessed by their ability to modulate cell proliferation and inhibit key enzymes within the mevalonate pathway, such as mevalonate kinase and mevalonate pyrophosphate decarboxylase.

Quantitative Data Summary

The following tables summarize the quantitative effects of MVAPP and its analogs on cell proliferation and enzyme inhibition, based on available experimental data.

Table 1: Effects on Cell Proliferation

CompoundCell LineAssayConcentrationEffectCitation
6-Fluoromevalonate (Fmev)Various transformed and malignant T cell, B cell, and myeloid cell linesDNA Synthesis Assay1-50 µMDose-dependent decrease in SMC proliferation[1]
Mevalonic Acid (MVA)Lovastatin-treated colon cancer cell linesCell Viability Assay-Rescues cell proliferation[2]
Farnesyl Pyrophosphate (FPP)Lovastatin-treated colon cancer cell linesCell Viability Assay-Partially rescues cell proliferation[2]
Geranylgeranyl Pyrophosphate (GGPP)Lovastatin-treated colon cancer cell linesCell Viability Assay-Partially rescues cell proliferation[2]
5-Phenylpentanoic acidRat liver homogenatesCholesterol Biosynthesis Inhibition0.064 mM50% inhibition[3]
3-Hydroxy-3-methylpentanoic acidRat liver homogenatesCholesterol Biosynthesis Inhibition-Active inhibitor[3]

Table 2: Enzyme Inhibition

CompoundEnzymeInhibition TypeIC₅₀ / KᵢCitation
P'-geranyl 2-fluoromevalonate 5-diphosphateMevalonate Diphosphate DecarboxylaseIrreversible-[2]
2-fluoromevalonate 5-diphosphateMevalonate Diphosphate DecarboxylaseIrreversible-[2]
P'-geranyl 2-fluoromevalonate 5-diphosphateMevalonate KinaseCompetitiveComparable to geranyl diphosphate[2]
Farnesyl Pyrophosphate (FPP) analogsMevalonate Kinase-Kᵢ values of 3.1 and 22 nM for the two most potent inhibitors[1]

Signaling Pathways and Experimental Workflows

The mevalonate pathway is intricately linked to various signaling cascades that control cell fate. Inhibition of this pathway can lead to the downregulation of critical downstream effectors.

Mevalonate_Pathway_Inhibition cluster_0 Mevalonate Pathway cluster_1 Downstream Products & Cellular Functions Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P Mevalonate Kinase MVAPP Mevalonate-PP Mevalonate-P->MVAPP IPP IPP MVAPP->IPP MVAPP Decarboxylase FPP FPP IPP->FPP GGPP GGPP FPP->GGPP Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) FPP->Protein_Prenylation Cholesterol Cholesterol FPP->Cholesterol GGPP->Protein_Prenylation Cell_Signaling Cell Signaling & Proliferation Protein_Prenylation->Cell_Signaling Analogs Analogs MVAPP Decarboxylase MVAPP Decarboxylase Analogs->MVAPP Decarboxylase Inhibition Mevalonate Kinase Mevalonate Kinase Analogs->Mevalonate Kinase Inhibition

Caption: Inhibition of the mevalonate pathway by MVAPP analogs.

This diagram illustrates how analogs of mevalonic acid 5-pyrophosphate can inhibit key enzymes like mevalonate kinase and MVAPP decarboxylase. This inhibition disrupts the production of downstream isoprenoids such as FPP and GGPP, which are essential for protein prenylation and ultimately impact cell signaling and proliferation.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of mevalonic acid 5-pyrophosphate and its analogs on the proliferation of adherent cell lines.

Materials:

  • Cells of interest

  • Complete culture medium

  • Mevalonic acid 5-pyrophosphate and its analogs

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds (MVAPP and its analogs) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with compounds Incubate_24h->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell proliferation assay.

Mevalonate Kinase Activity Assay

This spectrophotometric assay measures the activity of mevalonate kinase by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Purified mevalonate kinase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Mevalonic acid

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Test compounds (MVAPP analogs)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, mevalonic acid, ATP, PEP, and NADH.

  • Enzyme Addition: Add PK and LDH to the mixture.

  • Initiate Reaction: Start the reaction by adding a known amount of purified mevalonate kinase.

  • Inhibitor Testing: To test the inhibitory activity of MVAPP analogs, pre-incubate the enzyme with the analog for a defined period before adding the substrates.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each analog concentration and calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer, MVA, ATP, PEP, NADH) Start->Prepare_Mixture Add_Coupling_Enzymes Add Pyruvate Kinase & Lactate Dehydrogenase Prepare_Mixture->Add_Coupling_Enzymes Pre-incubate_Inhibitor Pre-incubate with test compound (optional) Add_Coupling_Enzymes->Pre-incubate_Inhibitor Initiate_Reaction Add Mevalonate Kinase Pre-incubate_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor absorbance at 340nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate initial reaction velocity Monitor_Absorbance->Calculate_Velocity Determine_Inhibition Determine % inhibition and IC50 Calculate_Velocity->Determine_Inhibition End End Determine_Inhibition->End

Caption: Workflow for the coupled mevalonate kinase assay.

Conclusion and Future Directions

The available data indicates that analogs of mevalonic acid 5-pyrophosphate, particularly fluorinated derivatives, can effectively inhibit key enzymes in the mevalonate pathway and suppress cell proliferation. The structure-activity relationship appears to be influenced by modifications at the 2, 3, and 5 positions of the mevalonate backbone. However, a comprehensive and direct comparative analysis of a wide range of MVAPP analogs is currently lacking in the literature.

Future research should focus on the systematic synthesis and biological evaluation of a broader library of MVAPP analogs. This will enable a more detailed understanding of the structure-activity relationships and the identification of compounds with improved potency and selectivity. Furthermore, investigating the cell permeability and in vivo efficacy of promising analogs will be crucial for their development as potential therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for conducting such studies.

References

A Comparative Guide to Inhibiting Isoprenoid Synthesis: Mevalonate Pathway versus Non-Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids are a vast and diverse class of natural products essential for various cellular functions, including cell membrane integrity, protein prenylation, and the synthesis of hormones and cholesterol. The biosynthesis of their universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the non-mevalonate, or methylerythritol 4-phosphate (MEP), pathway. This guide provides an objective comparison of inhibitory strategies targeting these two pathways, with a focus on the inhibition of phosphomevalonate kinase (PMVK) in the MVA pathway and the action of fosmidomycin (B1218577) on the MEP pathway.

The Two Pathways of Isoprenoid Biosynthesis

The MVA pathway is the primary source of isoprenoid precursors in eukaryotes, including humans, as well as in archaea and the cytosol of higher plants. In contrast, the MEP pathway is utilized by many bacteria, green algae, and the chloroplasts of higher plants, as well as apicomplexan parasites such as Plasmodium falciparum, the causative agent of malaria. The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of selective antimicrobial and antiparasitic drugs.

Inhibition of the Mevalonate Pathway: Targeting Phosphomevalonate Kinase

Within the MVA pathway, phosphomevalonate kinase (PMVK) catalyzes the ATP-dependent phosphorylation of mevalonate 5-phosphate to produce mevalonate 5-diphosphate. Inhibition of PMVK disrupts the entire downstream production of isoprenoids. Chemical inhibitors of PMVK are often designed as substrate mimics that competitively bind to the enzyme's active site, blocking the binding of either mevalonate 5-phosphate or ATP. While mevalonic acid 5-pyrophosphate is the product of this reaction, compounds that act as competitive inhibitors of PMVK provide a targeted approach to disrupting this pathway.

Inhibition of the Non-Mevalonate Pathway: The Role of Fosmidomycin

Fosmidomycin is a potent and well-characterized antibiotic that acts as a specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the MEP pathway. It functions as a slow, tight-binding competitive inhibitor with respect to the substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP), and an uncompetitive inhibitor with respect to the cofactor NADPH. By blocking DXR, fosmidomycin effectively halts the production of MEP and all subsequent isoprenoids, leading to cell death in susceptible organisms.

Quantitative Comparison of Inhibitor Potency

The efficacy of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes key quantitative data for inhibitors of both pathways.

Inhibitor/CompoundTarget EnzymeTarget PathwayOrganism/Cell LinePotency (IC50/Ki)Reference(s)
FosmidomycinDXP Reductoisomerase (DXR)Non-Mevalonate (MEP)Plasmodium falciparumIC50: 0.81 µM
FosmidomycinDXP Reductoisomerase (DXR)Non-Mevalonate (MEP)Plasmodium falciparum (CamWT)IC50: 1.27 - 1.5 µM
Fosmidomycin AnaloguesDXP Reductoisomerase (DXR)Non-Mevalonate (MEP)Escherichia coliIC50: as low as 840 nM
Lipophilic PhosphonatesDXP Reductoisomerase (DXR)Non-Mevalonate (MEP)Escherichia coliKi: 420 nM
PMVK Inhibitors (general)Phosphomevalonate Kinase (PMVK)Mevalonate (MVA)HumanKd: 6–60 µM
Mevalonate-5-phosphatePhosphomevalonate Kinase (PMVK)Mevalonate (MVA)Streptococcus pneumoniaeKi: 7.7 µM; Km: 4.2 µM
ATP (substrate)Phosphomevalonate Kinase (PMVK)Mevalonate (MVA)Streptococcus pneumoniaeKi: 137 µM; Km: 74 µM

Signaling Pathways and Experimental Workflows

To visualize the points of inhibition and the general workflow for comparing these inhibitors, the following diagrams are provided.

Mevalonate_Pathway Mevalonate (MVA) Pathway Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Mev5P Mevalonate 5-Phosphate Mevalonate->Mev5P PMVK Phosphomevalonate Kinase (PMVK) Mev5P->PMVK Mev5PP Mevalonate 5-Diphosphate IPP IPP Mev5PP->IPP DMAPP DMAPP IPP->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids Inhibitor PMVK Inhibitor Inhibitor->PMVK Inhibits PMVK->Mev5PP

Caption: Inhibition of Phosphomevalonate Kinase in the Mevalonate Pathway.

Non_Mevalonate_Pathway Non-Mevalonate (MEP) Pathway Inhibition Pyruvate Pyruvate DOXP 1-Deoxy-D-xylulose 5-Phosphate (DOXP) Pyruvate->DOXP G3P Glyceraldehyde 3-Phosphate G3P->DOXP DXR DXP Reductoisomerase (DXR) DOXP->DXR MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids Fosmidomycin Fosmidomycin Fosmidomycin->DXR Inhibits DXR->MEP

Caption: Inhibition of DXP Reductoisomerase by Fosmidomycin in the MEP Pathway.

Experimental_Workflow Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays EnzymeAssay Enzyme Inhibition Assay (Spectrophotometric) DataAnalysis Data Analysis (IC50/Ki Determination) EnzymeAssay->DataAnalysis ITC Isothermal Titration Calorimetry (ITC) ITC->DataAnalysis CellViability Cell Viability Assay (e.g., MTT, CCK-8) MetaboliteQuant Isoprenoid Quantification (LC-MS/MS) CellViability->MetaboliteQuant CellViability->DataAnalysis MetaboliteQuant->DataAnalysis InhibitorPrep Prepare Inhibitor Stock Solutions InhibitorPrep->EnzymeAssay InhibitorPrep->ITC InhibitorPrep->CellViability TargetPrep Prepare Target Enzyme or Cell Culture TargetPrep->EnzymeAssay TargetPrep->ITC TargetPrep->CellViability Comparison Comparative Analysis DataAnalysis->Comparison

Validation of Mevalonic Acid 5-Pyrophosphate's Role in Lymphocyte Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the essential role of mevalonic acid 5-pyrophosphate and its precursors in the biological process of lymphocyte proliferation. The data presented herein is based on foundational studies utilizing specific inhibitors of the mevalonate (B85504) pathway to elucidate the differential requirements for sterol and non-sterol isoprenoids in T cell mitogenesis.

Introduction

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including the maintenance of cell membrane integrity, signal transduction, and protein prenylation. A key intermediate in this pathway, mevalonic acid 5-pyrophosphate, is the precursor to isopentenyl pyrophosphate (IPP), the fundamental building block for all isoprenoids.[1][2] Understanding the specific contribution of intermediates like mevalonic acid 5-pyrophosphate is crucial for developing therapeutic strategies targeting diseases characterized by uncontrolled cell proliferation, such as cancer and autoimmune disorders.

This guide focuses on the validation of the role of the mevalonate pathway in lymphocyte proliferation by comparing the effects of two key inhibitors: Lovastatin, which targets the early rate-limiting enzyme HMG-CoA reductase, and 6-fluoromevalonate (B1218973) (Fmev), which specifically inhibits the conversion of mevalonic acid 5-pyrophosphate to isopentenyl pyrophosphate by mevalonate-5-pyrophosphate decarboxylase.

Comparative Data on Inhibitor Effects on Lymphocyte Proliferation

The following table summarizes the quantitative data from studies investigating the impact of Lovastatin and 6-fluoromevalonate on mitogen-stimulated human lymphocyte proliferation. These experiments typically measure DNA synthesis as an indicator of cell proliferation.

Inhibitor Target Enzyme Concentration Effect on DNA Synthesis Rescue by Mevalonate Rescue by Low-Density Lipoprotein (LDL)
Lovastatin HMG-CoA Reductase5 µMInhibitionYes (at high concentrations)Partial (requires low concentrations of mevalonate)
6-Fluoromevalonate (Fmev) Mevalonate-5-Pyrophosphate Decarboxylase200 µMComplete InhibitionIneffectiveComplete Restoration

Data is synthesized from abstracts of foundational studies and may not represent the full scope of the original research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in these validation studies.

1. Lymphocyte Proliferation Assay

This assay measures the proliferation of lymphocytes in response to a mitogenic stimulus.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Lymphocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum or in a lipoprotein-deficient medium for specific experimental aims.

  • Mitogen Stimulation: Cells are stimulated to proliferate with a mitogen, such as phytohemagglutinin (PHA) or anti-CD3 monoclonal antibody.

  • Inhibitor Treatment: The inhibitors (Lovastatin or 6-fluoromevalonate) are added to the cell cultures at the desired concentrations.

  • Rescue Conditions: In parallel experiments, mevalonate or LDL is added to the inhibitor-treated cultures to assess the reversal of inhibition.

  • Measurement of DNA Synthesis: After a defined incubation period (typically 48-72 hours), DNA synthesis is quantified by measuring the incorporation of a radiolabeled nucleoside, such as [3H]thymidine, into the cellular DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is expressed as counts per minute (CPM).[3][4][5][6][7]

2. Measurement of Radiolabeled Mevalonate Incorporation into Lipids and Proteins

This protocol is used to confirm the biochemical block imposed by the inhibitors.

  • Metabolic Labeling: Cells are incubated with radiolabeled mevalonate (e.g., [14C]mevalonate or [3H]mevalonate) in the presence or absence of the inhibitors.

  • Lipid Extraction: Cellular lipids are extracted using organic solvents (e.g., chloroform/methanol).

  • Protein Precipitation: Cellular proteins are precipitated using an acid such as trichloroacetic acid (TCA).

  • Quantification: The amount of radioactivity incorporated into the lipid and protein fractions is determined by scintillation counting.[8][9][10] This allows for the assessment of the synthesis of both sterol (in the lipid fraction) and non-sterol (e.g., for protein prenylation) products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Mevalonate_Pathway cluster_0 Mevalonate Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Target of Lovastatin) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonic Acid 5-PP Mevalonic Acid 5-PP Mevalonate-5-P->Mevalonic Acid 5-PP Isopentenyl-PP Isopentenyl-PP Mevalonic Acid 5-PP->Isopentenyl-PP Mevalonate-5-PP Decarboxylase (Target of Fmev) Isoprenoids Isoprenoids Isopentenyl-PP->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Non-sterol products\n(e.g., for protein prenylation) Non-sterol products (e.g., for protein prenylation) Isoprenoids->Non-sterol products\n(e.g., for protein prenylation) Experimental_Workflow cluster_1 Experimental Design A Isolate Lymphocytes B Culture with Mitogen A->B C Add Inhibitor (Lovastatin or Fmev) B->C D Add Rescue Agent (Mevalonate or LDL) C->D E Measure DNA Synthesis ([3H]thymidine incorporation) C->E D->E Logical_Relationship cluster_2 Comparative Logic Start Lymphocyte Proliferation Lovastatin Inhibition by Lovastatin (blocks early in pathway) Start->Lovastatin Fmev Inhibition by Fmev (blocks late in pathway) Start->Fmev Rescue_Mev Rescue with Mevalonate Lovastatin->Rescue_Mev Rescue_LDL Rescue with LDL (provides cholesterol) Lovastatin->Rescue_LDL Ineffective alone Fmev->Rescue_Mev Ineffective Fmev->Rescue_LDL Conclusion1 Early pathway products (non-sterol) are essential Rescue_Mev->Conclusion1 Conclusion2 Cholesterol is sufficient when late pathway is blocked Rescue_LDL->Conclusion2

References

A Comparative Analysis of the Mevalonate and Non-Mevalonate Pathways for Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing critical roles in cellular structure, signaling, and metabolism. The biosynthesis of their universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is accomplished through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway.[1][2] This guide provides a comprehensive, data-driven comparison of these two essential pathways to inform research and development in fields ranging from metabolic engineering to drug discovery.

Introduction to the Pathways

The MVA pathway, the first of the two to be elucidated, is the primary route for isoprenoid precursor synthesis in eukaryotes (including humans), archaea, and some bacteria.[2][3] It commences with the condensation of three acetyl-CoA molecules. In contrast, the MEP pathway, discovered more recently, operates in most bacteria, green algae, and the plastids of higher plants.[2][4] This pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates. Despite their different starting points and enzymatic cascades, both pathways converge to produce IPP and DMAPP.[2]

Comparative Overview

A fundamental distinction between the two pathways lies in their cellular localization, particularly in organisms that possess both, such as higher plants. In plant cells, the MVA pathway is active in the cytosol and endoplasmic reticulum, while the MEP pathway is confined to the plastids.[2][4] This compartmentalization suggests distinct roles, with the MVA pathway typically supplying precursors for sesquiterpenes, triterpenes (like sterols), and brassinosteroids, and the MEP pathway providing for the synthesis of monoterpenes, diterpenes (including gibberellins), carotenoids, and the side chains of chlorophylls.[5]

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and objective comparison, the following tables summarize key quantitative data for the MVA and MEP pathways.

Table 1: General Characteristics of the Mevalonate and Non-Mevalonate Pathways
FeatureMevalonate (MVA) PathwayNon-Mevalonate (MEP) Pathway
Starting Substrates 3 x Acetyl-CoAPyruvate + Glyceraldehyde 3-phosphate
Key Intermediates Mevalonate, Mevalonate-5-phosphate, Mevalonate-5-pyrophosphate1-Deoxy-D-xylulose 5-phosphate (DOXP), 2-C-Methyl-D-erythritol 4-phosphate (MEP)
Final Products Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP)Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP)
Cellular Localization Cytosol, Endoplasmic Reticulum (Eukaryotes, Archaea, some Bacteria)[2][4]Plastids (Plants, Algae), Cytosol (most Bacteria)[2][4]
Key Regulatory Enzyme HMG-CoA reductase (HMGR)[6]1-Deoxy-D-xylulose 5-phosphate synthase (DXS)
Key Inhibitors Statins (e.g., Atorvastatin, Lovastatin)[2]Fosmidomycin[7]
Table 2: Comparative Enzyme Kinetics of Key Enzymes

Note: Kinetic parameters can vary significantly based on the organism and experimental conditions. The data presented here are representative values from various sources.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Mevalonate Pathway
Acetoacetyl-CoA ThiolaseE. coliAcetyl-CoA~40-1000--
HMG-CoA SynthaseAvian LiverAcetoacetyl-CoA0.35--
HMG-CoA ReductaseHumanHMG-CoA---
Mevalonate KinaseHumanDL-Mevalonate24--
HumanATP74--
Phosphomevalonate KinaseS. cerevisiaeMevalonate-5-phosphate885--
S. cerevisiaeATP98.3--
Mevalonate-5-pyrophosphate DecarboxylaseHuman(R,S) Mevalonate diphosphate (B83284)28.9--
HumanATP690--
Non-Mevalonate Pathway
DXSDeinococcus radioduransPyruvate---
DXRMycobacterium tuberculosisNADPH7.25.37.4 x 105
Mycobacterium tuberculosisDOXP3405.31.6 x 104
IspHAquifex aeolicusHMBPP590--
Table 3: Energy and Reductant Consumption
PathwayATP Consumed per IPPNADPH Consumed per IPP
Mevalonate Pathway 3[8]2[3]
Non-Mevalonate Pathway 1 (net, from CTP)2

Experimental Protocols

Detailed methodologies are crucial for the accurate study and comparison of these pathways. Below are protocols for key experiments.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1][9][10]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer capable of kinetic measurements at 340 nm and 37°C

Procedure:

  • Reagent Preparation: Prepare all solutions and keep them on ice. The assay buffer should be pre-warmed to 37°C.[9]

  • Reaction Setup: In a 96-well plate, prepare the following wells:

    • Sample Wells: Add a known amount of HMG-CoA reductase.

    • Inhibitor Wells (Optional): Add HMG-CoA reductase and the test inhibitor at various concentrations.

    • Enzyme Control Well: Add HMG-CoA reductase without any inhibitor.

    • Reagent Background Control Well: Add assay buffer only.

    • Adjust the volume in all wells to a final pre-reaction volume (e.g., 10 µL) with the assay buffer.[9]

  • Reaction Initiation: Prepare a Reaction Mix containing assay buffer, NADPH, and HMG-CoA. Add the Reaction Mix to all wells to initiate the reaction.[10]

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 20-30 seconds for at least 10 minutes at 37°C.[10]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated using the Beer-Lambert law, where the extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.[11]

    • For inhibitor screening, calculate the percent inhibition relative to the enzyme control.

1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Activity Assay (LC-MS/MS)

This method determines DXS activity by directly quantifying the product, 1-deoxy-D-xylulose 5-phosphate (DXP), using liquid chromatography-tandem mass spectrometry.[12][13]

Materials:

  • Plant extract containing DXS

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20% glycerol, 20 mM MgCl₂)

  • 1 M DTT

  • 100 mM Thiamine pyrophosphate (TPP)

  • 1 M Sodium pyruvate

  • Glyceraldehyde-3-phosphate (GAP) solution

  • Phosphatase and protease inhibitor cocktails

  • Chloroform (B151607)

  • LC-MS/MS system

Procedure:

  • Enzyme Extraction: Prepare a crude plant extract containing active DXS.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, DTT, TPP, pyruvate, GAP, and inhibitor cocktails.[13]

  • Enzyme Reaction: Add the enzyme extract to the reaction mixture and incubate at 25°C for 2 hours.[13]

  • Reaction Termination: Stop the reaction by adding an equal volume of chloroform and vortexing vigorously. Centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Transfer the aqueous (upper) phase to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system equipped with a suitable column for separating polar metabolites. Monitor the transition specific for DXP.

  • Quantification: Quantify the amount of DXP produced by comparing the peak area to a standard curve of known DXP concentrations.

Analysis of Isoprenoid Intermediates by LC-MS/MS

This protocol outlines a general method for the simultaneous measurement of polar intermediates from both the MVA and MEP pathways.[8][14]

Materials:

  • Cell or tissue samples

  • Extraction Solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standards (optional, for absolute quantification)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Time-of-Flight (TOF) or Triple Quadrupole Mass Spectrometer

Procedure:

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using a cold extraction solvent.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto a HILIC column for separation.

    • Use a mass spectrometer in either positive or negative ion mode, depending on the target analytes.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For untargeted analysis, a high-resolution TOF instrument is suitable.[15]

  • Data Processing:

    • Integrate the peak areas of the targeted intermediates.

    • Normalize the data (e.g., to cell number or protein concentration).

    • Quantify the metabolites using standard curves if absolute quantification is desired.

Mandatory Visualization

The following diagrams illustrate the enzymatic steps of the mevalonate and non-mevalonate pathways.

Mevalonate_Pathway AcetylCoA 3x Acetyl-CoA Acat ACAT AcetylCoA->Acat AcetoacetylCoA Acetoacetyl-CoA HMGS HMGS AcetoacetylCoA->HMGS HMG_CoA HMG-CoA HMGR HMGR HMG_CoA->HMGR 2 NADPH -> 2 NADP+ Mevalonate Mevalonate MK MK Mevalonate->MK ATP -> ADP Mev_P Mevalonate-5-P PMK PMK Mev_P->PMK ATP -> ADP Mev_PP Mevalonate-5-PP MVD MVD Mev_PP->MVD ATP -> ADP + CO2 IPP IPP IDI IDI IPP->IDI DMAPP DMAPP Acat->AcetoacetylCoA HMGS->HMG_CoA HMGR->Mevalonate MK->Mev_P PMK->Mev_PP MVD->IPP IDI->DMAPP Non_Mevalonate_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-P GAP->DXS DXP DOXP DXR DXR DXP->DXR NADPH -> NADP+ MEP MEP IspD IspD (MCT) MEP->IspD CTP -> PPi CDP_ME CDP-ME IspE IspE (CMK) CDP_ME->IspE ATP -> ADP CDP_MEP CDP-MEP IspF IspF (MDS) CDP_MEP->IspF -> CMP MEcPP MEcPP IspG IspG MEcPP->IspG NADPH -> NADP+ HMBPP HMBPP IspH IspH HMBPP->IspH NADPH -> NADP+ IPP IPP IDI IDI IPP->IDI DMAPP DMAPP DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP IspH->DMAPP IDI->DMAPP

References

A Comparative Guide to the Quantification of Mevalonic Acid 5-Pyrophosphate: HPLC-MS/MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mevalonic acid 5-pyrophosphate (MVAPP), a key intermediate in the mevalonate (B85504) pathway, is crucial for understanding lipid metabolism, drug development targeting this pathway (e.g., statins), and investigating related metabolic disorders. This guide provides an objective comparison of two primary analytical techniques for MVAPP quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and enzymatic assays. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Head-to-Head Comparison

While a direct cross-validation study for mevalonic acid 5-pyrophosphate was not identified in the public literature, a comparative study on its precursor, mevalonic acid (MVA), provides valuable insights into the relative performance of these techniques. The principles and performance metrics are largely translatable to MVAPP.

Table 1: Quantitative Performance Comparison of HPLC-MS/MS and Enzymatic Assays for Mevalonate Pathway Intermediates

Performance MetricHPLC-MS/MS (for Mevalonic Acid 5-Phosphate)Enzymatic Assay (for Mevalonic Acid)
Linearity 0.5 to 250 µmol/L (R² > 0.99)[1]Up to 44 ng/mL (300 nmol/L)[2]
Sensitivity (LLOQ) 5.0 fmol[1]0.4 ng/mL (2.7 nmol/L)[2]
Precision ≥ 89%[1]Not explicitly stated, but method described as "precise"[2]
Accuracy ± 2.7%[1]Good correlation with LC-MS/MS (y=0.83x + 0.24, r=0.97)[2]
Specificity High (based on mass-to-charge ratio)High (enzyme-specific reactions)[2]
Throughput Lower (sample preparation and run time)Higher (amenable to plate-based formats)[2]

Experimental Protocols

HPLC-MS/MS Method for Mevalonate Pathway Intermediates

This protocol is based on established methods for the quantification of phosphorylated mevalonate pathway intermediates.

1. Sample Preparation (from cell culture or tissue)

  • Extraction: Cells or tissues are typically extracted with a cold solvent mixture, such as acetonitrile (B52724)/methanol/water, to quench metabolic activity and precipitate proteins.

  • Internal Standard: An isotopically labeled internal standard (e.g., ¹³C-labeled MVAPP) is added at the beginning of the extraction to account for variability in sample processing and matrix effects.

  • Purification: Solid-phase extraction (SPE) may be employed to remove interfering substances and enrich the analyte of interest.

2. Chromatographic Separation

  • Column: A reversed-phase C18 or a mixed-mode column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analytes.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Enzymatic Assay for Mevalonic Acid 5-Pyrophosphate (Principled Approach)

This protocol describes a coupled enzymatic assay, a common and robust method for quantifying enzyme substrates. This specific example would utilize mevalonate-5-pyrophosphate decarboxylase.

1. Principle

Mevalonate-5-pyrophosphate decarboxylase (MDD) catalyzes the ATP-dependent decarboxylation of MVAPP to isopentenyl pyrophosphate (IPP), consuming one molecule of ATP in the process. The consumption of ATP can be coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.

2. Reagents

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

  • Mevalonate-5-pyrophosphate decarboxylase (MDD)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Sample containing MVAPP

  • Standard solutions of MVAPP for calibration curve

3. Assay Procedure

  • Prepare a master mix containing the assay buffer, PK, LDH, ATP, PEP, NADH, MgCl₂, and KCl.

  • Add the master mix to the wells of a microplate.

  • Add the sample or standard solutions to the wells.

  • Initiate the reaction by adding MDD to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • The rate of NADH oxidation is proportional to the concentration of MVAPP in the sample.

  • Quantify the MVAPP concentration in the samples by comparing the reaction rates to a standard curve generated with known concentrations of MVAPP.

Mandatory Visualizations

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_5p Mevalonate-5-phosphate mevalonate->mevalonate_5p Mevalonate kinase mevalonate_5pp Mevalonic Acid 5-Pyrophosphate mevalonate_5p->mevalonate_5pp Phosphomevalonate kinase ipp Isopentenyl pyrophosphate mevalonate_5pp->ipp Mevalonate-5-pyrophosphate decarboxylase

Caption: The Mevalonate Pathway highlighting Mevalonic Acid 5-Pyrophosphate.

experimental_workflow cluster_hplc HPLC-MS/MS cluster_enzymatic Enzymatic Assay hplc_prep Sample Preparation (Extraction, Internal Standard) hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_det Mass Spectrometric Detection (MRM) hplc_sep->hplc_det data Quantitative Data hplc_det->data enz_prep Sample & Reagent Preparation enz_react Coupled Enzyme Reaction enz_prep->enz_react enz_det Spectrophotometric Detection (Absorbance at 340 nm) enz_react->enz_det enz_det->data sample Biological Sample sample->hplc_prep sample->enz_prep

Caption: Experimental workflows for HPLC-MS/MS and Enzymatic Assays.

References

A Comparative Guide to the Efficacy of Mevalonate Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mevalonate (B85504) (MVA) pathway, a crucial metabolic route for the production of cholesterol and various non-sterol isoprenoids, has emerged as a significant target in cancer therapy.[1] The inhibition of this pathway can disrupt essential cellular processes in cancer cells, including proliferation, survival, and metastasis. This guide provides an objective comparison of the efficacy of different mevalonate pathway inhibitors, supported by experimental data, to aid researchers in their drug development and research endeavors.

Mechanism of Action: A Tale of Two Targets

Mevalonate pathway inhibitors primarily fall into two main classes: statins and bisphosphonates . While both converge on the same pathway, their enzymatic targets and, consequently, their downstream effects, differ significantly.

  • Statins , such as fluvastatin (B1673502) and simvastatin (B1681759), act as competitive inhibitors of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway. This upstream inhibition blocks the synthesis of mevalonate, the precursor for all downstream products, including cholesterol and isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

  • Nitrogen-containing bisphosphonates (N-BPs) , such as zoledronic acid and ibandronate, target farnesyl pyrophosphate synthase (FPPS), an enzyme further down the pathway. By inhibiting FPPS, N-BPs prevent the synthesis of FPP and GGPP, which are crucial for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rab. This disruption of protein prenylation interferes with key signaling pathways that control cell growth, survival, and cytoskeletal organization.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize quantitative data from key studies comparing the in vitro efficacy of different statins and bisphosphonates on various cancer cell lines.

Table 1: Comparison of Fluvastatin and Zoledronic Acid on Breast and Ovarian Cancer Cells [2]

InhibitorCancer TypeConcentration RangeMedian Inhibition (%)
Zoledronic Acid Breast Cancer2.2 - 69.0 µM>50% at ≥ 34.5 µM
Ovarian Cancer2.2 - 69.0 µM>50% at ≥ 34.5 µM
Fluvastatin Breast Cancer0.1 - 2.7 µM<50%
Ovarian Cancer0.1 - 2.7 µM>50% at ≥ 1.4 µM
Ovarian Cancer0.7 - 23.0 µM>50% at ≥ 11.5 µM
Combination Breast CancerZoledronic Acid + Fluvastatin (0.1 - 2.7 µM)Synergistic effect observed
(Zoledronic Acid + Fluvastatin)Ovarian CancerZoledronic Acid + FluvastatinSynergistic effect observed

Data adapted from Knight et al., 2009.[2]

Table 2: Comparison of Simvastatin and Ibandronate on Various Cancer Cell Lines

InhibitorCell LineEC50 ConcentrationEffect on NADP+/NADPH RatioCell Cycle Arrest
Simvastatin PC-3 (Prostate)1 µMSignificant IncreaseG1 Phase
MDA-MB-231 (Breast)0.5 µMSignificant IncreaseG1 Phase
U-2 OS (Osteosarcoma)3 µMIncreaseG1 Phase
MG-63 (Osteosarcoma)10 µMIncreaseS Phase
Ibandronate PC-3 (Prostate)50 µMMild Increase-
MDA-MB-231 (Breast)50 µMMild Increase-
U-2 OS (Osteosarcoma)50 µMIncrease-
MG-63 (Osteosarcoma)50 µMIncreaseG2 Phase

Data adapted from a study on the effects of these inhibitors on cancer cell metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.

ATP-Based Tumor Chemosensitivity Assay (ATP-TCA)

This assay, as utilized in the study by Knight et al.[2], measures the viability of tumor cells after drug exposure by quantifying intracellular ATP levels.

1. Cell Preparation:

  • Fresh tumor tissue is mechanically and enzymatically disaggregated to obtain a single-cell suspension.
  • Cells are then purified by density gradient centrifugation.

2. Drug Incubation:

  • Cells are seeded in 96-well plates at a predetermined density.
  • The mevalonate pathway inhibitors (e.g., fluvastatin, zoledronic acid), alone or in combination, are added at various concentrations.
  • Plates are incubated for a defined period (e.g., 6 days) under standard cell culture conditions.

3. ATP Measurement:

  • A luciferin-luciferase-based ATP releasing agent is added to each well.
  • The resulting bioluminescence, which is directly proportional to the amount of ATP, is measured using a luminometer.
  • The percentage of cell inhibition is calculated by comparing the luminescence of treated cells to that of untreated controls.

NADP/NADPH-Glo™ Assay

This assay was employed to assess the metabolic effects of simvastatin and ibandronate.

1. Cell Lysis:

  • Cancer cell lines are cultured and treated with the inhibitors for a specified duration (e.g., 72 hours).
  • Cells are then lysed using a detergent-based lysis solution to release intracellular contents, including NADP+ and NADPH.

2. NADP+/NADPH Detection:

  • The NADP/NADPH-Glo™ Detection Reagent, containing a reductase, a proluciferin substrate, and luciferase, is added to the cell lysates.
  • The reductase utilizes NADP(H) to convert the proluciferin substrate into luciferin (B1168401).
  • Luciferase then catalyzes the conversion of luciferin to oxyluciferin, generating a light signal.

3. Data Analysis:

  • The luminescence is measured using a luminometer.
  • To differentiate between NADP+ and NADPH, the samples are treated with either an acid (to destroy NADPH) or an alkali (to destroy NADP+) before adding the detection reagent.
  • The ratio of NADP+ to NADPH is then calculated.

Visualizing the Mevalonate Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) Mevalonate-5-PP Decarboxylase Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) IPP Isomerase IPP + DMAPP Isopentenyl-PP (IPP)->IPP + DMAPP Dimethylallyl-PP (DMAPP)->IPP + DMAPP Geranyl-PP (GPP) Geranyl-PP (GPP) Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP (GPP)->Farnesyl-PP (FPP) FPPS (Bisphosphonates) Geranylgeranyl-PP (GGPP) Geranylgeranyl-PP (GGPP) Farnesyl-PP (FPP)->Geranylgeranyl-PP (GGPP) GGPPS Squalene Squalene Farnesyl-PP (FPP)->Squalene Squalene Synthase Protein Prenylation Protein Prenylation Farnesyl-PP (FPP)->Protein Prenylation Geranylgeranyl-PP (GGPP)->Protein Prenylation Cholesterol Cholesterol Squalene->Cholesterol IPP + DMAPP->Geranyl-PP (GPP) FPPS Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Efficacy Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding inhibitor_prep Prepare Inhibitor Solutions (Statins, Bisphosphonates) treatment Treat Cells with Inhibitors (Single agents and combinations) inhibitor_prep->treatment seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., ATP-TCA, MTT) incubation->viability_assay metabolic_assay Metabolic Assay (e.g., NADP/NADPH) incubation->metabolic_assay data_collection Collect Luminescence/ Absorbance Data viability_assay->data_collection metabolic_assay->data_collection calculation Calculate IC50 / % Inhibition data_collection->calculation comparison Compare Efficacy calculation->comparison

References

Validating Mevalonate Pathway Inhibition: An In Vivo and In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear link between in vitro findings and in vivo efficacy is a critical step in validating therapeutic strategies that target the mevalonate (B85504) pathway. This guide provides an objective comparison of common experimental approaches used to validate the on-target effects of pathway inhibitors, such as statins, by "rescuing" the cellular phenotype with downstream metabolites.

The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[1][2][3][4] Key among these are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTPases involved in cell signaling, proliferation, and survival.[5] Inhibition of this pathway is a therapeutic strategy in various diseases, notably cancer.

A common method to demonstrate that the observed effects of a pathway inhibitor (e.g., a statin) are indeed due to the inhibition of this specific pathway is to supplement the system with downstream metabolites. If the addition of a particular metabolite reverses the effects of the inhibitor, it confirms the pathway-dependent mechanism of action. While mevalonic acid 5-pyrophosphate is a key intermediate, in practice, rescue experiments are most commonly performed using its precursor, mevalonate (often in its lactone form, mevalonolactone), or the critical downstream product, geranylgeranyl pyrophosphate (GGPP).[5][6][7]

Comparative Efficacy of Rescue Metabolites in Statin-Treated Cancer Cells

The choice of metabolite for rescuing the effects of mevalonate pathway inhibition is critical and can elucidate which downstream branch of the pathway is most important for a given cellular phenotype. The following table summarizes in vitro data from studies on cancer cell lines treated with statins.

MetaboliteConcentration (in vitro)Cell LineStatin UsedRescue EfficacyReference
Mevalonate 100 µM - 1 mMU87, MDA-MB-431, KPC-mT3Pitavastatin (B1663618)High: Effectively rescued cells from statin-induced cell death and growth inhibition.[8]
Geranylgeranyl Pyrophosphate (GGPP) 10 µM - 20 µMU87, MDA-MB-431, KPC-mT3PitavastatinHigh: Effectively rescued cells from statin-induced cell death, indicating the importance of protein geranylgeranylation.[8]
Farnesyl Pyrophosphate (FPP) 10 µM - 100 µMU87, MDA-MB-431, MOSECPitavastatin, SimvastatinLow to None: Had minimal or no effect in rescuing statin-induced growth inhibition and cell death.[6][7]
Cholesterol 50 µMKPC-mT3PitavastatinNone: Did not rescue cells from statin-induced effects.
Squalene 50 µMKPC-mT3PitavastatinNone: Did not rescue cells from statin-induced effects.

Signaling and Experimental Workflow Diagrams

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCS1 Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMVK IPP Isopentenyl-PP (IPP) Mevalonate_PP->IPP MVD FPP Farnesyl-PP (FPP) IPP->FPP FDPS GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP GGPPS Squalene Squalene FPP->Squalene SQS Protein_F Protein Farnesylation (e.g., Ras) FPP->Protein_F Protein_GG Protein Geranylgeranylation (e.g., Rho, Rac) GGPP->Protein_GG Cholesterol Cholesterol Squalene->Cholesterol Signaling Cell Proliferation, Survival, Motility Protein_F->Signaling Protein_GG->Signaling Statin Statins Statin->HMG_CoA Inhibit

Caption: The Mevalonate Pathway and points of intervention.

InVivo_Validation_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Validation invitro_treat Treat Cancer Cells with Statin invitro_rescue Add Rescue Agent (Mevalonate or GGPP) invitro_treat->invitro_rescue invitro_assess Assess Viability, Apoptosis, etc. invitro_rescue->invitro_assess invivo_implant Implant Tumor Cells in Immunocompromised Mice invitro_assess->invivo_implant Validate Findings invivo_treat Administer Statin (e.g., IP injection) invivo_implant->invivo_treat invivo_rescue Administer Rescue Agent (Co-administration) invivo_treat->invivo_rescue Concurrent Treatment Group invivo_assess Monitor Tumor Growth and Survival invivo_treat->invivo_assess Statin Only Group invivo_rescue->invivo_assess

Caption: Workflow for in vivo validation of in vitro findings.

Experimental Protocols

In Vitro Rescue Experiment

This protocol is a representative method for assessing the ability of mevalonate pathway metabolites to rescue cancer cells from statin-induced cytotoxicity.

1. Cell Culture and Seeding:

  • Culture human cancer cells (e.g., U87 glioblastoma) in appropriate media supplemented with fetal bovine serum.

  • Seed cells in 24-well plates at a density of 4 x 10^4 cells/mL and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with a predetermined concentration of a statin (e.g., 10 µM pitavastatin).

  • Concurrently, add the rescue agents to the designated wells. Final concentrations are typically 100 µM for mevalonate and 10 µM for GGPP.[6] Include control groups for vehicle, statin alone, and rescue agent alone.

3. Incubation:

  • Incubate the cells for 72-96 hours.

4. Assessment of Cell Viability:

  • Measure cell viability using a standard method such as an MTT assay.

  • After incubation, add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

In Vivo Validation of Mevalonate Pathway Inhibition

This protocol describes a general workflow for confirming the anticancer effects of a mevalonate pathway inhibitor in a mouse xenograft model. A "rescue" arm can be included in this design, although it is less common in vivo due to potential complexities in pharmacokinetics and delivery.

1. Animal Model:

  • Use 6- to 8-week-old immunodeficient mice (e.g., nude mice).

  • All procedures must be conducted in accordance with institutional animal care and use guidelines.

2. Tumor Cell Implantation:

  • Subcutaneously inject 2 x 10^6 U87 human glioblastoma cells into the flanks of the mice.

3. Tumor Growth and Grouping:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups with similar average tumor sizes.

4. Treatment Administration:

  • Control Group: Administer the vehicle (e.g., PBS or methylcellulose (B11928114) suspension) via the same route as the treatment group.

  • Treatment Group: Administer the statin. For example, pitavastatin can be given via intraperitoneal (i.p.) injection at 1 mg/kg once daily.[6] Oral gavage is an alternative administration route.

  • (Optional) Rescue Group: Co-administer the rescue agent (e.g., GGPP) with the statin. The dosage and administration route for the rescue agent would need to be optimized.

5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor the body weight and overall health of the mice.

  • The study endpoint is typically when tumors reach a predetermined maximum size (e.g., >1 cm³) or if signs of necrosis or distress are observed.[6]

  • At the end of the study, euthanize the mice, and dissect and weigh the tumors.

6. Analysis:

  • Perform statistical analysis to compare tumor growth rates and final tumor weights between the groups.

  • Tumor tissue can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).

Conclusion

Validating the on-target effects of mevalonate pathway inhibitors is essential for their development as therapeutic agents. In vitro rescue experiments using mevalonate or geranylgeranyl pyrophosphate are highly effective for confirming that the observed cellular effects are a direct result of pathway inhibition. These experiments consistently show that replenishing the depleted pool of non-sterol isoprenoids, particularly GGPP, is sufficient to reverse the anti-proliferative and pro-apoptotic effects of statins in cancer cells. While direct in vivo rescue experiments are less common, the in vivo efficacy of statins in tumor models, combined with the clear mechanistic data from in vitro rescue studies, provides strong evidence for the therapeutic potential of targeting the mevalonate pathway.

References

Mevalonic acid 5-pyrophosphate as a biomarker for mevalonate kinase deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mevalonate (B85504) Kinase Deficiency (MKD) is a rare autosomal recessive autoinflammatory disorder caused by mutations in the MVK gene, leading to a deficiency in the mevalonate kinase enzyme. This enzymatic block disrupts the isoprenoid biosynthesis pathway, resulting in a spectrum of clinical presentations, from the milder Hyperimmunoglobulinemia D Syndrome (HIDS) to the severe Mevalonic Aciduria (MA). Accurate and timely diagnosis is crucial for appropriate patient management and for the development of targeted therapies. This guide provides an objective comparison of the primary biomarkers and diagnostic methods for MKD, supported by experimental data and detailed protocols.

Contrary to the initial premise of mevalonic acid 5-pyrophosphate as a key biomarker, the pathophysiology of MKD indicates that a deficiency in mevalonate kinase leads to an accumulation of its substrate, mevalonic acid , and a deficit of downstream products, including mevalonate 5-phosphate and mevalonate 5-pyrophosphate. Therefore, elevated mevalonic acid levels serve as the primary metabolic biomarker for this disease.

Comparison of Diagnostic Biomarkers for Mevalonate Kinase Deficiency

The diagnosis of MKD relies on a combination of clinical suspicion, biochemical analysis, and genetic testing. The following table summarizes the performance and characteristics of the key diagnostic markers.

Biomarker/MethodPrincipleSample TypePerformance CharacteristicsAdvantagesLimitations
Urinary Mevalonic Acid Measures the accumulation of mevalonic acid due to the enzymatic block.UrineSensitivity: 92%[1][2][3][4]Specificity: 90%[1][2][3][4]Positive Predictive Value: 71%[1][2][5]Negative Predictive Value: 98%[1][2][5]Non-invasive sample collection; effective screening tool.[5]Levels can be normal between febrile episodes in milder phenotypes[5]; requires specialized laboratory analysis (GC-MS).
Mevalonate Kinase (MVK) Enzyme Activity Directly measures the functional deficit of the MVK enzyme.Peripheral Blood Mononuclear Cells (PBMCs), FibroblastsConsidered a "gold standard" for functional confirmation. Residual activity correlates with disease severity: <0.5% in MA, 1.8-28% in HIDS.[6][7]Provides a functional readout of the genetic defect; crucial for interpreting novel MVK variants.[5]Technically demanding (often a radiochemical assay); performed in specialized reference laboratories.[8]
MVK Gene Sequencing Identifies biallelic pathogenic mutations in the MVK gene.Whole Blood (DNA)Definitive for diagnosis when two pathogenic mutations are found.[8]Confirmatory diagnosis; allows for genetic counseling.Variants of unknown significance may require functional validation (enzyme activity or prenylation assay).
Defective Protein Prenylation Detects the accumulation of unprenylated small GTPases (e.g., Rab, Rap1A) resulting from isoprenoid deficiency.PBMCsEmerging as a highly specific and sensitive functional biomarker.[9][10][11]Reflects the downstream pathological consequences of MVK deficiency; can distinguish MKD from other autoinflammatory diseases.[9][11]Not yet widely available in clinical laboratories; requires specialized Western blot techniques.

Signaling Pathways and Experimental Workflows

Mevalonate Pathway and the Pathophysiology of MKD

The following diagram illustrates the mevalonate biosynthesis pathway and the impact of Mevalonate Kinase Deficiency. A deficiency in MVK leads to the accumulation of mevalonic acid and a shortage of downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This lack of isoprenoids impairs protein prenylation, a crucial post-translational modification for many proteins, including small GTPases, which is believed to trigger the inflammatory cascade seen in MKD.[12]

Caption: The mevalonate pathway and the consequences of MVK deficiency.

Diagnostic Workflow for Mevalonate Kinase Deficiency

This diagram outlines a typical workflow for the diagnosis of MKD, integrating clinical suspicion with the various biomarker analyses.

Diagnostic_Workflow start Clinical Suspicion of MKD (e.g., recurrent fevers) urine_ma Urinary Mevalonic Acid Analysis (GC-MS) start->urine_ma mvk_seq MVK Gene Sequencing urine_ma->mvk_seq Elevated Mevalonic Acid mkd_unlikely MKD Unlikely urine_ma->mkd_unlikely Normal Mevalonic Acid (MKD very unlikely) mkd_confirmed MKD Diagnosis Confirmed mvk_seq->mkd_confirmed Two Pathogenic Variants vus Variant of Unknown Significance (VUS) identified mvk_seq->vus mvk_activity MVK Enzyme Activity Assay mvk_activity->mkd_confirmed Decreased Activity mvk_activity->mkd_unlikely Normal Activity prenylation Protein Prenylation Assay prenylation->mkd_confirmed Defective Prenylation prenylation->mkd_unlikely Normal Prenylation vus->mvk_activity Functional Validation Needed vus->prenylation Functional Validation Needed

Caption: A typical diagnostic workflow for Mevalonate Kinase Deficiency.

Experimental Protocols

Urinary Mevalonic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies the concentration of mevalonic acid in urine, which is typically elevated in individuals with MKD.

Principle: Mevalonic acid in urine is converted to its more volatile lactone form (mevalonolactone) under acidic conditions. This lactone is then extracted, derivatized, and analyzed by GC-MS. An isotope-labeled internal standard is used for accurate quantification.[13][14][15]

Methodology:

  • Sample Preparation:

    • To a urine sample (e.g., 100 µL), add an internal standard (e.g., deuterated mevalonolactone).

    • Acidify the urine sample to facilitate the conversion of mevalonic acid to mevalonolactone (B1676541). This can be achieved by overnight incubation at an acidic pH.[14]

  • Extraction:

    • Extract the mevalonolactone from the acidified urine using an organic solvent such as ethyl acetate.

    • The organic phase is separated, dried (e.g., over anhydrous sodium sulfate), and evaporated to concentrate the analyte.

  • Derivatization:

    • To increase volatility for GC analysis, the extracted mevalonolactone is derivatized. A common method is silylation to form a tris-t-butyldimethylsilyl (tri-TBDMS) derivative.[13]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • The components are separated on a capillary column.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the mevalonolactone derivative and the internal standard.

  • Quantification:

    • A calibration curve is generated using known concentrations of mevalonic acid.

    • The concentration of mevalonic acid in the urine sample is calculated based on the ratio of the peak area of the analyte to the internal standard and expressed relative to the creatinine (B1669602) concentration (e.g., in mmol/mol creatinine).

Mevalonate Kinase (MVK) Enzyme Activity Assay

This assay directly measures the catalytic activity of the MVK enzyme in patient cells.

Principle: The assay measures the rate of conversion of a radiolabeled substrate, [¹⁴C]-mevalonic acid, to [¹⁴C]-mevalonate-5-phosphate by the MVK enzyme in a cell lysate.

Methodology (based on radiochemical methods): [16]

  • Sample Collection and Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from a whole blood sample collected in an EDTA tube or use cultured skin fibroblasts.[16]

    • Prepare a cell lysate to release the intracellular enzymes.

  • Enzymatic Reaction:

    • The cell lysate is incubated with a reaction mixture containing:

      • [¹⁴C]-mevalonic acid (substrate)

      • ATP (co-substrate)

      • A suitable buffer system with magnesium ions (Mg²⁺), which are essential for MVK activity.

  • Separation of Substrate and Product:

    • After a defined incubation period, the reaction is stopped.

    • The radiolabeled product ([¹⁴C]-mevalonate-5-phosphate) is separated from the unreacted radiolabeled substrate ([¹⁴C]-mevalonic acid). This can be achieved using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Detection and Quantification:

    • The amount of radioactivity in the product spot/fraction is measured using a scintillation counter.

    • The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the cell lysate (e.g., in nmol/h/mg protein).

    • The patient's MVK activity is compared to that of healthy controls.

Defective Protein Prenylation Assay by Western Blot

This functional assay detects the accumulation of unprenylated small GTPases in patient cells, a downstream consequence of MVK deficiency.

Principle: In MKD, the reduced synthesis of isoprenoid lipids (FPP and GGPP) leads to the failure of post-translational prenylation of certain proteins, such as Rab and Rap1A GTPases. These unprenylated proteins accumulate in the cytosol and can be detected by their altered migration on SDS-PAGE and subsequent Western blotting.[9][10][11]

Methodology: [17][18]

  • PBMC Isolation and Protein Extraction:

    • Isolate PBMCs from a fresh or frozen blood sample.[17]

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[17]

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from patient and control samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprenylated GTPases may exhibit a slight shift in mobility compared to their prenylated counterparts.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the GTPase of interest (e.g., anti-Rab or anti-Rap1A antibody). This antibody will bind to both the prenylated and unprenylated forms of the protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add a chemiluminescent substrate for the enzyme (e.g., luminol (B1675438) for HRP). The enzyme will catalyze a reaction that produces light.

    • Detect the light signal using an imaging system or X-ray film. The presence of a distinct band or a smear representing the unprenylated protein in the patient sample, which is absent or significantly reduced in the control sample, indicates a positive result.

References

Comparative Metabolomics of Cells Treated with Mevalonic Acid 5-Pyrophosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic landscape of cells supplemented with mevalonic acid 5-pyrophosphate (MVAPP). While direct global metabolomics studies on MVAPP supplementation are limited, this document synthesizes data from studies on mevalonate (B85504) pathway inhibition and rescue experiments to present a comprehensive overview of the expected metabolic alterations. This guide is intended to inform experimental design and data interpretation in the fields of metabolic research, oncology, and immunology.

Introduction to Mevalonic Acid 5-Pyrophosphate and the Mevalonate Pathway

The mevalonate (MVA) pathway is a critical metabolic cascade responsible for the synthesis of a diverse array of essential biomolecules, including sterols (like cholesterol) and non-sterol isoprenoids.[1] Mevalonic acid 5-pyrophosphate is a key intermediate in this pathway, formed from the phosphorylation of mevalonic acid.[2] Its downstream products are fundamental for cellular processes such as membrane integrity, cell signaling, protein prenylation, and electron transport.[3][4] Dysregulation of the MVA pathway is implicated in numerous diseases, including cancer and cardiovascular conditions.[2] Supplementing cells with MVAPP can bypass upstream inhibition of the pathway (e.g., by statins) and restore the production of downstream isoprenoids.

Comparative Metabolomic Profiles

The following tables summarize the anticipated quantitative changes in key metabolite classes in cells treated with a mevalonate pathway inhibitor (e.g., a statin) and in cells where this inhibition is "rescued" by the addition of exogenous MVAPP. This comparison highlights the central role of MVAPP in restoring downstream metabolic functions.

Table 1: Key Intermediates of the Mevalonate Pathway

MetaboliteFunctionExpected Change with Statin TreatmentExpected Change with MVAPP Rescue
HMG-CoAPrecursor to mevalonateAccumulationNo significant change from statin treatment
MevalonateProduct of HMG-CoA reductaseDepletionNo significant change from statin treatment
Mevalonate-5-PhosphateIntermediateDepletionNo significant change from statin treatment
Mevalonic Acid 5-Pyrophosphate Key Intermediate Depletion Restoration/Increase
Isopentenyl Pyrophosphate (IPP)Isoprenoid building blockDepletionRestoration/Increase
Dimethylallyl Pyrophosphate (DMAPP)Isoprenoid building blockDepletionRestoration/Increase
Farnesyl Pyrophosphate (FPP)Branch point for sterol and non-sterol synthesisDepletionRestoration/Increase
Geranylgeranyl Pyrophosphate (GGPP)Precursor for protein prenylationDepletionRestoration/Increase

Table 2: Major Downstream Product Classes

Metabolite ClassFunctionExpected Change with Statin TreatmentExpected Change with MVAPP Rescue
Sterols (e.g., Cholesterol)Membrane structure, hormone precursorDepletionRestoration
Ubiquinone (Coenzyme Q10)Electron transport chainDepletionRestoration
DolicholsGlycoprotein synthesisDepletionRestoration
Heme AComponent of cytochrome c oxidaseDepletionRestoration
Prenylated ProteinsCell signaling, membrane anchoringDecreased PrenylationRestored Prenylation

Signaling Pathways Influenced by the Mevalonate Pathway

The metabolic output of the mevalonate pathway has profound effects on cellular signaling, influencing cell proliferation, survival, and differentiation. The availability of intermediates like FPP and GGPP is crucial for the post-translational modification (prenylation) of small GTPases such as Ras, Rho, and Rab, which are central to numerous signaling cascades.[4]

Below are diagrams illustrating the key signaling pathways regulated by the mevalonate pathway.

mevalonate_signaling cluster_mevalonate Mevalonate Pathway cluster_signaling Downstream Signaling AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVAPP Mevalonic Acid 5-Pyrophosphate HMGCoA->MVAPP FPP Farnesyl Pyrophosphate MVAPP->FPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol RAS_MAPK RAS-MAPK Pathway GGPP->RAS_MAPK Prenylation of Ras Hippo_YAP Hippo/YAP-TAZ Pathway GGPP->Hippo_YAP Prenylation of Rho PI3K_AKT PI3K-AKT-mTOR Pathway Cholesterol->PI3K_AKT Membrane Raft Integrity Cell_Processes Cell Proliferation, Survival, Motility PI3K_AKT->Cell_Processes RAS_MAPK->Cell_Processes Hippo_YAP->Cell_Processes

Fig. 1: Mevalonate Pathway and its Influence on Major Signaling Cascades.

Experimental Protocols

A robust and reproducible experimental workflow is critical for comparative metabolomics. The following protocols outline the key steps for cell culture, metabolite extraction, and analysis.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., cancer cell lines, primary immune cells) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%).

  • Treatment Groups:

    • Control Group: Cells grown in standard culture medium.

    • Inhibitor-Treated Group: Cells treated with a mevalonate pathway inhibitor (e.g., simvastatin, 1-10 µM) for a predetermined duration (e.g., 24-48 hours).

    • MVAPP Rescue Group: Cells co-treated with the inhibitor and mevalonic acid 5-pyrophosphate (concentration to be optimized, e.g., 100 µM).

  • Harvesting: After the treatment period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

Metabolite Extraction

A biphasic extraction method is recommended to capture both polar and nonpolar metabolites.

  • Quenching and Lysis: Add a pre-chilled (-80°C) extraction solvent mixture of methanol (B129727):acetonitrile:water (2:2:1) to the cell pellet. Vortex vigorously to lyse the cells and quench metabolic activity.

  • Phase Separation: Add a solvent mixture of methanol:chloroform:water to induce phase separation.

  • Fraction Collection: Centrifuge the samples to separate the phases. The upper aqueous phase contains polar metabolites, while the lower organic phase contains lipids. The protein pellet is found at the interface.

  • Drying: Evaporate the solvent from the aqueous and organic fractions separately using a vacuum concentrator.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis seeding Cell Seeding treatment Treatment Groups (Control, Inhibitor, MVAPP Rescue) seeding->treatment harvesting Cell Harvesting & Washing treatment->harvesting quenching Quenching & Lysis (Methanol:Acetonitrile:Water) harvesting->quenching phase_sep Phase Separation (Methanol:Chloroform:Water) quenching->phase_sep fractionation Fraction Collection (Aqueous & Organic) phase_sep->fractionation drying Solvent Evaporation fractionation->drying lcms LC-MS/MS Analysis drying->lcms data_proc Data Processing & Statistical Analysis lcms->data_proc pathway_an Pathway Analysis data_proc->pathway_an

Fig. 2: General Experimental Workflow for Comparative Metabolomics.
Metabolomic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for both targeted and untargeted metabolomic analysis due to its high sensitivity and specificity.[5]

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% methanol for the aqueous fraction and isopropanol (B130326) for the organic fraction).

  • Chromatographic Separation: Inject the samples onto a suitable LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). Use a gradient elution to separate the metabolites over time.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to achieve broad coverage.

  • Data Analysis: Process the raw data using specialized software to perform peak picking, alignment, and normalization. Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library. Perform statistical analysis (e.g., t-tests, ANOVA, PCA) to identify significantly altered metabolites between the treatment groups.

Conclusion

Supplementation with mevalonic acid 5-pyrophosphate is expected to restore the production of downstream isoprenoids that are depleted by upstream inhibitors of the mevalonate pathway. This restoration will likely lead to a normalization of the cellular lipidome and the reactivation of key signaling pathways that are dependent on protein prenylation and cholesterol-rich membrane domains. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to investigate the precise metabolic consequences of modulating the mevalonate pathway with MVAPP. Such studies will be invaluable for understanding the intricate roles of this pathway in health and disease and for the development of novel therapeutic strategies.

References

Validating Enzyme Specificity for Mevalonic Acid 5-Pyrophosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes that utilize mevalonic acid 5-pyrophosphate and its precursor, mevalonic acid 5-phosphate, as substrates. Understanding the specificity of these enzymes is crucial for targeted drug development and metabolic engineering endeavors. This document outlines key kinetic data, detailed experimental protocols for specificity validation, and visual representations of the relevant metabolic pathways and experimental workflows.

Enzyme Specificity Comparison

The catalytic efficiency of enzymes acting on mevalonic acid derivatives varies significantly across different organisms and pathways. The classical mevalonate (B85504) pathway utilizes mevalonate diphosphate (B83284) decarboxylase (MDD), which acts on mevalonate 5-diphosphate (MVAPP). In contrast, the alternative mevalonate pathway, found in some bacteria and archaea, employs mevalonate 5-phosphate decarboxylase (MPD) that targets mevalonate 5-phosphate (MVAP). Some enzymes have been discovered to exhibit dual specificity.

Below is a summary of kinetic parameters for representative enzymes, highlighting their substrate preferences.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Mevalonate Diphosphate Decarboxylase (MDD)Homo sapiens(R,S)-Mevalonate 5-diphosphate28.9 ± 3.36.1 (U/mg)-
Mevalonate Diphosphate Decarboxylase (MDD)Arabidopsis thaliana(R)-Mevalonate 5-diphosphate8 ± 11.8 ± 0.042.2 x 105
(R)-Mevalonate 5-phosphateNo activity detected--
Mevalonate Diphosphate Decarboxylase / Mevalonate 5-Phosphate Decarboxylase (dual specificity)Anaerolinea thermophila(R)-Mevalonate 5-diphosphate11 ± 21.5 ± 0.031.4 x 105
(R)-Mevalonate 5-phosphate17 ± 21.3 ± 0.027.6 x 104
Phosphomevalonate Decarboxylase (PMD)Haloferax volcanii(R,S)-Mevalonate 5-phosphate1593.52.2 x 104
(R)-Mevalonate 5-phosphate753.54.7 x 104

Experimental Protocols

Recombinant Enzyme Expression and Purification

Validating enzyme specificity requires a pure protein sample. The following is a general workflow for obtaining recombinant mevalonate diphosphate decarboxylase (MDD) or mevalonate 5-phosphate decarboxylase (MPD).

a. Gene Cloning and Expression Vector Construction:

  • Amplify the gene encoding the target enzyme from the genomic DNA of the source organism using polymerase chain reaction (PCR).

  • Clone the amplified gene into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., 6x-His tag) for purification.

b. Protein Expression:

  • Transform the expression vector into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

  • Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

  • Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Elute the bound protein and assess its purity using SDS-PAGE.

Coupled Spectrophotometric Enzyme Assay for Specificity Determination

This assay is a continuous, indirect method to measure the activity of MDD and MPD by monitoring the consumption of NADH. The production of ADP by the decarboxylase is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system.

Principle:

  • MDD/MPD + Mevalonate-5-(pyro)phosphate + ATP → Isopentenyl-(pyro)phosphate + ADP + CO2 + Pi

  • ADP + Phosphoenolpyruvate Pyruvate Kinase> ATP + Pyruvate

  • Pyruvate + NADH + H+Lactate Dehydrogenase> Lactate + NAD+

The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm (ε = 6220 M-1cm-1)[1].

Reagents:

  • Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.0-7.5

  • 100 mM KCl

  • 10 mM MgCl2

  • 0.2 mM NADH[2]

  • 0.4 mM Phosphoenolpyruvate (PEP)[2]

  • 4 units/mL Pyruvate Kinase (PK)[2]

  • 4 units/mL Lactate Dehydrogenase (LDH)[2]

  • ATP solution

  • Substrate solutions (Mevalonic acid 5-pyrophosphate and/or Mevalonic acid 5-phosphate)

  • Purified enzyme solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer, KCl, MgCl2, NADH, PEP, PK, and LDH in a quartz cuvette or a 96-well plate.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

  • Add the substrate (a range of concentrations bracketing the expected Km) and ATP to the reaction mixture.

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Repeat the assay with the alternative substrate to determine the enzyme's specificity.

  • Determine the kinetic parameters (Km and Vmax or kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathway

Mevalonate_Pathways cluster_classical Classical Mevalonate Pathway cluster_alternative Alternative Mevalonate Pathway MVA Mevalonate MVAP Mevalonate-5-P MVA->MVAP Mevalonate Kinase MVAPP Mevalonate-5-PP MVAP->MVAPP Phosphomevalonate Kinase IPP_classical Isopentenyl-PP MVAPP->IPP_classical Mevalonate Diphosphate Decarboxylase (MDD) MVA_alt Mevalonate MVAP_alt Mevalonate-5-P MVA_alt->MVAP_alt Mevalonate Kinase IP Isopentenyl-P MVAP_alt->IP Mevalonate-5-P Decarboxylase (MPD) IPP_alt Isopentenyl-PP IP->IPP_alt Isopentenyl Phosphate Kinase

Caption: Classical vs. Alternative Mevalonate Pathways.

Experimental Workflow

Enzyme_Specificity_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Activity & Specificity Assay cluster_validation Specificity Validation gene_cloning Gene Cloning & Vector Construction protein_expression Recombinant Protein Expression gene_cloning->protein_expression protein_purification Protein Purification (Affinity Chromatography) protein_expression->protein_purification purity_check Purity Assessment (SDS-PAGE) protein_purification->purity_check assay_setup Coupled Spectrophotometric Assay Setup purity_check->assay_setup substrate1_test Kinetic Analysis with Substrate 1 (e.g., MVAPP) assay_setup->substrate1_test substrate2_test Kinetic Analysis with Substrate 2 (e.g., MVAP) assay_setup->substrate2_test data_analysis Data Analysis (Michaelis-Menten Kinetics) substrate1_test->data_analysis substrate2_test->data_analysis compare_kinetics Compare Kinetic Parameters (Km, kcat, kcat/Km) data_analysis->compare_kinetics conclusion Determine Substrate Specificity compare_kinetics->conclusion

Caption: Workflow for Validating Enzyme Specificity.

References

Mevalonic Acid 5-Pyrophosphate Metabolism: A Comparative Guide for Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for normal cellular function. Dysregulation of this pathway is implicated in a range of diseases, most notably cancer and the rare genetic disorder, Mevalonate Kinase Deficiency (MKD). This guide provides an objective comparison of mevalonic acid 5-pyrophosphate metabolism in healthy versus diseased cells, supported by experimental data, detailed methodologies, and visual pathway representations to aid in research and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative differences in the mevalonate pathway between healthy and diseased states.

Parameter Healthy Cells/Individuals Cancer Cells/Patients References
HMG-CoA Reductase Activity Average 10.3 ± 0.8 pmol/min/mg protein (in leukocytes)Up to 20-fold increase in hematologic malignancies[1]
Farnesyl Diphosphate Synthase (FDPS) Activity 2.6 ± 0.28 nmol/min/mg (in colorectal mucosa)5.1 ± 0.42 nmol/min/mg (in colorectal cancer)[2]
Metabolite Levels (General) Tightly regulatedOften upregulated to support cell proliferation and membrane synthesis[3]
Parameter Healthy Individuals Mevalonate Kinase Deficiency (MKD) Patients References
Urinary Mevalonic Acid <0.5 mmol/mol creatinine (B1669602)2000–29000 mmol/mol creatinine (in Mevalonic Aciduria)[4]
Mevalonate Kinase Activity 100% of control<0.5% to 28% of control activity[5][6][7][8]

Signaling Pathway Alterations in Disease

Dysregulation of the mevalonate pathway in cancer is often a consequence of alterations in upstream signaling pathways that control the expression and activity of key enzymes, particularly HMG-CoA reductase (HMGCR). In contrast, Mevalonate Kinase Deficiency is a direct result of mutations in the MVK gene, leading to a specific enzymatic block.

Mevalonate Pathway in Healthy Cells

In healthy cells, the mevalonate pathway is tightly regulated to maintain cellular homeostasis. The activity of HMG-CoA reductase, the rate-limiting enzyme, is controlled by a negative feedback loop involving sterols.

Mevalonate Pathway - Healthy AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR MVAP Mevalonate-5-P Mevalonate->MVAP MVK MVAPP Mevalonate-5-PP MVAP->MVAPP IPP Isopentenyl-PP MVAPP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP FDPS GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene Proteins Protein Prenylation FPP->Proteins GGPP->Proteins Cholesterol Cholesterol Squalene->Cholesterol HMGCR HMGCR Cholesterol->HMGCR Feedback Inhibition MVK MVK FDPS FDPS

Caption: The canonical mevalonate pathway in healthy cells.

Mevalonate Pathway in Cancer Cells

In cancer, various oncogenic signaling pathways converge to upregulate the mevalonate pathway, providing essential biomolecules for rapid cell growth, proliferation, and survival.

Mevalonate Pathway - Cancer AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR FPP Farnesyl-PP Mevalonate->FPP ... GGPP Geranylgeranyl-PP FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol Proteins Protein Prenylation (e.g., Ras, Rho) FPP->Proteins GGPP->Proteins HMGCR HMGCR (Upregulated) Cholesterol->HMGCR Feedback Inhibition (Lost) Proliferation Increased Cell Proliferation & Survival Proteins->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->HMGCR Activates p53 Mutant p53 p53->HMGCR Upregulates

Caption: Dysregulation of the mevalonate pathway in cancer.

Experimental Protocols

Accurate measurement of mevalonate pathway components is crucial for research. Below are summaries of key experimental protocols.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the rate of NADPH oxidation, which is proportional to HMG-CoA reductase activity.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes NADPH. The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • HMG-CoA reductase enzyme (purified or from cell lysate)

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Inhibitor (e.g., statin) for control experiments

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA.

  • Enzyme/Sample Preparation: Add the HMG-CoA reductase enzyme solution or cell lysate to the wells of the microplate. For inhibitor screening, pre-incubate the enzyme with the inhibitor.

  • Initiate Reaction: Add the reaction mixture to the wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of NADPH consumption (change in absorbance per minute) from the linear portion of the kinetic curve. Enzyme activity is calculated using the Beer-Lambert law.

Reference: Detailed protocols are available from various commercial kit suppliers.[5]

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple mevalonate pathway intermediates.

Principle: Cell or tissue extracts are subjected to liquid chromatography to separate the different metabolites. The separated metabolites are then ionized and detected by a mass spectrometer, which provides both mass-to-charge ratio and fragmentation patterns for accurate identification and quantification.

Sample Preparation:

  • Cell Lysis and Extraction: Lyse cells (e.g., with methanol (B129727) or acetonitrile-based buffers) to release intracellular metabolites.

  • Protein Precipitation: Remove proteins from the extract, typically by centrifugation after solvent-induced precipitation.

  • Derivatization (Optional): Some methods employ chemical derivatization to improve the chromatographic properties and detection sensitivity of the analytes.[9]

LC-MS/MS Analysis:

  • Chromatography: Use a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites) and mobile phase gradient to achieve optimal separation.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification, using specific precursor-product ion transitions for each metabolite.

  • Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response.

Reference: Several validated LC-MS/MS methods for mevalonate pathway intermediates have been published.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of mevalonate pathway metabolites in cell culture experiments.

Experimental Workflow start Start: Healthy vs. Diseased Cell Culture treatment Treatment (e.g., Statin, Vehicle) start->treatment harvest Cell Harvesting & Quenching treatment->harvest extraction Metabolite Extraction (e.g., Methanol/Water) harvest->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Data Processing & Quantification analysis->data_proc interpretation Biological Interpretation data_proc->interpretation

Caption: A generalized experimental workflow for metabolomic analysis.

References

A Researcher's Guide to Evaluating Off-Target Effects of Mevalonic Acid 5-Pyrophosphate (MVAPP) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the discovery of novel therapeutics targeting the mevalonate (B85504) pathway, a thorough evaluation of off-target effects is paramount. This guide provides a comparative framework for assessing the selectivity of mevalonic acid 5-pyrophosphate (MVAPP) analogs, focusing on potential off-target interactions. We present key experimental data on known MVAPP analogs, detail essential experimental protocols for off-target liability assessment, and visualize the underlying biological and experimental workflows.

Comparative Analysis of MVAPP Analog Selectivity

The development of potent and selective inhibitors of mevalonate 5-pyrophosphate decarboxylase (MDD), the enzyme that converts MVAPP to isopentenyl pyrophosphate, is a key strategy for modulating the mevalonate pathway. However, the structural similarity of MVAPP to other pyrophosphate-containing molecules necessitates a careful evaluation of off-target effects. The following table summarizes the inhibitory activity of known MVAPP analogs against their intended target, MDD, and highlights any reported off-target interactions.

Compound NameTarget EnzymeInhibitory Constant (Ki)Off-Target EnzymeOff-Target Activity
6-Fluoromevalonate 5-diphosphate (FMVAPP)hMDD62 nMNot Reported-
Diphosphoglycolyl prolinehMDD2.3 µMNot Reported-
P'-geranyl 2-fluoromevalonate 5-diphosphaterat MDDIrreversible InhibitorMevalonate Kinase (MVK)Competitive Inhibition
2-fluoromevalonate 5-diphosphaterat MDDIrreversible InhibitorNot Reported-

hMDD: human Mevalonate Diphosphate (B83284) Decarboxylase

Experimental Protocols for Off-Target Evaluation

A comprehensive assessment of off-target effects requires a multi-pronged approach, combining biochemical, cellular, and proteomic techniques. Below are detailed methodologies for key experiments to characterize the selectivity profile of MVAPP analogs.

Biochemical Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50 or Ki) of MVAPP analogs against the target enzyme (MDD) and a panel of potential off-target enzymes, particularly kinases and other pyrophosphate-utilizing enzymes.

Methodology:

  • Enzyme Source: Recombinant human MDD and a panel of purified kinases are used.

  • Assay Principle: Enzyme activity is measured in the presence of varying concentrations of the inhibitor. For MDD, activity can be monitored spectrophotometrically by coupling the production of ADP to the oxidation of NADH using a pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system.[1] For kinases, activity is often measured using radiometric assays with [γ-³²P]ATP or fluorescence-based assays.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme, its substrates (excluding one to start the reaction), and the appropriate buffer.

    • Add the MVAPP analog at a range of concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the final substrate (e.g., MVAPP for MDD, or ATP for kinases).

    • Measure the reaction rate over time.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50.

    • For competitive inhibitors, determine the Ki value using the Cheng-Prusoff equation.

Cellular Target Engagement Assays

Objective: To confirm that the MVAPP analog engages its intended target (MDD) in a cellular context and to identify potential off-targets at a proteome-wide level.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures the change in the thermal denaturation profile of proteins in the presence of a compound.[2][3][4][5]

  • Procedure:

    • Treat intact cells with the MVAPP analog or a vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific to MDD to determine its melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the analog indicates target engagement.

    • For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (MS-CETSA) to identify all proteins stabilized by the compound, thus revealing potential off-targets.

Downstream Pathway Analysis in Cells

Objective: To assess the functional consequences of MDD inhibition and potential off-target effects on the mevalonate pathway and related signaling cascades.

Methodology: Protein Prenylation Assay

  • Principle: Inhibition of the mevalonate pathway depletes the isoprenoid precursors farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification of small GTPases (e.g., Ras, Rho).

  • Procedure:

    • Treat cells with the MVAPP analog.

    • Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

    • Analyze the subcellular localization of prenylated proteins (e.g., Ras, RhoA) by Western blotting. Inhibition of prenylation leads to an accumulation of these proteins in the cytosolic fraction.

    • Alternatively, use metabolic labeling with a clickable isoprenoid analog to directly visualize newly prenylated proteins.

In-Cell Kinase Selectivity Profiling

Objective: To specifically and quantitatively assess the off-target effects of MVAPP analogs on a broad range of cellular kinases.

Methodology: NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Principle: This assay measures the apparent affinity of a test compound for a panel of kinases in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc®-kinase fusion protein is expressed in cells, and a fluorescent tracer that binds to the kinase active site is added. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Co-transfect cells with plasmids encoding a panel of NanoLuc®-kinase fusions.

    • Treat the cells with a range of concentrations of the MVAPP analog.

    • Add the fluorescent kinase tracer.

    • Measure the BRET signal using a luminometer.

    • A decrease in the BRET signal indicates that the compound is binding to the kinase. The data is used to generate dose-response curves and determine IC50 values for each kinase, providing a quantitative measure of selectivity.

Visualizing Pathways and Workflows

To better understand the context of MVAPP analog activity and the experimental approaches to evaluate their off-target effects, the following diagrams are provided.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR MVP Mevalonate-5-P Mevalonate->MVP MVK MVAPP Mevalonate-5-PP (MVAPP) MVP->MVAPP PMVK IPP Isopentenyl-PP MVAPP->IPP MDD DMAPP Dimethylallyl-PP IPP->DMAPP IDI GPP Geranyl-PP DMAPP->GPP FPP Farnesyl-PP GPP->FPP FPPS GGPP Geranylgeranyl-PP FPP->GGPP GGPPS Squalene Squalene FPP->Squalene SQS ProteinPrenylation Protein Prenylation (Ras, Rho, etc.) FPP->ProteinPrenylation GGPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol HMGCR HMGCR MVK MVK PMVK PMVK MDD MDD IDI IDI FPPS FPPS GGPPS GGPPS SQS SQS

Caption: The Mevalonate Pathway and the central role of MVAPP.

Off_Target_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Analysis Data Analysis & Output Biochem_Start MVAPP Analog MDD_Assay MDD Enzyme Assay (On-Target Potency) Biochem_Start->MDD_Assay Kinase_Panel Kinase Panel Screening (Off-Target Potency) Biochem_Start->Kinase_Panel OnTarget_Data On-Target IC50/Ki MDD_Assay->OnTarget_Data OffTarget_Data Off-Target IC50/Ki Kinase_Panel->OffTarget_Data Cell_Start Treat Cells with MVAPP Analog CETSA Cellular Thermal Shift Assay (CETSA) Cell_Start->CETSA Prenylation_Assay Protein Prenylation Assay (Downstream Effects) Cell_Start->Prenylation_Assay NanoBRET NanoBRET Kinase Assay (Cellular Selectivity) Cell_Start->NanoBRET CETSA->OnTarget_Data CETSA->OffTarget_Data Selectivity_Profile Selectivity Profile Prenylation_Assay->Selectivity_Profile NanoBRET->OffTarget_Data OnTarget_Data->Selectivity_Profile OffTarget_Data->Selectivity_Profile

Caption: Experimental workflow for evaluating off-target effects.

By employing the experimental strategies outlined in this guide, researchers can build a comprehensive selectivity profile for novel MVAPP analogs. This systematic approach is essential for identifying compounds with the desired on-target potency and minimal off-target liabilities, ultimately accelerating the development of safer and more effective therapeutics.

References

A Head-to-Head Comparison of Commercial Mevalonic Acid 5-Pyrophosphate Sources for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in drug development and metabolic research, the quality and performance of critical reagents like mevalonic acid 5-pyrophosphate (MVAPP) are paramount. As a key intermediate in the mevalonate (B85504) pathway, which is integral to the biosynthesis of isoprenoids such as cholesterol and steroid hormones, the purity and activity of commercially sourced MVAPP can significantly impact experimental outcomes.[1][2] This guide provides a framework for researchers to conduct a head-to-head comparison of MVAPP from various commercial suppliers.

Commercial Product Overview

A summary of product specifications from leading commercial suppliers is presented below. It is important to note that these specifications are provided by the manufacturers and should be independently verified.

Supplier Product Name Catalog Number Purity Specification Form Stereochemistry
Sigma-Aldrich (±)-Mevalonic acid 5-pyrophosphate tetralithium salt94259≥80% (qNMR)Tetralithium saltRacemic (±)
Sigma-Aldrich (R)-Mevalonic acid 5-pyrophosphate tetralithium salt77631≥95% (TLC)Tetralithium salt(R)-enantiomer
MedChemExpress Mevalonic acid 5-pyrophosphate tetralithiumHY-N947493.60%Tetralithium saltNot Specified
Cayman Chemical Isopentenyl Pyrophosphate (downstream product)16555≥95%Ammonium (B1175870) saltN/A

Note: Data is compiled from publicly available information on supplier websites and is subject to change. Researchers should always consult the latest certificate of analysis (CoA) from the supplier.

The Mevalonate Pathway

The following diagram illustrates the central role of mevalonic acid 5-pyrophosphate in the mevalonate pathway, leading to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.[1][3][4]

Mevalonate_Pathway AcetylCoA Acetyl-CoA (x2) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Statin target) Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate kinase MVAPP Mevalonic Acid 5-Pyrophosphate Mevalonate_P->MVAPP Phosphomevalonate kinase IPP Isopentenyl Pyrophosphate (IPP) MVAPP->IPP Mevalonate-5-pyrophosphate decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase Isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway highlighting the position of Mevalonic Acid 5-Pyrophosphate.

Experimental Protocols for Head-to-Head Comparison

To objectively compare the quality and performance of MVAPP from different commercial sources, the following experimental protocols are recommended.

Purity and Identity Verification by LC-MS/MS

This protocol allows for the accurate quantification of MVAPP and the identification of potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the MVAPP powder from each supplier in a suitable aqueous buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8) to a stock concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a standard curve for quantification.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water (ion-pairing agent).

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for MVAPP.

    • Data Analysis: Quantify the amount of MVAPP in each sample using the standard curve. Analyze for the presence of other peaks that may represent impurities. A sensitive LC-MS/MS method can be adapted from existing literature for mevalonate pathway intermediates.[5][6]

Functional Activity Assessment via Enzymatic Assay

The biological activity of MVAPP is best assessed by its ability to act as a substrate for a downstream enzyme in the mevalonate pathway, such as mevalonate-5-pyrophosphate decarboxylase (MVD).

Methodology:

  • Reagents and Enzyme:

    • Recombinant human mevalonate-5-pyrophosphate decarboxylase (MVD).

    • ATP (adenosine triphosphate).

    • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, pH 7.5.

    • Detection Reagent: A pyrophosphate or phosphate (B84403) detection kit (e.g., Malachite Green-based assay) to measure the release of pyrophosphate or phosphate upon ATP hydrolysis during the enzymatic reaction.[7][8]

  • Enzymatic Reaction:

    • Set up a 96-well plate with reactions containing the assay buffer, a fixed concentration of MVD, and varying concentrations of MVAPP from each supplier to determine kinetic parameters (Km and Vmax).

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction and measure the amount of pyrophosphate or phosphate produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the reaction velocity against the substrate (MVAPP) concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for MVAPP from each supplier. A lower Km and higher Vmax indicate better substrate affinity and enzyme turnover, respectively.

Stability Assessment

Evaluating the stability of MVAPP under typical laboratory storage conditions is crucial for ensuring consistent experimental results over time.

Methodology:

  • Sample Preparation and Storage:

    • Reconstitute MVAPP from each supplier to a standard concentration in an appropriate buffer.

    • Aliquot the solutions into multiple tubes for testing at different time points and conditions.

    • Store the aliquots at -80°C, -20°C, and 4°C. Include a set of samples for freeze-thaw stability testing (e.g., subjecting them to 3-5 freeze-thaw cycles).

  • Analysis:

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze the purity and concentration of MVAPP in the stored samples using the LC-MS/MS method described above.

    • For the freeze-thaw samples, analyze them after the final cycle.

  • Data Analysis:

    • Calculate the percentage degradation of MVAPP for each supplier under each storage condition and time point.

    • Compare the stability profiles to identify the most robust commercial source. While direct stability studies on MVAPP are scarce, methodologies from prodrug stability studies can be adapted.[9]

Conclusion and Interpretation

By systematically applying these experimental protocols, researchers can generate robust, head-to-head comparative data on the purity, functional activity, and stability of mevalonic acid 5-pyrophosphate from different commercial suppliers. The ideal product will exhibit high purity with minimal contaminants, demonstrate high affinity and turnover as a substrate in enzymatic assays, and maintain its integrity under standard storage conditions. This empirical approach empowers researchers to select the most suitable and reliable source of MVAPP, thereby enhancing the reproducibility and accuracy of their scientific investigations.

References

A Researcher's Guide to Confirming the Identity and Purity of Synthesized Mevalonic Acid 5-Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies and drug development, the accurate identification and purity assessment of synthesized intermediates like mevalonic acid 5-pyrophosphate (MVAPP) is critical. This guide provides a comparative overview of analytical techniques to validate synthesized MVAPP, comparing them with commercially available alternatives and detailing the experimental protocols for robust verification.

Introduction to Mevalonic Acid 5-Pyrophosphate (MVAPP)

Mevalonic acid 5-pyrophosphate is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of isoprenoids and sterols in eukaryotes, archaea, and some bacteria.[1] The integrity and purity of MVAPP are paramount for in vitro assays and cell-based studies investigating the enzymes and downstream products of this pathway, such as cholesterol, ubiquinone, and dolichol.[2][3]

Comparative Analysis of Analytical Techniques for MVAPP Confirmation

The identity and purity of synthesized MVAPP can be confirmed using several analytical techniques. The choice of method depends on the desired information, available instrumentation, and required sensitivity. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and enzymatic assays.

Analytical Technique Principle Information Provided Pros Cons
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio detection.Molecular weight confirmation, quantification, and purity assessment based on chromatographic peak area.High sensitivity and specificity, suitable for complex mixtures and low concentrations.[4][5]Can require derivatization for better retention and sensitivity of polar molecules like MVAPP.[5]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unambiguous structural elucidation and determination of purity through quantitative NMR (qNMR).[2][6]Provides detailed structural information, non-destructive, and highly quantitative.Lower sensitivity compared to MS, may require larger sample amounts.
Enzymatic Assay Measures the biological activity of the synthesized MVAPP as a substrate for a specific enzyme.Confirms the biological functionality and can indicate the presence of inhibitory impurities.Directly assesses the biological relevance of the synthesized compound.Indirect measure of purity, requires a purified and well-characterized enzyme.

Comparison with Commercial Alternatives

A common alternative to in-house synthesis is the purchase of MVAPP from commercial suppliers. These products provide a benchmark for purity and are often accompanied by a certificate of analysis.

Supplier Product Name Purity Specification Analytical Method for Purity
Sigma-Aldrich (+/-)-Mevalonic acid 5-pyrophosphate tetralithium salt≥80%qNMR[2][6][7]
Sigma-Aldrich (R)-Mevalonic acid 5-pyrophosphate tetralithium salt≥95%TLC[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synthesized MVAPP. Below are protocols for the key analytical techniques.

Identity and Purity Confirmation by LC-MS/MS

This protocol outlines a general method for the analysis of MVAPP. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and separation.

a. Sample Preparation:

  • Dissolve the synthesized MVAPP in a suitable buffer (e.g., 10 mM ammonium (B1175870) formate, pH 8) to a known concentration.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]

b. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar analytes, such as a BioBasic AX column (150 × 2.1 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution using two mobile phases is common. For example:

    • Mobile Phase A: 10 mM ammonium formate, pH 8 in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: A typical flow rate is 200 µL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a linear ion trap or triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for pyrophosphorylated compounds.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions.

c. Data Analysis:

  • Confirm the identity of MVAPP by comparing its retention time and mass spectrum with a known standard (if available). The expected molecular weight for the free acid form of MVAPP is approximately 308 g/mol .

  • Assess purity by calculating the peak area of MVAPP relative to the total peak area of all detected compounds in the chromatogram.

Structural Elucidation and Purity Assessment by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment.

a. Sample Preparation:

  • Dissolve a sufficient amount of the synthesized MVAPP (typically 1-5 mg) in a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard for quantitative NMR (qNMR).

b. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the proton signals of MVAPP.

    • ¹³C NMR: To identify the carbon signals.

    • ³¹P NMR: This is particularly useful for confirming the pyrophosphate moiety.[9]

    • 2D NMR (e.g., COSY, HSQC): To aid in the complete and unambiguous assignment of all signals.

c. Data Analysis:

  • Compare the obtained chemical shifts and coupling constants with literature values for MVAPP to confirm its identity.

  • For qNMR, calculate the purity by comparing the integral of a characteristic MVAPP signal to the integral of the internal standard's signal.

Functional Purity Assessment by Enzymatic Assay

This assay determines the biological activity of the synthesized MVAPP by using it as a substrate for mevalonate diphosphate (B83284) decarboxylase (MDD), which catalyzes the conversion of MVAPP to isopentenyl diphosphate (IPP).[10][11]

a. Reagents and Materials:

  • Synthesized MVAPP

  • Purified mevalonate diphosphate decarboxylase (MDD) enzyme

  • ATP

  • Assay Buffer: 100 mM Tris-HCl (pH 7.0), 100 mM KCl, 10 mM MgCl₂.[12]

  • Coupling enzymes: Pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.[12]

  • Phosphoenolpyruvate (PEP)

  • NADH[12]

  • Spectrophotometer capable of reading absorbance at 340 nm.

b. Assay Protocol (Spectrophotometric):

  • Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.[12]

  • Add a specific amount of the synthesized MVAPP to initiate the reaction. The concentration of MVAPP should be varied to determine kinetic parameters.

  • Add the MDD enzyme to start the reaction.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is coupled to the production of ADP from the MDD reaction.[12]

  • Calculate the rate of the reaction from the change in absorbance over time.

c. Data Analysis:

  • Determine the specific activity of the MDD enzyme with the synthesized MVAPP.

  • Compare the activity with that obtained using a commercial standard of MVAPP, if available. A significantly lower activity may indicate the presence of inhibitors in the synthesized product or incorrect identity.

Visualizations

Mevalonate_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_5_P Mevalonate 5-phosphate Mevalonate->Mevalonate_5_P MVAPP Mevalonic Acid 5-pyrophosphate Mevalonate_5_P->MVAPP IPP Isopentenyl pyrophosphate MVAPP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP Isoprenoids Isoprenoids (Cholesterol, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway leading to MVAPP.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Identity & Purity Confirmation Synthesis Chemical or Biocatalytic Synthesis of MVAPP Purification Purification (e.g., Ion-Exchange Chromatography) Synthesis->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Molecular Weight & Purity NMR NMR Spectroscopy Purification->NMR Structural Elucidation & Purity Enzymatic_Assay Enzymatic Assay Purification->Enzymatic_Assay Functional Purity Final_Confirmation Confirmed MVAPP Identity & Purity LC_MS->Final_Confirmation NMR->Final_Confirmation Enzymatic_Assay->Final_Confirmation

Caption: Workflow for MVAPP synthesis and analysis.

References

Safety Operating Guide

Proper Disposal of Mevalonic Acid 5-Pyrophosphate Tetralithium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Mevalonic acid 5-pyrophosphate tetralithium salt, ensuring operational integrity and adherence to regulatory standards.

This compound salt is classified as a non-hazardous substance according to Regulation (EC) No 1272/2008.[1] However, proper disposal procedures should still be rigorously followed to minimize environmental impact and maintain a safe laboratory environment.

Disposal Procedures

There are two primary recommended disposal routes for this compound salt, contingent on institutional policies and local regulations.

1. Licensed Disposal Contractor:

The most straightforward and recommended method is to offer surplus and non-recyclable materials to a licensed disposal company.[1] This ensures that the waste is handled and processed in accordance with all applicable environmental regulations.

2. Incineration:

An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This method should only be performed by trained personnel in a facility equipped for chemical incineration.

Experimental Protocol for Incineration:

  • Solvent Selection: Mevalonic acid is reportedly soluble in water and polar organic solvents.[2] For incineration, a flammable solvent that is also a good solubilizing agent for the compound should be chosen. Common laboratory solvents suitable for this purpose include:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone (use with caution due to high flammability)

  • Dissolution: In a well-ventilated fume hood, carefully dissolve the this compound salt in the selected combustible solvent. Start with a small amount of solvent and gradually add more until the solid is completely dissolved.

  • Incineration: Transfer the solution to a suitable container for the chemical incinerator. Follow all operational procedures for the specific incinerator model, ensuring that the afterburner and scrubber systems are active to neutralize any potentially harmful combustion byproducts.

Important Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the chemical and its solutions.

  • Ventilation: All handling and dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, avoid creating dust.[1] Sweep up the solid material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Quantitative Data

PropertyValueSource
Molecular FormulaC₆H₁₀Li₄O₁₀P₂
Molecular Weight331.85 g/mol
AppearanceWhite to off-white powderN/A
SolubilitySoluble in water and DMSO

Disposal Decision Pathway

The following diagram illustrates the logical workflow for determining the appropriate disposal method for this compound salt.

start Start: Have surplus Mevalonic acid 5-pyrophosphate tetralithium salt for disposal check_hazardous Is the waste mixed with hazardous materials? start->check_hazardous licensed_disposal Engage a licensed waste disposal contractor check_hazardous->licensed_disposal Yes check_institutional_policy Consult institutional policy and local regulations for non-hazardous chemical waste disposal check_hazardous->check_institutional_policy No end End of Disposal Process licensed_disposal->end incineration_allowed Is on-site incineration an approved and available option? check_institutional_policy->incineration_allowed incinerate Follow incineration protocol: Dissolve in a combustible solvent and burn in a chemical incinerator incineration_allowed->incinerate Yes landfill_disposal Package, label as non-hazardous, and dispose of in a designated sanitary landfill as per institutional guidelines incineration_allowed->landfill_disposal No incinerate->end landfill_disposal->end

Disposal Decision Pathway for this compound Salt.

References

Essential Safety and Handling Guide for Mevalonic Acid 5-Pyrophosphate Tetralithium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Mevalonic acid 5-pyrophosphate tetralithium salt, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety and Handling Protocols

While this compound salt is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is imperative to adhere to good industrial hygiene and safety practices.[1] Some related compounds, such as mevalonate (B85504) lithium salt, are known to cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, cautious handling is advised.

Engineering Controls:

  • Work in a well-ventilated area.[3][4]

  • For procedures that may generate dust, use a fume hood.[3]

Personal Hygiene:

  • Wash hands thoroughly after handling and before breaks.[1][5]

  • Avoid eating, drinking, or smoking in laboratory areas.[3][5]

  • Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • In case of eye contact: Flush eyes with water as a precaution.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound salt.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][3][4]To prevent eye contact with dust or splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][3][5]To prevent skin contact.
Skin and Body Protection Laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Not required under normal conditions of use. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation of dust particles.

Operational and Disposal Plans

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • This substance is hygroscopic; store under an inert gas if possible.[1]

Spill Response:

  • Wear appropriate personal protective equipment.[1]

  • Avoid generating dust.[1]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

  • The discarded product as sold may not be considered a RCRA Hazardous Waste.[6]

  • Collect the waste in a clearly labeled, sealed container.[7]

  • Do not dispose of the material down the drain.[4][8]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound salt in a laboratory setting.

Safe Handling Workflow for this compound Salt cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Glassware handling_experiment->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。